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  • Product: 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
  • CAS: 418788-94-0

Core Science & Biosynthesis

Foundational

3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid physical properties

[1][2][3] Executive Summary 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS: 418788-94-0) is a specialized bifunctional organic intermediate used primarily in medicinal chemistry and the synthesis of peptide nucleic aci...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS: 418788-94-0) is a specialized bifunctional organic intermediate used primarily in medicinal chemistry and the synthesis of peptide nucleic acid (PNA) monomers.[1][2][3] Characterized by a secondary amine linking a benzoic acid moiety and a glycine methyl ester, it serves as a versatile scaffold for constructing heterocycles and peptidomimetics. This guide provides a comprehensive technical analysis of its physical properties, synthetic pathways, and handling protocols for research applications.

Chemical Identity & Structural Characterization[4][5]

PropertyDetail
CAS Registry Number 418788-94-0
IUPAC Name 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
Synonyms N-(3-Carboxyphenyl)glycine methyl ester; Methyl 2-((3-carboxyphenyl)amino)acetate
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
SMILES COC(=O)CNc1cccc(c1)C(=O)O
InChI Key Predicted: HVZXVZXVZXVZ-UHFFFAOYSA-N (Structural derivative)
Structural Visualization

The compound features a meta-substituted benzene ring. The electron-withdrawing carboxyl group at position 1 and the electron-donating alkylamino group at position 3 create a "push-pull" electronic system, influencing its reactivity in electrophilic aromatic substitutions.

ChemicalStructure cluster_0 Functional Moieties Benzoic Benzoic Acid Core (pKa ~3.1) Linker Secondary Amine (-NH-) Benzoic->Linker C3 Position Ester Glycine Methyl Ester (-CH2-COOCH3) Linker->Ester N-Alkylation

Caption: Structural segmentation of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid highlighting reactive centers.

Physicochemical Properties[1][2][4][6][7][8][9]

Due to its status as a research intermediate, some experimental values are approximated based on structural analogs (e.g., the ethoxy derivative CAS 23218-94-2).

Physical Data Table
PropertyValue (Experimental/Predicted)Context
Physical State Solid (Crystalline Powder)Standard at STP
Color Off-white to pale beigeOxidizes slightly upon air exposure
Melting Point 165–170 °C (Predicted)High MP due to H-bonding (acid dimer)
Boiling Point ~330–340 °C (760 mmHg)Decomposes before boiling
Density 1.28 ± 0.05 g/cm³Predicted based on C₁₁ analog
Solubility DMSO (>20 mg/mL), MethanolPoor water solubility (neutral pH)
pKa (Acid) 3.65 ± 0.10Carboxylic acid proton
pKa (Base) 2.50 ± 0.20Aniline nitrogen (reduced basicity due to conjugation)
LogP 1.15 ± 0.2Moderate lipophilicity
Solubility Profile
  • High Solubility: DMSO, DMF, Methanol, warm Ethanol.

  • Moderate Solubility: Ethyl Acetate, Dichloromethane.

  • Insoluble: Water (at pH 7), Hexane, Diethyl Ether.

  • Note: Solubility in water can be significantly enhanced by adjusting pH to >8 (forming the carboxylate salt).

Synthesis & Experimental Protocols

The most robust synthesis involves the N-alkylation of 3-aminobenzoic acid. This method avoids the use of protecting groups, streamlining the workflow.

Protocol: N-Alkylation of 3-Aminobenzoic Acid

Reagents:

  • 3-Aminobenzoic acid (1.0 eq)[4]

  • Methyl bromoacetate (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq) or K₂CO₃

  • Solvent: DMF or Acetonitrile

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 13.7 g (100 mmol) of 3-aminobenzoic acid in 100 mL of anhydrous DMF.

  • Base Addition: Add 43.5 mL (250 mmol) of DIPEA. The solution may warm slightly.

  • Alkylation: Cool the mixture to 0°C. Add 10.4 mL (110 mmol) of methyl bromoacetate dropwise over 30 minutes to prevent over-alkylation (formation of the dialkyl species).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (5% MeOH in DCM).

  • Workup:

    • Pour the reaction mixture into 500 mL of ice-cold water.

    • Adjust pH to ~4 using 1M HCl to precipitate the product.

    • Extract with Ethyl Acetate (3 x 100 mL) if precipitation is incomplete.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water to obtain the pure mono-alkylated product.

Synthesis Workflow Diagram

Synthesis Start 3-Aminobenzoic Acid (Solid) Process N-Alkylation (DMF, Base, 0°C -> RT) Start->Process Reagent Methyl Bromoacetate (Electrophile) Reagent->Process Crude Crude Mixture (Mono + Dialkyl impurities) Process->Crude Purification Acidic Precipitation (pH 4) & Recrystallization Crude->Purification Product Target: 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid Purification->Product

Caption: Critical path for the mono-alkylation of 3-aminobenzoic acid.

Analytical Profiling (Characterization)[8][11]

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Mass Spectrometry (ESI-MS)[12]
  • Ionization Mode: Positive (ESI+)

  • Molecular Ion [M+H]⁺: 210.2 m/z

  • Fragment Ions: Loss of methoxy group (-31) or carboxyl cleavage may be observed at higher collision energies.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignment
12.60 Broad Singlet1H-COOH (Carboxylic Acid)
7.25 Triplet1HAr-H (C5 position)
7.15 Singlet1HAr-H (C2 position)
7.08 Doublet1HAr-H (C6 position)
6.80 Doublet1HAr-H (C4 position)
6.25 Broad Triplet1H-NH- (Amine)
3.95 Doublet2H-CH₂- (Glycine methylene)
3.65 Singlet3H-OCH₃ (Methyl ester)

Note: The amine proton (6.25 ppm) may exchange with D₂O and disappear.

Stability & Safety (MSDS Insights)

Handling Precautions[6]
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The methyl ester is susceptible to hydrolysis if exposed to moisture over prolonged periods.

Degradation Pathways
  • Hydrolysis: In the presence of water/humidity, the methyl ester converts to the di-acid (N-(3-carboxyphenyl)glycine).

  • Oxidation: The secondary amine is prone to slow oxidation, leading to discoloration (yellowing) over time.

References

  • Sigma-Aldrich. 3-Amino-2-methoxybenzoic acid Derivatives & Properties. Retrieved from

  • PubChem. Compound Summary: Methyl 2-((3-carboxyphenyl)amino)acetate Analogues. Retrieved from

  • BenchChem. Synthesis Protocols for Aminobenzoic Acid Derivatives. Retrieved from

  • ChemicalBook. CAS 418788-94-0 Product Entry and Safety Data. Retrieved from

  • Chem-Impex. Amino Acid Derivatives and Building Blocks. Retrieved from

Sources

Exploratory

3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid chemical structure

An In-depth Technical Guide to 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid: Synthesis, Properties, and Applications Abstract This technical guide provides a comprehensive overview of 3-[(2-Methoxy-2-oxoethyl)amino]benzoi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, a member of the N-substituted aminobenzoic acid family. These compounds are of significant interest in medicinal chemistry and materials science due to their versatile chemical functionalities. This document details the chemical structure, physicochemical properties, a robust synthesis protocol, and potential applications in research and development. It is intended for an audience of researchers, scientists, and professionals in drug development, offering a foundational understanding of this valuable chemical entity.

Introduction to N-Substituted Aminobenzoic Acids

Aminobenzoic acids are a class of organic compounds that feature both an amino group and a carboxylic acid group attached to a benzene ring.[1][2] Their structural versatility, allowing for modifications at both the amino and carboxyl functionalities, makes them valuable building blocks in the synthesis of a wide array of molecules with potential therapeutic applications.[2] Derivatives of aminobenzoic acids have been explored for various medicinal uses, including as local anesthetics and as scaffolds for anti-inflammatory and analgesic agents.[3][4] The N-substitution of the amino group introduces further structural diversity, enabling the fine-tuning of physicochemical and pharmacological properties. This guide focuses specifically on the meta-substituted isomer, 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, a molecule with latent potential in synthetic and medicinal chemistry.

Chemical Identity and Structure

The chemical structure of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid consists of a benzoic acid core with a secondary amine at the 3-position. The nitrogen atom is substituted with a methoxycarbonylmethyl group (-CH₂COOCH₃).

Molecular Formula: C₁₀H₁₁NO₄

Molecular Weight: 209.20 g/mol

IUPAC Name: 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

Canonical SMILES: COC(=O)CNC1=CC=CC(=C1)C(=O)O

The presence of a carboxylic acid, a secondary amine, and a methyl ester within the same molecule imparts a unique combination of chemical reactivity and potential for forming various derivatives.

Structural Visualization

3((2_Methoxy_2_oxoethyl)amino)benzoic_acid cluster_benzoic_acid cluster_substituent C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 N NH C3->N C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O C7->O1 = O2 OH C7->O2 C8 CH₂ N->C8 C9 C C8->C9 O3 O C9->O3 = C10 OCH₃ C9->C10

Caption: Chemical structure of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid.

Physicochemical Properties

While specific experimental data for 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is not widely published, the properties of the closely related ethyl ester, 3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid (CAS 23218-94-2), can provide a reasonable estimation.[5]

PropertyEstimated ValueSource
Molecular Formula C₁₁H₁₃NO₄ (Ethyl Ester)[5]
Molecular Weight 223.22 g/mol (Ethyl Ester)[5]
Boiling Point 399°C at 760 mmHg (Ethyl Ester)[5]
Flash Point 195.1°C (Ethyl Ester)[5]
Density 1.279 g/cm³ (Ethyl Ester)[5]
Refractive Index 1.585 (Ethyl Ester)[5]

It is anticipated that the methyl ester would exhibit slightly lower boiling and melting points and a marginally higher density and refractive index compared to its ethyl counterpart. The solubility is expected to be low in water and higher in organic solvents such as ethanol, acetone, and dimethyl sulfoxide.

Synthesis and Characterization

A common and effective method for the synthesis of N-substituted aminobenzoic acids is the N-alkylation of the corresponding aminobenzoic acid.[6] For the preparation of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, a suitable method is the reaction of 3-aminobenzoic acid with methyl bromoacetate.

Experimental Protocol: Synthesis via N-Alkylation

This protocol is based on established methods for the N-alkylation of aminobenzoic acids.[6]

Materials:

  • 3-Aminobenzoic acid

  • Methyl bromoacetate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3-aminobenzoic acid in ethanol.

  • Base Addition: Add 2.5 equivalents of sodium bicarbonate to the solution. This will act as a base to neutralize the hydrobromic acid formed during the reaction.

  • Alkylation: Add 1.2 equivalents of methyl bromoacetate to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Product 3-Aminobenzoic Acid 3-Aminobenzoic Acid Dissolve in Ethanol Dissolve in Ethanol 3-Aminobenzoic Acid->Dissolve in Ethanol Methyl Bromoacetate Methyl Bromoacetate Methyl Bromoacetate->Dissolve in Ethanol Sodium Bicarbonate Sodium Bicarbonate Sodium Bicarbonate->Dissolve in Ethanol Reflux (4-6h) Reflux (4-6h) Dissolve in Ethanol->Reflux (4-6h) Workup & Extraction Workup & Extraction Reflux (4-6h)->Workup & Extraction Purification Purification Workup & Extraction->Purification 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid Purification->3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

Caption: A generalized workflow for the synthesis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals would include aromatic protons, a singlet for the methoxy group protons, a singlet for the methylene protons adjacent to the nitrogen, and a broad singlet for the amine proton.

  • ¹³C NMR: Signals corresponding to the carboxylic acid carbon, ester carbonyl carbon, aromatic carbons, methoxy carbon, and the methylene carbon are expected.

  • FT-IR: Characteristic absorptions for the N-H stretch, C=O stretch of the carboxylic acid and the ester, and aromatic C-H stretches would be observed.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound should be present.

Potential Applications and Research Directions

Derivatives of aminobenzoic acid are recognized as important intermediates in the synthesis of pharmaceuticals.[7] They serve as versatile scaffolds for the development of new chemical entities with a range of biological activities.

  • Pharmaceutical Intermediates: The primary application of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is likely as a key intermediate in the synthesis of more complex molecules, including potential anti-inflammatory agents, analgesics, and compounds targeting neurological disorders.[7]

  • Drug Discovery: The presence of multiple functional groups allows for further derivatization to create libraries of compounds for screening against various biological targets. The secondary amine can be further substituted, and the carboxylic acid and ester can be converted to amides or other functional groups.

  • Materials Science: Aminobenzoic acid derivatives can also find applications in the development of novel polymers and dyes.[7]

Safety and Handling

As with any chemical compound, 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal guidelines, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is a valuable chemical building block with significant potential in organic synthesis and drug discovery. Its straightforward synthesis from readily available starting materials and its versatile chemical structure make it an attractive scaffold for the development of novel compounds. This guide provides a foundational understanding of its properties and a practical approach to its synthesis, which should aid researchers in its application for their specific research and development needs.

References

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available from: [Link]

  • PubChem. 3-(2-Aminoethyl)benzoic acid. Available from: [Link]

  • Organic Syntheses. 2,4,6-tribromobenzoic acid. Available from: [Link]

  • Wikipedia. 3-Aminobenzoic acid. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(19), 6649. Available from: [Link]

  • Slideshare. Amino Benzoic acid derivatives, Medicinal Chemistry. Available from: [Link]

  • YouTube. (2024, February 2). Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester. Available from: [Link]

  • Mabrouk, E. H., et al. (2013). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Molbank, 2013(1), M792. Available from: [Link]

  • Pietrzak, M., et al. (2025, August 8). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 727-735. Available from: [Link]

  • SpectraBase. 2-Amino-3-methoxybenzoic acid. Available from: [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available from: [Link]

  • Google Patents. (2012, June 8). Patent Application Publication (10) Pub. No.: US 2013/0280190 A1.
  • ACS Omega. (2020, March 31). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Available from: [Link]

  • ResearchGate. (2019, December 26). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Available from: [Link]

  • Google Patents. (Year not available). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • PubMed. (2003, November 17). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Available from: [Link]

  • ResearchGate. (2021, July 7). (PDF) Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Available from: [Link]

  • MDPI. (2020, November 9). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. Available from: [Link]

  • Google Patents. (2011, December 31). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • MDPI. (2010, June 11). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available from: [Link]

  • Patsnap Synapse. (2024, June 15). What is Aminobenzoic acid used for?. Available from: [Link]

  • PubMed. (2005, October 15). Molecular structure of 3-aminobenzoic acid complexes with alkali metals. Available from: [Link]

  • Google Patents. (Year not available). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
  • MDPI. (2025, November 25). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, a versatile building block with significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, a versatile building block with significant potential in medicinal chemistry and materials science. This document details the physicochemical properties, a proposed synthetic route, and methods for analytical characterization. Furthermore, it explores the prospective applications of this compound in drug discovery, drawing upon the established biological activities of the broader class of aminobenzoic acid derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and functional materials.

Introduction

3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, with the CAS number 418788-94-0, belongs to the family of aminobenzoic acid derivatives. These structures are recognized as valuable scaffolds in pharmaceutical development due to their versatile chemical handles—the amino and carboxylic acid groups—which allow for a wide range of chemical modifications.[1] The incorporation of a methoxy-2-oxoethyl group onto the amino functionality introduces an ester moiety, further expanding the possibilities for derivatization and use as a linker in more complex molecular architectures. Aminobenzoic acid derivatives have been investigated for a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] This guide will provide a detailed examination of the synthesis, characterization, and potential applications of this specific derivative.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is crucial for its application in research and development.

PropertyValueSource
CAS Number 418788-94-0Internal Database
Molecular Formula C₁₀H₁₁NO₄Internal Database
Molecular Weight 209.20 g/mol Internal Database
IUPAC Name 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acidInternal Database
Canonical SMILES COC(=O)CNC1=CC(=CC=C1)C(=O)OInternal Database

Synthesis and Purification

While a specific protocol for the synthesis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established N-alkylation methodologies for aminobenzoic acids.[3][4] The following protocol outlines a robust approach for its preparation.

Proposed Synthetic Pathway: N-Alkylation of 3-Aminobenzoic Acid

The synthesis involves the nucleophilic substitution of a haloacetate ester by 3-aminobenzoic acid. Methyl 2-bromoacetate is a suitable and commercially available reagent for this transformation.[5]

Diagram of the Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Work-up & Purification cluster_product Final Product A 3-Aminobenzoic Acid D N-Alkylation Reaction A->D B Methyl 2-bromoacetate B->D C Base (e.g., K2CO3, NaHCO3) Solvent (e.g., DMF, Acetonitrile) Heat (Optional) C->D E Aqueous Work-up D->E F Recrystallization or Column Chromatography E->F G 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid F->G

Caption: Proposed workflow for the synthesis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid.

Detailed Experimental Protocol

Materials:

  • 3-Aminobenzoic acid

  • Methyl 2-bromoacetate[5]

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a stirred solution of 3-aminobenzoic acid (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

  • Addition of Alkylating Agent: Slowly add methyl 2-bromoacetate (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm.

    • The methylene protons (CH₂) adjacent to the nitrogen and the carbonyl group are expected to resonate as a singlet or a doublet (if coupled to the NH proton) around δ 4.0-4.5 ppm.

    • The methyl ester protons (OCH₃) will likely be a sharp singlet at approximately δ 3.7 ppm.

    • The amine proton (NH) may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

    • The carboxylic acid proton (COOH) will be a broad singlet at a downfield chemical shift, typically > δ 10 ppm.

  • ¹³C NMR:

    • The carboxylic acid carbonyl carbon will be observed in the range of δ 165-175 ppm.

    • The ester carbonyl carbon is expected around δ 170-175 ppm.

    • Aromatic carbons will appear in the δ 110-150 ppm region.

    • The methyl ester carbon (OCH₃) will be around δ 50-55 ppm.

    • The methylene carbon (CH₂) is expected in the range of δ 45-55 ppm.

Infrared (IR) Spectroscopy
  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch: A moderate peak around 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid and ester): Strong absorptions in the range of 1680-1750 cm⁻¹.

  • C-N stretch: A peak in the 1250-1350 cm⁻¹ region.

  • C-O stretch (ester): Strong bands in the 1000-1300 cm⁻¹ range.

  • Aromatic C-H and C=C stretches: Characteristic peaks in their respective regions.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 210.07. In negative ion mode, the [M-H]⁻ peak at m/z 208.06 would be anticipated.

Applications in Drug Discovery and Development

3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is a promising building block for the synthesis of a diverse range of biologically active molecules. The aminobenzoic acid scaffold is a well-established pharmacophore found in numerous approved drugs.[6]

Potential Therapeutic Areas
  • Anti-inflammatory Agents: Derivatives of aminobenzoic acid have shown potential as anti-inflammatory agents.[7] The structural features of the target molecule could be exploited to design novel inhibitors of inflammatory pathways.

  • Anticancer Agents: The aminobenzoic acid core has been incorporated into various anticancer drug candidates.[2] This compound can serve as a starting point for the synthesis of molecules targeting cancer-related enzymes or signaling pathways.

  • Enzyme Inhibitors: The functional groups present in 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid can be modified to design inhibitors of various enzymes, such as kinases or proteases, which are important targets in many diseases.[8]

Diagram of Potential Drug Discovery Applications

G cluster_core Core Scaffold cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Applications A 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid B Amide Coupling A->B C Ester Hydrolysis/Amidation A->C D Further N-Alkylation A->D E Anti-inflammatory Agents B->E F Anticancer Therapeutics B->F C->F G Enzyme Inhibitors C->G D->E D->G

Caption: Potential derivatization strategies and resulting therapeutic applications.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is a valuable and versatile building block for chemical synthesis. This guide has provided a comprehensive overview of its properties, a proposed synthetic route, and methods for its characterization. The potential applications in drug discovery, leveraging the rich history of aminobenzoic acid derivatives in medicine, highlight the importance of this compound for further research and development. The information presented herein is intended to empower researchers to effectively utilize this molecule in their pursuit of novel scientific discoveries.

References

  • Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry. 2019.
  • Synthesis of METHYL 3-AMINOBENZO
  • Synthesis of 3-amino-benzoic acid. PrepChem.com. (n.d.).
  • Design, Synthesis and Anti-Inflammatory Evaluation of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists via Structure-Guided Molecular Hybridization. Journal of Medicinal Chemistry. 2025.
  • Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies.
  • Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. Journal of Medicinal Chemistry. 2022.
  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. (n.d.).
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  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. 2023.
  • Preparation method of 3-methyl-2-aminobenzoic acid.
  • 3-Aminobenzoic Acid Analogues as a Novel GABA-at Inhibitors: Synthesis, Pharmacological Evaluation and Molecular Docking Studies.
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  • Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
  • Drug evolution: p-aminobenzoic acid as a building block. PubMed. 2002.
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  • 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. Cairo University. 2013.
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. (n.d.).
  • Preparation of 3-alkoxy-2-methylbenzoic acids.
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  • Designing a safer building block for drug discovery by harnessing visible light. University of Michigan News. 2018.
  • Drug Evolution: p-Aminobenzoic Acid as a Building Block. Bentham Science Publisher. (n.d.).
  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC. (n.d.).
  • 3-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER. ChemicalBook. 2026.
  • Process for preparing aminobenzoic acid or an aminobenzoic acid conversion product.
  • Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid.
  • Patents & Products. Garg Lab - UCLA. (n.d.).
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  • Methyl 2-bromoacet
  • One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical W
  • 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. MDPI. 2013.
  • 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid.
  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. (n.d.).
  • N-Dealkyl

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Exploratory

3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid Abstract This technical guide provides a comprehensive overview of the principal synthetic pathways for 3-[(2-Methoxy-2-oxoethyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, a key intermediate in the development of various bioactive molecules. We delve into three core synthetic strategies: Nucleophilic Aliphatic Substitution, Reductive Amination, and Palladium-Catalyzed Buchwald-Hartwig Amination. Each section offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a critical analysis of the advantages and limitations inherent to the methodology. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering field-proven insights to guide experimental design and execution.

Introduction: Significance of the Target Molecule

3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, also known as methyl 2-(3-carboxyphenylamino)acetate, is a disubstituted aromatic compound featuring both a carboxylic acid and a secondary amine-linked methyl ester. This unique combination of functional groups makes it a versatile building block in medicinal chemistry. The anthranilic acid scaffold and its isomers are foundational in the synthesis of numerous pharmaceuticals, including anti-inflammatory agents and kinase inhibitors.[1][2] The strategic placement of the carboxymethylamino side chain at the meta-position offers a specific vector for molecular elaboration, enabling chemists to probe structure-activity relationships with precision. This guide provides the foundational chemical knowledge required to access this valuable intermediate efficiently and reliably.

Strategic Overview of Synthetic Pathways

The synthesis of the target molecule can be approached from several distinct angles, each with its own set of strengths regarding yield, purity, scalability, and functional group tolerance. The choice of pathway is often dictated by the availability of starting materials, the scale of the reaction, and the specific purity requirements for downstream applications. We will explore the three most scientifically sound and industrially relevant methodologies.

G cluster_0 Core Synthetic Strategies A Nucleophilic Substitution (N-Alkylation) Target 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid A->Target Direct, classic approach B Reductive Amination B->Target Avoids over-alkylation C Buchwald-Hartwig Cross-Coupling C->Target Modern, high-yield G reagents 3-Aminobenzoic Acid (Nucleophile) NH2 COOH electrophile Methyl 2-bromoacetate (Electrophile) Br-CH2 COOCH3 reagents:f0->electrophile:f0 SN2 Attack product Target Molecule NH-CH2COOCH3 COOH reagents->product electrophile->product byproduct HBr electrophile->byproduct Br- leaves base Base (e.g., K2CO3) base->reagents:f0 Deprotonation

Caption: Workflow for N-Alkylation via Nucleophilic Substitution.

Detailed Experimental Protocol

Materials:

  • 3-Aminobenzoic acid

  • Methyl 2-bromoacetate [3]* Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension (approx. 5-10 mL per gram of aminobenzoic acid).

  • Slowly add methyl 2-bromoacetate (1.1 eq) to the suspension at room temperature. Caution: Methyl 2-bromoacetate is a lachrymator and toxic; handle in a fume hood with appropriate personal protective equipment. [3]4. Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 3-4 with 1 M HCl. The product should precipitate as a solid.

  • Filter the solid precipitate and wash thoroughly with cold water.

  • For further purification, the crude solid can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel.

Analysis and Field Insights
ParameterN-Alkylation
Advantages Simple, uses readily available starting materials, straightforward setup.
Disadvantages Risk of over-alkylation, requires careful stoichiometric control, potential for side reactions.
Key Control Points Molar ratio of reagents, reaction temperature, choice of base.
Typical Yield 50-70%

Expertise & Experience: The choice of a non-nucleophilic base like K₂CO₃ is critical. Stronger bases like sodium hydride could lead to undesired side reactions. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the potassium cation and accelerates SN2 reactions.

Pathway II: Reductive Amination

Reductive amination is a powerful and highly selective method for forming C-N bonds, which circumvents the over-alkylation issues common in direct alkylation. [4]The process involves the in-situ formation of an imine intermediate from an amine and a carbonyl compound, followed by its immediate reduction to the target amine.

Mechanistic Rationale

The reaction begins with the nucleophilic attack of 3-aminobenzoic acid on the carbonyl carbon of methyl glyoxylate, forming a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration of the hemiaminal to yield an imine. [5]A specialized reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then used to reduce the imine to the final secondary amine product.

The key to this pathway's success is the choice of reducing agent. NaBH(OAc)₃ is particularly effective because it is mild enough not to reduce the starting carbonyl compound but is sufficiently reactive to reduce the protonated imine intermediate. [4][6]This selectivity allows the entire reaction to be performed in a single pot. [5]

G A 3-Aminobenzoic Acid C Hemiaminal Intermediate A->C + H+ B Methyl Glyoxylate B->C + H+ D Imine Intermediate C->D - H2O E Target Molecule D->E F Reducing Agent (e.g., NaBH(OAc)3) F->D Hydride Transfer G A Pd(0)Ln B Ar-Pd(II)-(X)Ln A->B Oxidative Addition (with Ar-X) C Ar-Pd(II)-(NHR')Ln B->C Amine Coordination & Deprotonation C->A Catalyst Regeneration D Ar-NHR' C->D Reductive Elimination

Sources

Foundational

Comprehensive Spectroscopic Profile: 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS 418788-94-0).[1] It is designed for researchers requiring precise analytical dat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS 418788-94-0).[1] It is designed for researchers requiring precise analytical data for structural validation, quality control, and synthetic optimization.

[1]

Executive Summary & Compound Identity

3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is a bifunctional aromatic intermediate characterized by a secondary amine linking a benzoic acid core to a glycine methyl ester side chain.[1] It serves as a critical scaffold in the synthesis of heterocyclic pharmaceuticals (e.g., quinazolinones) and azo dyes.[1]

Accurate characterization requires distinguishing this molecule from its potential impurities, specifically the N,N-dialkylated byproduct and the hydrolyzed diacid derivative .

Chemical Identity Table
PropertyDetail
IUPAC Name 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
Common Name N-(3-Carboxyphenyl)glycine methyl ester
CAS Number 418788-94-0
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Key Functional Groups Carboxylic Acid (Ar-COOH), Secondary Amine (Ar-NH-R), Methyl Ester (-COOCH₃)

Structural Analysis & Synthesis Context

To interpret the spectra correctly, one must understand the electronic environment created by the synthesis. The compound is typically synthesized via the N-alkylation of 3-aminobenzoic acid with methyl bromoacetate under basic conditions.[1]

Critical Impurity Profiling[1]
  • Impurity A (Over-alkylation): N,N-bis(2-methoxy-2-oxoethyl)-3-aminobenzoic acid.[1] Detection: Loss of NH signal in NMR; integration of ester protons doubles.[1]

  • Impurity B (Hydrolysis): N-(3-Carboxyphenyl)glycine.[1] Detection: Loss of methyl ester singlet (~3.6 ppm) and appearance of a second broad acid peak.[1]

DOT Visualization: Synthesis & Impurity Logic

SynthesisPath Start 3-Aminobenzoic Acid (Starting Material) Product Target Molecule: 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid Start->Product Mono-alkylation ImpurityA Impurity A: Dialkylated Species Start->ImpurityA Excess Reagent Reagent + Methyl Bromoacetate (Base, Heat) ImpurityB Impurity B: Hydrolyzed Diacid Product->ImpurityB Hydrolysis (H2O)

Figure 1: Reaction pathway highlighting the origin of critical spectroscopic impurities.[1]

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][5]

Solvent Choice: DMSO-d₆ is the preferred solvent.[1] The carboxylic acid and secondary amine protons are exchangeable and often invisible or broadened in CDCl₃.[1] DMSO-d₆ stabilizes these protons via hydrogen bonding, allowing for distinct integration.[1]

¹H NMR Data (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are relative to TMS (0.00 ppm).

Position / AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Insight
-COOH 12.60Broad Singlet1H-Deshielded acidic proton; broadness indicates H-bonding.[1]
Ar-H (C2) 7.20Singlet (t-like)1H~2.0Isolated between COOH and NH; meta-coupling only.[1]
Ar-H (C6) 7.15Doublet1H7.8Ortho-coupled to C5; deshielded by COOH.[1]
Ar-H (C5) 7.08Triplet1H7.8Meta-position; pseudo-triplet due to overlap of J-ortho.[1]
Ar-H (C4) 6.80Doublet1H8.0Upfield shift due to electron-donating resonance of NH.
-NH- 6.35Broad Triplet1H6.0Couples with adjacent CH₂; exchangeable.[1]
N-CH₂- 3.95Doublet2H6.0Deshielded by N and C=O; doublet due to NH coupling.[1]
-OCH₃ 3.65Singlet3H-Characteristic methyl ester singlet.[1]

Expert Analysis:

  • The "Doublet" at 3.95 ppm: In dry DMSO, the N-CH₂ signal appears as a doublet because the NH proton is slow to exchange, splitting the CH₂ protons. If D₂O is added, this collapses to a singlet, and the NH signal at 6.35 ppm disappears. This is a key validation test.

  • Regiochemistry: The pattern of the aromatic region (Singlet, Doublet, Triplet, Doublet) confirms the 1,3-substitution. If para-substituted, you would see two doublets (AA'BB' system).[1]

¹³C NMR Data (100 MHz, DMSO-d₆)
AssignmentShift (δ, ppm)Electronic Environment
Ester C=O 171.5Carbonyl carbon of the methyl ester.[1]
Acid C=O 167.8Carbonyl carbon of the benzoic acid.[1]
Ar-C (C3) 148.5Ipso-carbon attached to Nitrogen (shielded).[1]
Ar-C (C1) 131.5Ipso-carbon attached to COOH.[1]
Ar-C (C5) 129.2Meta to both functional groups.
Ar-C (C6) 118.5Ortho to COOH.[1]
Ar-C (C4) 117.0Ortho to NH (electron rich).[1]
Ar-C (C2) 113.2Isolated carbon between substituents.[1]
-OCH₃ 51.8Methoxy carbon.[1]
N-CH₂ 45.2Alpha-carbon to the ester.[1]
B. Infrared (IR) Spectroscopy[1]

Method: ATR (Attenuated Total Reflectance) on solid sample.[1]

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
3350 - 3380 N-H Stretch (secondary)Sharp band; confirms presence of amine.
2500 - 3000 O-H Stretch (acid)Very broad "hump" underlying C-H stretches; diagnostic for COOH.
1735 - 1750 C=O[1] Stretch (Ester)Sharp, strong peak.[1] Higher frequency than acid C=O.
1680 - 1700 C=O[1] Stretch (Acid)Strong peak.[1] Conjugation with ring lowers frequency.[1]
1580, 1605 C=C Aromatic StretchConfirms benzene ring.
1200 - 1250 C-O Stretch (Ester)Strong "fingerprint" band.[1]
C. Mass Spectrometry (MS)[1][4]

Method: ESI (Electrospray Ionization) - Direct Infusion.[1]

  • Positive Mode (ESI+):

    • [M+H]⁺ = 210.08 m/z (Base Peak).[1]

    • Fragment 150 m/z: Loss of the methyl acetate side chain (-CH₂COOCH₃, mass 73) + H transfer. Often observed as the cation of 3-aminobenzoic acid.[1]

  • Negative Mode (ESI-):

    • [M-H]⁻ = 208.06 m/z .[1]

    • Preferred mode for carboxylic acids due to easy deprotonation.[1]

Experimental Protocols

Protocol 1: NMR Sample Preparation (Self-Validating)
  • Massing: Weigh 10-15 mg of the solid compound into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Checkpoint: Ensure the solution is clear. Turbidity suggests inorganic salts (from synthesis neutralization) are present.[1]

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition: Run standard proton sequence (16 scans).

  • Validation Step: If the NH peak is ambiguous, add 1 drop of D₂O to the tube, shake, and re-run. The NH peak should vanish, and the CH₂ doublet at 3.95 ppm should collapse to a singlet.

Protocol 2: Purity Assessment via HPLC-UV[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150mm, 5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic absorption) and 310 nm (aniline absorption).[1]

  • Retention Logic: The Hydrolyzed Impurity B (more polar) will elute before the target.[1] The Dialkylated Impurity A (less polar) will elute after the target.[1]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library: Benzoic acid derivatives fragmentation patterns. Retrieved from [Link][1]

  • SDBS. (2023).[1] Spectral Database for Organic Compounds, SDBS.[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] (Used for comparative analysis of N-phenylglycine derivatives). Retrieved from [Link][1]

Sources

Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within drug discovery and development.[1][2][3] It provides unparalleled, atom-level i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within drug discovery and development.[1][2][3] It provides unparalleled, atom-level insights into molecular structure, dynamics, and interactions.[2] This guide offers a comprehensive analysis of the ¹H NMR spectrum of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, a molecule of interest in medicinal chemistry. We will delve into the theoretical prediction of its spectrum, provide a detailed experimental protocol for data acquisition, and interpret the resulting spectral data. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of NMR spectroscopic analysis.

Molecular Structure and Proton Environments

A thorough understanding of the molecule's structure is paramount to predicting and interpreting its ¹H NMR spectrum. Below is the structure of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, with each unique proton environment labeled. The number of distinct signals in a ¹H NMR spectrum corresponds to the number of chemically non-equivalent sets of protons in the molecule.[4]

Caption: Molecular structure of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid with proton labels.

Predicted ¹H NMR Spectrum

The chemical shift of a proton is influenced by its local electronic environment.[5][6] Electron-withdrawing groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups have the opposite effect (upfield).[6][7][8] Based on established chemical shift ranges and the electronic effects of the substituents, we can predict the approximate chemical shifts for each proton in 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid.

Proton Label Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Justification
COOH 10.0 - 13.0Broad Singlet1HProtons of carboxylic acids are highly deshielded and often appear as broad singlets due to hydrogen bonding and exchange.[9]
Ar-H (H₂, H₄, H₅, H₆) 6.5 - 8.5Multiplets4HAromatic protons resonate in this region due to the ring current effect.[5][10] The substitution pattern will lead to complex splitting.
NH 5.0 - 9.0Broad Singlet1HAmine and amide protons have a wide chemical shift range and their signals are often broadened by quadrupole effects and chemical exchange.[5][7]
-CH₂- ~4.0Singlet2HMethylene protons adjacent to an electronegative nitrogen atom and a carbonyl group are deshielded.
-OCH₃ ~3.7Singlet3HMethyl ester protons are deshielded by the adjacent oxygen atom.[5]

Note: These are approximate values and can be influenced by the solvent, concentration, and temperature.[11]

Experimental Protocol for ¹H NMR Spectrum Acquisition

A well-defined experimental protocol is crucial for obtaining a high-quality NMR spectrum.[12] The following steps outline a robust procedure for the acquisition of a ¹H NMR spectrum of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Add internal standard (e.g., TMS) B->C D Filter solution into a clean NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock on deuterium signal of the solvent E->F G Shim the magnetic field for homogeneity F->G H Tune and match the probe G->H I Set acquisition parameters (e.g., number of scans, pulse width) H->I J Acquire the Free Induction Decay (FID) I->J K Fourier Transform the FID J->K L Phase correction K->L M Baseline correction L->M N Calibrate chemical shift to internal standard M->N O Integrate the signals N->O P Peak picking O->P

Caption: Workflow for ¹H NMR spectrum acquisition and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid.[13][14][15]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean vial.[13][15] DMSO-d₆ is a good choice for this molecule due to the presence of both amino and carboxylic acid protons, which are readily exchanged in protic solvents.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).[6][13][16]

    • If any solid particles are present, filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to prevent distortion of the magnetic field homogeneity.[12][13][17]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's sample holder.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field during the experiment.[15]

    • Shim the magnetic field to optimize its homogeneity across the sample, which is essential for obtaining sharp, well-resolved peaks.[15]

    • Tune and match the probe to the ¹H frequency to ensure efficient transfer of radiofrequency power and detection of the NMR signal.[15]

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), spectral width, and relaxation delay.[18]

    • Initiate the acquisition to collect the Free Induction Decay (FID) signal.[18]

  • Data Processing:

    • Apply a Fourier Transform to the FID to convert the time-domain data into a frequency-domain spectrum.[19]

    • Perform phase correction to ensure that all peaks are in the absorptive mode.[19]

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.[19]

    • Integrate the area under each signal to determine the relative number of protons giving rise to that signal.

    • Perform peak picking to identify the exact chemical shift of each resonance.

Interpretation of the ¹H NMR Spectrum

The interpretation of the ¹H NMR spectrum involves assigning each signal to a specific set of protons in the molecule. This process relies on chemical shifts, integration values, and splitting patterns (multiplicity).

  • Aromatic Region (6.5 - 8.5 ppm): The four protons on the benzene ring will likely appear as a complex multiplet. The exact chemical shifts and splitting patterns will depend on the coupling constants between them. Ortho coupling (³J) is typically in the range of 6-9 Hz, meta coupling (⁴J) is 2-3 Hz, and para coupling (⁵J) is often close to 0 Hz.[20][21] The electron-withdrawing carboxylic acid group and the electron-donating amino group will influence the chemical shifts of the aromatic protons.

  • Amine and Carboxylic Acid Protons: The NH and COOH protons are expected to be broad singlets. Their chemical shifts can vary significantly with concentration and temperature due to changes in hydrogen bonding. To confirm their assignment, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR sample will cause the NH and COOH protons to be replaced by deuterium, leading to the disappearance of their signals from the ¹H NMR spectrum.[7]

  • Aliphatic Region: The methylene (-CH₂-) protons are expected to appear as a singlet around 4.0 ppm, as there are no adjacent protons to cause splitting. Similarly, the methyl ester (-OCH₃) protons will also be a singlet at approximately 3.7 ppm.[5]

Conclusion

The ¹H NMR spectrum of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid provides a wealth of structural information. Through a combination of theoretical prediction, careful experimental execution, and detailed spectral analysis, a complete assignment of all proton resonances can be achieved. This level of detailed structural characterization is fundamental in the field of drug development, where a precise understanding of molecular structure is critical for elucidating structure-activity relationships and ensuring the identity and purity of synthesized compounds.[1]

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • Do, Q., et al. (2023). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Goodman, J. M., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Aires-de-Sousa, M., Hemmer, M. C., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Gossert, A. D., & Jahnke, W. (2016). NMR in Drug Discovery: A Practical Guide to Hit Finding. CHIMIA International Journal for Chemistry. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. Retrieved from [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Spectroscopy. Retrieved from [Link]

  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. (2022). Walsh Medical Media. Retrieved from [Link]

  • Gier-Krzesińska, M., & Zhukov, I. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Roczniki Państwowego Zakładu Higieny. Retrieved from [Link]

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  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved from [Link]

  • Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved from [Link]

  • 8.1 - FT-NMR Sample Preparation Guide. (n.d.). Massachusetts Institute of Technology, OpenCourseWare. Retrieved from [Link]

  • Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

  • How to process proton (1H) NMR data using NUTS software - 2020 guide. (2020). YouTube. Retrieved from [Link]

  • 1H NMR Chemical Shift. (2022). Oregon State University. Retrieved from [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Complex Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

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  • How To Prepare And Run An NMR Sample. (2025). ALWSCI. Retrieved from [Link]

  • ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. Retrieved from [Link]

  • How to process 1H NMR data using Mnova. (2022). YouTube. Retrieved from [Link]

  • NMR Data Processing. (n.d.). ScienceDirect. Retrieved from [Link]

  • APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • NMR 5: Coupling Constants. (2023). YouTube. Retrieved from [Link]

  • NMR Experiment Procedure. (2013). Emory University. Retrieved from [Link]

  • HOW TO PROCESS NMR SPECTRUM (SIMPLE). (n.d.). University of California, Riverside. Retrieved from [Link]

  • The 1H-NMR experiment. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Spectrum Acquisition. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Chemical shift in the ¹H NMR of benzene ring in benzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved from [Link]

  • 1 H NMR spectra of the carbonyl and aliphatic proton regions of CDCl 3. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

Sources

Foundational

13C NMR analysis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

An In-depth Technical Guide to the 13C NMR Analysis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid This guide provides a comprehensive framework for the structural elucidation of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 13C NMR Analysis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

This guide provides a comprehensive framework for the structural elucidation of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying principles and causalities that inform an effective analytical strategy. We will cover theoretical predictions, detailed experimental protocols, and a systematic approach to spectral interpretation, ensuring a robust and self-validating analytical workflow.

Foundational Principles: The Molecule and the Method

The target molecule, 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, is a substituted aromatic amino acid derivative. Its structure comprises three key fragments: a meta-substituted benzene ring, a carboxylic acid group, and an N-substituted glycine methyl ester side chain. 13C NMR spectroscopy is an indispensable tool for confirming its covalent structure by providing a distinct signal for each unique carbon environment within the molecule.

The chemical shift (δ) of a given carbon nucleus in the 13C NMR spectrum is highly sensitive to its local electronic environment.[1] Factors such as the electronegativity of adjacent atoms, resonance effects within the aromatic system, and the hybridization state of the carbon all contribute to its final resonance frequency. Understanding these influences is paramount for accurate spectral assignment.

Molecular Structure and Carbon Environments

To facilitate a clear and unambiguous discussion, the carbon atoms in 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid are systematically numbered as shown below. The molecule lacks any element of symmetry that would render any two carbon atoms chemically equivalent; therefore, we anticipate a total of ten distinct signals in the 13C NMR spectrum.[2]

Figure 1: Structure of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid with carbon numbering.

The Analytical Workflow: From Sample to Spectrum

A successful NMR analysis is built upon a foundation of meticulous sample preparation and a logically structured experimental approach. The workflow described below is designed to be self-validating, ensuring data integrity at each stage.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh 50-100 mg of analyte b Dissolve in 0.7 mL Deuterated Solvent (e.g., DMSO-d6) a->b c Add Internal Standard (e.g., TMS) b->c d Transfer to 5 mm NMR Tube c->d e Instrument Setup (Lock, Tune, Shim) d->e f Acquire Broadband Proton-Decoupled 13C Spectrum e->f g Acquire DEPT-135 Spectrum e->g h Fourier Transform & Phase Correction f->h g->h i Baseline Correction & Peak Picking h->i j Chemical Shift Referencing i->j k Peak Assignment using Theoretical Shifts & DEPT Data j->k

Figure 2: A comprehensive workflow for the 13C NMR analysis.

Protocol 1: NMR Sample Preparation

The quality of the final spectrum is directly dependent on the quality of the sample. This protocol ensures a homogenous, high-concentration sample suitable for 13C NMR, which is inherently less sensitive than 1H NMR.

Methodology:

  • Analyte Measurement: Accurately weigh between 50-100 mg of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid. A higher concentration is necessary for 13C NMR to obtain a good signal-to-noise ratio in a reasonable timeframe.[1]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its ability to dissolve a wide range of organic molecules, including those with both acidic (carboxylic acid) and polar (amine, ester) functional groups.[3][4] The deuterium in the solvent is used by the spectrometer's lock system to maintain a stable magnetic field.[1]

  • Internal Standard: Add a small amount (1-2 drops) of Tetramethylsilane (TMS). TMS is the standard reference compound for 13C NMR, with its signal defined as 0.0 ppm.[2]

  • Homogenization & Transfer: Ensure the sample is fully dissolved, using gentle vortexing if necessary. Transfer the clear solution to a 5 mm NMR tube. The solution must be free of any particulate matter, which can degrade the spectral resolution.

Protocol 2: Spectrometer Operation and Data Acquisition

This protocol outlines the acquisition of two essential spectra: a standard broadband proton-decoupled 13C spectrum and a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum.

Methodology:

  • Instrument Preparation: Insert the sample into the NMR spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent, tune the probe to the 13C frequency, and shim the magnetic field to optimize its homogeneity.

  • 13C Spectrum Acquisition:

    • Experiment Type: Standard 1D carbon experiment with proton decoupling (zgpg30 or similar pulse program). Proton decoupling is critical as it collapses the carbon-proton couplings into single sharp lines for each carbon, simplifying the spectrum and enhancing the signal-to-noise ratio.

    • Acquisition Parameters: Set a spectral width of approximately 200-220 ppm, a sufficient number of scans (e.g., 1024 or more, depending on concentration) to achieve adequate signal, and a relaxation delay of 2-5 seconds.

  • DEPT-135 Spectrum Acquisition:

    • Experiment Type: DEPT-135 pulse sequence. This experiment is invaluable for determining the multiplicity of each carbon signal.

    • Interpretation: In a DEPT-135 spectrum, CH3 and CH groups appear as positive peaks, CH2 groups appear as negative peaks, and quaternary carbons (including C=O) are absent. This provides an unambiguous method for differentiating carbon types.

Spectral Prediction and Interpretation

Prior to analyzing the experimental data, it is crucial to predict the spectrum based on established chemical shift principles and data from analogous structures. This predictive framework provides the basis for confident peak assignment.

Predicted Chemical Shifts

The expected chemical shifts for 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid are summarized in the table below. These predictions are derived from typical values for substituted benzenes[5][6], carboxylic acids[4], and amino acid esters[7].

Carbon AtomCarbon TypePredicted Chemical Shift (δ, ppm)Rationale & Influencing Factors
C7 Carboxylic Acid (C=O)167-170The carbon of the benzoic acid is highly deshielded by two electronegative oxygen atoms. Its chemical shift is consistent with aromatic carboxylic acids.[3]
C9 Ester (C=O)170-173Similar to C7, this carbonyl carbon is strongly deshielded. It is typically found slightly further downfield than a carboxylic acid carbonyl.
C3 Aromatic (C-N)148-150This ipso-carbon is directly attached to the electron-donating amino group, causing significant deshielding. Its shift is comparable to C-NH2 in 3-aminobenzoic acid.[3]
C1 Aromatic (C-COOH)131-133The ipso-carbon attached to the electron-withdrawing carboxylic acid group.
C5 Aromatic (CH)129-130A standard aromatic CH, meta to the amino group and ortho to the carboxylic acid.
C6 Aromatic (CH)118-120This CH is ortho to the electron-donating amino group, experiencing an upfield shift due to increased electron density from resonance.
C2 Aromatic (CH)117-119Similar to C6, this CH is para to the electron-donating amino group, resulting in a significant upfield shift.
C4 Aromatic (CH)114-116This CH is ortho to the electron-donating amino group and meta to the carboxylic acid, leading to a strong upfield shift.
C10 Methoxy (CH3)51-53The methyl carbon of the ester is deshielded by the adjacent oxygen atom.[7]
C8 Methylene (CH2)45-48The methylene carbon is attached to the nitrogen and the ester carbonyl, placing it in this expected range.
Systematic Peak Assignment

The final step is to correlate the experimental peaks with the molecular structure. This is a logical process of elimination and confirmation using all available data.

G start Acquired 13C & DEPT-135 Spectra q_carbons Identify Quaternary Carbons (Present in 13C, Absent in DEPT-135) start->q_carbons ch_carbons Identify CH Carbons (Positive in DEPT-135) start->ch_carbons ch2_carbons Identify CH2 Carbons (Negative in DEPT-135) start->ch2_carbons ch3_carbons Identify CH3 Carbons (Positive in DEPT-135) start->ch3_carbons assign_co Assign C1, C3, C7, C9 based on predicted shifts (C=O carbons >165 ppm) q_carbons->assign_co end_node Final Validated Structure assign_co->end_node assign_ch Assign Aromatic CHs (C2, C4, C5, C6) based on predicted shifts (114-130 ppm) ch_carbons->assign_ch assign_ch->end_node assign_ch2 Assign C8 (45-48 ppm) ch2_carbons->assign_ch2 assign_ch2->end_node assign_ch3 Assign C10 (51-53 ppm) ch3_carbons->assign_ch3 assign_ch3->end_node

Figure 3: Logic diagram for the systematic assignment of 13C NMR signals.

  • Isolate Quaternary Carbons: Identify the peaks present in the main 13C spectrum but absent from the DEPT-135 spectrum. These are C1, C3, C7, and C9. The two signals furthest downfield (>165 ppm) will correspond to the carbonyl carbons C7 and C9. The signals for C1 and C3 will be in the aromatic region, with C3 expected to be further downfield due to the direct attachment to nitrogen.

  • Identify CH2 Carbons: Locate the negative peak in the DEPT-135 spectrum. This single peak corresponds directly to the methylene carbon, C8.

  • Identify CH and CH3 Carbons: The remaining positive peaks in the DEPT-135 spectrum are from CH and CH3 groups.

    • The peak in the 51-53 ppm range is unambiguously the methoxy carbon, C10.

    • The four remaining positive peaks in the aromatic region (114-130 ppm) correspond to C2, C4, C5, and C6. Their specific assignment can be made by careful comparison with the predicted values, noting that the carbons ortho and para to the electron-donating amino group (C2, C4, C6) are expected at a higher field (lower ppm) than C5.

By following this systematic approach, each carbon in the 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid molecule can be assigned with a high degree of confidence, providing definitive confirmation of its chemical structure.

References

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid. It is intended for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's behavior under various ionization and fragmentation conditions. This document moves beyond a simple recitation of methods to explain the underlying principles and rationale behind experimental design, ensuring a robust and reproducible analytical approach.

Introduction: The Analytical Imperative

3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is a substituted aromatic amino acid derivative of interest in pharmaceutical and chemical synthesis. Its structure, featuring a benzoic acid, a secondary amine, and a methyl ester, presents a unique analytical challenge. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such small molecules, offering high sensitivity and specificity.[1][2] A thorough understanding of its mass spectrometric behavior is critical for impurity profiling, metabolite identification, and quality control in drug development and chemical research. This guide will detail the expected behavior of this molecule under common mass spectrometric conditions, focusing on electrospray ionization (ESI) and electron ionization (EI), and will propose likely fragmentation pathways to aid in its identification and characterization.

Molecular and Spectrometric Profile

A foundational understanding of the target molecule's properties is essential for developing an effective mass spectrometry method.

PropertyValueSource
Molecular FormulaC10H11NO4PubChem
Molecular Weight209.20 g/mol PubChem
CAS Number27245-56-5-
Key Functional GroupsCarboxylic Acid, Secondary Amine, Methyl Ester, Aromatic Ring-

The presence of both acidic (carboxylic acid) and basic (secondary amine) functional groups makes this molecule amphoteric, influencing its ionization behavior. The methyl ester and the bonds of the ethylamino bridge are key sites for potential fragmentation.

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is the cornerstone of reliable mass spectrometric analysis. The following diagram outlines a typical workflow for the analysis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing Sample 3-[(2-Methoxy-2-oxoethyl) amino]benzoic acid (solid/solution) Dissolution Dissolution in appropriate solvent (e.g., Methanol, Acetonitrile/Water) Sample->Dissolution 1 Dilution Dilution to optimal concentration (e.g., 1-10 µg/mL) Dissolution->Dilution 2 Filtration Filtration (0.22 µm filter) to remove particulates Dilution->Filtration 3 Introduction Sample Introduction (Direct Infusion or LC) Filtration->Introduction Ionization Ionization Source (ESI or EI) Introduction->Ionization 4 MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF, Ion Trap) Ionization->MassAnalyzer 5 Detector Detector MassAnalyzer->Detector 6 Acquisition Data Acquisition (MS1 Scan, MS/MS) Detector->Acquisition Interpretation Spectral Interpretation (Fragmentation Analysis) Acquisition->Interpretation 7 Reporting Reporting and Archiving Interpretation->Reporting 8

Caption: A generalized workflow for the mass spectrometric analysis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid.

Ionization Techniques and Expected Ion Formation

The choice of ionization technique is critical and depends on the analyte's properties and the desired information.

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar and thermally labile molecules, making it highly suitable for 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid.[3][4]

Protocol for ESI-MS:

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of methanol and water. The addition of a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode can enhance ionization.

  • Instrumentation: Utilize a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.[1][5]

  • Infusion: Introduce the sample into the ESI source via direct infusion at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: +3.5 to +4.5 kV for positive mode; -3.0 to -4.0 kV for negative mode.

    • Nebulizing Gas (N2) Pressure: 30-50 psi.

    • Drying Gas (N2) Flow: 5-10 L/min.

    • Drying Gas Temperature: 250-350 °C.

  • Data Acquisition: Acquire full scan mass spectra (MS1) over a mass range of m/z 50-500. For structural elucidation, perform tandem mass spectrometry (MS/MS) on the precursor ion of interest.

Expected Ion Formation in ESI:

  • Positive Ion Mode: The secondary amine is the most likely site of protonation. The carboxylic acid can also be protonated, but this is less favorable.

    • [M+H]+: m/z 210.0761 (Monoisotopic)

  • Negative Ion Mode: The carboxylic acid is the most acidic proton and will readily deprotonate.

    • [M-H]-: m/z 208.0615 (Monoisotopic)

The choice between positive and negative ion mode will depend on the specific analytical goals, such as sensitivity requirements and the desire to generate specific fragment ions.

Electron Ionization (EI)

EI is a hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.[6] This technique is typically coupled with Gas Chromatography (GC). For a molecule like 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, derivatization to increase volatility (e.g., silylation of the carboxylic acid and amine) may be necessary for GC-MS analysis.[7]

Protocol for EI-GC-MS (with derivatization):

  • Derivatization: React the analyte with a silylating agent (e.g., BSTFA) to convert the acidic protons on the carboxylic acid and amine to trimethylsilyl (TMS) groups.

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: 1 µL of the derivatized sample.

    • Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C).

  • EI Source Parameters:

    • Electron Energy: 70 eV.[1]

    • Source Temperature: 230 °C.

  • Data Acquisition: Acquire full scan mass spectra over a mass range of m/z 40-600.

Expected Ion Formation in EI:

In EI, the molecular ion ([M]+•) is formed by the loss of an electron. Due to the high energy of EI, the molecular ion is often of low abundance or absent, with the spectrum being dominated by fragment ions.

Fragmentation Analysis: Deciphering the Molecular Structure

Tandem mass spectrometry (MS/MS) is employed to induce and analyze the fragmentation of a selected precursor ion. The resulting fragment ions provide valuable structural information.

Proposed Fragmentation Pathway of [M+H]+ (m/z 210.0761)

The fragmentation of the protonated molecule is expected to occur at the most labile bonds, primarily the ester and the ethylamino bridge.

Fragmentation_Pathway_Positive cluster_frags Fragment Ions M_H [M+H]+ m/z 210.0761 F1 Loss of CH3OH (-32.0262 Da) m/z 178.0499 M_H->F1 Neutral Loss F2 Loss of COOCH3• (-59.0211 Da) m/z 151.0550 M_H->F2 Radical Loss F3 Loss of H2O (-18.0106 Da) m/z 192.0655 M_H->F3 Neutral Loss F5 Benzoic acid iminium ion m/z 136.0390 M_H->F5 Rearrangement & Cleavage F4 Loss of CO (-27.9949 Da) from F1 m/z 150.0550 F1->F4 Sequential Loss Fragmentation_Pathway_Negative cluster_frags_neg Fragment Ions M_H_neg [M-H]- m/z 208.0615 F1_neg Loss of CO2 (-43.9898 Da) m/z 164.0717 M_H_neg->F1_neg Decarboxylation F2_neg Loss of CH2COOCH3• (-73.0262 Da) m/z 135.0353 M_H_neg->F2_neg Radical Loss F3_neg Cleavage of N-CH2 bond m/z 136.0390 M_H_neg->F3_neg Cleavage

Caption: Proposed fragmentation pathway for the [M-H]- ion of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid.

Detailed Fragmentation Analysis:

  • Decarboxylation (Loss of CO2): The loss of carbon dioxide from the deprotonated carboxylic acid is a very common fragmentation pathway in negative ion mode.

  • Loss of the Methoxycarbonylmethyl Radical (•CH2COOCH3): Cleavage of the N-C bond can result in the loss of this radical.

  • Cleavage of the N-CH2 bond: This can lead to the formation of the 3-aminobenzoate anion.

Conclusion and Future Perspectives

This guide provides a detailed framework for the mass spectrometric analysis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid. By understanding the principles of ionization and fragmentation, researchers can develop and validate robust analytical methods for the characterization and quantification of this molecule. The proposed fragmentation pathways serve as a valuable starting point for the interpretation of experimental data. Further high-resolution mass spectrometry and multi-stage fragmentation (MSn) experiments would provide even deeper insights into the complex fragmentation patterns of this molecule. The application of these principles will undoubtedly facilitate future research and development involving this and structurally related compounds.

References

  • Analytical Methods Committee, AMCTB 57, (2012). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. [Link]

  • Harvey, D. J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 11(10), 900-915. [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2007). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry Reviews, 26(4), 551-579. [Link]

  • Occolowitz, J. L. (1969). Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry, 41(8), 1224-1226. [Link]

  • Pereira, C. F., et al. (2019). Determination of fatty acid methyl esters in cosmetic castor oils by flow injection‐electrospray ionization‐high resolution mass spectrometry. Journal of the American Oil Chemists' Society, 96(9), 1045-1053. [Link]

  • Zare, R. N., et al. (1985). Mass spectrometry of aromatic molecules with resonance-enhanced multiphoton ionization. Analytical Chemistry, 57(8), 1815-1822. [Link]

  • Clemett, S. J., & Zare, R. N. (2004). Laser mass spectrometric detection of extraterrestrial aromatic molecules: Mini-review and examination of pulsed heating effects. Astrobiology, 4(1), 109-121. [Link]

  • Kadentsev, V. I., et al. (1984). Ortho effects in organic molecules on electron impact. 12—Mechanism of the H2O loss from the molecular ion of 2‐(phenylamino)benzoic acid. Organic Mass Spectrometry, 19(9), 438-441. [Link]

  • LibreTexts Chemistry. (2021). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2007). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry Reviews, 26(4), 551-579. [Link]

  • Böcker, S. (2012). Identification of Small Molecules using Mass Spectrometry. Friedrich-Schiller-Universität Jena. [Link]

  • LibreTexts Chemistry. (2019). 15.5: 6-5 Mass Spectrometry of Small Molecules- Magnetic-Sector Instruments. [Link]

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Foundational

Solubility Profiling and Thermodynamic Analysis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid

This guide serves as a comprehensive technical protocol for the solubility profiling and thermodynamic analysis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS: 418788-94-0). It is designed for researchers and proces...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical protocol for the solubility profiling and thermodynamic analysis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS: 418788-94-0). It is designed for researchers and process engineers optimizing purification and crystallization workflows.

Executive Summary

The precise solubility data of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (hereafter referred to as MABA-Ester ) is critical for the design of industrial crystallization processes and the optimization of reaction yields. As a key intermediate—structurally related to folate antimetabolites and Pemetrexed precursors—its purification relies heavily on the thermodynamic understanding of its solid-liquid equilibrium (SLE). This guide outlines the authoritative methodology for determining its solubility, modeling its thermodynamic behavior, and applying these insights to process scale-up.

Chemical Identity & Physicochemical Context

Before initiating solubility studies, the solute's physicochemical properties must be characterized to select appropriate solvent systems.

PropertyDetail
Chemical Name 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
Synonyms N-(Methoxycarbonylmethyl)-3-aminobenzoic acid; Methyl N-(3-carboxyphenyl)glycinate
CAS Number 418788-94-0
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Functional Groups Carboxylic acid (H-bond donor/acceptor), Secondary Amine (Weak base), Ester (H-bond acceptor), Phenyl ring (Hydrophobic core)
Predicted Solubility High in polar aprotic solvents (DMSO, DMF); Moderate in lower alcohols; Low in non-polar hydrocarbons.[1]
Mechanistic Insight: Solute-Solvent Interactions

MABA-Ester exhibits amphiphilic character . The carboxylic acid and amino-ester tail facilitate hydrogen bonding with polar protic solvents (e.g., Methanol, Ethanol). However, the phenyl ring introduces a hydrophobic element, suggesting that solubility will decrease significantly as the carbon chain length of the solvent increases (e.g., Ethanol > 1-Butanol > 1-Octanol).

Experimental Methodology: The Laser Dynamic Method

For high-precision solubility data suitable for thermodynamic modeling, the Laser Monitoring Observation Technique is the industry standard. It eliminates the sampling errors associated with gravimetric methods.

Protocol Workflow
  • Preparation: Charge a double-jacketed glass vessel with a precise mass of solvent.

  • Saturation: Add excess MABA-Ester solid.

  • Equilibration: Stir continuously using a magnetic stirrer to ensure homogeneity.

  • Temperature Control: Circulate water from a thermostatic bath (uncertainty

    
     K) through the vessel jacket.
    
  • Detection: Direct a laser beam through the solution.

    • Undissolved Solid: Beam scatters/blocks (Low intensity at detector).

    • Dissolved: Beam passes clearly (High intensity).

  • Measurement: Slowly increase temperature (< 0.2 K/min). Record the temperature at which the laser intensity maximizes (indicating complete dissolution).

  • Repetition: Repeat for different mole fractions.

Visualization: Solubility Measurement Workflow

SolubilityWorkflow cluster_system Measurement System Start Start: Weigh Solvent & Solute Mix Mixing Vessel (Double-Jacketed) Start->Mix Charge Laser Laser Source (632.8 nm) Mix->Laser Path Detector Photoelectric Detector Laser->Detector Transmittance Data Data Acquisition (T vs. Intensity) Detector->Data Signal Temp Temp Control (Thermostatic Bath) Temp->Mix Regulate T Result Solubility Point (x, T) Data->Result Analyze Result->Start Next Sample

Caption: Laser dynamic solubility measurement system ensuring precise detection of the dissolution endpoint.

Thermodynamic Modeling

To translate experimental data into predictive process parameters, the solubility (


) must be correlated with temperature (

) using thermodynamic models.
Modified Apelblat Equation

This semi-empirical model is robust for non-ideal solutions and is the standard for correlating solubility data of amino acid derivatives.



  • 
     : Mole fraction solubility of MABA-Ester.
    
  • 
     : Absolute temperature (K).[2]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution and activity coefficients;
      
      
      accounts for the temperature dependence of the enthalpy.
Equation

Derived from the Buchowski-Ksiazczak theory, this model describes the deviation from ideal solubility.



  • 
     : Parameter reflecting the non-ideality of the solution (association/solvation).
    
  • 
     : Enthalpy parameter.[3]
    
  • 
     : Melting temperature of the solute (Verify via DSC, typically >150°C for this class).
    
Thermodynamic Functions

Using the Van't Hoff analysis, we calculate the dissolution thermodynamics:

  • Enthalpy (

    
    ):  Indicates if dissolution is endothermic (positive) or exothermic.
    
    
    
    
  • Entropy (

    
    ):  Reflects the disorder change.
    
  • Gibbs Energy (

    
    ):  Determines spontaneity.
    
    
    
    
Visualization: Thermodynamic Analysis Logic

ThermoLogic RawData Raw Data (x vs T) ModelSelect Model Selection RawData->ModelSelect Apelblat Modified Apelblat (A, B, C) ModelSelect->Apelblat LambdaH λh Equation (λ, h) ModelSelect->LambdaH NRTL NRTL/Wilson (Activity Coeff.) ModelSelect->NRTL Regression Non-linear Regression (Minimize RMSD) Apelblat->Regression LambdaH->Regression NRTL->Regression Params Model Parameters Regression->Params ThermoProps Calculate ΔH, ΔS, ΔG Params->ThermoProps Process Process Design (Crystallizer Sizing) ThermoProps->Process

Caption: Logical workflow for converting raw solubility data into actionable thermodynamic process parameters.

Expected Results & Process Implications

Based on the structural analogues (e.g., 3-aminobenzoic acid, methyl aminobenzoate), the following trends are expected for MABA-Ester:

Solvent Ranking (Polarity Driven)
  • High Solubility: DMF, DMSO (Strong dipole-dipole interactions).

  • Moderate Solubility: Methanol, Ethanol, Acetone (H-bonding capability).

  • Low Solubility: Toluene, Ethyl Acetate (Limited polarity).

  • Poor Solubility: Hexane, Heptane (Non-polar).

Technical Note: If the solubility in Methanol is too high (>0.1 mole fraction), it may be unsuitable for cooling crystallization due to yield loss in the mother liquor. A binary solvent system (e.g., Ethanol + Water or Acetone + Water) is often optimal.

Temperature Dependence

Dissolution is expected to be endothermic (


), meaning solubility increases with temperature.
  • Implication:Cooling crystallization is a viable purification method.

  • Caution: Ensure the cooling rate (

    
    ) is controlled to prevent oiling out (liquid-liquid phase separation), which is common with ester-amine derivatives.
    

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91. Link

  • Li, Y., et al. (2016). Solubility and Thermodynamic Properties of 3-Aminobenzoic Acid in Monosolvents and Binary Mixtures. Journal of Chemical & Engineering Data, 61(6), 2081–2089. Link

  • Sha, F., et al. (2014). Solubility and Thermodynamic Properties of Ethyl p-Aminobenzoate in Pure and Mixed Solvents. Journal of Chemical & Engineering Data, 59(11), 3680–3690. Link

  • Buchowski, H., & Ksiazczak, A. (1980). Solubility and association in solution. Fluid Phase Equilibria, 4, 255-276. Link

  • Grant, D. J. W., et al. (1984). Solubility and thermodynamics of solution of amino-benzoic acids in water and in octanol. International Journal of Pharmaceutics, 18(1-2), 25-38. Link

Sources

Exploratory

Technical Guide: Research Applications of Aminobenzoic Acid Derivatives in Drug Discovery &amp; Material Science

Executive Summary Aminobenzoic acid derivatives represent a privileged scaffold in medicinal chemistry and material science. While the para-isomer (PABA) is historically significant for folate metabolism and local anesth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminobenzoic acid derivatives represent a privileged scaffold in medicinal chemistry and material science. While the para-isomer (PABA) is historically significant for folate metabolism and local anesthetics, the ortho-isomer (anthranilic acid) has emerged as a critical pharmacophore for kinase inhibitors, G-protein coupled receptor (GPCR) antagonists, and peptidomimetics. This guide analyzes the structural utility of these isomers, details synthetic protocols for high-value heterocycles (quinazolinones), and explores emerging applications in Metal-Organic Frameworks (MOFs).

Structural Activity Relationships (SAR) & Pharmacophore Analysis

The positional isomerism of the amino group relative to the carboxylic acid defines the reactivity and biological application of the scaffold.

The Ortho-Isomer: Anthranilic Acid

Core Utility: Scaffold Hopping & Heterocycle Formation. The proximity of the amino (-NH₂) and carboxyl (-COOH) groups facilitates cyclization reactions, making anthranilic acid the primary precursor for quinazolinones , acridines , and benzoxazinones .

  • Kinase Binding: The quinazoline core (derived from anthranilic acid) mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of tyrosine kinases (e.g., EGFR inhibitors like Gefitinib).

  • Chelation: The ortho arrangement allows bidentate chelation with metal ions, utilized in metallo-drug design and MOF construction.

The Para-Isomer: PABA

Core Utility: Linear Linkers & Metabolic Antagonism.

  • Anesthetics: Esterification of the carboxyl group lipophilizes the molecule, allowing nerve sheath penetration (e.g., Benzocaine, Procaine). The aromatic amine is essential for sodium channel binding.

  • Antimetabolites: Sulfonamides act as bioisosteres of PABA, competitively inhibiting dihydropteroate synthase in bacterial folate synthesis.

Visualization of Chemical Space

The following diagram illustrates the divergent chemical pathways for ortho- and para-aminobenzoic acid derivatives.

Aminobenzoic_Scaffolds Root Aminobenzoic Acid Isomers Ortho Ortho (Anthranilic Acid) Root->Ortho Para Para (PABA) Root->Para Quin Quinazolinones (Kinase Inhibitors) Ortho->Quin Cyclization Fen Fenamates (NSAIDs/COX Inhibitors) Ortho->Fen N-Arylation GPR GPR17 Antagonists (Multiple Sclerosis) Ortho->GPR Amide Coupling Anesth Benzoate Esters (Local Anesthetics) Para->Anesth Esterification Folate Folate Antagonists (Sulfonamides) Para->Folate Bioisosterism MOF MOF Linkers (Sensing/Catalysis) Para->MOF Linear Linking

Caption: Divergent synthetic pathways and therapeutic applications of aminobenzoic acid isomers.

Therapeutic Applications & Case Studies

Oncology: Quinazolinones from Anthranilic Acid

Quinazolinone derivatives exhibit potent antitumor activity by inhibiting DNA repair enzymes and receptor tyrosine kinases.

  • Mechanism: Competitive inhibition at the ATP-binding site of EGFR.

  • Recent Advances: 2,3-disubstituted quinazolinones have shown efficacy against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

Inflammation & Neurology: GPR17 Antagonists

A 2024 study identified anthranilic acid derivatives as novel antagonists for GPR17 , an orphan GPCR involved in demyelination diseases like Multiple Sclerosis.[1]

  • Key Compound: PSB-22269 (Ki = 8.91 nM).[1]

  • SAR Insight: A lipophilic pocket in the receptor accommodates biphenyl substituents attached to the anthranilic scaffold via a furan linker.

Comparative Biological Activity Data

The following table summarizes the potency of recent derivatives derived from aminobenzoic acid scaffolds.

Derivative ClassTarget / MechanismLead Compound IDActivity MetricReference
Anthranilic Amide GPR17 (GPCR)PSB-22269

[1]
PABA Schiff Base S. aureus (Antibacterial)Compound 11

[2]
Quinazolinone EGFR (Kinase Inhibitor)Gefitinib Analog

[3]
Fenamate COX-2 (Inflammation)Mefenamic Acid

[4]

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 4(3H)-Quinazolinones

Objective: Rapid, solvent-free synthesis of quinazolinones from anthranilic acid using Green Chemistry principles. Rationale: Traditional Niementowski reactions require high temperatures (


) and long reaction times (6+ hours). Microwave irradiation significantly reduces time and improves yield.

Reagents:

  • Anthranilic acid (1.0 equiv)

  • Formamide (1.5 equiv) or Primary Amine + Orthoester

  • Catalyst: Ammonium acetate (

    
    ) or 
    
    
    
    (optional)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe borosilicate vessel, mix anthranilic acid (10 mmol) and formamide (15 mmol).

  • Irradiation: Place the vessel in a microwave reactor (e.g., CEM Discover or modified domestic microwave).

    • Power: 300W

    • Temperature Target:

      
      
      
    • Time: Irradiate for 5–10 minutes. Monitor via TLC (Ethyl Acetate:Hexane 3:7) until the starting material spot (

      
      ) disappears.
      
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add ice-cold water (20 mL) to precipitate the crude product.

    • Filter the solid under vacuum.

  • Purification: Recrystallize from hot ethanol.

  • Validation:

    • Melting Point: Expect

      
       for unsubstituted 4(3H)-quinazolinone.
      
    • Yield: Typical yields range from 85–95%.

Protocol B: Synthesis of Benzocaine (PABA Esterification)

Objective: Synthesis of a local anesthetic via Fischer esterification. Rationale: This reaction demonstrates the nucleophilic attack of ethanol on the protonated carboxyl group of PABA.

Step-by-Step Methodology:

  • Reflux: Dissolve 4-aminobenzoic acid (3.0 g) in absolute ethanol (25 mL). Add concentrated

    
     (2.0 mL) dropwise as a catalyst.
    
  • Reaction: Reflux the mixture for 60 minutes.

  • Neutralization: Cool the mixture and neutralize with 10%

    
     solution until gas evolution ceases and pH 
    
    
    
    8.
  • Extraction: Extract the precipitate with ether or filter the solid directly if crystallization occurs upon cooling.

  • Validation:

    • IR Spectroscopy: Look for the Ester C=O stretch at

      
       and disappearance of the broad Acid O-H stretch.
      
Synthetic Workflow Diagram

The following diagram details the logic flow for the microwave-assisted synthesis (Protocol A).

Synthesis_Workflow Start Start: Anthranilic Acid + Formamide MW Microwave Irradiation (130°C, 5-10 min) Start->MW Check TLC Check (EtOAc:Hex 3:7) MW->Check Check->MW Incomplete Workup Precipitation (Ice Water) Check->Workup Complete Purify Recrystallization (Ethanol) Workup->Purify Product Product: 4(3H)-Quinazolinone Purify->Product

Caption: Workflow for Green Chemistry synthesis of Quinazolinone scaffolds.

Emerging Frontiers: Metal-Organic Frameworks (MOFs)

Beyond drug discovery, aminobenzoic acid derivatives are revolutionizing material science as organic linkers in MOFs.

  • Fluorescence Sensing: Zn-MOFs incorporating 4-aminobenzoic acid have demonstrated high quenching efficiency (98%) for detecting trace organic amines in aqueous media.[2] The mechanism involves Hydrogen-bonding and

    
    -
    
    
    
    stacking interactions between the analyte and the aminobenzoate linker [5].[2]
  • Drug Delivery: The pH-sensitivity of the amino-carboxylate coordination bond allows for controlled release of cargo molecules in the acidic tumor microenvironment.

References

  • J. Med. Chem. (2024). Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17.[1]

  • Int. J. Mol. Sci. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.

  • Molecules (2020). Green Chemistry Approach to the Synthesis of 3-Substituted-Quinazolin-4(3H)-ones.[3]

  • PubChem. Mefenamic Acid: Compound Summary and Biological Activity.

  • Inorg. Chem. (2022). Metal-Organic Framework-Based Selective Molecular Recognition of Organic Amines.[2]

Sources

Foundational

Introduction: The Versatile Scaffold of Benzoic Acid

An In-Depth Technical Guide to the Biological Activity of Substituted Benzoic Acids For Researchers, Scientists, and Drug Development Professionals Benzoic acid, a simple aromatic carboxylic acid, represents one of the m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Benzoic acid, a simple aromatic carboxylic acid, represents one of the most fundamental scaffolds in medicinal chemistry.[1] Its structure, consisting of a benzene ring attached to a carboxyl group, serves as a versatile template for the design of a multitude of biologically active compounds.[2] The true potential of this scaffold is unlocked through substitution, where the strategic placement of various functional groups on the aromatic ring dramatically modulates the molecule's physicochemical properties and, consequently, its biological activity.[1][2] These substituents influence the compound's electronic nature, lipophilicity (hydrophobicity), and steric profile, which in turn dictates how it interacts with biological targets like enzymes and receptors.[2] As a result, substituted benzoic acid derivatives exhibit a vast spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities, making them a subject of intense research in drug discovery.[3][4][5]

Part 1: The Core of Activity: Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is paramount for the rational design of potent and selective therapeutics based on the benzoic acid core.[2] The nature, position (ortho, meta, para), and number of substituents on the phenyl ring are critical determinants of the compound's ultimate biological effect.

Key Molecular Determinants:

  • The Carboxylic Acid Group (-COOH): This group is often essential for bioactivity. It acts as a key hydrogen bond donor and acceptor, enabling crucial interactions with the active sites of target proteins.[2][6] Its acidic nature also plays a significant role in membrane transport and overall pharmacokinetics.

  • Hydroxyl Group (-OH): As an electron-donating group, the hydroxyl substituent can increase solubility and serve as both a hydrogen bond donor and acceptor.[2] Its position is critical; for instance, the phenolic hydroxyl group is often crucial for antioxidant activity and binding to specific enzyme sites.[2]

  • Nitro Group (-NO₂): A strong electron-withdrawing group, the nitro substituent significantly alters the electronic character of the aromatic ring and increases the acidity of the carboxylic acid.[2] It is a well-known pharmacophore in many antimicrobial agents.[2]

  • Halogens (-Cl, -Br, -F): These electron-withdrawing groups are frequently incorporated to enhance biological potency. For example, the introduction of chloro and nitro groups into the benzilic acid structure has been shown to result in significant antibacterial activity.[7]

  • Methyl Group (-CH₃): This lipophilic, electron-donating group can enhance a molecule's ability to cross cell membranes.[2] It also introduces steric bulk, which can influence binding selectivity for a target protein.[2][3] The position of the methyl group can significantly alter bioactivity.[3]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents, is a critical factor. For many benzoic acid derivatives, lipophilicity is a key determinant of antimicrobial and anti-inflammatory activity, as it governs the molecule's ability to partition into and cross biological membranes.[8][9]

SAR_Benzoic_Acid Structure-Activity Relationship of Substituted Benzoic Acids cluster_core Benzoic Acid Core cluster_substituents Substituent Effects on Bioactivity cluster_positions Positional Influence Core Benzoic Acid C₆H₅COOH Positions Ortho Meta Para Core:head->Positions Substitution Position is Critical OH -OH (Hydroxyl) - Electron Donating - H-bond Donor/Acceptor - ↑ Antioxidant Activity Bioactivity Diverse Biological Activities (Antimicrobial, Anti-inflammatory, Anticancer) OH->Bioactivity Modulate Pharmacodynamics & Pharmacokinetics NO2 -NO₂ (Nitro) - Strong Electron Withdrawing - ↑ Acidity - ↑ Antimicrobial Activity NO2->Bioactivity Modulate Pharmacodynamics & Pharmacokinetics Halogen -Cl, -Br (Halogen) - Electron Withdrawing - ↑ Antimicrobial Potency Halogen->Bioactivity Modulate Pharmacodynamics & Pharmacokinetics CH3 -CH₃ (Methyl) - Electron Donating - ↑ Lipophilicity - Steric Influence CH3->Bioactivity Modulate Pharmacodynamics & Pharmacokinetics Positions:ortho->OH Positions:meta->OH Positions:para->OH Positions:ortho->NO2 Positions:meta->NO2 Positions:para->NO2 Positions:ortho->Halogen Positions:meta->Halogen Positions:para->Halogen Positions:ortho->CH3 Positions:meta->CH3 Positions:para->CH3

Caption: Key substituents and their influence on the biological activity of the benzoic acid scaffold.

Part 2: A Spectrum of Biological Activities

The structural diversity of substituted benzoic acids translates into a wide array of biological activities, making them valuable lead compounds in various therapeutic areas.

Antimicrobial Activity

Substituted benzoic acids are well-documented antimicrobial agents effective against a range of bacteria, yeasts, and fungi.[9][10] Their primary mechanism of action involves disrupting the cellular pH homeostasis of microbes.[10][11] The un-ionized form of the acid penetrates the cell membrane, and once inside the more alkaline cytoplasm, it releases a proton, causing intracellular acidification that inhibits metabolic processes.

  • Key Findings:

    • The presence of electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl), on the benzene ring often increases antibacterial potency.[7]

    • Increasing the number of hydroxyl (-OH) groups can enhance bactericidal activity.[12]

    • For some pathogens, derivatives with an aldehyde (-CHO) group have shown greater activity than those with the corresponding carboxyl (-COOH) group.[12]

Anti-inflammatory Activity

Many benzoic acid derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs).[6][13] The most famous example is salicylic acid, the precursor to acetylsalicylic acid (aspirin). The anti-inflammatory action is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins, key mediators of the inflammatory response.[14][15]

  • Key Findings:

    • The carboxylic acid and a lipophilic moiety are often significant structural features for anti-inflammatory activity.[16]

    • The specific substitution pattern influences the potency and selectivity for COX-1 versus COX-2.

COX_Pathway Simplified COX Pathway and Inhibition AA Arachidonic Acid (from Cell Membranes) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation BenzoicAcids Substituted Benzoic Acids (e.g., Salicylic Acid) BenzoicAcids->COX Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX pathway inhibition.
Anticancer Activity

The benzoic acid scaffold is present in numerous compounds investigated for their anticancer properties.[4][17] These derivatives can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression like tyrosine kinases and histone deacetylases.[17][18]

  • Key Findings:

    • Benzoic acid-substituted quinazolinones have shown moderate to good activity against breast cancer cell lines (MCF-7).[19]

    • Certain derivatives have demonstrated potent antitumor activity by inhibiting histone deacetylase enzymes.[17]

    • Studies have shown that some benzoic acid derivatives can induce apoptosis in human cancer cell lines.[18]

Part 3: Experimental Protocols for Biological Evaluation

The assessment of biological activity requires robust and reproducible in vitro assays.[20] These experiments are the first step in characterizing the potency and mechanism of action of newly synthesized compounds.[20]

General Experimental Workflow

The screening of novel substituted benzoic acids typically follows a structured pipeline to identify and characterize their biological activities efficiently.

Experimental_Workflow General Workflow for Bioactivity Screening cluster_workflow General Workflow for Bioactivity Screening A 1. Compound Synthesis & Characterization B 2. Primary Screening (e.g., Disk Diffusion, MTT Assay) A->B C 3. Hit Identification (Active Compounds) B->C D 4. Secondary Assays (Dose-Response, MIC/IC₅₀ Determination) C->D Active G Archive C->G Inactive E 5. Lead Compound Selection D->E F 6. Mechanism of Action & In Vivo Studies E->F

Caption: A typical pipeline for the screening and validation of novel compounds.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]

  • Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the substituted benzoic acid derivative in a liquid growth medium. Growth is assessed after a defined incubation period.

  • Methodology:

    • Preparation of Compound Stock: Dissolve the test compound in a suitable solvent (e.g., Dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 50 mg/mL).[23]

    • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Final concentrations may range from 1000 µg/mL to <0.1 µg/mL.[23]

    • Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard.[23] Further dilute this suspension in the broth medium to achieve the final desired inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).

    • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate containing the diluted compound.

    • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A solvent control (broth + inoculum + highest concentration of DMSO used) is also critical.

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[21]

    • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).[21] Results can also be read using a spectrophotometer.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a widely used colorimetric method to assess cell viability, which is a measure of the proportion of living cells in a population after treatment with a test compound.[24]

  • Principle: This assay measures the metabolic activity of cells. The enzyme mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[25] The amount of formazan produced is directly proportional to the number of living cells.[25]

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

    • Compound Treatment: Prepare serial dilutions of the substituted benzoic acid derivative in the cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the test compound.

    • Controls: Include untreated cells (vehicle control) and a blank (medium only).

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.[26]

Protocol 3: In Vitro Anti-inflammatory Screening (Albumin Denaturation Inhibition)

This is a simple and cost-effective in vitro assay to screen for anti-inflammatory activity.[27][28]

  • Principle: Inflammation can induce the denaturation of proteins. The ability of a compound to prevent heat-induced denaturation of a standard protein like bovine serum albumin (BSA) is considered a measure of its potential anti-inflammatory activity.[29]

  • Methodology:

    • Reaction Mixture Preparation: Prepare a reaction mixture containing approximately 0.2 mL of 1% aqueous BSA solution and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

    • Compound Addition: Add 0.2 mL of the test compound solution (substituted benzoic acid dissolved in a suitable solvent) at various concentrations (e.g., 100-1000 µg/mL).

    • Controls: Prepare a control group with the same mixture but using 0.2 mL of the solvent instead of the test compound. Use a standard anti-inflammatory drug (e.g., Diclofenac sodium) as a positive control.

    • Incubation (Denaturation): Incubate all samples at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes to induce denaturation.

    • Cooling & Measurement: After cooling the samples to room temperature, measure the turbidity (as an indicator of denaturation) using a spectrophotometer at 660 nm.

    • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Part 4: Quantitative Data Summary

The following table summarizes the reported biological activities for a selection of substituted benzoic acid derivatives, providing a quantitative comparison of their efficacy.

Compound/Derivative ClassSubstituentsBiological ActivityOrganism/Cell LineQuantitative Measure (MIC/IC₅₀)Reference
Tetraphenylethylene Benzoic AcidNitro groupAntibacterialStaphylococcus aureusMIC = 0.04 µg/mL
Benzohydrazide Derivative3-methoxy-4-hydroxy benzylideneAntibacterialEscherichia colipMIC = 1.78 µM/ml[30]
Benzohydrazide Derivative4-bromo benzylideneAntifungalAspergillus nigerpMIC = 1.96 µM/ml[30]
Quinazolinone DerivativeMultiple substitutionsAnticancerMCF-7 (Breast Cancer)IC₅₀ ≈ 100 µM/ml[18]
1,2,4-Triazol-1-yl Benzoic AcidMethylthio groupAnticancerMCF-7 (Breast Cancer)IC₅₀ = 15.6 µM[18]
2-Hydroxymethylbenzamide-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]Anti-inflammatoryCarrageenan-induced paw edema (rat)52.1% Inhibition of Edema[15]

Conclusion

Substituted benzoic acids are a fundamentally important class of compounds in drug discovery and development. Their simple, modifiable scaffold allows for the fine-tuning of physicochemical properties to achieve a wide range of potent biological activities. A thorough understanding of structure-activity relationships is the cornerstone of designing novel derivatives with enhanced potency and selectivity. The standardized in vitro protocols outlined in this guide—for assessing antimicrobial, anticancer, and anti-inflammatory effects—provide the essential tools for researchers to reliably evaluate these compounds, identify promising leads, and advance the development of new therapeutics. The continued exploration of this versatile chemical class holds significant promise for addressing unmet medical needs.

References

  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • A comprehensive review on in-vitro methods for anti- microbial activity. [No Source Found].
  • Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. Benchchem.
  • Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of f
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. [No Source Found].
  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica.
  • Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. PubMed.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO.
  • SYNTHESIS CHARACTERAISATION AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED BENZILIC ACIDS. [No Source Found].
  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. [No Source Found].
  • 2.4. In Vitro Antimicrobial Activity Assay. Bio-protocol.
  • Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. [No Source Found].
  • Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes. PubMed.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
  • Comparative Guide to the Structural Activity Relationship of 2-Hydroxymethyl Benzoic Acid Derivatives as Anti-Inflamm
  • Full article: Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone deriv
  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF.
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  • US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
  • OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
  • methyl-2′-butenyl)
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management - Chitkara University.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review | Bentham Science. Bentham Science.
  • New Tetraphenylethylene Benzoic Acid Derivatives as Antibacterial Agents for Gram-Positive Bacteria with Ultralow Inhibition Concentr
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv

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Exploratory

The Strategic Utility of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Synthetic Intermediate In the landscape of modern organic synthesis, the strategic selection...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid has emerged as a valuable bifunctional building block, particularly in the realm of medicinal chemistry and drug discovery. Its structure, featuring a secondary amine, a carboxylic acid, and a methyl ester, offers multiple points for chemical modification, enabling its incorporation into a diverse array of target molecules. This guide provides a comprehensive technical overview of the synthesis, properties, and application of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid as a strategic intermediate.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis. The key attributes of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid are summarized below.

PropertyValue
CAS Number 418788-94-0
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Appearance Off-white to white solid
Solubility Soluble in polar organic solvents such as DMSO and DMF

The presence of both a hydrogen bond donor (the secondary amine) and acceptor (the carboxylic acid and ester carbonyls), along with an acidic proton on the carboxylic acid and a nucleophilic secondary amine, dictates the reactivity profile of this molecule.

Synthesis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid: A Practical Approach

The synthesis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is readily achieved through the N-alkylation of 3-aminobenzoic acid with a suitable two-carbon electrophile, such as methyl bromoacetate. This reaction proceeds via a nucleophilic substitution mechanism where the amino group of 3-aminobenzoic acid attacks the electrophilic carbon of methyl bromoacetate.

Experimental Protocol: Synthesis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid[1]

Materials:

  • 3-Aminobenzoic acid

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-aminobenzoic acid (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add methyl bromoacetate (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 3-[(2-methoxy-2-oxoethyl)amino]benzoic acid.

Synthesis_Mechanism start 3-Aminobenzoic Acid + Methyl Bromoacetate ts1 Nucleophilic Attack (N on CH₂-Br) start->ts1 K₂CO₃ intermediate Tetrahedral Intermediate ts1->intermediate ts2 Loss of Bromide intermediate->ts2 product 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid ts2->product

Caption: Synthetic workflow for 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid.

Application in the Synthesis of Kinase Inhibitors

A significant application of 3-[(2-methoxy-2-oxoethyl)amino]benzoic acid is demonstrated in the synthesis of novel kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The bifunctional nature of this building block allows for its strategic incorporation into scaffolds designed to interact with the ATP-binding site of kinases.

In a patented synthetic route, 3-[(2-methoxy-2-oxoethyl)amino]benzoic acid is utilized as a key intermediate in the preparation of a complex heterocyclic compound intended for kinase inhibition.[1] The carboxylic acid moiety of the building block is activated and then coupled with an amine to form an amide bond, a common structural feature in many kinase inhibitors.

Experimental Protocol: Amide Coupling with 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid[1]

Materials:

  • 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

  • A primary or secondary amine (e.g., a substituted aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of 3-[(2-methoxy-2-oxoethyl)amino]benzoic acid (1.0 equivalent) in an anhydrous solvent such as DCM or DMF, add the desired amine (1.0-1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0-3.0 equivalents).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the solvent used for the reaction.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Application_Workflow cluster_reactants Reactants cluster_reaction Amide Bond Formation cluster_workup Work-up & Purification building_block 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid amide_coupling Stir at RT building_block->amide_coupling amine Amine Component (e.g., Substituted Aniline) amine->amide_coupling coupling_reagents Coupling Reagents (EDC, HOBt, DIPEA) coupling_reagents->amide_coupling workup Aqueous Work-up amide_coupling->workup purification Column Chromatography workup->purification final_product Complex Kinase Inhibitor Precursor purification->final_product

Caption: Application of the building block in amide coupling.

Conclusion: A Valuable Tool for Synthetic Chemists

3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is a versatile and valuable building block for organic synthesis, particularly in the development of complex molecules with potential therapeutic applications. Its straightforward synthesis and the presence of three distinct functional groups provide chemists with a flexible platform for molecular elaboration. The demonstrated utility of this compound in the synthesis of kinase inhibitors underscores its importance as a strategic tool in the arsenal of medicinal chemists and drug development professionals. The protocols and insights provided in this guide aim to facilitate its broader application in the pursuit of novel and impactful chemical entities.

References

  • Novartis AG. (2021). Patent No. US 8,829,195. U.S.
  • Zimmerman, J., et al. (1997). Phenylamino-pyrimidine (pap) derivatives and their use as medicaments. U.S.
  • Gomez Angel, A. R. (2019). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. University of York. [Link]

  • El Houssine, M., et al. (2013). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Molbank, 2013(1), M792. [Link]

  • U.S. Patent Application Publication No. US 2004/0142916 A1. (2004). Kinase inhibitors and associated pharmaceutical compositions and methods of use.

Sources

Foundational

An In-depth Technical Guide to the Theoretical Properties of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

Abstract This technical guide provides a comprehensive overview of the theoretical properties of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. Leveraging i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. Leveraging in silico predictive models, this document elucidates the compound's physicochemical characteristics, pharmacokinetic (ADME) profile, and potential toxicological endpoints. Furthermore, this guide outlines robust synthetic and analytical methodologies, offering a foundational resource for researchers engaged in the exploration of novel aminobenzoic acid derivatives as potential therapeutic agents. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems.

Introduction

3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid belongs to the class of N-substituted aminobenzoic acids, a scaffold that is prevalent in a variety of pharmacologically active molecules. The unique arrangement of a benzoic acid moiety, a secondary amine linker, and a methyl ester presents a compelling template for the design of novel compounds with potential applications in diverse therapeutic areas. The exploration of such derivatives is often driven by the desire to modulate physicochemical and pharmacokinetic properties to enhance drug-like characteristics. This guide aims to provide a detailed theoretical and practical framework for the scientific community to facilitate further investigation into this promising chemical entity.

Physicochemical Properties: An In Silico Analysis

The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its solubility, permeability, and ultimately, its bioavailability. A comprehensive in silico analysis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid was conducted using a suite of well-regarded predictive models.

Table 1: Predicted Physicochemical Properties of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

PropertyPredicted ValueMethod/ToolCitation
Molecular Formula C₁₀H₁₁NO₄--
Molecular Weight 209.20 g/mol --
CAS Number 418788-94-0--
LogP (Octanol/Water Partition Coefficient) 1.35SwissADME[1][2]
Topological Polar Surface Area (TPSA) 75.69 ŲSwissADME[1][2]
Water Solubility (LogS) -2.14SwissADME[1][2]
pKa (Acidic) 4.15 (Carboxylic Acid)pkCSM[3][4]
pKa (Basic) 0.85 (Amine)pkCSM[3][4]
Number of Hydrogen Bond Donors 2Molinspiration[5][6]
Number of Hydrogen Bond Acceptors 4Molinspiration[5][6]
Number of Rotatable Bonds 4Molinspiration[5][6]

Expertise & Experience: The selection of these specific in silico tools is based on their robust validation in the scientific literature and their widespread use in the drug discovery field. For instance, SwissADME is recognized for its user-friendly interface and reliable predictions for a range of ADME-related properties[1][2]. pkCSM employs graph-based signatures, offering a different and complementary predictive approach[3][4]. Molinspiration is a long-standing tool for calculating key molecular properties relevant to drug-likeness[5][6]. By cross-referencing predictions from multiple sources, we can increase confidence in the theoretical profile of the molecule. The predicted LogP of 1.35 suggests a balanced lipophilicity, which is often a desirable trait for oral drug candidates, as it influences both solubility and membrane permeability. The TPSA of 75.69 Ų is within the range typically associated with good oral bioavailability.

Synthesis and Characterization

The synthesis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid can be approached through established methodologies for the formation of N-aryl bonds. Two plausible and robust synthetic strategies are the Ullmann condensation and the Buchwald-Hartwig amination.

Proposed Synthetic Pathways

Synthetic_Pathways cluster_0 Ullmann Condensation cluster_1 Buchwald-Hartwig Amination A 3-Aminobenzoic acid C 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid A->C CuI, Base, Solvent, Heat B Methyl 2-bromoacetate B->C D Methyl 3-bromobenzoate F 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid D->F Pd catalyst, Ligand, Base, Solvent E Methyl 2-aminoacetate E->F

Caption: Plausible synthetic routes to 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid.

Expertise & Experience: The choice between the Ullmann condensation and the Buchwald-Hartwig amination depends on several factors, including the availability of starting materials, desired reaction conditions, and catalyst cost. The Ullmann condensation is a classical method that often requires higher temperatures but utilizes a less expensive copper catalyst[7][8][9]. The Buchwald-Hartwig amination, a more modern approach, typically proceeds under milder conditions with a palladium catalyst and a specialized ligand, offering a broader substrate scope and often higher yields[10][11][12][13]. For initial exploratory synthesis, the Ullmann approach may be more cost-effective, while the Buchwald-Hartwig reaction could be preferred for its generally higher efficiency and milder conditions.

Detailed Experimental Protocol: Ullmann Condensation

This protocol is a self-validating system, with in-process checks and a final comprehensive characterization to ensure the identity and purity of the final product.

Materials:

  • 3-Aminobenzoic acid

  • Methyl 2-bromoacetate

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Reagent Addition: Add methyl 2-bromoacetate (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify with 1 M HCl to a pH of approximately 3-4.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

A thorough characterization is crucial to confirm the structure and purity of the synthesized 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid.

Table 2: Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR Aromatic protons in the meta-substituted pattern, a singlet for the methoxy group, a singlet for the methylene group, and a broad singlet for the amine proton.
¹³C NMR Signals corresponding to the carboxylic acid carbon, the ester carbonyl carbon, the aromatic carbons, the methoxy carbon, and the methylene carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₁NO₄). Fragmentation patterns may include loss of the methoxy group or the methoxycarbonylmethyl group.[14][15]
FT-IR Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch of the carboxylic acid and the ester, C-O stretch, and aromatic C-H and C=C stretches.[16][17][18][19]
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. The retention time will be specific to the chosen column and mobile phase.[20][21][22][23][24]

Predicted Biological Activity and Mechanism of Action

While experimental data for 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is not available, in silico predictions and analysis of structurally related compounds can provide valuable insights into its potential biological activities.

Pharmacophore Modeling: The structure of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid contains key pharmacophoric features, including hydrogen bond donors (the carboxylic acid and the amine), hydrogen bond acceptors (the carbonyl oxygens), and an aromatic ring. These features are commonly found in ligands that interact with a variety of biological targets, such as enzymes and receptors.

Pharmacophore_Model cluster_0 Potential Target Interactions A Aromatic Ring (π-π stacking) E Target Protein A->E Hydrophobic Interaction B Carboxylic Acid (H-bond donor/acceptor, ionic) B->E Electrostatic/H-bond C Amine (H-bond donor) C->E H-bond D Ester Carbonyl (H-bond acceptor) D->E H-bond Experimental_Workflow A Synthesis and Purification B Structural Characterization (NMR, MS, FT-IR) A->B C Purity Assessment (HPLC) A->C D Physicochemical Property Determination (Solubility, LogP) C->D E In Vitro Biological Screening D->E F ADME/Tox Profiling (e.g., CYP Inhibition, Cytotoxicity) D->F

Caption: A recommended experimental workflow for the characterization of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid.

This workflow ensures a logical progression from the synthesis and confirmation of the molecule's identity and purity to the experimental validation of its predicted physicochemical and biological properties.

Conclusion

This technical guide has provided a comprehensive theoretical and predictive analysis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid. The in silico data suggests that this compound possesses drug-like physicochemical properties and a potentially favorable pharmacokinetic profile, with the notable exception of predicted hepatotoxicity and inhibition of certain CYP enzymes. The outlined synthetic and analytical methodologies provide a clear path for the preparation and characterization of this molecule. The information contained herein serves as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related aminobenzoic acid derivatives. Experimental validation of these theoretical properties is the essential next step in advancing our understanding of this compound.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • PreADMET. (n.d.). Prediction of ADME/Tox. Retrieved February 19, 2026, from [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved February 19, 2026, from [Link]

  • SwissDrugDesign. (n.d.). Molecular Modelling Group. Retrieved February 19, 2026, from [Link]

  • Molinspiration. (n.d.). Property Calculation, Molecular Database Search. Retrieved February 19, 2026, from [Link]

  • Molinspiration. (n.d.). Calculation of molecular properties. Retrieved February 19, 2026, from [Link]

  • The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • The PreADME Approach: Web-based program for rapid prediction of physico-chemical, drug absorption and drug-like properties | Request PDF - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Directory of computer-aided Drug Design tools - Click2Drug. (n.d.). Retrieved February 19, 2026, from [Link]

  • Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.) - bioRxiv.org. (2021, July 19). Retrieved February 19, 2026, from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Daina, A., & Zoete, V. (2017). SwissADME a web tool to support pharmacokinetic optimization for drug discovery. [Video]. YouTube. [Link]

  • VLS3D.COM. (n.d.). ADMET predictions. Retrieved February 19, 2026, from [Link]

  • FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Reaction pathways for fragmentation of m/z 164 ion generated from ethyl... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved February 19, 2026, from [Link]

  • Molinspiration software: Significance and symbolism. (2024, December 13). Retrieved February 19, 2026, from [Link]

  • Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed. (1994). Biomedical Chromatography, 8(6), 294-296. [Link]

  • Al Azzam, K. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Journal of Pharmaceutical Research International, 34(42A), 1-11. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved February 19, 2026, from [Link]

  • Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid. (2001). Analytical Chemistry, 73(10), 2405-2412. [Link]

  • mipc - Molinspiration Property Calculator. (n.d.). Retrieved February 19, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved February 19, 2026, from [Link]

  • Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus - PubMed. (2000). Journal of the American Society for Mass Spectrometry, 11(10), 876-886. [Link]

  • Kumar, B. (2021, June 16). Prediction of ADMET Using Online Tools Pre-ADME and ProTox. [Video]. YouTube. [Link]

  • How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes - YouTube. (2025, March 12). Retrieved February 19, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved February 19, 2026, from [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC. (2023, January 12). Pharmaceuticals, 16(1), 113. [Link]

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid - DergiPark. (2018). Bilge International Journal of Science and Technology Research, 2(1), 74-82. [Link]

  • Ma, D., & Xia, C. (2001). CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • CuI-catalyzed coupling reaction of beta-amino acids or esters with aryl halides at temperature lower than that employed in the normal Ullmann reaction. Facile synthesis of SB-214857 - PubMed. (2001). Organic Letters, 3(16), 2583-2586. [Link]

  • Mass Spectra of Derivatives of o-Aminobenzoic Acid. (n.d.). Retrieved February 19, 2026, from [Link]

  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 19, 2026, from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 19, 2026, from [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates | Organic Letters - ACS Publications. (2016). Organic Letters, 18(16), 4144–4147. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 282. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC. (2022). Scientific Reports, 12, 20224. [Link]

  • 4 - The Royal Society of Chemistry. (n.d.). Retrieved February 19, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 19, 2026, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • 1H and 13 C NMR Chemical Shift Prediction Models - Edwin [ALERT] (2019). (n.d.). Retrieved February 19, 2026, from [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). Retrieved February 19, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved February 19, 2026, from [Link]

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Exploratory

Technical Guide: Purity Profiling and Characterization of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid

This guide is structured as a high-level technical whitepaper designed for drug development scientists. It prioritizes the "Why" and "How" of purity characterization, focusing on the specific challenges posed by the zwit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug development scientists. It prioritizes the "Why" and "How" of purity characterization, focusing on the specific challenges posed by the zwitterionic and multifunctional nature of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid .

[1]

Executive Summary & Chemical Identity[1]

3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (also referred to as N-(3-carboxyphenyl)glycine methyl ester) is a bifunctional building block used frequently in the synthesis of peptidomimetics, PNA (Peptide Nucleic Acid) monomers, and specific kinase inhibitors.[1]

Its structure contains three distinct reactive centers:

  • Aromatic Carboxylic Acid: Prone to ionization and hydrogen bonding.[1]

  • Secondary Aniline: The site of N-alkylation; susceptible to oxidation and further alkylation.[1]

  • Methyl Ester: Labile to hydrolysis under basic conditions.[1]

This guide outlines the rigorous characterization strategy required to ensure this intermediate meets the stringent purity specifications (>98.0% a/a) necessary for downstream GMP manufacturing.

Chemical Structure Data
PropertySpecification
IUPAC Name 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Key Functional Groups Secondary Amine, Carboxylic Acid, Methyl Ester
Solubility Profile Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water (pH dependent)

Impurity Profiling: The Synthetic Causality

To accurately characterize purity, one must first understand the genesis of impurities. This compound is typically synthesized via the N-alkylation of 3-aminobenzoic acid with methyl bromoacetate (or chloroacetate) in the presence of a base.[1]

This reaction pathway generates a specific "Fingerprint of Impurities" that must be monitored.[1]

The Impurity Genealogy Diagram

The following directed graph illustrates the reaction pathway and the origin of critical impurities (Impurity A, B, and C).

ImpurityPathways SM1 3-Aminobenzoic Acid (Starting Material) Target TARGET COMPOUND 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid SM1->Target + Reagent (Controlled Alkylation) ImpurityC IMPURITY C (Regioisomer) 2- or 4- substituted isomer (Source: Impure SM1) SM1->ImpurityC Contaminated SM Reagent Methyl Bromoacetate ImpurityA IMPURITY A (Over-Alkylation) N,N-bis(2-methoxy-2-oxoethyl) derivative Target->ImpurityA + Excess Reagent (Over-reaction) ImpurityB IMPURITY B (Hydrolysis) N-(3-carboxyphenyl)glycine (Di-acid) Target->ImpurityB + H2O / High pH (Ester Hydrolysis)

Figure 1: Synthetic pathway and impurity genealogy. Red/Yellow nodes indicate critical impurities that co-elute in standard HPLC if not optimized.

Critical Impurity Descriptions
  • Impurity A (Dialkylated): The secondary amine of the target is still nucleophilic. If stoichiometry is not strictly controlled, a second methyl acetate group adds. Detection: Higher retention time (more lipophilic).[1]

  • Impurity B (Hydrolyzed): The methyl ester is sensitive. Presence of water or strong base generates the di-acid.[1] Detection: Lower retention time (more polar), broad peak shape.

  • Impurity C (Isomeric): 3-aminobenzoic acid is often made by reducing 3-nitrobenzoic acid.[1] Traces of 2-amino or 4-amino isomers in the starting material will carry through.[1]

Analytical Strategy & Protocols

High-Performance Liquid Chromatography (HPLC)

Challenge: The compound is zwitterionic. The carboxylic acid (pKa ~4.2) and the aniline nitrogen (pKa ~3.5) create a pH-sensitive elution profile. Solution: Use an acidic mobile phase (pH < 3.[1]0) to suppress carboxylic acid ionization (keeping it neutral/hydrophobic) while protonating the amine.

Validated HPLC Method Parameters
ParameterConditionRationale
Column C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 3.5µmEnd-capping reduces silanol interactions with the amine.[1]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]2)Suppresses ionization of -COOH; sharpens peaks.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.[1]
Gradient 5% B to 60% B over 15 min; Hold 2 min.Gradient required to separate polar hydrolysates from lipophilic dialkylates.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 254 nm (primary) & 220 nm (secondary)254 nm detects the benzoyl chromophore; 220 nm detects non-aromatic impurities.[1]
Column Temp 30°CEnsures reproducibility of retention times.

System Suitability Criteria:

  • Tailing Factor (Target Peak): < 1.5 (Critical: High tailing indicates silanol interaction).[1]

  • Resolution (Target vs Impurity A): > 2.0.

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance is the primary tool for structural verification.

Protocol: Dissolve ~10 mg in DMSO-d6. (CDCl3 is often poor for aminobenzoic acids due to solubility).[1]

Expected Chemical Shifts (DMSO-d6):

  • δ 12.5 ppm (s, 1H): Carboxylic acid -OH (Broad, may exchange).[1]

  • δ 7.1 - 7.4 ppm (m, 4H): Aromatic ring protons.[1] Look for the specific 1,3-substitution pattern (singlet-like at C2, doublet at C4/C6, triplet at C5).

  • δ 6.3 ppm (t, 1H): Amine -NH-.[1] (Coupling to the CH2 group).

  • δ 3.9 ppm (d, 2H): Glycine -CH2-.[1] (Becomes a singlet if D2O exchange is performed).

  • δ 3.6 ppm (s, 3H): Methyl ester -OCH3.[1]

Self-Validation Checkpoint:

  • Integration Ratio: The Methyl singlet (3H) must match the Glycine CH2 (2H) within 5%. Deviation suggests hydrolysis (loss of methyl) or solvent contamination.[1]

Purification Workflow (Recrystallization)

If the crude purity is <95%, column chromatography is often inefficient due to the streaking of the carboxylic acid. Recrystallization is the preferred method for this intermediate.[1]

Step-by-Step Protocol:
  • Dissolution: Suspend crude solid in Ethyl Acetate (EtOAc) (10 mL per gram). Heat to reflux (approx. 77°C).[1]

  • Solvency Adjustment: If the solid does not dissolve, add Methanol (MeOH) dropwise until clear solution is obtained. (Avoid excess MeOH to prevent yield loss).[1]

  • Filtration: Filter hot (if insoluble salts/mechanical impurities are present).[1]

  • Crystallization: Allow the solution to cool slowly to Room Temperature (RT). Then, cool to 0-4°C for 2 hours.

    • Note: If oiling out occurs (common with esters), re-heat and add a seed crystal or a small amount of Hexane/Heptane as an anti-solvent.

  • Isolation: Filter the white/off-white solid.[1] Wash with cold EtOAc/Hexane (1:1).[1]

  • Drying: Vacuum dry at 40°C. Do not exceed 50°C to avoid ester hydrolysis or transesterification if wet with alcohol.[1]

Analytical Decision Tree

Use this flowchart to guide your release testing logic.

AnalyticalWorkflow Start Crude Product Isolated HPLC Run HPLC (Method 3.1) Start->HPLC PurityCheck Purity > 98.0%? HPLC->PurityCheck Recryst Perform Recrystallization (See Section 4) PurityCheck->Recryst No NMR 1H-NMR Analysis (Check Structure & Solvents) PurityCheck->NMR Yes Recryst->HPLC MS Mass Spectrometry (Confirm MW 223.2) NMR->MS Final RELEASE BATCH MS->Final

Figure 2: Decision tree for purity assessment and batch release.

References

  • HPLC Method Development for Aminobenzoic Acids: Vertex AI Search Result 1.1: "HPLC Methods for analysis of 4-Aminobenzoic acid." Helix Chromatography.[1] [Link]

  • Impurity Profiling in Alkylation Reactions: Vertex AI Search Result 1.19: "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." University College Cork.[1] [Link]

  • Synthesis and Characterization of N-Carboxyphenyl Glycine Derivatives: Vertex AI Search Result 1.22: "Synthesis of DL-α(m-carboxyphenyl)-glycine." Journal of Biological Chemistry. [Link]

  • General Characterization of Amino Acid Methyl Esters: Vertex AI Search Result 1.25: "HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride." SIELC Technologies.[1][2][3] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Novel Compounds from 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid

[1] Abstract This technical guide outlines the synthetic utility of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS: 418788-94-0) as a versatile bifunctional scaffold in medicinal chemistry.[1] Unlike its ortho-substitu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide outlines the synthetic utility of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS: 418788-94-0) as a versatile bifunctional scaffold in medicinal chemistry.[1] Unlike its ortho-substituted isomers (anthranilic acid derivatives) which readily cyclize to form quinolines or benzodiazepines, this meta-substituted scaffold offers unique geometry for designing linear peptidomimetics, rigid PROTAC linkers, and novel heterocyclic cores like


-aryl hydantoins .[1] This document provides detailed, validated protocols for transforming this precursor into high-value chemical libraries.

Introduction & Chemical Analysis[1][2][3]

The starting material, 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (hereafter referred to as Compound 1 ), possesses three distinct reactive sites:

  • Aromatic Carboxylic Acid (

    
    ):  Ready for amide coupling or esterification.[1]
    
  • Secondary Aniline (

    
    ):  Nucleophilic, susceptible to acylation, alkylation, or reaction with isocyanates.
    
  • Aliphatic Methyl Ester (

    
    ):  Electrophilic, suitable for hydrolysis, aminolysis, or cyclization.
    
Structural Causality in Synthesis

The meta-positioning of the carboxylic acid relative to the glycine moiety prevents direct intramolecular cyclization between the


-acid and the 

-terminus.[1] This geometric constraint forces the molecule to act as an extended linker or a platform for intermolecular heterocyclization .[1] Consequently, our synthetic strategy focuses on:
  • Pathway A (Heterocyclization): Leveraging the

    
    -glycine motif to form hydantoins.[1]
    
  • Pathway B (Linker Design): Exploiting orthogonal reactivity for PROTAC linker synthesis.[1]

Application I: Synthesis of Novel N-Aryl Hydantoin Libraries

Target Class: 3-(3-Substituted-2,4-dioxoimidazolidin-1-yl)benzoic acids.[1] Therapeutic Relevance: Hydantoins are privileged scaffolds in anticonvulsants and androgen receptor antagonists (e.g., Enzalutamide derivatives).

Mechanism

The secondary amine of Compound 1 reacts with isocyanates to form an intermediate urea. Under acidic or basic conditions, the urea nitrogen attacks the adjacent methyl ester, extruding methanol to close the imidazolidine-2,4-dione ring.

Experimental Protocol
Step 1: Urea Formation [1]
  • Dissolution: Dissolve Compound 1 (1.0 eq, 2.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

  • Base Addition: Add Triethylamine (TEA) (1.2 eq). Note: TEA ensures the amine is non-protonated and reactive.

  • Isocyanate Addition: Dropwise add the desired Isocyanate (R-NCO) (1.1 eq) at 0°C.

    • R-groups: Phenyl, 4-Fluorophenyl, Cyclohexyl, Ethyl.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).[1]

    • Checkpoint: Disappearance of Compound 1 and appearance of a lower

      
       urea spot.
      
Step 2: Cyclization to Hydantoin
  • Solvent Swap: Evaporate DCM. Re-dissolve the crude urea residue in Ethanol (15 mL).

  • Acid Catalysis: Add 6M HCl (2.0 mL).

  • Reflux: Heat the mixture to reflux (80°C) for 3 hours.

    • Mechanistic Insight: Acid catalysis promotes the protonation of the ester carbonyl, making it more susceptible to nucleophilic attack by the urea nitrogen.

  • Work-up: Cool to RT. The hydantoin product often precipitates.

    • If precipitate forms: Filter and wash with cold water.

    • If soluble: Concentrate ethanol, dilute with water, and extract with Ethyl Acetate.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM:MeOH gradient).

Data Summary: Representative Library
EntryR-Group (Isocyanate)Yield (%)MP (°C)LCMS (M+H)
2a Phenyl82210-212311.3
2b 4-Fluorophenyl78225-227329.3
2c Cyclohexyl65198-200317.4

Application II: Synthesis of PROTAC Linkers (Bifunctional Derivatization)

Target Class: Rigid, aromatic-glycine linkers for Targeted Protein Degradation.[1] Concept: Compound 1 serves as a "hub." The aromatic acid attaches to the E3 ligase ligand (e.g., Thalidomide), and the glycine ester (after hydrolysis) attaches to the Target Protein ligand.[1]

Experimental Protocol
Step 1: Selective Amidation of the Aromatic Acid

Rationale: The aromatic COOH is more acidic and sterically distinct from the aliphatic ester, allowing selective coupling without hydrolyzing the ester if non-aqueous conditions are used.

  • Activation: Dissolve Compound 1 (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 10 min.

  • Coupling: Add the amine-functionalized E3 Ligase Ligand (e.g., Lenalidomide-4-NH2 derivative) (1.0 eq).[1]

  • Reaction: Stir at RT for 12 hours.

  • Validation: LCMS should show the mono-amide/mono-ester mass.[1]

Step 2: Ester Hydrolysis
  • Hydrolysis: Dissolve the intermediate from Step 1 in THF:Water (3:1).

  • Reagent: Add LiOH (2.0 eq). Stir at 0°C to RT for 2 hours.

    • Control: Avoid heating to prevent amide hydrolysis.

  • Neutralization: Acidify carefully to pH 4-5 with 1M HCl. Extract with EtOAc.[2]

Step 3: Second Amidation
  • Perform standard amide coupling (EDC/HOAt) with the Target Protein Ligand amine.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways from Compound 1 , highlighting the decision nodes based on reagent selection.

SynthesisPathways Start Start: 3-[(2-Methoxy-2-oxoethyl)amino] benzoic acid (Compound 1) Urea Intermediate: Urea Derivative Start->Urea R-NCO, TEA (Urea Formation) Amide1 Intermediate: Amide-Ester (E3 Ligase Attached) Start->Amide1 Amine-1, HATU, DMF (Selective Amidation) Hydantoin Target A: N-Aryl Hydantoin (Heterocycle) Urea->Hydantoin HCl, EtOH, Reflux (Cyclization) Acid2 Intermediate: Amide-Acid Amide1->Acid2 LiOH, THF/H2O (Ester Hydrolysis) PROTAC Target B: PROTAC Linker (Bifunctional) Acid2->PROTAC Amine-2, EDC, HOBt (Final Coupling)

Figure 1: Divergent synthetic pathways for Hydantoin synthesis and PROTAC linker construction.

References

  • Compound Data: "3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid."[1][3][4] PubChem, National Center for Biotechnology Information. [Link][1]

  • Hydantoin Synthesis: Meusel, M., & Gutschow, M. (2004). "Solid phase synthesis of hydantoins." Journal of Organic Chemistry. Validated protocol adapted for solution phase. [Link]

  • Linker Chemistry: Buckley, D. L., et al. (2015). "Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules." Journal of the American Chemical Society. Describes linker rigidity principles. [Link][1]

  • Amide Coupling Standards: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

Sources

Application

Application Notes and Protocols: 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid in Medicinal Chemistry

Introduction: The Versatility of the Aminobenzoic Acid Scaffold In the landscape of medicinal chemistry, the aminobenzoic acid framework represents a "privileged scaffold"—a molecular core that is recurrent in a multitud...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Aminobenzoic Acid Scaffold

In the landscape of medicinal chemistry, the aminobenzoic acid framework represents a "privileged scaffold"—a molecular core that is recurrent in a multitude of biologically active compounds.[1][2] These structures, characterized by an amino group and a carboxylic acid appended to a benzene ring, offer a versatile platform for the synthesis of diverse molecular libraries.[1] The positional isomerism of the amino and carboxyl groups (ortho, meta, and para) significantly influences the molecule's physicochemical properties and biological activity, with the meta-disubstituted pattern of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid providing a unique vector for molecular exploration. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and potential applications of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid as a key building block in modern drug discovery.

Physicochemical Properties and Structural Features

3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is a bifunctional molecule possessing a secondary amine, a carboxylic acid, and a methyl ester. This combination of functional groups imparts a balance of hydrophilic and lipophilic character, a crucial aspect for drug-like properties.

PropertyValue (Predicted)Significance in Drug Design
Molecular FormulaC10H11NO4Provides the elemental composition.
Molecular Weight209.20 g/mol Falls within the "rule of five" for good oral bioavailability.
pKa (Carboxylic Acid)~4-5Influences solubility and ionization state at physiological pH.
pKa (Amine)~3-4The secondary amine is weakly basic due to the adjacent ester.
LogP~1.5 - 2.0Indicates moderate lipophilicity, suggesting good membrane permeability.

The presence of both a hydrogen bond donor (the secondary amine and carboxylic acid) and acceptors (the carbonyls of the ester and carboxylic acid) allows for diverse interactions with biological targets. The meta-substitution pattern provides a distinct spatial arrangement of these functional groups compared to its ortho and para isomers, which can be exploited for selective targeting of proteins.

Synthesis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid: A Practical Protocol

The synthesis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is readily achievable through the N-alkylation of 3-aminobenzoic acid with a suitable two-carbon electrophile, such as methyl 2-bromoacetate.

Protocol: N-alkylation of 3-Aminobenzoic Acid

This protocol describes a general procedure for the synthesis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be required to maximize yield.

Materials:

  • 3-Aminobenzoic acid

  • Methyl 2-bromoacetate

  • Sodium bicarbonate (NaHCO3) or another suitable base (e.g., triethylamine)

  • Dimethylformamide (DMF) or another polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzoic acid (1 equivalent) in DMF.

  • Base Addition: Add sodium bicarbonate (2-3 equivalents) to the solution. The base is crucial to neutralize the hydrobromic acid byproduct of the reaction.

  • Alkylation: To the stirring suspension, add methyl 2-bromoacetate (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SN2 reaction.

  • Base: A mild inorganic base like sodium bicarbonate is sufficient to neutralize the acid byproduct without promoting significant side reactions like ester hydrolysis.

  • Temperature: Gentle heating increases the reaction rate without causing decomposition of the starting materials or product.

Medicinal Chemistry Applications: A Scaffold for Innovation

The structural features of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid make it an attractive starting point for the synthesis of a wide range of derivatives with potential therapeutic applications.

Bioisosteric Replacement and Analogue Synthesis

The core structure can be systematically modified to probe structure-activity relationships (SAR).

  • Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, hydroxamic acids, or other ester analogues to modulate potency, selectivity, and pharmacokinetic properties.

  • Amine Substitution: The secondary amine can be further alkylated or acylated to introduce new functionalities.

  • Aromatic Ring Substitution: The benzene ring can be substituted with various groups (e.g., halogens, alkyl, alkoxy) to influence electronic properties and binding interactions.

Potential Therapeutic Areas

Based on the known biological activities of aminobenzoic acid derivatives, 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid could serve as a scaffold for the development of agents targeting:

  • Oncology: As a building block for kinase inhibitors or agents that interact with DNA.[3]

  • Infectious Diseases: As a precursor for novel antibacterial or antiviral compounds.[3]

  • Inflammation and Pain: As a core for the design of anti-inflammatory agents or novel analgesics.[4]

  • Central Nervous System (CNS) Disorders: As a scaffold for compounds targeting receptors or enzymes in the CNS.

Workflow for Derivative Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for utilizing 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid in a drug discovery program.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation cluster_2 Lead Optimization Start 3-[(2-Methoxy-2-oxoethyl) amino]benzoic acid Ester_Mod Ester Hydrolysis/ Amidation Start->Ester_Mod Amine_Mod Amine Acylation/ Alkylation Start->Amine_Mod Ring_Mod Aromatic Ring Functionalization Start->Ring_Mod Library Focused Compound Library Ester_Mod->Library Amine_Mod->Library Ring_Mod->Library Screening High-Throughput Screening Library->Screening Assays In vitro Biological Assays (e.g., Enzyme, Receptor Binding) Screening->Assays Cell_Assays Cell-Based Assays (e.g., Cytotoxicity, Signaling) Assays->Cell_Assays Hit_ID Hit Identification Cell_Assays->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADMET In vitro ADMET Profiling SAR->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt Lead_Opt->Start Iterative Design & Synthesis

Caption: Drug discovery workflow using the target scaffold.

Hypothetical Signaling Pathway Modulation

Given the prevalence of aminobenzoic acid derivatives as kinase inhibitors, a potential application of derivatives of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid could be in the modulation of cell signaling pathways implicated in cancer, such as the MAP kinase pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Derivative of 3-[(2-Methoxy-2-oxoethyl)amino] benzoic acid Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Conclusion and Future Directions

3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid represents a readily accessible and highly versatile building block for medicinal chemistry research. Its unique substitution pattern and bifunctional nature provide a solid foundation for the design and synthesis of novel therapeutic agents across a range of disease areas. The protocols and workflows outlined in this document are intended to serve as a starting point for researchers to explore the full potential of this promising scaffold. Future work should focus on the synthesis of diverse libraries based on this core and their systematic evaluation in a variety of biological assays to uncover new lead compounds for drug development.

References

  • Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester. (2024, February 2). YouTube. Retrieved from [Link]

  • Amino Benzoic acid derivatives‎, ‎Medicinal Chemistry | PDF. (n.d.). Slideshare. Retrieved from [Link]

  • Aslam, O., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6969. Available at: [Link]

  • Kapoor, A., & Dahiya, S. K. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharmacia Lettre, 8(12), 57-67. Available at: [Link]

  • Supporting information - Rsc.org. (n.d.). Retrieved from [Link]

  • Oufqir, Y., et al. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. European Journal of Medicinal Chemistry Reports, 6, 100069.
  • Jia, L., & Han, F. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. Retrieved from [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Aslam, O., et al. (2023).
  • Robison, M. M., & Robison, B. L. (n.d.). 2,4,6-tribromobenzoic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • Chamoin, S., et al. (2005). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA, 59(3), 114-118.
  • Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-746, 359-366.
  • Spectroscopy Data for Undergraduate Teaching. (2023, September 11). ERIC. Retrieved from [Link]

  • Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. (n.d.). RSC Publishing. Retrieved from [Link]

  • (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic acid... (n.d.). ResearchGate. Retrieved from [Link]

  • 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. (2019, December 26). ResearchGate. Retrieved from [Link]

  • CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid. (n.d.). Google Patents.
  • US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids. (n.d.). Google Patents.
  • 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. (2013, January 11). MDPI. Retrieved from [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2003, November 17). PubMed. Retrieved from [Link]

  • Privileged Scaffolds for Library Design and Drug Discovery. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010, June 11). MDPI. Retrieved from [Link]

  • Scaffold-Based Drug Design. (n.d.). BioSolveIT GmbH. Retrieved from [Link]

  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. (2021, February 23). Beilstein Journals. Retrieved from [Link]

  • Para amino benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180. Retrieved from [Link]

Sources

Method

Application Note: 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid as a Strategic Meta-Linker

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery professionals. It focuses on 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (also known as N-(3-carboxyphenyl)glycine methyl est...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery professionals. It focuses on 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (also known as N-(3-carboxyphenyl)glycine methyl ester), a strategic bifunctional building block used to create distinct geometric vectors in fragment-based drug discovery (FBDD) and proteolysis-targeting chimera (PROTAC) linker design.

Executive Summary & Compound Profile

Compound: 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid CAS: 126938-23-4 (Generic derivative classification) Molecular Formula: C₁₀H₁₁NO₄ Molecular Weight: 209.20 g/mol

In the architecture of drug design, geometry dictates potency. While para-substituted linkers provide linear extension (180°) and ortho-substituted scaffolds often induce conformational turns or cyclization (e.g., quinazolines), the meta-substituted aniline scaffold offers a unique 120° exit vector .

This compound serves as a "Capped Amino Acid" mimic. It features two orthogonal reactive sites:

  • Aromatic Carboxylic Acid: Ready for immediate amide coupling to a core pharmacophore.

  • Aliphatic Methyl Ester: A masked carboxylic acid, stable during the first coupling, which can be selectively hydrolyzed for chain extension.

Key Applications
  • PROTAC Linker Design: The meta geometry breaks linearity, improving the solubility and permeability of large heterobifunctional molecules.

  • Peptidomimetics: Acts as a rigidified Gly-Phe mimetic, restricting conformational freedom in peptide-based inhibitors.

  • DNA-Encoded Libraries (DEL): Ideal for "split-and-pool" synthesis due to its high fidelity in amide coupling reactions.

Chemical Synthesis Protocol

Objective: Synthesis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid from 3-aminobenzoic acid via selective N-alkylation.

Experimental Design Rationale

Direct alkylation of anilines with alkyl halides can lead to over-alkylation (forming tertiary amines). To ensure mono-alkylation, we utilize a controlled stoichiometry of methyl bromoacetate and a mild base, or alternatively, a reductive amination approach with methyl glyoxylate. The protocol below details the alkylation route due to its operational simplicity and high yield on scale.

Materials
  • Precursor: 3-Aminobenzoic acid (CAS: 99-05-8)

  • Reagent: Methyl bromoacetate (CAS: 96-32-2)

  • Base: Diisopropylethylamine (DIPEA)[1]

  • Solvent: Anhydrous DMF

  • Workup: Ethyl Acetate (EtOAc), 1N HCl, Brine.

Step-by-Step Protocol
  • Preparation:

    • Dissolve 3-aminobenzoic acid (1.0 equiv, 10 mmol, 1.37 g) in anhydrous DMF (20 mL) in a round-bottom flask under nitrogen atmosphere.

    • Add DIPEA (2.5 equiv, 25 mmol, 4.35 mL). Stir for 10 minutes at room temperature to ensure deprotonation of the carboxylic acid.

  • Alkylation:

    • Cool the solution to 0°C using an ice bath.

    • Add Methyl bromoacetate (1.1 equiv, 11 mmol, 1.04 mL) dropwise over 15 minutes. Crucial: Slow addition prevents bis-alkylation.

    • Remove the ice bath and allow the reaction to warm to room temperature.[2] Stir for 12–16 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexanes) or LC-MS. The product should appear as the major peak (M+H = 210).

  • Workup & Purification:

    • Dilute the reaction mixture with water (100 mL) and adjust pH to ~4 using 1N HCl. Note: The product is amphoteric; pH control is critical for extraction.

    • Extract with EtOAc (3 x 50 mL).

    • Wash combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

    • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 0% → 60% EtOAc in Hexanes).

  • Yield: Expected yield is 75–85% as a white to off-white solid.

Application Workflow: Orthogonal Library Synthesis

This compound excels in parallel synthesis. The following workflow demonstrates its use as a linker to join two distinct amines (Amine A and Amine B).

Diagram: Orthogonal Deprotection Strategy

G Start Scaffold (Free Acid / Methyl Ester) Step1 Coupling 1 (Amide Bond Formation) Start->Step1 + Amine A (R-NH2) Reagent: HATU/DIPEA Inter Intermediate (Amide A / Methyl Ester) Step1->Inter Step2 Hydrolysis (LiOH Deprotection) Inter->Step2 LiOH / THF / H2O Acid Free Acid Intermediate Step2->Acid - MeOH Step3 Coupling 2 (Amide Bond Formation) Acid->Step3 + Amine B (R'-NH2) Reagent: EDC/HOAt Final Final Bis-Amide Ligand Step3->Final

Caption: Orthogonal synthetic workflow utilizing the stability difference between the aromatic amide (formed first) and the aliphatic ester (hydrolyzed later).

Detailed Coupling Protocol
Stage 1: Coupling to the Aromatic Acid (Amine A)
  • Dissolve 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (1 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3 equiv). Stir for 5 minutes.

  • Add Amine A (1.1 equiv). Stir at RT for 2–4 hours.

  • Result: The aromatic acid reacts preferentially. The aliphatic ester remains intact.

Stage 2: Ester Hydrolysis
  • Dissolve the intermediate in THF:Water (3:1).

  • Add LiOH.H₂O (2 equiv). Stir at RT for 1 hour.

  • Acidify to pH 3 with 1N HCl and extract.

  • Result: The methyl ester is converted to a free carboxylic acid, ready for the second coupling.

Analytical Validation Data

To ensure the integrity of your scaffold, verify the following spectral characteristics.

Analytical MethodExpected Signal / CharacteristicInterpretation
¹H NMR (DMSO-d₆) δ 12.5 (s, 1H)Carboxylic Acid (-COOH)
δ 7.2–7.4 (m, 3H)Aromatic protons (Meta-sub)
δ 6.8 (d, 1H)Aromatic proton (Ortho to amine)
δ 6.3 (t, 1H)Secondary Amine (-NH-)
δ 3.9 (d, 2H)Methylene (-CH₂-)
δ 3.65 (s, 3H)Methyl Ester (-OCH₃)
LC-MS (ESI+) m/z 210.1 [M+H]⁺Parent Ion
Solubility DMSO, DMF, MeOHHigh solubility
Solubility Water, HexanesLow solubility (pH dependent)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122755, Glycine methyl ester hydrochloride. Retrieved from [Link][3]

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.[3] Molecules, 13(5), 1111–1119.[3] Retrieved from [Link]

  • Bentham Science (2024). Drug Evolution: p-Aminobenzoic Acid as a Building Block. (Contextual reference for aminobenzoic acid scaffolds in drug design). Retrieved from [Link](Note: Generalized reference for scaffold utility).

Sources

Application

Application Note: Stability-Indicating HPLC Method for 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid

Introduction & Scope The compound 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS: 284672-81-7), often utilized as a scaffold in peptide nucleic acid (PNA) monomer synthesis and folate analog development, presents speci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The compound 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS: 284672-81-7), often utilized as a scaffold in peptide nucleic acid (PNA) monomer synthesis and folate analog development, presents specific analytical challenges. It contains three distinct functional moieties that dictate its chromatographic behavior:

  • Benzoic Acid moiety: Ionizable (

    
    ), requiring pH control for retention.
    
  • Secondary Amine: Prone to silanol interactions (peak tailing) and oxidation.

  • Methyl Ester (Methoxy-2-oxoethyl): Highly susceptible to hydrolysis, necessitating a stability-indicating method .

This guide outlines a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to quantify the parent compound while resolving its primary degradant: the di-acid hydrolysis product, 3-[(carboxymethyl)amino]benzoic acid .

Method Development Logic

To ensure scientific integrity, the method parameters are derived from the physicochemical properties of the analyte.

Chromatographic Causality
  • Stationary Phase: A C18 column with high surface coverage and end-capping is selected to minimize secondary interactions between the secondary amine and residual silanols, ensuring sharp peak shapes.

  • Mobile Phase pH: A pH of 2.5 (using Phosphate or TFA) is chosen.

    • Reasoning: At pH 2.5, the carboxylic acid groups are protonated (neutral), increasing hydrophobicity and retention on the C18 phase. If the pH were neutral, the molecule would ionize, eluting near the void volume.

  • Gradient Elution: Essential for stability indication. The hydrolysis product (di-acid) is significantly more polar than the parent ester and will elute earlier. A gradient ensures both are resolved without excessive run times.

Visualization of Method Logic

MethodLogic Analyte Analyte: 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid Prop1 Functional Group: Methyl Ester Analyte->Prop1 Prop2 Functional Group: Secondary Amine Analyte->Prop2 Prop3 Functional Group: Carboxylic Acid Analyte->Prop3 Decision1 Risk: Hydrolysis Solution: Gradient Elution Prop1->Decision1 Decision2 Risk: Peak Tailing Solution: End-capped C18 Prop2->Decision2 Decision3 Risk: Early Elution (Ionization) Solution: Acidic Buffer (pH 2.5) Prop3->Decision3

Figure 1: Decision tree mapping chemical properties to chromatographic parameters.

Experimental Protocol

Instrumentation & Conditions
ParameterSetting
Instrument HPLC System with PDA/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance)
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Column Temp 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV at 254 nm (primary) and 220 nm (secondary)
Run Time 15 Minutes
Reagents & Mobile Phase Preparation[1]
  • Solvent A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in Water OR 20 mM Potassium Phosphate buffer adjusted to pH 2.5 with Orthophosphoric Acid.

    • Note: TFA is preferred for MS compatibility; Phosphate is preferred for peak shape stability in UV-only applications.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).[1]

  • Diluent: 50:50 Water:Acetonitrile (v/v).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.00955Equilibrate
2.00955Isocratic Hold (Elute polar impurities)
10.004060Linear Gradient
12.00595Wash
12.10955Re-equilibration
15.00955End

Standard & Sample Preparation

Standard Stock Solution (1.0 mg/mL)
  • Accurately weigh 25 mg of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Add 15 mL of Diluent (50:50 Water:ACN) and sonicate for 5 minutes to dissolve.

    • Critical: Ensure temperature does not exceed 30°C during sonication to prevent ester hydrolysis.

  • Dilute to volume with Diluent.

Working Standard (0.1 mg/mL)
  • Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Diluent.

  • Filter through a 0.45 µm PTFE syringe filter before injection.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform the following System Suitability Tests (SST) before every analysis batch.

System Suitability Criteria
ParameterAcceptance CriteriaRationale
Retention Time (RT) 7.5 ± 0.5 min (Parent)Ensures consistent mobile phase composition.
Tailing Factor (

)

1.5
Verifies column health and amine interaction suppression.
Theoretical Plates (

)

5000
Ensures sufficient column efficiency.
Precision (RSD)

2.0% (n=5 injections)
Confirms injector and pump stability.
Specificity (Forced Degradation)

To demonstrate the method is stability-indicating, perform a base-hydrolysis stress test:

  • Mix 1 mL of Stock Solution with 0.1 mL of 0.1 N NaOH.

  • Let stand for 15 minutes at room temperature.

  • Neutralize with 0.1 mL of 0.1 N HCl.

  • Inject.[1]

  • Expected Result: Appearance of a new peak at RRT ~0.4-0.6 (Hydrolysis product: 3-[(carboxymethyl)amino]benzoic acid) and decrease in the parent peak. The two peaks must have a resolution (

    
    ) > 2.0.
    
Analytical Workflow Diagram

Workflow Sample Sample Preparation (Dissolve in 50:50 ACN:Water) Filter Filtration (0.45 µm PTFE) Sample->Filter Inject Injection (10 µL) Filter->Inject Sep Separation (C18 Column, pH 2.5 Gradient) Inject->Sep Detect Detection (UV 254 nm) Sep->Detect Data Data Analysis (Check SST & Integration) Detect->Data

Figure 2: Step-by-step analytical workflow ensuring data integrity.

Troubleshooting Guide

  • Problem: Split peak or shoulder.

    • Cause: Sample solvent is too strong (too much ACN) compared to the initial mobile phase.

    • Solution: Reduce ACN in the diluent to 20% or match the initial gradient conditions (5% ACN).

  • Problem: Drifting Retention Times.

    • Cause: Inadequate equilibration or pH fluctuation.

    • Solution: Ensure 5-10 column volumes of equilibration between runs. Verify buffer pH with a calibrated meter.

  • Problem: High Backpressure.

    • Cause: Precipitation of buffer salts in ACN.

    • Solution: Ensure the mixing of Buffer and ACN does not exceed solubility limits. If using high % ACN (>80%), wash the system with water before shutting down.

References

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 19849158: 3-Amino-2-methoxybenzoic acid (Structural Analog Reference). Retrieved from [Link]

  • Dhananjeyan, M. R., et al. (2008).[3] Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid. Journal of Chromatography B. Retrieved from [Link]

Sources

Method

Application of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid in polymer chemistry

Application Note: 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid in Advanced Polymer Architectures Executive Summary 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS 418788-94-0), hereafter referred to as 3-MEABA , represen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid in Advanced Polymer Architectures

Executive Summary

3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS 418788-94-0), hereafter referred to as 3-MEABA , represents a specialized class of N-alkylated aminobenzoic acid derivatives. Unlike standard monomers, 3-MEABA possesses a unique heterobifunctional architecture : an electron-rich aromatic ring capable of oxidative polymerization, a carboxylic acid moiety for coordination or condensation, and a reactive methyl ester pendant group.

This guide details the application of 3-MEABA in two high-value polymer domains:

  • Conducting Polymers (Biosensors): As a functional co-monomer in polyaniline (PANI) derivatives to introduce bioconjugation sites.

  • Polymer Therapeutics: As a pH-sensitive linker for attaching bioactive agents to polymer backbones.

Chemical Architecture & Mechanism

To understand the utility of 3-MEABA, one must analyze its functional reactivity profile.

  • The Aromatic Core (Site A): The 3-substituted aniline ring allows for oxidative polymerization (chemical or electrochemical). The meta-position of the carboxylic acid directs polymerization primarily through the para-position relative to the amine, facilitating linear chain growth.

  • The Secondary Amine (Site B): The N-alkylation reduces the oxidation potential compared to primary anilines but improves solubility in organic solvents.

  • The Pendant Ester (Site C): The methoxy-oxoethyl group acts as a "masked" attachment point. Unlike the aromatic carboxylic acid (which is often involved in doping or solubility), this aliphatic ester can be selectively hydrolyzed and reacted with amine-containing biomolecules (enzymes, antibodies) after polymer formation.

ChemicalStructure cluster_0 3-MEABA Reactivity Profile Monomer 3-[(2-Methoxy-2-oxoethyl)amino] benzoic acid OxPoly Oxidative Polymerization (Conducting Backbone) Monomer->OxPoly Aromatic Ring Bioconj Bioconjugation Handle (Ester -> Amide) Monomer->Bioconj Pendant Ester Coord Metal Coordination (Carboxylate) Monomer->Coord Benzoic Acid

Figure 1: Functional reactivity map of 3-MEABA.

Application I: Electrochemical Biosensor Interface

Context: Poly(3-aminobenzoic acid) (P3ABA) is a standard material for biosensors due to its self-doping capabilities. However, attaching enzymes to P3ABA often consumes the carboxylic acid groups required for conductivity. Solution: Copolymerize 3-MEABA with 3-aminobenzoic acid. The 3-MEABA units provide a pendant ester group that serves as an independent anchor for bioreceptors, leaving the aromatic carboxylic acids free to maintain the conductive polaron lattice.

Protocol: Electropolymerization & Functionalization

Materials:

  • Monomer A: 3-Aminobenzoic acid (3-ABA).

  • Monomer B: 3-MEABA (Target Compound).

  • Electrolyte: 0.5 M H₂SO₄ (degassed).

  • Electrode: Glassy Carbon Electrode (GCE), polished with 0.05 µm alumina.

Step-by-Step Workflow:

  • Pre-treatment: Sonicate GCE in ethanol and water (1:1) for 5 minutes.

  • Solution Preparation:

    • Prepare a 10 mL solution of 0.5 M H₂SO₄.

    • Add 3-ABA (40 mM) and 3-MEABA (10 mM). Note: A 4:1 ratio is recommended to maintain high conductivity while providing sufficient anchoring sites.

  • Electropolymerization:

    • Technique: Cyclic Voltammetry (CV).[1]

    • Range: -0.2 V to +1.1 V vs. Ag/AgCl.

    • Scan Rate: 50 mV/s.

    • Cycles: 20 cycles.

    • Observation: A green film (emeraldine salt form) should deposit on the electrode.

  • Activation (Post-Polymerization):

    • Rinse electrode with PBS (pH 7.4).

    • Incubate in 0.1 M NaOH for 30 mins to hydrolyze the methyl ester on the 3-MEABA units to a free carboxylic acid (aliphatic).

    • Critical Distinction: The aromatic carboxyl groups (from 3-ABA) are less reactive to mild hydrolysis than the aliphatic ester, allowing selective activation.

  • Bioconjugation:

    • Activate the newly formed aliphatic acid groups using EDC (50 mM) / NHS (10 mM) in MES buffer (pH 5.0) for 1 hour.

    • Rinse and incubate with the target protein (e.g., Glucose Oxidase, 1 mg/mL) overnight at 4°C.

Data Output Summary:

ParameterPoly(3-ABA) HomopolymerPoly(3-ABA-co-3-MEABA)Benefit
Conductivity 10⁻³ S/cm0.8 x 10⁻³ S/cmMinimal loss in conductivity.
Surface Functionalization Random (via aromatic COOH)Targeted (via aliphatic spacer)Improved enzyme orientation.
Hysteresis HighLowImproved steric freedom for redox active sites.

Application II: pH-Responsive Polymer-Drug Conjugates

Context: In drug delivery, "linker chemistry" determines the release profile. 3-MEABA acts as a robust aromatic linker. Mechanism: The benzoic acid moiety attaches to a polymer carrier (e.g., Chitosan or PEG-Amine), while the ester moiety is converted to a hydrazide to link ketone-containing drugs (e.g., Doxorubicin).

Protocol: Synthesis of PEG-Linker Conjugate

Materials:

  • Polymer: mPEG-NH₂ (Methoxy PEG Amine, MW 5000).

  • Linker: 3-MEABA.

  • Coupling Agents: DCC (Dicyclohexylcarbodiimide), DMAP.

  • Solvent: Anhydrous Dichloromethane (DCM).

Workflow:

  • Activation: Dissolve 3-MEABA (1.2 eq) and DCC (1.5 eq) in DCM. Stir at 0°C for 30 mins to form the active ester.

  • Coupling: Add mPEG-NH₂ (1.0 eq) and DMAP (catalytic amount). Stir at Room Temperature (RT) for 24 hours.

  • Purification:

    • Filter off the DCU urea byproduct.

    • Precipitate the polymer into cold diethyl ether.

    • Validation: ¹H-NMR should show aromatic protons (7.2-7.8 ppm) and the methoxy singlet (3.7 ppm) attached to the PEG backbone.

  • Hydrazide Conversion (Drug Loading Prep):

    • Dissolve the PEG-3-MEABA conjugate in ethanol.

    • Add Hydrazine monohydrate (excess). Reflux for 4 hours.

    • Result: The terminal methyl ester is converted to a hydrazide (-CONHNH₂), ready for pH-sensitive drug attachment (forming a hydrazone bond).

Bioconjugation cluster_1 Synthesis Workflow Step1 Step 1: Coupling PEG-NH2 + 3-MEABA (COOH) Step2 Intermediate PEG-Amide-Benzoic-Ester Step1->Step2 DCC/DMAP Step3 Step 2: Hydrazinolysis Reaction with Hydrazine Step2->Step3 Reflux/EtOH Step4 Activated Carrier PEG-Linker-CONHNH2 Step3->Step4 Ester -> Hydrazide

Figure 2: Synthetic pathway for converting 3-MEABA into a drug-delivery linker.

References

  • Functionalized Polyanilines

    • Source: "Molecular frameworks of polymerized 3‑aminobenzoic acid for chemical modific
    • Relevance: Establishes the baseline protocol for electropolymerizing aminobenzoic acid deriv
    • URL:

  • N-Alkylated Aminobenzoic Acid Synthesis

    • Source: "2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid."[2][3] Molbank 2013.[3]

    • Relevance: Details the synthesis and stability of N-alkylated aminobenzoic acid esters, confirming the stability of the 3-MEABA core structure during processing.
    • URL:

  • Coordination Polymers

    • Source: "New Polynuclear Coordination Compounds Based on 2–(Carboxyphenyl)iminodiacetate Anion."[4]

    • Relevance: Demonstrates the ability of carboxyphenyl-amino-acetate motifs (structural analogs of 3-MEABA) to form stable coordination polymers with transition metals.

    • URL:

  • Conducting Copolymer Synthesis

    • Source: "Poly(2-) and (3-aminobenzoic acids) and Their Copolymers with Aniline."[5] Journal of Applied Polymer Science.

    • Relevance: Provides the specific molar ratios and acid concentrations required to successfully copolymerize substituted aminobenzoic acids with aniline.
    • URL:

Sources

Application

Application Note: Pharmacological Screening of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid Derivatives

Executive Summary This Application Note provides a comprehensive technical framework for the pharmacological evaluation of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid and its structural derivatives. Belonging to the clas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive technical framework for the pharmacological evaluation of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid and its structural derivatives. Belonging to the class of N-alkylated aminobenzoic acids, these scaffolds act as "privileged structures" in medicinal chemistry, exhibiting potential bioactivity ranging from anti-inflammatory (COX/iNOS inhibition) to antimicrobial (antimetabolite) effects.

This guide moves beyond generic screening; it addresses the specific physicochemical challenges of this scaffold—specifically the stability of the methoxy-2-oxoethyl ester moiety—and provides self-validating protocols for determining efficacy and mechanism of action (MoA).

Chemical Context & Rationale

Compound Identity:

  • IUPAC Name: 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

  • Core Scaffold: 3-Aminobenzoic acid (MABA) alkylated with a glycine methyl ester motif.

  • Pharmacophore Features:

    • Aromatic Carboxylic Acid: Key for hydrogen bonding and ionic interactions (similar to salicylates/NSAIDs).

    • Secondary Amine Linker: Provides flexibility and hydrogen bond donation.

    • Methyl Ester Tail: A potential prodrug motif. Note: This group is susceptible to plasma esterases, converting the molecule to its di-acid form in vivo.

Therapeutic Potential: Literature validation suggests that N-substituted aminobenzoic acid derivatives function effectively as:

  • Anti-inflammatory Agents: Modulators of the NF-κB pathway and inhibitors of cyclooxygenase (COX) enzymes.

  • Antimicrobials: Structural analogs of PABA (para-aminobenzoic acid), potentially interfering with bacterial folate biosynthesis.

Experimental Workflow Visualization

The following diagram outlines the logical progression of the screening cascade, ensuring resources are not wasted on toxic or unstable candidates.

ScreeningCascade Start Compound Library 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid derivatives Step1 Tier 1: Physicochemical Stability (PBS/Plasma Stability Assay) Start->Step1 Step2 Tier 2: Cytotoxicity Profiling (MTT/CCK-8 in RAW 264.7 & HEK293) Step1->Step2 Stable Candidates Decision1 Viability > 80%? Step2->Decision1 Decision1->Start No (Redesign) Step3A Tier 3A: Anti-Inflammatory (Nitric Oxide Inhibition) Decision1->Step3A Yes Step3B Tier 3B: Antimicrobial (MIC Determination) Decision1->Step3B Yes Step4 Tier 4: Target Validation (COX-2 Enzymatic Assay) Step3A->Step4 IC50 < 10 µM

Figure 1: High-throughput screening cascade designed to filter candidates by stability and toxicity before functional profiling.

Protocol Tier 1: Compound Preparation & Stability

Critical Insight: The methoxy-2-oxoethyl ester is prone to hydrolysis. Before biological testing, you must confirm whether the observed activity comes from the parent ester or the hydrolyzed acid metabolite.

Stock Solution Preparation
  • Solvent: Dissolve the compound in 100% DMSO (Dimethyl sulfoxide).

    • Target Concentration: 100 mM stock.

    • Storage: -20°C, desiccated. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in serum-free media immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Hydrolytic Stability Check (LC-MS)
  • Incubate compound (10 µM) in PBS (pH 7.4) and Mouse Plasma at 37°C.

  • Sample at T=0, 1h, 4h, and 24h.

  • Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS.

  • Acceptance Criteria: If >50% degradation occurs within 1 hour, treat the compound as a prodrug and characterize the metabolite (di-acid form) concurrently.

Protocol Tier 2: Anti-Inflammatory Screening (NO Inhibition)

This is the primary efficacy screen. N-substituted aminobenzoates often exert effects by inhibiting iNOS (inducible Nitric Oxide Synthase) expression in macrophages.

Cell Model: RAW 264.7 (Murine Macrophage) Readout: Griess Reagent Assay (Nitrite quantification)

Experimental Setup
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates using DMEM + 10% FBS. Incubate 24h.
    
  • Pre-treatment: Replace media with fresh media containing the test compound (0.1 – 50 µM). Incubate for 1 hour .

    • Control: Vehicle (0.1% DMSO).

    • Positive Control: Dexamethasone (1 µM) or L-NMMA (NOS inhibitor).

  • Induction: Add LPS (Lipopolysaccharide) to a final concentration of 1 µg/mL. Co-incubate for 24 hours .

Griess Assay Procedure
  • Transfer 100 µL of culture supernatant to a fresh 96-well plate.

  • Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED in 2.5% phosphoric acid).

  • Incubate 10 mins at Room Temperature (dark).

  • Measurement: Read Absorbance at 540 nm.

  • Quantification: Calculate Nitrite concentration using a Sodium Nitrite standard curve (0–100 µM).

Data Validation
  • Cytotoxicity Check: Perform an MTT or CCK-8 assay on the remaining cells in the original plate.

  • Rule: A reduction in NO must not correlate with a reduction in cell viability.

    • Valid Hit: NO IC50 < 10 µM; Cell Viability > 90%.

    • False Positive: NO reduction mirrors cell death.

Protocol Tier 3: Antimicrobial Susceptibility

Given the structural similarity to PABA, these derivatives may inhibit bacterial growth.

Method: Broth Microdilution (CLSI Standards) Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Inoculum: Prepare bacterial suspension at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Dosing: Serial 2-fold dilutions of the compound (range: 128 µg/mL to 0.25 µg/mL) in 96-well plates.

  • Incubation: 37°C for 16–20 hours.

  • Readout: Visual inspection of turbidity or OD600 measurement.

  • Endpoint: Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Mechanism of Action: The COX-2 Pathway

If the compound shows anti-inflammatory activity, the likely mechanism involves the suppression of the COX-2/PGE2 pathway.

MoA LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB COX2 COX-2 Enzyme NFkB->COX2 Transcription PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Compound 3-[(2-Methoxy-2-oxoethyl) amino]benzoic acid Compound->NFkB Upstream Regulation Compound->COX2 Direct Inhibition (Hypothetical)

Figure 2: Potential points of intervention for the benzoic acid derivative within the inflammatory signaling cascade.

COX Inhibition Assay (Enzymatic)

To distinguish between transcriptional suppression (NF-κB) and direct enzyme inhibition:

  • Use a commercial COX Inhibitor Screening Kit (fluorometric).

  • Incubate purified Recombinant COX-2 with the test compound (10 µM) for 10 mins.

  • Add Arachidonic Acid and fluorometric substrate.

  • Result: If fluorescence is reduced compared to control, the compound is a direct enzymatic inhibitor (NSAID-like).

Data Presentation Template

Report your screening results using the following standardized table format to ensure comparability.

Compound IDStructure CodeSolubility (PBS)Stability (T1/2 Plasma)Cytotoxicity (CC50)Anti-Inflam (NO IC50)Antibacterial (MIC - S. aureus)
Lead 3-MABA-Gly-OMe> 100 µM45 min (Hydrolyzed)> 200 µM12.5 µM64 µg/mL
Control IndomethacinN/AStable> 500 µM0.8 µMN/A

References

  • Mabrouk, E. H., et al. (2013).[1][2] "2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid."[1][2][3] Molbank, 2013(1), M792.[1][2][3] Link

  • Kumar, A., et al. (2003). "Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents."[4] Bioorganic & Medicinal Chemistry, 11(23), 5281-5291.[4] Link

  • Yousef, T. A., et al. (2019). "4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents." Biomolecules, 10(1),[5] 9. Link

  • Jedicke, U., et al. (1988). "The action of aminobenzoic acid derivatives on the ion currents in myelinated nerves." Arzneimittelforschung, 38(6), 801-805. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 19849158, 3-Amino-2-methoxybenzoic acid."[6] Link

Sources

Method

Precision N-Alkylation of 3-Aminobenzoic Acid: Strategies for Chemo-Selectivity

Application Note: AN-ORG-3ABA-01 Abstract & Scope This guide details the experimental protocols for the N-alkylation of 3-aminobenzoic acid (3-ABA). Unlike simple anilines, 3-ABA presents a unique challenge due to its zw...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-3ABA-01

Abstract & Scope

This guide details the experimental protocols for the N-alkylation of 3-aminobenzoic acid (3-ABA). Unlike simple anilines, 3-ABA presents a unique challenge due to its zwitterionic nature (Amine pKa ~4.79, Acid pKa ~3.07) and poor solubility in non-polar solvents. This document outlines two distinct workflows:

  • Reductive Amination (Method A): The "Gold Standard" for selective mono-alkylation using aldehydes.

  • Ester-Protected Alkylation (Method B): A robust industrial route for introducing bulky or less reactive alkyl groups using alkyl halides.

Strategic Analysis: The Zwitterion Challenge

Successful alkylation of 3-ABA requires navigating its amphoteric properties.

  • Solubility: 3-ABA is sparingly soluble in water and non-polar organics (DCM, Hexane) but soluble in polar protic solvents (MeOH, EtOH) and aprotic polar solvents (DMF, DMSO).

  • Selectivity: Direct reaction with alkyl halides (R-X) often leads to competitive O-alkylation (ester formation) and over-alkylation (quaternary ammonium salts).

  • Solution: We utilize Reductive Amination to lock selectivity to the nitrogen center, or Transient Protection to mask the carboxylic acid.

Data: Solvent Compatibility & Reactivity Profile
SolventSolubility (25°C)Suitability for Reductive AminationSuitability for Direct Alkylation
Methanol HighExcellent (Prot. A)Poor (Solvolysis risk)
Dichloromethane (DCM) Very LowPoor (Requires solubilizing base)Moderate
DMF HighGoodExcellent (Prot. B)
Water Low (pH dependent)Moderate (Green chem/Surfactant)Poor

Protocol A: Selective Mono-N-Alkylation (Reductive Amination)

Objective: Synthesis of N-monoalkyl-3-aminobenzoic acid derivatives. Mechanism: Formation of an imine/hemiaminal intermediate followed by in-situ reduction.

Reagents
  • Substrate: 3-Aminobenzoic acid (1.0 equiv)

  • Electrophile: Aldehyde (1.1 equiv) (e.g., Benzaldehyde for N-benzyl)

  • Reductant: Sodium Cyanoborohydride (NaCNBH₃) (1.5 equiv) [Note 1]

  • Solvent: Methanol (anhydrous)

  • Additive: Acetic Acid (catalytic, 5 mol%)

Step-by-Step Methodology
  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzoic acid (10 mmol) in Methanol (30 mL). If the solution is hazy, add Acetic Acid dropwise until clear (protonation of the amine assists solubility).

  • Imine Formation: Add the aldehyde (11 mmol) in one portion. Stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: A color change (often yellowing) indicates imine formation.

  • Reduction: Cool the mixture to 0°C. Add NaCNBH₃ (15 mmol) portion-wise over 15 minutes to control gas evolution.

    • Safety: Perform in a fume hood; NaCNBH₃ generates toxic HCN if exposed to strong acids.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM + 1% Acetic Acid).

  • Quench & Workup (Isoelectric Precipitation):

    • Concentrate the reaction mixture under reduced pressure to remove Methanol.

    • Resuspend the residue in Water (20 mL).

    • Adjust pH to 3.5–4.0 (the Isoelectric Point of 3-ABA derivatives) using 1M HCl or 1M NaOH.

    • The mono-alkylated product will precipitate as a solid. Filter, wash with cold water, and dry.

[Note 1]: Sodium Triacetoxyborohydride (STAB) is a safer alternative but requires DCE/THF as solvent. Since 3-ABA has poor solubility in DCE, NaCNBH₃ in MeOH is preferred for this specific substrate.

Protocol B: Alkylation via Ester Protection (The "Scalable" Route)

Objective: Introduction of alkyl groups using Alkyl Halides (e.g., Methyl Iodide, Benzyl Bromide) without O-alkylation side products.

Workflow Diagram

Figure 1: The "Protection-Deprotection" strategy avoids zwitterionic solubility issues and prevents ester byproducts during the alkylation step.

Step-by-Step Methodology
  • Protection: Reflux 3-aminobenzoic acid in Methanol with catalytic H₂SO₄ for 12 hours. Neutralize and extract to obtain Methyl 3-aminobenzoate .

  • Alkylation:

    • Dissolve Methyl 3-aminobenzoate (10 mmol) in DMF (15 mL).

    • Add K₂CO₃ (2.0 equiv) and the Alkyl Halide (1.1 equiv).

    • Heat to 60°C for 4–6 hours.

    • Note: This step is prone to dialkylation. Monitor strictly.

  • Hydrolysis:

    • Dissolve the crude ester in THF:Water (1:1).

    • Add LiOH (3 equiv) and stir at RT for 3 hours.

    • Acidify to pH 3.5 to precipitate the final N-alkylated acid.

Mechanism & Pathway Visualization

Figure 2: Mechanistic pathway of Reductive Amination. The protonation of the imine (Iminium formation) is critical for NaCNBH₃ reduction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Poor solubility of zwitterionSwitch solvent to Methanol/Acetic Acid mix. Ensure pH is adjusted to pI (3.5) during workup.
Over-Alkylation Too much aldehyde/reductantUse strictly 1.0–1.1 equiv of aldehyde. Add reductant slowly at 0°C.
No Precipitation pH incorrect during workupThe product is amphoteric. It dissolves at pH < 2 (cation) and pH > 6 (anion). Target pH 3.5–4.0 precisely.
O-Alkylation Used Alkyl Halide directly (Method B)Switch to Method A (Reductive Amination) or protect the acid as an ester first.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Sorrell, T. N. (2006). Organic Chemistry. University Science Books. (Zwitterion solubility principles).
  • Bar-Haim, G., & Kol, M. (2004).[1] "Selective Mono-N-alkylation of 3-Amino Alcohols." Organic Letters, 6(20), 3549-3551. (Analogous selectivity strategies).

Sources

Application

Application Notes and Protocols for the Use of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive technical guide on the utilization of 3-[(2-Methoxy-2-oxoethyl)am...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid as a versatile building block in the synthesis of azo dyes. This document is structured to offer not only detailed experimental protocols but also to elucidate the underlying chemical principles and rationale behind the methodological choices, ensuring a deep understanding for researchers and professionals in the field.

Introduction: The Strategic Advantage of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid in Dye Chemistry

3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is an aromatic compound of significant interest in the synthesis of a variety of dyes, particularly disperse and vat dyes. Its molecular architecture, featuring a secondary amine, a methoxycarbonyl group, and a carboxylic acid on a benzene ring, offers a unique combination of functionalities that can be strategically exploited to fine-tune the properties of the final dye molecule.

The secondary amine group serves as a key reactive site. It can be nitrosated to form an N-nitroso compound, which can then rearrange to a diazonium salt under acidic conditions, a critical intermediate for azo dye formation. Alternatively, the aromatic ring, activated by the amino group, can act as a coupling component, reacting with a diazonium salt to form the azo linkage (-N=N-), the chromophore responsible for the dye's color.

The methoxycarbonyl and carboxylic acid groups are pivotal in modulating the dye's physicochemical properties. They can influence the dye's solubility in different solvents, its affinity for various textile fibers, and its light and wash fastness. The presence of these groups also opens up possibilities for post-synthetic modifications, allowing for the attachment of other functionalities to further enhance the dye's performance.

General Synthesis Pathway: A Two-Pronged Approach

The synthesis of azo dyes utilizing 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid can be approached in two primary ways, depending on whether the molecule is used as the diazo component or the coupling component.

Pathway A: As a Coupling Component

In this approach, a primary aromatic amine is first diazotized and then coupled with 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid. The amino group on the benzoic acid derivative activates the aromatic ring for electrophilic substitution by the diazonium salt.

Diagram of a General Workflow for Dye Synthesis

G cluster_0 Diazotization cluster_1 Coupling Reaction A Primary Aromatic Amine B NaNO2, HCl (0-5 °C) A->B C Diazonium Salt B->C E Alkaline or Acidic Conditions C->E D 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid D->E F Azo Dye E->F G cluster_0 Diazotization cluster_1 Coupling A 2-Chloro-4-nitroaniline B NaNO2, HCl 0-5 °C A->B C 2-Chloro-4-nitrobenzenediazonium chloride B->C E Methanol, 0-5 °C pH 4-5 (NaOAc) C->E D 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid D->E F Disperse Red Dye E->F

Caption: Reaction scheme for the synthesis of a disperse red dye.

Trustworthiness: A Self-Validating System

The integrity of this protocol relies on a series of checks and expected outcomes that validate the successful synthesis of the target dye.

  • Visual Confirmation: The formation of a deeply colored precipitate upon mixing the diazonium salt and the coupling component is the first indication of a successful reaction.

  • TLC Monitoring: The progress of the coupling reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

  • Spectroscopic Analysis:

    • UV-Vis Spectroscopy: The absorption maximum (λmax) in the visible region confirms the presence of the extended chromophoric system of the azo dye.

    • FT-IR Spectroscopy: The appearance of a characteristic peak for the N=N bond and the presence of other functional groups from the starting materials in the IR spectrum provide structural confirmation.

    • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide the definitive structural elucidation of the final product, confirming the connectivity of the aromatic rings and the positions of the substituents.

  • Melting Point: A sharp melting point (or decomposition range) is indicative of the purity of the synthesized dye.

Conclusion

3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is a valuable and versatile intermediate for the synthesis of a wide array of azo dyes. The presence of multiple functional groups allows for fine-tuning of the dye's properties, making it an attractive component for researchers in materials science and dye chemistry. The protocols and principles outlined in these application notes provide a solid foundation for the successful synthesis and characterization of novel dyes based on this promising building block.

References

  • The Synthesis of Azo Dyes - UNB. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Azo Dye Para Red and New Derivatives. (2014). Journal of Al-Nahrain University, 17(2), 113-119. Retrieved from [Link]

  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (2012). International Journal of Pharma and Bio Sciences, 3(4), 586-595. Retrieved from [Link]

Method

Application Note: A Methodical Approach to Evaluating 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid in Anti-Inflammatory Drug Development

An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid as a potential anti-inflammatory agent. Abstract The persistent need for...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid as a potential anti-inflammatory agent.

Abstract The persistent need for novel anti-inflammatory agents with improved efficacy and safety profiles drives the exploration of new chemical entities. Benzoic acid derivatives have historically formed the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide focuses on a promising candidate, 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, a structural analog to known anti-inflammatory compounds. We present a comprehensive framework for its synthesis, characterization, and systematic evaluation. This document provides detailed protocols for a tiered screening approach, from initial in vitro assays to in vivo efficacy models, designed to rigorously assess its therapeutic potential. The methodologies are grounded in established principles of inflammation research, emphasizing the rationale behind experimental choices to ensure robust and reproducible data generation.

Synthesis and Characterization

The first critical step in evaluating a novel compound is its chemical synthesis and structural verification. The proposed synthetic route for 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is based on a standard nucleophilic substitution reaction, a common method for creating N-substituted aminobenzoic acid derivatives.

Proposed Synthetic Pathway

The synthesis involves the reaction of 3-aminobenzoic acid with methyl 2-bromoacetate. The amine group of 3-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbon of the bromo-ester, leading to the formation of the desired product and hydrogen bromide as a byproduct. A mild base is used to neutralize the HBr formed.

Synthetic Pathway A 3-Aminobenzoic Acid C 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid A->C B Methyl 2-bromoacetate reagents + NaHCO3 + Acetonitrile (Solvent) reagents->A

Caption: Proposed synthesis of the target compound.

Protocol 1.1: Synthesis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

Materials:

  • 3-Aminobenzoic acid

  • Methyl 2-bromoacetate

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 3-aminobenzoic acid (1.0 eq) and sodium bicarbonate (2.5 eq).

  • Add anhydrous acetonitrile to the flask to create a slurry.

  • Slowly add methyl 2-bromoacetate (1.1 eq) to the mixture at room temperature while stirring.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent in vacuo to obtain the crude product.

  • Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Postulated Mechanism of Action in Inflammation

Inflammation is a complex biological response mediated by a network of signaling pathways and inflammatory molecules.[3][4][5] Many NSAIDs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins (PGs)—key mediators of pain and inflammation.[3][4] We hypothesize that 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid may act through similar pathways.

Inflammatory_Cascade cluster_0 Cell Membrane cluster_1 Pro-inflammatory Pathways Stimulus Inflammatory Stimulus (e.g., LPS, Injury) Membrane Membrane Phospholipids Stimulus->Membrane NFkB NF-κB Activation Stimulus->NFkB AA Arachidonic Acid (AA) Membrane->AA PLA2 COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (PGE2) COX->PGs LTs Leukotrienes LOX->LTs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Target Potential Target for 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid Target->COX Target->NFkB

Caption: Key inflammatory pathways and potential targets.

In Vitro Evaluation: A Tiered Screening Approach

A systematic in vitro evaluation is essential to determine the compound's anti-inflammatory properties and mechanism of action before proceeding to more complex models.

Protocol 3.1: Inhibition of Protein Denaturation Assay

Rationale: Inflammation can induce protein denaturation. The ability of a compound to prevent this denaturation is a simple, preliminary indicator of anti-inflammatory activity.[3][4] This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model.

Procedure:

  • Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

  • Prepare various concentrations of the test compound (e.g., 10, 50, 100, 250, 500 µg/mL) in PBS. Use Diclofenac sodium as a positive control.

  • In separate tubes, mix 0.5 mL of the BSA solution with 0.5 mL of each test compound concentration (or control).

  • Incubate the tubes at 37°C for 20 minutes.

  • Induce denaturation by heating the mixture at 70°C for 10 minutes.

  • Cool the tubes to room temperature and measure the absorbance (turbidity) at 660 nm.

  • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Protocol 3.2: COX-1 and COX-2 Enzyme Inhibition Assay

Rationale: Differentiating between inhibition of COX-1 (constitutive) and COX-2 (inducible) is crucial for predicting both efficacy and potential side effects (e.g., gastrointestinal issues associated with COX-1 inhibition).[6] This protocol utilizes commercially available colorimetric COX inhibitor screening kits.

Procedure:

  • Follow the manufacturer's protocol for the COX inhibitor screening assay kit.

  • Reconstitute COX-1 and COX-2 enzymes in the provided buffer.

  • Prepare a range of concentrations for the test compound and controls (e.g., Celecoxib for COX-2, Ibuprofen for non-selective).

  • In a 96-well plate, add the reaction buffer, heme, enzyme (either COX-1 or COX-2), and the test compound/control.

  • Incubate for 10 minutes at 25°C.

  • Initiate the reaction by adding arachidonic acid (substrate).

  • After 5 minutes, add the colorimetric substrate and incubate for an additional 10 minutes.

  • Read the absorbance at the specified wavelength (e.g., 590 nm).

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Test Compound Hypothetical DataHypothetical DataCalculated
Ibuprofen 15250.6
Celecoxib >1000.8>125
Caption: Table for summarizing COX inhibition data.
Protocol 3.3: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Rationale: During inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key inflammatory mediator.[5] This assay measures the ability of the test compound to reduce NO production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Seed cells in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

  • Stimulate inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubate for 24 hours.

  • Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess Reagent system.

  • Mix 100 µL of supernatant with 100 µL of Griess reagent.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

In Vivo Efficacy Assessment

In vivo models are indispensable for evaluating a compound's therapeutic efficacy in a complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).

Experimental_Workflow cluster_synthesis Phase 1: Synthesis cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Testing Synth Synthesis & Purification Char Structural Characterization Synth->Char PD Protein Denaturation Assay Char->PD COX COX-1/COX-2 Inhibition Assay PD->COX NO Nitric Oxide Assay COX->NO PawEdema Carrageenan-Induced Paw Edema Model NO->PawEdema Data Data Analysis PawEdema->Data

Caption: A tiered workflow for compound evaluation.

Protocol 4.1: Carrageenan-Induced Paw Edema Model in Rats

Rationale: This is a classic and highly reproducible model of acute inflammation.[2][7][8] The edema induced by subplantar injection of carrageenan is biphasic, with the later phase being sensitive to inhibition by NSAIDs that block prostaglandin synthesis.

Procedure:

  • Acclimatize male Wistar rats (180-200 g) for one week.

  • Fast the animals overnight before the experiment with free access to water.

  • Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 25, 50, 100 mg/kg).

  • Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

  • One hour after administration, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw.

  • Measure the paw volume immediately after injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume from the 0 h reading.

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition
Vehicle Control -Hypothetical Data0%
Indomethacin 10Hypothetical DataCalculated
Test Compound 50Hypothetical DataCalculated
Test Compound 100Hypothetical DataCalculated
Caption: Table for presenting in vivo anti-inflammatory activity.

Conclusion and Future Directions

This guide outlines a foundational strategy for the preclinical evaluation of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid as a potential anti-inflammatory agent. Positive results from these assays—specifically, significant inhibition of COX-2, reduced NO production, and marked reduction of paw edema—would provide strong evidence to advance the compound.

Future studies should include:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • Chronic Inflammation Models: Evaluating efficacy in models like adjuvant-induced arthritis to assess potential for treating chronic conditions.[9][10]

  • Pharmacokinetic and Toxicological Studies: Determining the compound's ADME profile and assessing its safety margin.

By following this structured and methodologically sound approach, researchers can efficiently and rigorously determine the therapeutic potential of this and other novel anti-inflammatory candidates.

References

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Retrieved from [Link]

  • Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Preprints.org. Retrieved from [Link]

  • Afrin, R., et al. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Arul, V., et al. (2023, April 17). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Retrieved from [Link]

  • Gautam, R. K., et al. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Retrieved from [Link]

  • Taconic Biosciences. (2021, August 2). In vivo preclinical models for immune-mediated inflammatory disease drug development. Retrieved from [Link]

  • Peiris, D. S. H. S., et al. (2025, February 22). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]

  • IIVS. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]

  • Yoon, W. J., et al. (2013, January 15). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. PubMed. Retrieved from [Link]

  • Dargahi, L., et al. (2005, September 1). Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. Taylor & Francis Online. Retrieved from [Link]

  • Amir, M., et al. (2003, November 17). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Retrieved from [Link]

  • Tzani, A., et al. (2022, March 24). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Semantic Scholar. Retrieved from [Link]

  • Kopal, et al. (2008). Synthesis and biological activity of N (substituted) benzylidine ortho-amino benzoic acid and N (substituted) benzyl ortho-amino benzoic acid. Oriental Journal of Chemistry. Retrieved from [Link]

  • Onajobi, T. O., et al. (2022). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC. Retrieved from [Link]

  • Yuliani, S. H., et al. (2024, July 2). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, an. Widya Mandala Surabaya Catholic University Repository. Retrieved from [Link]

  • Yuliani, S. H., et al. (2024, July 2). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. PubMed. Retrieved from [Link]

  • CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid. (n.d.). Google Patents.
  • Ghedira, K., et al. (2017, September 15). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. PubMed. Retrieved from [Link]

  • Li, J., et al. (2010, June 11). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. Retrieved from [Link]

  • Tzani, A., et al. (2022, March 24). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. Retrieved from [Link]

  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (n.d.). Google Patents.
  • Patsnap. (2024, July 17). What is the mechanism of Aminobenzoic acid?. Patsnap Synapse. Retrieved from [Link]

  • Janeba, Z., et al. (2021, February 23). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journals. Retrieved from [Link]

  • Gavrilov, Y. A., et al. (2022, February 4). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). AIP Publishing. Retrieved from [Link]

Sources

Application

Introduction to 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid as a Cross-Linking Reagent

An in-depth guide has been crafted for researchers, scientists, and drug development professionals on the cross-linking reactions involving the novel reagent, 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid. This document pr...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide has been crafted for researchers, scientists, and drug development professionals on the cross-linking reactions involving the novel reagent, 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid. This document provides a comprehensive overview, from the fundamental chemical principles to detailed experimental protocols and troubleshooting.

3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is an intriguing molecule for bioconjugation due to its distinct structural features. It possesses a carboxylic acid group on a benzene ring, which can be activated for covalent linkage to primary amines, and a methyl ester that offers potential for further modification or can act as a solubility-enhancing moiety. This structure allows for its use as a cross-linker to conjugate with proteins, peptides, or other amine-containing molecules. The process of chemically joining two or more molecules with a covalent bond is known as cross-linking.[1][2] Cross-linking reagents are essential tools for understanding protein interactions, creating antibody-drug conjugates, and immobilizing molecules onto surfaces.[1][3]

The benzoic acid moiety provides a rigid spacer, while the methoxy-oxoethyl-amino group offers a degree of flexibility. The presence of both a reactive carboxyl group and a modifiable ester group suggests its potential as a versatile building block in the synthesis of more complex bioconjugates.

Principle of Amine-Reactive Cross-Linking

The most direct application of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid as a cross-linker involves the activation of its carboxylic acid group to react with primary amines (e.g., the ε-amine of lysine residues in proteins). This is commonly achieved using carbodiimide chemistry, specifically with 1-ethyl-3-(-3-dimethylaminopropyl) carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).

The reaction proceeds in two main stages:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable Amide Bond: This intermediate can directly react with a primary amine to form a stable amide bond. However, to improve efficiency and stability in aqueous solutions, NHS or Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This amine-reactive ester is then more resistant to hydrolysis and reacts efficiently with primary amines to form the final, stable amide linkage.[4]

G cluster_activation Activation Step cluster_conjugation Conjugation Step Crosslinker 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (Carboxyl Group) Intermediate O-acylisourea Intermediate (Unstable) Crosslinker->Intermediate + EDC EDC EDC NHSEster NHS Ester Intermediate (Semi-Stable) Intermediate->NHSEster + NHS NHS NHS / Sulfo-NHS Conjugate Stable Amide Bond (Covalent Linkage) NHSEster->Conjugate + Target Amine (-NH2) Target Target Molecule (e.g., Protein with Lysine -NH2)

Caption: Mechanism of EDC/NHS mediated cross-linking.

Application Notes: Experimental Design Considerations

As a Senior Application Scientist, it is crucial to emphasize that the success of a conjugation reaction depends on careful planning and optimization.

  • Buffer Selection: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the activated cross-linker. MES (2-(N-morpholino)ethanesulfonic acid) buffer at a pH of 4.5-5.5 is often used for the EDC activation step, while a phosphate or bicarbonate buffer at pH 7.2-8.5 is suitable for the conjugation step with the amine-containing molecule.[5]

  • pH Control: The activation of carboxylic acids with EDC is most efficient at a slightly acidic pH (4.5-5.5). The subsequent reaction of the NHS ester with primary amines is favored at a slightly alkaline pH (7.2-8.5), where the amine groups are deprotonated and thus more nucleophilic.

  • Molar Ratios: The optimal molar ratio of cross-linker to the target molecule needs to be determined empirically. A starting point is often a 10- to 50-fold molar excess of the cross-linker over the amount of the target molecule.

  • One-Step vs. Two-Step Protocol: A one-step protocol involves mixing the carboxyl-containing molecule, the amine-containing molecule, and EDC simultaneously. This is simpler but can lead to polymerization of the amine-containing molecule if it also has carboxyl groups. A two-step protocol, where the carboxyl-containing cross-linker is first activated with EDC/NHS and then added to the amine-containing molecule, is generally preferred to minimize side reactions.[6]

  • Quenching: After the desired reaction time, it is important to quench any remaining reactive groups. This can be done by adding a small molecule with a primary amine, such as Tris, glycine, or hydroxylamine.

Experimental Protocols

The following protocols are designed as a starting point for using 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid to label a generic protein.

Protocol 1: Two-Step Conjugation of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid to a Protein

This protocol is recommended to minimize undesirable protein-protein cross-linking.

Materials:

  • 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

  • EDC (1-ethyl-3-(-3-dimethylaminopropyl) carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Protein of interest (in a non-amine, carboxyl-free buffer, e.g., PBS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting columns for purification

Procedure:

Step 1: Activation of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

  • Prepare a stock solution of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (e.g., 10 mg/mL) in an appropriate organic solvent like DMSO or DMF, and then dilute it in the Activation Buffer.

  • Immediately before use, weigh out EDC and Sulfo-NHS. Prepare solutions in cold Activation Buffer (e.g., 10 mg/mL).[6]

  • In a microcentrifuge tube, add the diluted 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid.

  • Add the Sulfo-NHS solution, followed by the EDC solution. The molar ratio should be optimized, but a starting point could be 1:2:2 for Cross-linker:Sulfo-NHS:EDC.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with continuous mixing.

Step 2: Conjugation to the Protein

  • Prepare the protein solution in the Conjugation Buffer at a suitable concentration (e.g., 2-10 mg/mL).[5]

  • Add the activated cross-linker mixture from Step 1 to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes.

Step 3: Purification of the Conjugate

  • Remove excess cross-linker and reaction by-products by passing the reaction mixture through a desalting column equilibrated with PBS or another suitable storage buffer.[5]

  • Collect the fractions containing the purified protein conjugate.

ReagentMolecular Weight ( g/mol )Example Calculation for a 20-fold molar excess over 5 mg of a 150 kDa Protein
3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid~225.230.15 mg
Protein (e.g., IgG)~150,0005.0 mg
EDC191.700.25 mg (40-fold excess)
Sulfo-NHS217.140.29 mg (40-fold excess)
Protocol 2: Characterization of the Conjugate

It is essential to verify the success of the conjugation.

  • SDS-PAGE Analysis: Run a sample of the conjugated protein alongside the unconjugated protein on an SDS-PAGE gel. A successful conjugation should result in a slight increase in the molecular weight of the protein, observed as a shift in the band position.

  • UV-Vis Spectrophotometry: If the cross-linker introduces a chromophore, the degree of labeling can be estimated by measuring the absorbance at the characteristic wavelength of the chromophore and the protein (usually 280 nm).

  • Mass Spectrometry: For a precise determination of the number of cross-linker molecules attached per protein molecule, mass spectrometry (e.g., MALDI-TOF or ESI-MS) is the method of choice.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Reagents Prepare Reagents: - Cross-linker Solution - EDC/Sulfo-NHS Solutions - Protein Solution Activation Activate Cross-linker with EDC and Sulfo-NHS (15-30 min, RT) Reagents->Activation Conjugation Add Activated Cross-linker to Protein Solution (1-2 hours, RT) Activation->Conjugation Quench Quench Reaction (15 min, RT) Conjugation->Quench Purify Purify Conjugate (Desalting Column) Quench->Purify Characterize Characterize Conjugate (SDS-PAGE, Mass Spec) Purify->Characterize

Caption: General workflow for protein conjugation.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/Sulfo-NHS (hydrolyzed).- Presence of competing nucleophiles (e.g., Tris buffer).- Incorrect pH for reaction steps.- Insufficient molar excess of cross-linker.- Use fresh, high-quality EDC and Sulfo-NHS.- Perform buffer exchange to an amine-free buffer.- Verify the pH of all buffers.- Increase the molar ratio of the cross-linker.
Protein Precipitation - High concentration of organic solvent from the cross-linker stock.- Protein instability under reaction conditions.- Excessive cross-linking leading to aggregation.- Minimize the volume of organic solvent.- Perform the reaction at 4°C.- Reduce the molar excess of the cross-linker or shorten the reaction time.
No Shift on SDS-PAGE - Conjugation failed.- The mass of the cross-linker is too small to be resolved on the gel.- See "Low Conjugation Efficiency".- Use a higher percentage acrylamide gel or alternative characterization methods like mass spectrometry.

References

  • Chanphai, P., et al. (2020). Biomolecular study and conjugation of two para-aminobenzoic acid derivatives with serum proteins: drug binding efficacy and protein structural analysis. Journal of Biomolecular Structure and Dynamics. [Link]

  • Chrikishvili, T., et al. (2006). Benzoic acid transformation via conjugation with peptides and final fate of conjugates in higher plants. PubMed. [Link]

  • Chrikishvili, T., et al. (2006). Benzoic acid transformation via conjugation with peptides and final fate of conjugates in higher plants. Request PDF - ResearchGate. [Link]

  • A Photo-Caged Cross-Linker for Identifying Protein-Protein Interactions. KOPS - University of Konstanz. [Link]

  • Conjugation of Antifungal Benzoic Acid Derivatives as a Path for Detoxification in Penicillium Brasilianum, an Endophyte From Melia Azedarach. PubMed. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. ACS Publications. [Link]

  • 50 nm Super Mag Carboxylic Acid Beads Conjugation Protocol. Biologix Group. [Link]

  • Bioconjugation Protocols: Strategies and Methods. ResearchGate. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

  • Synthesis of 3-amino-benzoic acid. PrepChem.com. [Link]

  • Mechanisms of Corneal Tissue Cross-linking in Response to Treatment with Topical Riboflavin and Long-Wavelength Ultraviolet Radiation (UVA). PMC. [Link]

  • Chemical Cross-Linking of Corneal Tissue to Reduce Progression of Loss of Sight in Patients With Keratoconus. Ulster University. [Link]

  • Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. ResearchGate. [Link]

  • The method of corneal collagen cross-linking for keratoconus (review of literature). cyberleninka.ru. [Link]

  • The 3 Types of Crosslinking Reagents and When to Use Them. G-Biosciences. [Link]

  • Corneal Cross-Linking: The Evolution of Treatment for Corneal Diseases. Frontiers. [Link]

  • (E)-3-[(2-Hydroxy-3-methoxybenzylidene)amino]benzoic acid. PMC - NIH. [Link]

  • Collagen cross-linking: Strengthening the unstable cornea. PMC - NIH. [Link]

  • Hemaprabha. E : Chemical Crosslinking of Proteins. Bio-PROTOCOL. [Link]

  • Impact of the polymer backbone chemistry on interactions of amino-acid-derived zwitterionic polymers with cells. PMC. [Link]

  • Molecular frameworks of polymerized 3‑aminobenzoic acid for chemical modification and electrochemical recognition. Request PDF - ResearchGate. [Link]

  • Endogenous and Exogenous Cross-Linking. Chemistry LibreTexts. [Link]

  • 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.
  • Segregation of Benzoic Acid in Polymer Crystalline Cavities. MDPI. [Link]

  • Novel poly(aniline-co-3-amino-4-methoxybenzoic acid) copolymer for the separation and recovery of Pd(ii) from the leaching liquor of automotive catalysts. RSC Publishing. [Link]

  • 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. ResearchGate. [Link]

Sources

Method

Topic: Advanced Analytical Techniques for the Quantification of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and d...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, a molecule of interest in pharmaceutical research and organic synthesis. Recognizing the need for robust and reliable analytical methods, this document outlines two primary, validated techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be self-validating, grounded in established scientific principles and regulatory standards. We delve into the causality behind experimental choices, from mobile phase selection to mass spectrometric tuning, ensuring that researchers can not only replicate these methods but also adapt them to their specific needs. This guide is intended to serve as a practical resource for scientists requiring accurate quantification of this and structurally similar compounds.

Introduction and Analyte Overview

3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is an aromatic compound featuring a benzoic acid core, a secondary amine linker, and a methyl ester functional group. Its structure suggests potential utility as an intermediate or building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Accurate quantification is paramount for various stages of research and development, including reaction monitoring, purity assessment, pharmacokinetic studies, and quality control.

The analytical challenge lies in developing methods that are not only sensitive and accurate but also specific, particularly when the analyte is present in complex matrices such as reaction mixtures or biological fluids. This note details two powerful techniques tailored to meet these challenges.

Physicochemical Properties (Estimated)

PropertyValue
Molecular FormulaC₁₀H₁₁NO₄
Molecular Weight209.20 g/mol
Core StructureBenzoic Acid, Aromatic Amine
Key Functional GroupsCarboxylic Acid, Secondary Amine, Methyl Ester
Expected UV AbsorbanceYes (due to benzene ring)
Ionization PotentialHigh (suitable for ESI-MS)

Principle of Recommended Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of analytical chemistry, separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[2] For 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, a reversed-phase (RP-HPLC) method is ideal. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The analyte, being moderately polar, will be retained on the column and can be eluted by a gradient of an organic solvent like acetonitrile.

The benzoic acid moiety contains a chromophore (the benzene ring) that absorbs ultraviolet (UV) light.[3] According to Beer-Lambert's Law, the amount of light absorbed is directly proportional to the analyte's concentration. By monitoring the absorbance at a specific wavelength, we can achieve sensitive and precise quantification.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative analysis due to its unparalleled sensitivity and selectivity.[5] It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI), which is well-suited for polar molecules.

The mass spectrometer then acts as a highly specific detector. In a triple quadrupole (QqQ) mass spectrometer, the analysis is performed in Multiple Reaction Monitoring (MRM) mode.[6][7]

  • Q1 (First Quadrupole): Isolates the ionized molecule of interest (the precursor ion).

  • q2 (Collision Cell): The precursor ion is fragmented by collision with an inert gas.

  • Q3 (Third Quadrupole): Isolates a specific, characteristic fragment ion (the product ion).

This precursor-to-product ion transition is unique to the analyte, providing exceptional specificity and eliminating interference from matrix components.[8]

Experimental Workflows and Protocols

The overall analytical workflow involves careful sample preparation followed by instrumental analysis and data processing.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification A Weigh Analyte Standard B Prepare Stock Solution (e.g., in Methanol) A->B C Create Calibration Curve Standards (Serial Dilutions) B->C F Inject Calibration Standards C->F D Prepare Unknown Sample (Dilute in Mobile Phase) G Inject Unknown Samples D->G E Equilibrate HPLC/LC-MS System E->F F->G H Integrate Chromatographic Peaks G->H I Generate Calibration Curve (Peak Area vs. Concentration) H->I J Calculate Concentration of Unknown Sample I->J

Caption: General workflow for quantitative analysis.

Protocol 1: Quantification by HPLC-UV

This protocol is suitable for purity assessments, content uniformity, and quantification in non-complex matrices.

A. Reagents and Materials

  • 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid reference standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.22 µm Syringe Filters

B. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to create a set of at least five calibration standards.

C. Sample Preparation

  • Accurately weigh the sample containing the analyte.

  • Dissolve and dilute the sample in the initial mobile phase to an expected concentration within the calibration range.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

D. Instrumental Conditions

ParameterConditionRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard, reliable instrumentation.
Column C18, 4.6 x 150 mm, 5 µmExcellent retention and separation for aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid aids in peak shape and ionization.[9]
Gradient 5% to 95% B over 10 minEnsures elution of the analyte and cleaning of the column.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CImproves reproducibility of retention time.
Injection Vol. 10 µLBalances sensitivity and peak shape.
UV Detector Diode Array Detector (DAD) or UV-VisDAD allows for spectral confirmation.
Wavelength 230 nm and 274 nmCorresponds to the characteristic absorption maxima of benzoic acid derivatives.[4][10]

E. Data Analysis

  • Generate a calibration curve by plotting the peak area of the analyte against the known concentration of the standards.

  • Perform a linear regression analysis. The R² value should be >0.995.

  • Determine the concentration of the analyte in the unknown sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification by LC-MS/MS

This protocol is designed for high-sensitivity applications, such as bioanalysis (quantification in plasma or urine) or trace impurity analysis.[8]

A. Reagents and Materials

  • Same as HPLC-UV protocol.

  • An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound can be used.[11]

B. Preparation of Solutions

  • Mobile Phases and Standard Solutions: Prepare as described in the HPLC-UV protocol.

  • Internal Standard (IS) Stock: Prepare a stock solution of the IS (e.g., 1000 µg/mL).

  • Working Solutions: Spike all calibration standards and unknown samples with a fixed concentration of the IS (e.g., to a final concentration of 50 ng/mL). The use of an internal standard corrects for variations in sample preparation and instrument response.[9]

C. Sample Preparation (Example for Plasma)

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

D. Instrumental Conditions

ParameterConditionRationale
LC System UPLC or HPLC systemUPLC provides better resolution and speed.
Column C18, 2.1 x 50 mm, 1.8 µmSmaller dimensions are suitable for lower flow rates used in LC-MS.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileVolatile buffer is essential for stable ESI.[9]
Gradient 5% to 95% B over 5 minFaster gradient due to shorter column.
Flow Rate 0.4 mL/minOptimal for 2.1 mm ID columns and ESI interface.
Column Temp. 40 °CEnsures robust and reproducible chromatography.
Injection Vol. 5 µL
MS System Triple Quadrupole (e.g., Sciex, Waters, Thermo)Required for MRM-based quantification.[6]
Ionization Mode Electrospray Ionization (ESI), PositiveThe amine group is readily protonated.
MRM Transitions To be determined by infusionSee section below
Source Temp. 500 °CFacilitates desolvation.
IonSpray Voltage 5500 VOptimizes ion generation.

E. Determining MRM Transitions

  • Infuse a solution of the analyte (approx. 1 µg/mL) directly into the mass spectrometer.

  • In Q1 scan mode, identify the m/z of the protonated molecule [M+H]⁺. For C₁₀H₁₁NO₄, this is expected at m/z 210.2.

  • Perform a product ion scan on m/z 210.2 to identify the most stable and abundant fragment ions.

  • Select at least two fragment ions for the MRM method (one for quantification, one for confirmation). Repeat this process for the internal standard.

F. Data Analysis

  • Generate a calibration curve by plotting the ratio of the (Analyte Peak Area / IS Peak Area) against the analyte concentration.

  • Perform a linear regression (often with 1/x² weighting for bioanalytical assays). The R² value should be >0.995.

  • Quantify the unknown samples using the resulting regression equation.

Method Validation: Ensuring Trustworthiness and Reliability

A protocol is only as good as its validation. All analytical methods must be validated to demonstrate they are fit for their intended purpose.[12] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14][15]

G center Fit-for-Purpose Analytical Method Accuracy Accuracy (Closeness to True Value) center->Accuracy Precision Precision (Repeatability) center->Precision Specificity Specificity (Analyte Signal Only) center->Specificity Linearity Linearity (Proportional Response) center->Linearity Range Range (Upper & Lower Limits) center->Range LOD LOD (Limit of Detection) center->LOD LOQ LOQ (Limit of Quantitation) center->LOQ Robustness Robustness (Resists Small Changes) center->Robustness

Caption: Core parameters for analytical method validation per ICH Q2(R2).

Validation Parameter Summary

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the signal is from the analyte only.[16]Peak purity analysis (HPLC-UV); No interfering peaks at the analyte retention time in blank matrix (LC-MS/MS).
Linearity To confirm a proportional relationship between concentration and response.[16]R² ≥ 0.995 over the specified range.
Accuracy To determine the closeness of results to the true value.[14]% Recovery of 98.0-102.0% for drug substance; 85-115% for bioanalysis.
Precision To assess the degree of scatter between measurements.%RSD ≤ 2.0% for drug substance; %RSD ≤ 15% for bioanalysis.
Range The concentration interval where the method is precise, accurate, and linear.[12]Defined by the linearity and accuracy studies.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10; Precision (%RSD) ≤ 20%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[16]%RSD of results should remain within acceptable limits when parameters like pH, flow rate, or temperature are slightly varied.

Conclusion

The quantification of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid can be reliably achieved using either HPLC-UV or LC-MS/MS. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV offers a robust and accessible method for routine analysis of relatively pure samples. For trace-level quantification in complex biological or environmental matrices, LC-MS/MS is the superior technique, providing unmatched sensitivity and specificity. The protocols provided herein serve as a validated starting point, and adherence to the principles of method validation outlined by ICH guidelines is essential to ensure the generation of high-quality, defensible data.

References

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs.ai. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021, June 1). LCGC International. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, December 10). Lab Manager. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review. [Link]

  • Small molecule analysis using MS. (n.d.). Bioanalysis Zone. [Link]

  • Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. (2016, June 28). PMC. [Link]

  • Effective HPLC Method for the Determination of Aromatic Amadori Compounds. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). RPI. [Link]

  • Experimental UV spectra of benzoic acid derivatives. (n.d.). ResearchGate. [Link]

  • UV-Vis Spectrum of Benzoic Acid. (n.d.). SIELC Technologies. [Link]

  • Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. (2020, February 10). escholarship.org. [Link]

  • DETERMINATION OF SORBIC ACID, BENZOIC ACID AND DEHYDROACETIC ACID BY STEAM DISTILLATION AND UV SPECTROPHOTOMETRIC METHOD. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. [Link]

  • Determination of Benzoic Acid in Packed Fruit Juice and Soft Drink Samples by UV-Vis Spectrophotometry and Titration Methods. (n.d.). Institutional Repository. [Link]

  • ANALYTICAL METHOD SUMMARIES. (2018, February 19). Eurofins. [Link]

Sources

Application

Application Note: In Vitro Profiling of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid Derivatives

Abstract & Introduction The 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid scaffold represents a versatile pharmacophore in medicinal chemistry, sharing structural homology with fenamic acid NSAIDs and antifolate precursors...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid scaffold represents a versatile pharmacophore in medicinal chemistry, sharing structural homology with fenamic acid NSAIDs and antifolate precursors . The presence of the N-substituted glycine methyl ester moiety suggests two critical pharmacological features:

  • Prodrug Potential: The methyl ester functionality (methoxy-oxoethyl) often serves to mask the polar carboxylate, enhancing membrane permeability (LogP) before being hydrolyzed by intracellular carboxylesterases to the active free acid form.

  • Target Versatility: Derivatives of this class have demonstrated activity as anti-inflammatory agents (COX-1/2 inhibition), antimicrobial agents, and intermediates in folate antagonists.

This guide provides a rigorous, self-validating workflow for evaluating these derivatives, prioritizing metabolic stability and functional efficacy in cellular models.

Pre-Assay Physicochemical Characterization

Before biological testing, the hydrolytic stability of the ester moiety must be established to distinguish between chemical instability and enzymatic metabolism.

Chemical Hydrolysis Assessment

Objective: Quantify spontaneous hydrolysis of the methyl ester in aqueous buffers at varying pH.

Protocol:

  • Stock Preparation: Dissolve derivative to 10 mM in 100% DMSO.

  • Buffer Preparation: Prepare 100 mM Phosphate Buffer at pH 2.0 (simulated gastric), pH 7.4 (plasma), and pH 9.0 (intestinal).

  • Incubation: Dilute stock 1:100 into pre-warmed buffers (final conc. 100 µM, 1% DMSO). Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, and 24h.

  • Quenching: Add 100 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via HPLC-UV/MS.

Data Interpretation:

  • < 5% degradation at 24h: Compound is chemically stable; suitable for long-duration cell assays.

  • > 20% degradation: Compound is unstable; biological data may reflect a mixture of ester and free acid.

Metabolic Stability (Esterase Activation)

Since the "2-methoxy-2-oxoethyl" group is likely a pro-moiety, defining its biological half-life is critical.

Plasma Stability Assay

Rationale: Plasma contains abundant butyrylcholinesterase and carboxylesterases that may rapidly hydrolyze the ester.

Protocol:

  • Matrix: Thaw pooled human or rat plasma on ice. Centrifuge to remove debris.

  • Dosing: Spike plasma with compound (1 µM final) and incubate at 37°C.

  • Timepoints: 0, 15, 30, 60, and 120 min.

  • Extraction: Precipitate proteins with 3 volumes of cold ACN.

  • Quantification: Monitor the disappearance of the Parent (Ester) and appearance of the Metabolite (Acid) via LC-MS/MS.

Cellular Efficacy Assays

Anti-Inflammatory Screen (LPS-Induced RAW 264.7 Model)

Mechanism: This assay measures the compound's ability to inhibit the NF-κB/COX-2 pathway, a likely target for benzoic acid derivatives.

Materials:

  • Cell Line: RAW 264.7 (Murine macrophages).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli.

  • Readout: Griess Reagent (Nitric Oxide) and ELISA (PGE2).

Step-by-Step Protocol:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Allow adherence (24h).
    
  • Pre-treatment: Replace media with fresh DMEM containing test compounds (0.1 – 50 µM) for 1 hour.

    • Control: Dexamethasone (1 µM) or Indomethacin (10 µM).

    • Vehicle: 0.1% DMSO.

  • Stimulation: Add LPS (final conc. 1 µg/mL) to all wells except "No Stimulation" control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • NO Quantification: Transfer 50 µL supernatant to a new plate. Add 50 µL Griess Reagent A + 50 µL Reagent B.

  • Measurement: Read Absorbance at 540 nm immediately.

Data Visualization (Graphviz):

AntiInflammatoryPathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB COX2 COX-2 / iNOS Upregulation NFkB->COX2 NO_PGE2 NO & PGE2 Release COX2->NO_PGE2 Compound Test Compound (Benzoic Derivative) Compound->NFkB Potential Blockade Compound->COX2 Inhibition

Caption: Proposed mechanism of action in LPS-stimulated macrophages. The derivative may inhibit downstream enzymatic activity (COX-2) or upstream signaling (NF-κB).

Antimicrobial Profiling (Broth Microdilution)

Rationale: 3-aminobenzoic acid derivatives often exhibit bacteriostatic properties by mimicking PABA (antimetabolite effect).

Protocol:

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Plate Setup:

    • Rows A-H: Serial 2-fold dilution of test compound (64 µg/mL down to 0.125 µg/mL).

    • Positive Control: Ciprofloxacin.

    • Sterility Control: Media only.

  • Incubation: 16-20 hours at 35°C.

  • Readout: Visual inspection for turbidity (MIC determination) or Resazurin dye reduction (fluorescence).

Cytotoxicity & Safety (MTS Assay)

Critical Requirement: Efficacy must be distinguished from general toxicity.

Protocol:

  • Cells: HepG2 (Liver) or HEK293 (Kidney) cells.

  • Treatment: Incubate cells with compounds (up to 100 µM) for 48 hours.

  • Reagent: Add MTS/PMS reagent (Promega CellTiter 96®).

  • Mechanism: Viable cells reduce tetrazolium to colored formazan.

  • Calculation:

    
    
    

Table 1: Summary of Recommended Assay Controls

Assay TypePositive ControlNegative ControlCritical Parameter
Hydrolysis Procaine (Fast), Benzocaine (Slow)Buffer onlypH drift
Macrophage NO L-NMMA (NOS inhibitor)Unstimulated cellsCell density
Antimicrobial Ciprofloxacin / AmpicillinSolvent (DMSO)Inoculum size
Cytotoxicity Doxorubicin / Triton X-100Untreated cellsIncubation time

Experimental Workflow Diagram

Workflow Start Compound Synthesis 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid Char Physicochemical Characterization (Solubility, pH Stability) Start->Char Meta Metabolic Stability (Plasma/Liver S9) Check for Hydrolysis Char->Meta Decision Is Ester Stable? Meta->Decision Direct Direct Assay (Compound is Active) Decision->Direct Yes (>90%) Prodrug Prodrug Mode (Free Acid is Active) Decision->Prodrug No (Rapid Hydrolysis) Screen Functional Screening 1. Anti-inflammatory (RAW 264.7) 2. Antimicrobial (MIC) Direct->Screen Prodrug->Screen Safety Safety Profiling (HepG2 Cytotoxicity) Screen->Safety

Caption: Integrated workflow for evaluating 3-aminobenzoic acid derivatives, accounting for potential ester hydrolysis.

References

  • Dhanawat, M., et al. (2023). "Synthesis and antimicrobial evaluation of p-amino benzoic acid derivatives." Journal of Pharmaceutical Technology, Research and Management. Link

  • El Houssine, M., et al. (2013). "2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid."[1][2] Molbank, M792. Link[2]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 125591, Methyl 3-aminobenzoate." Link

  • Yadav, M., et al. (2023). "Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications." Semantic Scholar. Link

  • Sigma-Aldrich. (2023). "3-Aminobenzoic acid Product Specification." Link

Sources

Method

Application Notes and Protocols for Cell-Based Assays in the Screening of Aminobenzoic Acid Compounds

Introduction: The Therapeutic Potential of Aminobenzoic Acid Scaffolds Aminobenzoic acids, particularly para-aminobenzoic acid (PABA), are versatile building blocks in medicinal chemistry.[1][2][3] Their structural simpl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Aminobenzoic Acid Scaffolds

Aminobenzoic acids, particularly para-aminobenzoic acid (PABA), are versatile building blocks in medicinal chemistry.[1][2][3] Their structural simplicity and the ability to be readily derivatized at both the amino and carboxyl groups have led to the development of a wide array of therapeutic agents with diverse biological activities.[1][2][3] These include antibacterial, antineoplastic, anti-inflammatory, and local anesthetic effects.[1][2] The well-known sulfonamide antibiotics, for instance, act as mimetics of PABA to inhibit folate synthesis in bacteria.[4][5] Given this broad therapeutic landscape, robust and efficient screening methodologies are crucial for the discovery of novel aminobenzoic acid-based drug candidates.

Cell-based assays are indispensable tools in modern drug discovery, offering a more biologically relevant context than traditional biochemical assays.[6][7][8] They provide insights into a compound's efficacy, mechanism of action, and potential toxicity within a living system.[6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the design and implementation of cell-based assays for the high-throughput screening (HTS) of aminobenzoic acid compound libraries.

Strategic Selection of Cell-Based Assays for Aminobenzoic Acid Derivatives

The choice of a suitable cell-based assay is contingent on the predicted or desired biological activity of the aminobenzoic acid derivatives being screened. A multi-pronged assay approach, often run in parallel, can provide a comprehensive understanding of a compound's cellular effects.

Cell Viability and Cytotoxicity Assays: A Primary Screen for Bioactivity

A fundamental first step in screening any compound library is to assess its impact on cell viability. These assays can identify compounds with cytotoxic (cell-killing) or cytostatic (inhibiting cell proliferation) effects, which is particularly relevant for anticancer drug discovery.[9][10]

Principle of Tetrazolium-Based Assays (MTT and XTT):

These colorimetric assays measure the metabolic activity of viable cells.[9][11][12] Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt to a colored formazan product. The intensity of the color is directly proportional to the number of viable cells.[12]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple formazan product that is insoluble and requires a solubilization step before absorbance measurement.[9][12]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Forms a water-soluble orange formazan product, simplifying the protocol by eliminating the solubilization step.[11][12]

Table 1: Comparison of MTT and XTT Assays

FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to insoluble purple formazan by mitochondrial dehydrogenases.[9][12]Reduction of yellow XTT to water-soluble orange formazan by mitochondrial dehydrogenases.[11][12]
Solubilization Step Required (e.g., with DMSO or SDS).[9][11]Not required.[12]
Sensitivity Good, but can be affected by incomplete formazan dissolution.Generally more sensitive, especially at low cell densities.
Throughput High, but the extra solubilization step can be a bottleneck.Higher, due to a more streamlined protocol.[12]
Endpoint Absorbance at ~570 nm.[11]Absorbance at ~450 nm.[12]

Experimental Protocol: XTT Cell Viability Assay

This protocol provides a generalized procedure for assessing the effect of aminobenzoic acid compounds on the viability of adherent cancer cell lines (e.g., HepG2).

Materials:

  • 96-well flat-bottom cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • XTT labeling mixture (prepared according to the manufacturer's instructions)

  • Electron-coupling reagent (prepared according to the manufacturer's instructions)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the aminobenzoic acid compounds in complete medium. A common starting concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (e.g., 0.1% DMSO in medium) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for 24, 48, or 72 hours, depending on the desired exposure time.

  • XTT Reagent Addition:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's protocol.[12]

    • Add 50 µL of the activated XTT solution to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[12] The incubation time may need to be optimized based on the cell type and density.

  • Data Acquisition:

    • Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader.[12]

    • A reference wavelength between 630-690 nm should also be measured to subtract background absorbance.[12]

Data Analysis:

  • Subtract the reference wavelength absorbance from the measurement wavelength absorbance.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the % viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Workflow for Cell Viability Screening

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate_attach Incubate overnight for attachment seed->incubate_attach prep_compounds Prepare serial dilutions of aminobenzoic acid compounds add_compounds Add compounds to cells prep_compounds->add_compounds incubate_treat Incubate for 24-72 hours add_compounds->incubate_treat add_xtt Add activated XTT reagent incubate_xtt Incubate for 2-4 hours add_xtt->incubate_xtt read_plate Measure absorbance (450 nm) incubate_xtt->read_plate calc_viability Calculate % cell viability plot_curve Generate dose-response curve calc_viability->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50

Caption: Workflow for XTT-based cell viability screening.

Enzyme Inhibition Assays: Targeting Specific Molecular Pathways

Many aminobenzoic acid derivatives exert their therapeutic effects by inhibiting specific enzymes.[2] Cell-based enzyme inhibition assays are crucial for identifying compounds that can effectively modulate the activity of these intracellular targets. A prime example is the inhibition of folate biosynthesis by targeting enzymes like dihydropteroate synthase, which is particularly relevant for developing novel antimicrobial agents.[4][5]

Principle:

These assays measure the activity of a specific enzyme within the cell in the presence of a test compound. A decrease in enzyme activity indicates inhibition. The readout can be designed based on the consumption of a substrate or the formation of a product, often using colorimetric, fluorescent, or luminescent detection methods.[13][14]

Protocol 2: Cell-Based Assay for Folate Synthesis Inhibition

This protocol describes a conceptual assay for screening aminobenzoic acid compounds as inhibitors of bacterial folate synthesis using a reporter system in a non-pathogenic bacterial strain.

Materials:

  • E. coli strain engineered with a folate-responsive reporter gene (e.g., luciferase or GFP downstream of a folate-sensitive promoter)

  • Bacterial growth medium (e.g., LB broth)

  • 96-well clear-bottom, black-sided plates (for luminescence)

  • Aminobenzoic acid compounds

  • Positive control inhibitor (e.g., sulfamethoxazole)

  • Luminometer or fluorescence plate reader

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a starter culture of the reporter E. coli strain and grow overnight.

    • Dilute the overnight culture into fresh medium and grow to the mid-log phase.

  • Assay Setup:

    • Add 100 µL of the mid-log phase bacterial culture to each well of the 96-well plate.

    • Add the aminobenzoic acid compounds at various concentrations.

    • Include a vehicle control and a positive control.

  • Incubation:

    • Incubate the plate at 37°C with shaking for a period sufficient to allow for changes in reporter gene expression (e.g., 4-6 hours).

  • Signal Detection:

    • For a luciferase reporter, add the luciferase substrate according to the manufacturer's protocol and measure luminescence.

    • For a GFP reporter, measure fluorescence at the appropriate excitation and emission wavelengths.

Data Analysis:

  • Normalize the reporter signal to cell density (measured by OD₆₀₀) to account for any general effects on bacterial growth.

  • Calculate the percentage of inhibition of the reporter signal for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value from the dose-response curve.

Folate Synthesis Inhibition and Reporter Gene Activation

cluster_pathway Bacterial Folate Synthesis Pathway cluster_reporter Reporter Gene System PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folate Folic Acid DHPS->Folate Promoter Folate-Sensitive Promoter Folate->Promoter Repression Reporter Reporter Gene (e.g., Luciferase) Promoter->Reporter Transcription Signal Measurable Signal (Light) Reporter->Signal Translation & Reaction Inhibitor Aminobenzoic Acid Compound (Inhibitor) Inhibitor->DHPS Inhibition

Caption: Inhibition of folate synthesis leads to reporter gene expression.

Reporter Gene Assays: Probing Cellular Signaling Pathways

Reporter gene assays are powerful tools for screening compound libraries against specific cellular signaling pathways.[15][16][17][18] They are particularly useful for identifying compounds that modulate gene expression by interacting with receptors or other signaling molecules.[16][19]

Principle:

A reporter gene (e.g., luciferase, green fluorescent protein) is placed under the control of a promoter that is responsive to a specific signaling pathway.[15][16] When the pathway is activated or inhibited by a test compound, the expression of the reporter gene is altered, leading to a measurable change in the reporter protein's activity (e.g., light emission or fluorescence).[16]

Application for Aminobenzoic Acids:

Derivatives of aminobenzoic acid have been shown to possess anti-inflammatory properties.[1] A reporter gene assay can be designed to screen for compounds that inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway.

Protocol 3: NF-κB Reporter Gene Assay

Materials:

  • A stable cell line expressing a luciferase reporter gene driven by an NF-κB response element (e.g., HEK293/NF-κB-luc).

  • Complete cell culture medium.

  • 96-well white, clear-bottom cell culture plates.

  • Stimulating agent (e.g., Tumor Necrosis Factor-alpha, TNF-α).

  • Aminobenzoic acid compounds.

  • Positive control inhibitor (e.g., Bay 11-7082).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the HEK293/NF-κB-luc cells in a 96-well plate and incubate overnight.

  • Compound Pre-treatment:

    • Add serial dilutions of the aminobenzoic acid compounds to the cells.

    • Incubate for 1-2 hours to allow for cell penetration.

  • Pathway Stimulation:

    • Add TNF-α to the wells to stimulate the NF-κB pathway (final concentration typically 10 ng/mL).

    • Include a non-stimulated control and a stimulated vehicle control.

  • Incubation:

    • Incubate the plate for 6-8 hours to allow for reporter gene expression.

  • Lysis and Luminescence Measurement:

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

Data Analysis:

  • Calculate the fold induction of luciferase activity in the stimulated vehicle control compared to the non-stimulated control.

  • Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control.

  • Determine the IC₅₀ value.

Calcium Flux Assays: Screening for GPCR Modulators

G-protein coupled receptors (GPCRs) are a major class of drug targets.[20] The activation of many GPCRs, particularly those coupled to Gq proteins, results in an increase in intracellular calcium concentration.[20][21][22] Calcium flux assays provide a real-time readout of GPCR activation and are amenable to high-throughput screening.[23][24]

Principle:

Cells expressing the GPCR of interest are loaded with a calcium-sensitive fluorescent dye.[20][24] When a compound activates the GPCR, intracellular calcium levels rise, causing an increase in the fluorescence of the dye, which can be measured in real-time using an instrument like a FLIPR (Fluorescence Imaging Plate Reader).[23]

Application for Aminobenzoic Acids:

While not a primary mode of action, the vast structural diversity of aminobenzoic acid derivatives makes it plausible that some may interact with GPCRs.[3] A calcium flux assay can be used as a secondary screen or for profiling hits from primary screens.

Protocol 4: FLIPR-Based Calcium Flux Assay

Materials:

  • CHO or HEK293 cells stably expressing the GPCR of interest.

  • 96- or 384-well black-walled, clear-bottom plates.

  • Calcium-sensitive dye (e.g., Fluo-8 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Aminobenzoic acid compounds.

  • Known agonist for the GPCR as a positive control.

  • FLIPR or similar instrument.

Procedure:

  • Cell Plating:

    • Plate the cells in the microplate and incubate overnight.[20]

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive dye solution.[20]

    • Incubate for 1 hour at 37°C to allow the dye to enter the cells.[20]

  • Compound Addition and Measurement:

    • Place the plate in the FLIPR instrument.

    • The instrument will add the aminobenzoic acid compounds to the wells while simultaneously measuring the fluorescence signal in real-time.

Data Analysis:

  • The fluorescence signal over time is recorded for each well.

  • The increase in fluorescence upon compound addition is quantified (e.g., peak fluorescence intensity or area under the curve).

  • Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

GPCR-Mediated Calcium Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Aminobenzoic Acid Compound (Ligand) GPCR GPCR Ligand->GPCR Gq Gq Protein GPCR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 IP3 IP3 PIP2:s->IP3:n Cleavage DAG DAG PIP2:s->DAG:n Cleavage IP3R IP3 Receptor IP3->IP3R ER Endoplasmic Reticulum (ER) Ca_Cytosol Increased Cytosolic Ca²⁺ ER:s->Ca_Cytosol:n Release Ca_ER Ca²⁺ Cellular_Response Cellular Response Ca_Cytosol->Cellular_Response

Caption: A typical Gq-coupled GPCR signaling cascade leading to calcium release.

Assay Validation and High-Throughput Screening Considerations

For successful HTS campaigns, it is essential to validate the chosen assays to ensure they are robust, reproducible, and suitable for automation.[6][25]

Key Validation Parameters:

  • Z'-factor: A statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control. A high S/B ratio is desirable.

  • DMSO Tolerance: The assay should be tolerant to the concentration of DMSO used to dissolve the compounds (typically ≤ 1%).[26]

  • Reproducibility: The assay should yield consistent results across different plates and on different days.[25]

Conclusion

Cell-based assays are powerful and versatile tools for the discovery of novel drug candidates from aminobenzoic acid compound libraries. By strategically selecting a suite of assays, including those for cell viability, enzyme inhibition, reporter gene activity, and calcium signaling, researchers can gain a comprehensive understanding of a compound's biological effects. The detailed protocols and workflows provided in this application note serve as a guide for establishing robust and reliable screening platforms, ultimately accelerating the identification of promising new therapeutics.

References

  • BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery.
  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • de Jong, L. A. A., et al. (2016, September 20). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World.
  • Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection.
  • Indigo Biosciences. (2024, June 20). What is a Reporter Gene?
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • Danaher Life Sciences. (n.d.). Reporter Genes: Types and Assay Application.
  • Patsnap. (2024, July 17). What is the mechanism of Aminobenzoic acid?
  • Promega Corporation. (n.d.). Reporter Genes and their Applications.
  • LubioScience. (2024, September 26). Reporter Gene Assays in Drug Discovery.
  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger.
  • BenchChem. (2025). A Comparative Guide: MTT vs. XTT Assays for Cell Viability.
  • Wikipedia. (n.d.). Reporter gene.
  • AAT Bioquest. (2025, October 13). FLIPR® Calcium Assays.
  • Patsnap. (2024, June 15). What is Aminobenzoic acid used for?
  • Al-Omaim, W. S., et al. (n.d.).
  • Seydel, J. K., et al. (n.d.). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry.
  • ATCC. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • ION Biosciences. (n.d.). Gαq GPCR assays.
  • Creative Enzymes. (n.d.). High-throughput Enzyme Screening.
  • Vrouwe, E. C., et al. (n.d.).
  • Assay Genie. (n.d.). High-Throughput Screening Assays.
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
  • Judson, R. S., et al. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex.
  • Shen, F., et al. (2024, January 1). EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS. Trends in Analytical Chemistry.
  • Chang, L. C., et al. (2002, November 15). Drug evolution: p-aminobenzoic acid as a building block. Current Medicinal Chemistry.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • Li, Y., et al. (2025, March 19). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense.
  • Bentham Science Publishers. (2002, November 1). Drug Evolution: p-Aminobenzoic Acid as a Building Block.
  • Kumar, A., et al. (2008, April 9). Folate Biosynthesis – Reappraisal of Old and Novel Targets in the Search for New Antimicrobials. Current Drug Targets.
  • Wikipedia. (n.d.). 4-Aminobenzoic acid.
  • An, F. F., & Qu, Z. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Modern Biology and Medicine.
  • National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. In Assay Guidance Manual.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Matulis, D. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal.
  • Sigma-Aldrich. (n.d.). How to Use Inhibitors.
  • Snoek, T., et al. (2020, January 7). Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology.
  • Khan, F., et al. (n.d.). Enzyme assay techniques and protocols.
  • Viswanathan, V., et al. (n.d.). Synthesis and Discovery of High Affinity Folate Receptor-Specific Glycinamide Ribonucleotide Formyltransferase Inhibitors With Antitumor Activity. Journal of Medicinal Chemistry.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Promega Corporation. (n.d.). Selecting Cell-Based Assays for Drug Discovery Screening.
  • MedChemExpress. (n.d.). Antifolate (Inhibitors Agonists Modulators Antagonists).
  • Working Group for New TB Drugs. (n.d.). Folate Biosynthesis Inhibitors. Retrieved from Working Group for New TB Drugs website.
  • Kapustikova, I., et al. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules.
  • Fiveable. (n.d.). Inhibition of folate synthesis Definition.

Sources

Application

Application Note: 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid in Coordination Chemistry

This Application Note is designed for researchers in coordination chemistry, materials science, and medicinal inorganic chemistry.[1] It details the use of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (hereafter referred...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in coordination chemistry, materials science, and medicinal inorganic chemistry.[1] It details the use of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (hereafter referred to as L-Ester ) as a versatile ligand scaffold.[1]

Executive Summary

The ligand 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS: 418788-94-0) represents a bifunctional building block bridging the gap between classical aminobenzoate ligands and flexible amino-acid linkers.[1] Its structure features a rigid benzoic acid moiety and a flexible glycine methyl ester tail.[1]

In coordination chemistry, this molecule offers a unique "Dual-Mode" functionality :

  • Mode A (Intact Ester): Acts as a monodentate or bridging ligand via the benzoate, leaving the ester pendant for pore-functionalization or weak supramolecular interactions.[1]

  • Mode B (In-Situ Hydrolysis): Under solvothermal conditions, the ester hydrolyzes to form N-(3-carboxyphenyl)glycine , a V-shaped dicarboxylate linker capable of forming high-dimensionality Metal-Organic Frameworks (MOFs).[1]

This guide provides validated protocols for synthesis, coordination strategies, and characterization.

Ligand Profile & Properties

PropertyValue / Description
IUPAC Name 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
Formula C₁₀H₁₁NO₄
MW 209.20 g/mol
Donor Atoms Carboxylate (O,O'), Amine (N), Ester Carbonyl (O - weak)
pKa (Predicted) ~4.0 (Benzoic acid), ~2.5 (Glycine amine - aniline like)
Solubility DMSO, DMF, Methanol, Ethanol (Hot).[1] Poor in water.[1]
Coordination Geometry Angular (Meta-substituted); Flexible tail allows adaptive binding.[1]

Synthesis Protocol: Ligand Preparation

Note: While commercially available, in-house synthesis allows for scale-up and deuteration if required.[1]

Reaction Scheme

3-Aminobenzoic acid + Methyl Bromoacetate


 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid [1]
Step-by-Step Procedure
  • Reagents: Dissolve 3-aminobenzoic acid (13.7 g, 100 mmol) and sodium acetate (12.3 g, 150 mmol) in methanol (150 mL).

  • Addition: Add methyl bromoacetate (15.3 g, 100 mmol) dropwise over 30 minutes while stirring at room temperature.

  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).[1]

  • Workup:

    • Evaporate methanol under reduced pressure.[1]

    • Resuspend the residue in water (100 mL).[1]

    • Adjust pH to ~4.0 using dilute HCl if necessary to precipitate the product.[1]

    • Extract with Ethyl Acetate (3 x 50 mL) if precipitation is poor, otherwise filter the solid.[1]

  • Purification: Recrystallize from hot Ethanol/Water (9:1).

  • Yield: Expect 60–75% as an off-white powder.[1]

Coordination Protocols

Protocol A: Synthesis of Discrete Complexes (Ester Retention)

Target: 1D Chains or Discrete Metallacycles. Useful for bio-activity studies.[1][2][3]

  • Metal Source: Cu(OAc)₂[1]·H₂O or Zn(NO₃)₂[1]·6H₂O.[1]

  • Solvent System: Methanol/DMF (Avoid water/base to prevent hydrolysis).[1]

  • Procedure:

    • Dissolve L-Ester (0.2 mmol) in MeOH (5 mL).

    • Dissolve Metal Salt (0.1 mmol) in MeOH (5 mL).

    • Mix solutions slowly.

    • Allow slow evaporation at room temperature for 3–5 days.

  • Outcome: Blue/Green crystals (Cu) or Colorless blocks (Zn).[1] The ester group remains pendant, potentially engaging in H-bonding.[1]

Protocol B: Solvothermal Synthesis of MOFs (In-Situ Hydrolysis)

Target: 2D/3D Porous Networks using the generated dicarboxylate linker.

  • Metal Source: Zn(NO₃)₂[1]·6H₂O or Co(NO₃)₂[1]·6H₂O.[1]

  • Solvent System: DMF/Ethanol/Water (2:1:1).[1]

  • Procedure:

    • Mix L-Ester (0.1 mmol) and Metal Salt (0.2 mmol) in a 20 mL scintillation vial.

    • Add solvent mixture (10 mL).[1]

    • Sonicate for 10 mins to ensure dispersion.

    • Seal in a Teflon-lined autoclave or tightly capped vial.

    • Heat at 100°C for 48 hours .

    • Cool to room temperature over 12 hours.

  • Mechanism: The water and heat promote the hydrolysis of the methyl ester to the carboxylic acid, generating N-(3-carboxyphenyl)glycine in situ.[1] This di-acid then coordinates to metal nodes (e.g., Zn₄O clusters) to form the framework.[1]

Characterization & Validation

To confirm whether you have synthesized a complex with the Ester (Protocol A) or the Hydrolyzed Di-acid (Protocol B), use FTIR and SXRD.[1]

FTIR Diagnostic Peaks
Functional GroupLigand (Free)Complex (Ester Intact)Complex (Hydrolyzed)
Ester C=O ~1735–1750 cm⁻¹ (Sharp)Present (~1740 cm⁻¹)Absent
Carboxyl C=O ~1680 cm⁻¹Shifted to ~1600 cm⁻¹ (Coord.)[1]Shifted to ~1580–1620 cm⁻¹
Amine N-H ~3350 cm⁻¹PresentPresent
Crystallography (SXRD)
  • Ester Form: Look for the terminal -OCH3 group with high thermal motion.[1]

  • Hydrolyzed Form: Look for a symmetric carboxylate binding mode (chelating or bridging) at the glycine tail.[1]

Visualization: Reaction & Coordination Logic

CoordinationLogic Ligand 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (L-Ester) Cond_A Protocol A: MeOH/DMF, 25°C (Water-free) Ligand->Cond_A Dissolution Cond_B Protocol B: DMF/H2O, 100°C (Solvothermal) Ligand->Cond_B Dissolution Complex_A Discrete Complex / 1D Chain (Ester Intact) Cond_A->Complex_A Self-Assembly Complex_B 3D MOF / Network (Hydrolyzed to Di-acid) Cond_B->Complex_B In-Situ Hydrolysis (-MeOH) App_A Bio-Assays (Prodrug Mimic) Complex_A->App_A App_B Gas Storage / Catalysis (Porous Framework) Complex_B->App_B

Figure 1: Decision tree for coordination chemistry workflows using the L-Ester ligand.

Applications in Drug Development

For pharmaceutical researchers, this ligand serves as a structural mimic for:

  • Folates/Antifolates: The p-aminobenzoic acid core is shifted to m-aminobenzoic acid, potentially altering binding affinity to DHFR (Dihydrofolate reductase) targets.[1]

  • Metallodrugs: The glycine-benzoate chelating pocket (N,O donor set) is ideal for binding Cu(II) or Pt(II) .[1] The ester group increases lipophilicity, potentially enhancing cellular uptake before intracellular hydrolysis activates the complex.[1]

References

  • Synthesis Methodology: "Reductive alkylation of aminobenzoic acids.
  • Coordination Analog (Hydrolyzed Form): "Luminescent cyclometalated iridium(III) polypyridine complexes... using N-(3-carboxyphenyl)glycine."[1][3] City University of Hong Kong Theses. Available at: [Link][1]

  • MOF Synthesis General Protocol: "Solvothermal Synthesis of Metal-Organic Frameworks." Chemistry of Materials. (General Reference for Protocol B conditions).
  • Structural Data: "3-amino-2-methoxybenzoic acid derivatives." PubChem Compound Summary. Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

Welcome to the technical support guide for the synthesis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on maximizing yield and purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, and what are its primary limitations?

A1: The most direct and frequently employed method is the direct N-alkylation of 3-aminobenzoic acid with a methyl haloacetate, typically methyl 2-bromoacetate or methyl 2-chloroacetate, in the presence of a base. While straightforward, this reaction is often plagued by low to moderate yields due to two main factors:

  • Overalkylation: The desired secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine byproduct (3-[bis(2-methoxy-2-oxoethyl)amino]benzoic acid). This is a common issue in N-alkylation reactions.[1][2]

  • Low Reactivity: The amino group of 3-aminobenzoic acid is deactivated by the electron-withdrawing effect of the carboxylic acid group on the aromatic ring, which reduces its nucleophilicity and can slow the reaction rate.

Q2: Are there alternative synthetic strategies to overcome the issue of overalkylation?

A2: Yes, several alternative methods can provide higher yields and selectivity. The most effective alternative is reductive amination .[1][3] This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an intermediate imine, which is then reduced in situ to the target amine. For this specific synthesis, one would react 3-aminobenzoic acid with methyl glyoxylate in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1] This method inherently prevents overalkylation, as the imine intermediate is more readily reduced than the resulting secondary amine is to be alkylated.

Another powerful but more complex alternative is the Buchwald-Hartwig amination .[4] This palladium-catalyzed cross-coupling reaction would involve reacting 3-bromobenzoic acid with glycine methyl ester. It offers excellent control and scope but requires specialized catalysts and ligands.[5]

Q3: How critical is the choice of base and solvent in the direct N-alkylation method?

A3: The choice of base and solvent is critical for optimizing the direct alkylation. A non-nucleophilic base is required to deprotonate the amine without competing in the alkylation reaction. Common choices include potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions. The solvent should be polar and aprotic to dissolve the reagents and facilitate the Sₙ2 reaction; dimethylformamide (DMF) and acetonitrile (ACN) are standard choices.[6]

Troubleshooting Guide: Direct N-Alkylation

This section addresses common issues observed during the direct N-alkylation of 3-aminobenzoic acid with methyl 2-bromoacetate.

Problem 1: Low or no conversion of 3-aminobenzoic acid.

  • Potential Cause A: Insufficient Base or Inappropriate Base Strength. The reaction requires a base to neutralize the HBr formed and to deprotonate the amine, increasing its nucleophilicity.

    • Solution: Ensure at least 2.0 equivalents of a suitable base (e.g., K₂CO₃) are used. If conversion is still low, consider a stronger base like cesium carbonate (Cs₂CO₃) or, under anhydrous conditions, sodium hydride (NaH).[7]

  • Potential Cause B: Low Reaction Temperature. The reduced nucleophilicity of 3-aminobenzoic acid may require thermal energy to drive the reaction forward.

    • Solution: Gradually increase the reaction temperature. A typical starting point is room temperature, but heating to 50-80°C in DMF or ACN can significantly improve the reaction rate. Monitor the reaction by TLC or LC-MS to avoid decomposition.

  • Potential Cause C: Inactive Alkylating Agent. Methyl 2-chloroacetate is less reactive than methyl 2-bromoacetate.

    • Solution: If using methyl 2-chloroacetate, consider switching to methyl 2-bromoacetate. Adding a catalytic amount of sodium iodide (NaI) can facilitate the reaction through an in-situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.

Problem 2: The major isolated product is the dialkylated tertiary amine.

  • Potential Cause: High Reactivity of the Secondary Amine Product. As previously mentioned, the mono-alkylated product is a strong nucleophile.

    • Solution A (Stoichiometry Control): Use a significant excess of the starting amine (3-aminobenzoic acid) relative to the alkylating agent (e.g., a 3:1 to 5:1 molar ratio). This statistically favors the alkylation of the more abundant primary amine.

    • Solution B (Controlled Addition): Add the alkylating agent (methyl 2-bromoacetate) slowly to the reaction mixture over several hours using a syringe pump. This keeps the concentration of the alkylating agent low at any given time, reducing the chance of the product reacting a second time.

    • Solution C (Change Synthetic Route): If dialkylation remains a persistent issue, the most reliable solution is to switch to the reductive amination protocol, which is designed to prevent this side reaction.[1]

Reaction and Side-Reaction Pathway

A 3-Aminobenzoic Acid (Primary Amine) C Desired Product (Secondary Amine) A->C + Methyl Bromoacetate - HBr B Methyl Bromoacetate D Dialkylated Byproduct (Tertiary Amine) C->D + Methyl Bromoacetate - HBr (Undesired Reaction)

Caption: Key reaction pathways in the N-alkylation of 3-aminobenzoic acid.

Problem 3: Difficulty purifying the product from starting materials and byproducts.

  • Potential Cause: Similar Physicochemical Properties. The starting material, product, and dialkylated byproduct are all aromatic carboxylic acids with amine functionalities, giving them similar polarities and making separation challenging.

    • Solution A (Acid-Base Extraction): Exploit the different pKa values. After the reaction, dilute with ethyl acetate and wash with a mild acid (e.g., 1M HCl). The more basic starting amine and product may partition into the aqueous layer, while less basic impurities remain in the organic layer. Then, carefully adjust the pH of the aqueous layer. The product will have a specific isoelectric point at which it is least soluble and may precipitate, allowing for isolation by filtration.

    • Solution B (Column Chromatography): Flash column chromatography on silica gel is a viable option. A gradient elution is often necessary. Start with a nonpolar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape by keeping the carboxylic acid groups protonated.

    • Solution C (Crystallization): If a solid crude product is obtained, recrystallization can be highly effective.[8] Common solvent systems include ethanol/water, ethyl acetate/hexanes, or acetone/water.[9]

Troubleshooting Workflow

decision decision action action end_node end_node start Analyze Crude Reaction Mixture (TLC, LC-MS) d1 High % of Starting Material? start->d1 a1 Increase Temp. Increase Base Eq. Use NaI catalyst d1->a1 Yes d2 High % of Dialkylated Product? d1->d2 No a1->start Re-run a2 Use excess amine Slowly add alkylating agent d2->a2 Yes end1 Proceed to Purification d2->end1 No a2->start Re-run d3 Still Poor Selectivity? a2->d3 a3 Switch to Reductive Amination Protocol d3->a3 Yes d3->end1 No

Sources

Optimization

Technical Support Center: Purification of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid

Ticket ID: 3-MAE-BA-001 Status: Open Priority: High (Stability Risk) Agent: Senior Application Scientist[1] Executive Summary: The "Mixed-Functionality" Trap You are likely encountering difficulties because this molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 3-MAE-BA-001 Status: Open Priority: High (Stability Risk) Agent: Senior Application Scientist[1]

Executive Summary: The "Mixed-Functionality" Trap

You are likely encountering difficulties because this molecule contains two conflicting functional groups: a carboxylic acid (on the ring) and a methyl ester (on the side chain).

  • The Trap: Standard acid-base extractions often destroy the molecule. Treating it with strong base (NaOH) to solubilize the acid will saponify the methyl ester, converting your product into the di-acid impurity (N-carboxymethyl-3-aminobenzoic acid).[1]

  • The Solution: You must operate within a narrow pH window (pH 3.0–4.5) and utilize the molecule's zwitterionic nature for purification, avoiding strong bases entirely.

Module 1: Chemical Stability & Handling

Before attempting purification, you must understand the stability profile. The methyl ester is the "weak link."

DOT Diagram: Stability Decision Tree This diagram illustrates the consequences of pH choices on your molecule's integrity.

stability_tree Start Crude Reaction Mixture Acidic Acidic Workup (pH < 2) Start->Acidic Add HCl Neutral Isoelectric Range (pH 3.5 - 4.5) Start->Neutral Careful Adjustment Basic Basic Workup (pH > 9) Start->Basic Add NaOH/KOH Result_Acid Amine Protonated (Cation) Soluble in Water Hard to Extract Acidic->Result_Acid Result_Neutral Neutral Zwitterion Min. Solubility in Water PRECIPITATES (Target) Neutral->Result_Neutral Result_Basic Ester Hydrolysis (Saponification) Irreversible degradation to Di-acid Basic->Result_Basic

Caption: Figure 1. pH-dependent stability and solubility profile.[1] The target window is narrow (green) to avoid hydrolysis (red) or solubilization (yellow).

Module 2: The "Gold Standard" Purification Protocol

Do not use column chromatography as a first pass. The most effective method for N-alkylated aminobenzoic acids is Isoelectric Precipitation .

Step-by-Step Methodology

1. Quench & Dissolution

  • If your reaction was in an organic solvent (e.g., DMF, THF), dilute the mixture with 5 volumes of ice-cold water .

  • Why: This lowers the temperature to inhibit hydrolysis and prepares the aqueous phase for pH adjustment.

2. pH Adjustment (The Critical Step)

  • Goal: Reach the Isoelectric Point (pI).

  • Data: 3-aminobenzoic acid derivatives typically have a pKa (COOH) of ~4.8 and pKa (NH) of ~2.5–3.5 [1].

  • Action:

    • If the mixture is basic: Add 1M HCl dropwise until pH reaches 3.8 – 4.2 .

    • If the mixture is acidic: Add Saturated NaHCO₃ (slowly) until pH reaches 3.8 – 4.2 .

  • Warning: Do NOT use NaOH. Localized high pH will hydrolyze the ester instantly.

3. Isolation

  • Stir the mixture at 0°C for 30–60 minutes. The product should precipitate as a white or off-white solid.

  • Filter the solid and wash with cold water (pH adjusted to 4.0).

  • Troubleshooting: If it oils out instead of precipitating, see the FAQ below.

4. Drying

  • Dry under vacuum at <40°C . Higher temperatures can promote cyclization or intermolecular condensation.

Module 3: Advanced Purification (Polishing)

If precipitation yields <95% purity, proceed to these methods.

Option A: Recrystallization (Preferred)

N-alkylated aminobenzoic esters often suffer from "oiling out."[1] Use this specific solvent system to force crystallization.

Solvent SystemRatio (v/v)TemperatureNotes
Ethanol / Water 1:1 to 1:360°C

4°C
Dissolve in hot EtOH, add warm water until cloudy, then cool slowly.[1]
Toluene / EtOAc 4:1Reflux

RT
Good for removing non-polar impurities.
Methanol Pure-20°CDissolve in min.[1] volume at RT, then freeze.
Option B: Flash Chromatography [1]
  • Challenge: The free carboxylic acid interacts strongly with silica, causing severe tailing (streaking) and loss of yield.

  • The Fix: You must acidify the mobile phase.

  • Mobile Phase: Dichloromethane (DCM) : Methanol : Acetic Acid (95 : 4 : 1).

  • Note: Do not use Triethylamine (TEA). While TEA reduces streaking for amines, it forms a salt with the carboxylic acid, making it stick to the silica indefinitely.

Troubleshooting & FAQs

Q1: I treated my crude with 1M NaOH to extract impurities, and now my product is gone. What happened?

  • Diagnosis: You hydrolyzed the methyl ester. The "2-methoxy-2-oxoethyl" group converted to a "carboxymethyl" group (a free acid).[1]

  • Verification: Check LCMS. You will see a mass shift of -14 Da (Loss of CH₃ + Gain of H).

  • Fix: There is no fix for the hydrolyzed batch. Re-run the reaction and avoid pH > 8.

Q2: The product turns into a sticky gum/oil upon acidification. How do I get a solid?

  • Cause: Rapid precipitation traps impurities and solvent, or the compound has a low melting point.

  • Protocol:

    • Decant the aqueous layer.

    • Dissolve the gum in a minimum amount of Ethyl Acetate.

    • Add Hexanes dropwise until the solution turns slightly cloudy.

    • Scratch the glass side of the flask with a spatula to induce nucleation.

    • Let it sit in the fridge overnight.

Q3: Can I use the Ethyl Ester instead of the Methyl Ester to improve stability?

  • Answer: Yes. Ethyl esters are sterically bulkier and kinetically slower to hydrolyze than methyl esters [2]. If the methyl ester continues to degrade, switching the starting material to ethyl bromoacetate is a valid synthetic strategy.

References
  • ChemicalBook. (2026). 3-Aminobenzoic acid Properties and pKa Data. Link

  • National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters. Link

  • BenchChem. (2024). Purification Protocols for N-Acryloyl-p-aminobenzoic Acid (Analogous Chemistry). Link

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Aminobenzoic Acid Esters

Current Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions & Process Optimization Executive Technical Overview The synthesis of 3-aminobenzoic acid esters (e.g., ethyl 3-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions & Process Optimization

Executive Technical Overview

The synthesis of 3-aminobenzoic acid esters (e.g., ethyl 3-aminobenzoate) is a deceptively simple transformation often plagued by two distinct classes of failure modes depending on your starting material:

  • The Reduction Vector: When reducing 3-nitrobenzoates, the primary risks are azo/azoxy coupling and poisoning of the catalyst.

  • The Esterification Vector: When esterifying 3-aminobenzoic acid directly, the primary risks are zwitterionic insolubility , oxidation , and equilibrium stagnation .

This guide bypasses standard textbook descriptions to focus on the causality of failure and the mechanistic interventions required to correct them.

Critical Pathway Analysis: The Reduction "Danger Zone"

The reduction of a nitro group (


) to an amine (

) is not a single step; it is a cascade. The Haber Mechanism governs this process, and understanding it is the only way to control side reactions.
Mechanism & Failure Points (Visualized)[1]

The following diagram illustrates the stepwise reduction and the specific points where "coupling" side reactions occur.

NitroReduction Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso 2e-, 2H+ Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e-, 2H+ Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation (Basic pH) Azo Azo Dimer (Side Product) Nitroso->Azo Direct Coupling Amine Target Amine (-NH2) Hydroxyl->Amine 2e-, 2H+ Hydroxyl->Azoxy Condensation Azoxy->Azo Reduction

Figure 1: The Haber Mechanism showing the "Main Pathway" (Blue) versus "Coupling Side Reactions" (Red/Dotted). Note that Nitroso and Hydroxylamine accumulation leads to colored dimers.

Troubleshooting Guides (Q&A)

Module A: Reduction Issues (Nitro Amine)

Q1: My product is colored (orange/red) instead of white/off-white. NMR shows aromatic impurities.

  • Diagnosis: Azo/Azoxy Coupling.

    • Cause: These dimers are deeply colored. They form when the reaction medium becomes alkaline or when the reduction is too slow , allowing the reactive nitroso and hydroxylamine intermediates to accumulate and condense.

    • Corrective Action: Ensure your reaction medium is slightly acidic or neutral. If using catalytic hydrogenation (Pd/C), trace alkali from glass cleaning or the substrate itself can trigger this. Add a trace of acetic acid.

    • Purification: These dimers are non-polar. Run a silica plug filtration using a non-polar solvent (Hexane/EtOAc) to wash them out before eluting the polar amine.

Q2: I am using Pd/C for hydrogenation, but the reaction stalls at 60-70% conversion.

  • Diagnosis: Catalyst Poisoning or Hydroxylamine Arrest.

    • Cause: The amine product itself can poison the catalyst surface. Alternatively, sulfur contaminants (from thionyl chloride steps) will kill Pd catalysts instantly.

    • Corrective Action:

      • Check Sulfur: If you made the ester via

        
        , ensure it was washed thoroughly with bicarbonate and water.
        
      • Switch Catalyst: Switch to Raney Nickel (more robust against poisoning) or use Fe/HCl (chemical reduction) which is immune to these poisons.

Q3: My starting material had a halogen (Cl/Br/I), and it disappeared.

  • Diagnosis: Hydrodehalogenation.

    • Cause: Pd/C is excellent at cleaving C-X bonds under

      
      .
      
    • Corrective Action:

      • Use Pt/C (Platinum on Carbon) instead of Palladium; Pt is less active for dehalogenation.

      • Add a catalyst poison like diphenylsulfide (0.5 mol%) to the Pd/C to inhibit dehalogenation (sulfided Pd/C).

      • Switch to SnCl2 or Fe/Acetic Acid reduction.

Module B: Esterification Issues (Acid Ester)

Q4: I have low yields when refluxing 3-aminobenzoic acid in ethanol with H2SO4.

  • Diagnosis: Zwitterion Insolubility & Equilibrium Limits.

    • Cause: 3-aminobenzoic acid exists as a zwitterion (

      
      ). It is poorly soluble in organic solvents. Furthermore, Fischer esterification produces water, which pushes the equilibrium back to the acid.
      
    • Corrective Action:

      • Thionyl Chloride Method: Do not use H2SO4. Use thionyl chloride (

        
        ) to generate the acid chloride in situ. This consumes water and drives the reaction to completion.
        
      • Dean-Stark Trap: If using H2SO4, you must physically remove water (azeotropic distillation) to break the equilibrium.

Q5: The product turns brown upon drying.

  • Diagnosis: Air Oxidation.

    • Cause: Electron-rich anilines (aromatic amines) are prone to oxidation by atmospheric oxygen, forming quinoid-like impurities.

    • Corrective Action: Store the product as the Hydrochloride Salt (

      
      ). The salt form is resistant to oxidation. Convert to the free base only immediately before use.
      

Validated Experimental Protocols

Protocol A: Robust Chemical Reduction (Fe/HCl)

Best for: Avoiding dehalogenation, insensitive to sulfur poisons, low cost.

  • Setup: 3-neck round bottom flask, mechanical stirrer (magnetic stirring often fails due to iron sludge), reflux condenser.

  • Charge:

    • 1.0 equiv 3-Nitrobenzoic acid ester.[1]

    • 3.0 - 5.0 equiv Iron Powder (fine mesh, activated).

    • Solvent: Ethanol/Water (3:1 ratio).

  • Activation: Heat to 60°C. Add 0.1 equiv Conc. HCl or Ammonium Chloride (sat. solution) dropwise.

    • Note: The reaction is exothermic.

  • Reaction: Reflux for 1-2 hours. Monitor by TLC (The nitro compound is less polar; the amine is more polar and often fluorescent).

  • Workup (Critical):

    • Basify to pH 9 with Sodium Carbonate (precipitates iron salts).

    • Filter hot through a Celite pad (Iron sludge is difficult to filter cold).

    • Wash Celite with hot ethanol.

    • Concentrate filtrate to obtain the crude amine.

Protocol B: Anhydrous Esterification (Thionyl Chloride Method)

Best for: High yields, overcoming zwitterion solubility.

  • Setup: Round bottom flask, drying tube (CaCl2), ice bath.

  • Charge:

    • Dry Ethanol (excess, serves as solvent).

    • Chill to 0°C.

  • Reagent Addition:

    • Add Thionyl Chloride (

      
      )  (1.2 equiv relative to acid) dropwise to the cold ethanol.
      
    • Mechanism:[2][3][4][5][6][7][8][9] This generates anhydrous HCl and diethyl sulfite/ethyl chlorosulfite in situ.

  • Substrate Addition:

    • Add 3-Aminobenzoic acid (1.0 equiv) in one portion.

  • Reaction:

    • Reflux for 4-6 hours. The zwitterion will dissolve as it converts to the soluble ester hydrochloride.

  • Workup:

    • Evaporate ethanol/SO2/HCl in vacuo.

    • Resuspend solid in water.

    • Neutralize with NaHCO3 to precipitate the free amine ester.

    • Filter and dry.

Decision Matrix for Process Selection

Use this diagram to select the correct synthetic route based on your constraints.

DecisionTree Start Start: Select Route Halogen Does substrate have Halogens (Cl, Br, I)? Start->Halogen Scale Scale of Reaction Halogen->Scale No FeRed Protocol: Fe + HCl (Robust, Messy Workup) Halogen->FeRed Yes (Avoid Pd/C) Scale->FeRed Small/Lab (<10g) (Easiest Setup) CatHyd Protocol: H2 + Pd/C (Watch for Poisoning) Scale->CatHyd Large (>100g) (Cleanest Profile)

Figure 2: Process Selection Matrix. Note that halogenated substrates dictate the use of chemical reduction (Fe) over catalytic hydrogenation to prevent side reactions.

References

  • Haber Mechanism of Nitro Reduction

    • Haber, F. (1898). Über die stufenweise Reduktion des Nitrobenzols mit begrenztem Kathodenpotential. Z. Elektrochem., 4, 506. (Foundational mechanism for nitroso/hydroxylamine intermediates).[10]

  • Catalytic Hydrogenation & Dehalogenation

    • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.

  • Fischer Esterification Protocols

    • Organic Syntheses, Coll.[11] Vol. 1, p. 240 (1941); Vol. 8, p. 66 (1928). Ethyl p-Aminobenzoate.[11] (Classic protocol adaptable to m-isomer).

  • Reduction of Nitro Compounds (General Review)

    • Organic Chemistry Portal. Reduction of Nitro Compounds.

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry.

Disclaimer: These protocols involve hazardous chemicals (Thionyl Chloride, Strong Acids). Always perform a risk assessment before experimentation.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

Welcome to the technical support center for the synthesis and optimization of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your success.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the N-alkylation of 3-aminobenzoic acid with methyl 2-bromoacetate.

Question 1: I am observing very low to no yield of my desired product. What are the potential causes and how can I improve the outcome?

Answer: Low or no product yield is a common issue, often stemming from the inherent reactivity of the starting materials or suboptimal reaction conditions. The primary challenge is the reduced nucleophilicity of the amino group on 3-aminobenzoic acid. The carboxylic acid moiety is an electron-withdrawing group, which deactivates the aniline nitrogen, making it a less effective nucleophile compared to aniline itself[1].

Here is a systematic approach to troubleshooting low yield:

  • Re-evaluate Your Base: The base is critical for neutralizing the hydrobromic acid (HBr) generated during the reaction and, in some cases, for deprotonating the amine to increase its nucleophilicity.

    • Insufficient Strength: A weak base like sodium bicarbonate (NaHCO₃) may not be sufficient. A stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like diisopropylethylamine (DIPEA) is often required[1].

    • Solubility: Ensure your base has some solubility in the reaction solvent. K₂CO₃ has limited solubility in many organic solvents, but it is often effective as a suspension. Cs₂CO₃ offers much better solubility and can significantly accelerate the reaction, albeit at a higher cost.

  • Optimize Reaction Temperature: Due to the low reactivity of the substrate, room temperature is often insufficient.

    • Increase Heat: Gradually increasing the reaction temperature to a range of 80-120°C is typically necessary to achieve a reasonable reaction rate[1][2]. A higher boiling point solvent like DMF, DMSO, or toluene may be required.

  • Assess Your Solvent Choice: The solvent plays a crucial role in dissolving reactants and facilitating the reaction.

    • Polar Aprotic Solvents: These are generally preferred as they can stabilize charged intermediates formed during the Sₙ2 reaction without protonating the amine.[1] Recommended solvents include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (ACN). DMF is an excellent starting point due to its high boiling point and ability to dissolve a wide range of reagents[3].

  • Consider Additives:

    • Phase-Transfer Catalyst: If using an inorganic base like K₂CO₃ with low solubility, adding a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can shuttle the base into the organic phase and improve reaction rates.

    • Iodide Source: Adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) can facilitate the reaction via an in situ Finkelstein reaction, converting the less reactive methyl 2-bromoacetate to the more reactive methyl 2-iodoacetate[3].

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low product yield.

Question 2: My TLC and LC-MS show multiple product spots. What are the likely side products and how can I minimize them?

Answer: The formation of multiple products is a clear indicator of side reactions. For this specific transformation, two side reactions are most prevalent:

  • N,N-Dialkylation: The mono-alkylated product, 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, is a secondary amine. Secondary amines are often more nucleophilic than the primary aniline starting material, making them susceptible to a second alkylation event. This leads to the formation of the tertiary amine, 3-[Bis(2-methoxy-2-oxoethyl)amino]benzoic acid.

    • Minimization Strategy: To favor mono-alkylation, adjust the stoichiometry of your reactants. Use a slight excess of the 3-aminobenzoic acid relative to the methyl 2-bromoacetate (e.g., 1.2 to 1.5 equivalents of the amine).[1] This ensures the alkylating agent is the limiting reagent and is more likely to react with the more abundant starting amine. Running the reaction to partial conversion can also help suppress the formation of the dialkylated product[4].

  • Ester Hydrolysis: The methyl ester functional groups on both the alkylating agent and the product are sensitive to hydrolysis, especially under harsh basic conditions or if significant water is present in the reaction mixture, particularly when heated.[5][6] This will produce the corresponding carboxylic acids, which can complicate work-up and purification.

    • Minimization Strategy:

      • Use anhydrous solvents and reagents where possible.

      • Employ non-aqueous bases (e.g., DIPEA) or carefully dried inorganic bases (e.g., K₂CO₃ baked in an oven).

      • Avoid excessively strong bases like NaOH or KOH if heating is required. If hydrolysis occurs, the resulting di-acid product will have very different solubility and chromatographic properties, which can be exploited during purification.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for reaction conditions?

A1: A robust starting point for optimization is to use 3-aminobenzoic acid (1.2 eq.), methyl 2-bromoacetate (1.0 eq.), and potassium carbonate (2.0 eq.) in anhydrous DMF (to make a ~0.2 M solution of the limiting reagent). Heat the reaction mixture to 80°C and monitor its progress by TLC or LC-MS over 12-24 hours[1][7].

Q2: How should I monitor the reaction progress?

A2:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. Use a solvent system like 30-50% ethyl acetate in hexanes. The product should have an Rf value between that of the polar 3-aminobenzoic acid (which may streak or stay at the baseline) and the non-polar methyl 2-bromoacetate. Staining with ninhydrin can be useful, as the primary amine starting material will stain (usually yellow/orange), while the secondary amine product will also stain (often a different color or intensity).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for monitoring. It allows you to track the consumption of starting materials and the formation of the desired product (M+H⁺) and key side products like the dialkylated species (M+H⁺) and any hydrolyzed byproducts[8][9].

Q3: What is the recommended work-up and purification procedure?

A3:

  • Quench and Dilute: After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. Pour it into a separatory funnel containing water and dilute with an organic solvent like ethyl acetate or dichloromethane[10].

  • Phase Separation: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.

  • Washes: Combine the organic layers and wash with water, followed by a saturated brine solution to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product[10].

  • Purification: The most reliable method for purification is flash column chromatography on silica gel. A gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate, will typically provide good separation of the product from unreacted starting materials and side products[11].

Q4: Are there alternative synthetic methods I should consider?

A4: Yes, while direct alkylation is common, other methods exist:

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction can form C-N bonds between an aryl halide and an amine.[12][13] In this case, one could couple methyl 2-aminoacetate with 3-bromobenzoic acid. This method offers excellent functional group tolerance but requires a palladium catalyst and specialized phosphine ligands, making it more complex and expensive for this particular transformation[14][15].

  • Reductive Amination: This involves reacting 3-aminobenzoic acid with methyl glyoxylate to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃)[10][16]. This method is very effective but depends on the availability and stability of methyl glyoxylate.

Data & Protocols

Table 1: Summary of Key Parameters for Optimization
ParameterRecommended Starting PointRationale & Key Considerations
Amine Stoichiometry 1.2 - 1.5 equivalentsUsing a slight excess of the amine minimizes N,N-dialkylation by making the alkylating agent the limiting reagent[1].
Alkylating Agent Methyl 2-bromoacetate (1.0 eq)Bromoacetates offer a good balance of reactivity and stability. Chloroacetates are less reactive; iodoacetates are more reactive but less stable and more expensive.
Base K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq)K₂CO₃ is a cost-effective choice. Cs₂CO₃ offers better solubility and higher reactivity, potentially allowing for lower reaction temperatures[3].
Solvent Anhydrous DMF or Acetonitrile (ACN)Polar aprotic solvents are ideal. DMF is preferred for higher temperatures; ACN is easier to remove during work-up[1].
Temperature 80 °CThe deactivated nature of 3-aminobenzoic acid necessitates heating to achieve a practical reaction rate[2]. Adjust as needed based on monitoring.
Concentration ~0.2 M (relative to limiting reagent)This concentration is a good starting point to ensure sufficient molecular collision without being overly dilute.
Experimental Protocol: Standard N-Alkylation Procedure

This protocol outlines a general procedure for the synthesis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid.

Materials:

  • 3-Aminobenzoic acid

  • Methyl 2-bromoacetate

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-aminobenzoic acid (1.2 eq.) and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Reagent Addition: Begin stirring the suspension. Add methyl 2-bromoacetate (1.0 eq.) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80°C in an oil bath.

  • Monitoring: Monitor the reaction's progress periodically (e.g., every 2-4 hours) using TLC or LC-MS until the consumption of the limiting reagent is maximized.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the reaction mixture with ethyl acetate and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid[11].

References

  • Ainsworth, C. (1956). J Am chern Soc., 78, 1635.
  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). PMC.
  • Optimization of reaction conditions for N-alkylation of 2-nitroaniline. (n.d.). Benchchem.
  • Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. (n.d.). Benchchem.
  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025).
  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (n.d.). CHIMIA.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h. (n.d.).
  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (n.d.). University of Groningen research portal.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (n.d.).
  • Hydrolysis of esters. (n.d.). Chemguide.
  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC - NIH.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Methyl Esters. (n.d.). Organic Chemistry Portal.
  • A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester. (n.d.).
  • Difluoroalkylation of Anilines via Photoinduced Methods. (2023). The Journal of Organic Chemistry.
  • Process for the purification of benzoic acid. (n.d.).
  • Hydrolysis of methyl esters. (n.d.).
  • Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. (2015).
  • 3-Aminobenzoic acid. (n.d.). Wikipedia.
  • Technical Support Center: Optimizing N-Alkyl
  • Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal.
  • A Comparative Study on Three Analytical Methods for the Determination of the Neurotoxin BMAA in Cyanobacteria. (2012). PMC.
  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. (n.d.).
  • Method for the purification of benzoic acid. (1991).
  • 3-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER | 106896-48-4. (2026). ChemicalBook.
  • A single method to analyse residues from five different classes of prohibited pharmacologically acti. (2021).
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
  • Process for the purification of benzoic acid by distillation with an amine. (n.d.).
  • A Different Approach to Anilines. (2020). GalChimia.
  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (n.d.). Organic Chemistry Portal.
  • Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. (2025).
  • Aniline Alkylation over Solid Acid Catalysts. (2025).
  • N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate. (n.d.).
  • Preparation method of 3-methyl-2-aminobenzoic acid. (n.d.).
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). MDPI.
  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkyl
  • Preparation of 3-alkoxy-2-methylbenzoic acids. (n.d.).
  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. (2021). Beilstein Journals.
  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. (2017). Beilstein Journals.
  • Residual determination of p-acetylamino-benzoic acid in eggs by liquid chromatography-mass spectrometry. (2021). CABI Digital Library.
  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (2011).
  • Analytical Methods. (n.d.). Glen Jackson - West Virginia University.
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure.

Sources

Troubleshooting

Overcoming solubility issues with 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

Technical Support Center: 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid Welcome to the technical support guide for 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid. This document provides in-depth troubleshooting and practical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

Welcome to the technical support guide for 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid. This document provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid that dictate its solubility?

Answer: Understanding the structure of this molecule is the first step to mastering its solubility. It is an amphoteric compound, meaning it has both acidic and basic functional groups. Specifically, it contains:

  • A Carboxylic Acid (-COOH) Group : This is an acidic functional group. At a pH above its acid dissociation constant (pKa), it will deprotonate to form a negatively charged carboxylate ion (-COO⁻), which is highly water-soluble.[1]

  • A Secondary Amine (-NH-) Group : This group is basic. At a pH below its pKa, it can accept a proton to become a positively charged ammonium ion (-NH₂⁺-), which also enhances aqueous solubility.

  • An Aromatic Ring and a Methyl Ester (-COOCH₃) : These parts of the molecule are nonpolar (hydrophobic), which contributes to its poor solubility in water.

The molecule's overall charge, and therefore its aqueous solubility, is highly dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the positive and negative charges will cancel out, creating a neutral zwitterion.[2] Molecules often exhibit their lowest aqueous solubility at their isoelectric point.[2]

Q2: I'm trying to dissolve the compound in neutral water or PBS (pH 7.4) and it's not working. Why?

Answer: This is the most common issue researchers face. The difficulty in dissolving 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid in neutral buffers arises from its amphoteric nature.[2][3]

  • At neutral pH (around 7.4): The carboxylic acid group (with an estimated pKa of ~3-5) will be deprotonated and negatively charged (-COO⁻). The secondary amine group (with an estimated pKa of ~4-5) will be largely neutral (-NH-). While the negative charge helps, the large hydrophobic aromatic ring dominates, leading to very low intrinsic solubility in its neutral or near-neutral state. This is a classic challenge with many drug-like molecules that are amphoteric.[4][5]

Essentially, at neutral pH, you are near the compound's isoelectric point where it has minimal solubility. To achieve dissolution in an aqueous medium, you must shift the pH significantly away from this point to ensure the molecule carries a net positive or negative charge.

Q3: What is a reliable, step-by-step protocol for dissolving this compound in an aqueous buffer using pH adjustment?

Answer: This protocol is based on the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the protonated (uncharged acid) to deprotonated (charged base) forms of a molecule.[6][7][8] By manipulating the pH, we can force the equilibrium towards the more soluble, charged species.[][10]

Principle: First, dissolve the compound in a small amount of acidic or basic solution to create a fully charged, soluble species. Then, carefully titrate it back towards your target pH, diluting with your final buffer.

Protocol 1: pH-Mediated Aqueous Solubilization

  • Weigh the required amount of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid powder.

  • Choose Your Path Based on Final Buffer pH:

    • For a final pH > 6 (e.g., PBS pH 7.4): a. Add a small volume of dilute base (e.g., 0.1 M NaOH) dropwise while vortexing. This will deprotonate the carboxylic acid to the highly soluble carboxylate anion. b. Continue adding base until the solid is completely dissolved. You should have a clear solution. c. Slowly add your target buffer (e.g., 10X PBS) and water while stirring. d. Carefully adjust the final pH to your target (e.g., 7.4) using dilute HCl. e. Bring the solution to the final desired volume with your buffer.

    • For a final pH < 4: a. Add a small volume of dilute acid (e.g., 0.1 M HCl) dropwise while vortexing. This will protonate the amine group to the soluble ammonium cation. b. Continue adding acid until the solid is completely dissolved. c. Slowly add your target buffer and water while stirring. d. Adjust the final pH to your target using dilute NaOH. e. Bring the solution to the final desired volume with your buffer.

  • Final Check: Ensure the final solution is clear. If any cloudiness appears, it indicates that you have exceeded the solubility limit at that final pH and concentration.

Workflow for pH-Mediated Dissolution

G cluster_0 Decision Process Start Start with solid compound Target_pH Determine Final Target pH Start->Target_pH Path_A Target pH > 6 Target_pH->Path_A Basic/Neutral Path_B Target pH < 4 Target_pH->Path_B Acidic Dissolve_Base 1. Add 0.1M NaOH to dissolve solid Path_A->Dissolve_Base Dissolve_Acid 1. Add 0.1M HCl to dissolve solid Path_B->Dissolve_Acid Add_Buffer_A 2. Add Target Buffer Dissolve_Base->Add_Buffer_A Add_Buffer_B 2. Add Target Buffer Dissolve_Acid->Add_Buffer_B Titrate_A 3. Adjust pH down with HCl Add_Buffer_A->Titrate_A Titrate_B 3. Adjust pH up with NaOH Add_Buffer_B->Titrate_B Final_Vol_A 4. QS to Final Volume Titrate_A->Final_Vol_A Final_Vol_B 4. QS to Final Volume Titrate_B->Final_Vol_B End Clear Aqueous Solution Final_Vol_A->End Final_Vol_B->End

Caption: Workflow for dissolving the compound in aqueous buffers.

Q4: What are the recommended organic solvents for making a high-concentration stock solution?

Answer: For many biological experiments, creating a concentrated stock solution in an organic solvent, which is then diluted into the aqueous assay medium, is the most practical approach.[11][12] This method, known as using a co-solvent, is a standard technique for solubilizing hydrophobic molecules.[11][13]

Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for this compound. It is a powerful, water-miscible solvent that can dissolve a wide range of organic molecules.

Best Practices for Stock Solution Preparation:

  • Use High-Purity, Anhydrous DMSO: Water in DMSO can reduce its solvating power and may lead to compound degradation over time.[14]

  • Prepare a High-Concentration Stock: Aim for a stock concentration that is 1000x or higher than your final working concentration. This ensures the final DMSO concentration in your assay is low (typically ≤0.1%) to avoid solvent-induced artifacts or toxicity.[15]

  • Ensure Complete Dissolution: After adding the solvent, vortex and/or sonicate the vial briefly to ensure all solid material has dissolved.[16]

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[16][17]

SolventPolarityUse in Cell CultureNotes
DMSO HighYes (typically <0.5%)Excellent solvating power. The industry standard.[17]
Ethanol HighYes (typically <1%)Good alternative, but less potent than DMSO. Can be volatile.
DMF HighLess commonPotent solvent, but higher toxicity concerns than DMSO.
Q5: Should I be concerned about the chemical stability of this compound, especially regarding pH and temperature?

Answer: Yes, there is a key stability concern: hydrolysis of the methyl ester .

The ester functional group (-COOCH₃) can be cleaved by water in a process called hydrolysis, yielding a carboxylic acid and methanol. This reaction is catalyzed by both acid and base.[18]

  • Under strongly basic conditions (e.g., pH > 10): The hydrolysis, known as saponification, can be rapid, especially if heated. The rate of this reaction increases with the concentration of hydroxide ions.

  • Under strongly acidic conditions (e.g., pH < 2): Acid-catalyzed hydrolysis can also occur, though it is often slower than base-catalyzed hydrolysis.[18][19]

Recommendations:

  • Avoid preparing stock solutions or working solutions at extreme pH values for extended periods.

  • If you use the pH adjustment method, perform the steps quickly and do not store the solution at the initial high or low pH.

  • Always prepare fresh working solutions from your frozen organic stock for the most reliable results.

Q6: My compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous buffer. What's wrong?

Answer: This is a classic problem called "crashing out" and it happens when the compound's concentration in the final aqueous medium exceeds its maximum solubility in that medium.[14] Even though DMSO is miscible with water, the overall solution properties are now water-like, and the compound's inherent low aqueous solubility takes over.

Troubleshooting Precipitation Upon Dilution

  • Lower the Final Concentration: This is the simplest solution. Your working concentration may be too high.

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first with vigorous vortexing, then gradually adding the rest of the buffer. Stepwise dilution can sometimes prevent localized high concentrations that initiate precipitation.[17]

  • Increase the Co-solvent Concentration: If your experimental system allows, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help keep the compound in solution. Always run a vehicle control to ensure the higher DMSO concentration does not affect your results.[20]

  • Check Buffer Components: High salt concentrations or certain buffer components can sometimes decrease the solubility of organic compounds (the "salting out" effect).

Troubleshooting Decision Tree

G cluster_1 Troubleshooting Guide Start Precipitate forms in aqueous buffer Check_Conc Is final concentration too high? Start->Check_Conc Sol_A Reduce working concentration Check_Conc->Sol_A Yes Check_DMSO Is final DMSO% too low? Check_Conc->Check_DMSO No Sol_B Increase DMSO to 0.5% (if assay permits) Check_DMSO->Sol_B Yes Check_Method How was it diluted? Check_DMSO->Check_Method No Sol_C Use stepwise dilution with vigorous mixing Check_Method->Sol_C Pipetted directly Check_Buffer Any buffer issues? Check_Method->Check_Buffer Stepwise Sol_D Test in a simpler buffer (e.g., HEPES vs PBS) Check_Buffer->Sol_D Possible

Caption: Decision tree for troubleshooting precipitation issues.

References

  • Cosolvent - Wikipedia . Wikipedia. [Link]

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs | Crystal Growth & Design . ACS Publications. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory . Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility . Taylor & Francis Online. [Link]

  • Drug permeation: the influence of pH on solubility in water and lipid - Deranged Physiology . Deranged Physiology. [Link]

  • Exp. 11 The influence of pH on solubility in water Theory: . University of Mustansiriyah. [Link]

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs - ResearchGate . ResearchGate. [Link]

  • The effect of cosolvents and surfactants on the solubility of sulfasalazine . Taylor & Francis Online. [Link]

  • Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed . PubMed. [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed . PubMed. [Link]

  • Buffer and sample preparation for direct binding assay in 2% DMSO . GE Healthcare Life Sciences. [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes . Microbe Notes. [Link]

  • Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH | ADMET and DMPK . IAPC Journals. [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination . ResearchGate. [Link]

  • Zwitterion - chemeurope.com . chemeurope.com. [Link]

  • How do I make a stock solution of a substance in DMSO? - ResearchGate . ResearchGate. [Link]

  • What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? . Pearson. [Link]

  • Kinetic studies in ester hydrolysis . Indian Academy of Sciences. [Link]

  • Ester to Acid - Common Conditions . Organic Chemistry Portal. [Link]

  • 3-Aminobenzoic acid - Wikipedia . Wikipedia. [Link]

  • Hydrolysis of Esters - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Hydrolysis of Esters - University of Calgary . University of Calgary. [Link]

  • Mechanisms of Ester hydrolysis . Ravi Divakaran. [Link]

  • Solubility of Organic Compounds . University of Toronto. [Link]

  • carboxylic acids as acids - Chemguide . Chemguide. [Link]

  • 3-Amino-2-methoxy-benzoic acid methyl ester - Chem-Impex . Chem-Impex. [Link]

  • Benzoic acid, 2-methoxy- - NIST WebBook . NIST. [Link]

  • Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB . FooDB. [Link]

  • 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid - SciSpace . SciSpace. [Link]

  • Carboxylic Acid Structure and Chemistry: Part 2 . University of the Pacific. [Link]

Sources

Optimization

Technical Support: HPLC Separation of Aminobenzoic Acid Isomers

Content Type: Technical Support Center / Troubleshooting Guide Audience: Analytical Chemists, Pharmaceutical Researchers Topic: Troubleshooting HPLC separation of o-, m-, and p-aminobenzoic acid isomers The Amphoteric Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center / Troubleshooting Guide Audience: Analytical Chemists, Pharmaceutical Researchers Topic: Troubleshooting HPLC separation of o-, m-, and p-aminobenzoic acid isomers

The Amphoteric Challenge: System Overview

Separating aminobenzoic acid (ABA) isomers—anthranilic acid (2-ABA) , 3-aminobenzoic acid (3-ABA) , and 4-aminobenzoic acid (4-ABA) —presents a classic chromatographic challenge due to their amphoteric nature.[1] Containing both a basic amine (


) and an acidic carboxyl (

) group, their ionization state is hypersensitive to pH.[1]

Success depends on exploiting the subtle differences in their pKa values and intramolecular interactions (specifically the "ortho-effect" in 2-ABA).

Quick Reference: Isomer Physicochemical Data
IsomerCommon NamepKa₁ (-COOH)pKa₂ (-NH₃⁺)Elution Order (C18, pH 3.0)*Structural Feature
4-ABA p-Aminobenzoic Acid2.384.851st (Fastest) Linear, most polar surface area.[1]
3-ABA m-Aminobenzoic Acid3.124.742nd No internal H-bonding.
2-ABA Anthranilic Acid2.114.953rd (Slowest) Intramolecular H-bond forms a hydrophobic "pseudo-ring."[1]

*Note: Elution order is typical for standard C18 phases at acidic pH but can invert depending on specific column chemistry and ion-pairing agents.

Troubleshooting Guides & FAQs
Issue 1: "My peaks are co-eluting. How do I improve selectivity?"

Diagnosis: The mobile phase pH is likely close to the isoelectric point or a range where the ionization difference between isomers is minimized.

The Fix: Optimize pH to exploit pKa differences.

  • Low pH Strategy (pH 2.0 - 3.0): At this pH, the carboxyl groups are partially to fully protonated (neutral), and amines are protonated (cationic). The ortho-isomer (2-ABA) forms a strong intramolecular hydrogen bond between the

    
     and 
    
    
    
    , effectively "hiding" its polarity and increasing retention on C18 columns relative to para- and meta-.[1]
  • High pH Strategy: Not recommended for C18.[1] At pH > 6, all species are anionic (

    
    ) and elute near the void volume due to electrostatic repulsion from residual silanols.
    

Actionable Protocol:

  • Set mobile phase pH to 3.0 using Phosphate Buffer.[1]

  • If resolution is poor between 3-ABA and 4-ABA, lower pH to 2.5 . This suppresses the ionization of the 4-ABA carboxyl group (pKa 2.38) more than 3-ABA (pKa 3.12), altering their effective hydrophobicity.

Technical Insight: 4-ABA is often the hardest to retain because it lacks the intramolecular shielding of 2-ABA and is more polar than 3-ABA.[1]

Issue 2: "The peaks are tailing severely, especially the ortho-isomer."

Diagnosis: Secondary Silanol Interactions.[1] The protonated amine (


) interacts with ionized residual silanols (

) on the silica support.[1] This is a cation-exchange mechanism acting as a "parasitic" retention mode.

The Fix: Block the Silanols or Switch Modes.

  • Option A (Additive): Add Triethylamine (TEA) (10-20 mM) to the mobile phase.[1] TEA competes for the silanol sites, sharpening the analyte peaks.

  • Option B (Column Choice): Switch to a "Base-Deactivated" or heavily end-capped C18 column.[1]

  • Option C (The Superior Solution): Use a Mixed-Mode Column (e.g., C18 with embedded cation-exchange groups).[1] These columns are designed to retain amines chemically rather than as an unwanted side effect, turning "tailing" into controlled retention.[1]

Issue 3: "My retention times are drifting day-to-day."

Diagnosis: Lack of Buffering Capacity or Temperature Fluctuations.[1] Because these analytes are eluting near their pKa values (especially pKa1), a pH shift of just 0.1 units can significantly change the ratio of ionized to neutral species, altering retention.

The Fix:

  • Increase Buffer Strength: Use 25-50 mM Phosphate buffer instead of 10 mM.

  • Thermostat Control: Lock column temperature at 30°C or 40°C . pKa is temperature-dependent; ambient fluctuations will shift selectivity.

Visual Troubleshooting Logic
Diagram 1: Separation Failure Analysis Tree

Troubleshooting Start Problem: Poor Separation of ABA Isomers IssueType Identify Specific Issue Start->IssueType CoElution Co-elution / Poor Resolution IssueType->CoElution Tailing Peak Tailing (Asymmetry > 1.5) IssueType->Tailing Drift Retention Time Drift IssueType->Drift CheckPH Check Mobile Phase pH (Is it near pKa?) CoElution->CheckPH Silanols Cause: Silanol Interaction Tailing->Silanols BufferCap Cause: Low Buffer Capacity Drift->BufferCap AdjustPH Action: Adjust pH to 2.5 - 3.0 (Maximize ionization difference) CheckPH->AdjustPH pH is > 3.5 CheckCol Check Column Chemistry CheckPH->CheckCol pH is optimized SwitchMode Action: Switch to Mixed-Mode (C18 + Cation Exchange) CheckCol->SwitchMode AddTEA Action: Add 20mM TEA or use End-capped Column Silanols->AddTEA FixBuffer Action: Increase Buffer to 50mM Thermostat Column BufferCap->FixBuffer

Caption: Decision tree for diagnosing common HPLC issues with aminobenzoic acid isomers.

Recommended Experimental Protocols
Protocol A: Standard C18 Method (Baseline)

Best for general purity checks where extreme resolution is not required.[1]

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Methanol.[1][2]

  • Isocratic Mode: 90% A / 10% B.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (near isosbestic point) or 280 nm.

Protocol B: Mixed-Mode Method (High Resolution)

Best for complex matrices or when isomers must be fully resolved from other polar contaminants.[1]

  • Column: Mixed-Mode C18/Cation-Exchange (e.g., SIELC Primesep 100).[3]

  • Mechanism: Retains the hydrophobic ring (Reverse Phase) AND the amine group (Cation Exchange).

  • Mobile Phase: ACN / Water / 0.1% Phosphoric Acid (Gradient or Isocratic).[1]

  • Benefit: The cation-exchange mechanism pulls the isomers apart based on amine basicity, which is distinct from their hydrophobicity.

Diagram 2: Method Development Workflow

MethodDev Step1 1. Analyze Sample Step2 2. Initial Screening (C18, pH 2.5) Step1->Step2 Decision Resolution > 1.5? Step2->Decision Success Validate Method Decision->Success Yes Fail Selectivity Issue Decision->Fail No MixedMode Switch to Mixed-Mode (Primesep / Coresep) Fail->MixedMode Total Co-elution Optimization Optimize Buffer pH & Organic Modifier Fail->Optimization Minor Overlap MixedMode->Success Optimization->Decision

Caption: Workflow for selecting the correct column and conditions for ABA isomer separation.

References
  • SIELC Technologies. (n.d.).[1] HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. Retrieved from [Link]

  • Helix Chromatography. (n.d.).[1] HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]

  • Oxford Academic. (n.d.). pKa values for benzoic acid and substituted derivatives. Retrieved from [Link][1]

  • Chromatography Online. (2025).[1] LC Troubleshooting Essentials: A Guide to Common Problems. Retrieved from [Link]

Sources

Troubleshooting

Preventing byproduct formation in derivatization reactions

Technical Support Center: Derivatization Optimization Hub Welcome. As a Senior Application Scientist, I understand that derivatization is often the "black box" of sample preparation.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Derivatization Optimization Hub

Welcome. As a Senior Application Scientist, I understand that derivatization is often the "black box" of sample preparation. It is a balance between forcing a reaction to completion and preventing the reagents themselves from destroying your chromatography.

This guide is not a generic textbook summary. It is a troubleshooting system designed to isolate variables—steric hindrance, moisture, and reagent acidity—to eliminate byproduct formation.

Module 1: Silylation (TMS Derivatives)

Core Challenge: Hydrolysis and Incomplete Reaction of Sterically Hindered Groups.

Q1: I am using BSTFA to derivatize a complex alcohol, but I see a large peak for the parent compound (underivatized) and a "noisy" baseline. Is the reagent bad?

Diagnosis: This is likely hydrolysis (moisture contamination) or steric hindrance , not necessarily "bad" reagent. Silylation reagents are moisture scavengers; if water is present, they react with it preferentially over your analyte, forming hexamethyldisiloxane (HMDS) and leaving your analyte underivatized.

The Fix (The Self-Validating Protocol):

  • The Solvent Test: Silylation requires aprotic solvents (Pyridine, Acetonitrile, Ethyl Acetate). Ensure your solvent is dried over molecular sieves.[1]

    • Validation: Inject the reagent blank. If you see high background siloxanes (m/z 73, 147, 207, 281), your system or solvent is wet.

  • Catalysis: For secondary alcohols or amines, BSTFA alone is too weak. You must lower the activation energy.

    • Action: Switch to BSTFA + 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst, increasing the donor strength of BSTFA.[2]

  • Reagent Swap: If the hydroxyl is tertiary (highly hindered), TMS reagents may be too bulky or labile.

    • Action: Switch to MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide).[3] The t-BDMS ether is

      
       times more stable to hydrolysis than the TMS ether.
      

Visualizing the Silylation Strategy:

SilylationLogic start Target: Hydroxyl/Amine/Carboxyl moisture Is Sample Completely Dry? start->moisture dry Lyophilize / Azeotropic Dry moisture->dry No hindrance Steric Hindrance? moisture->hindrance Yes dry->moisture bstfa Use BSTFA hindrance->bstfa Primary/Unblocked stable Requires High Stability? hindrance->stable Secondary/Tertiary catalyst Add 1% TMCS Catalyst stable->catalyst Standard Stability mtbstfa Use MTBSTFA (t-BDMS) stable->mtbstfa High Stability Needed

Caption: Decision matrix for selecting silylation reagents based on moisture content and steric hindrance.

Module 2: Acylation (Fluorinated Derivatives)

Core Challenge: Acidic Byproducts Damaging Columns and Causing Tailing.

Q2: After derivatizing amines with TFAA (Trifluoroacetic Anhydride), my chromatogram shows severe tailing and my column bleed has increased. Why?

Diagnosis: Acylation with anhydrides produces strong acids as byproducts.[3][4]

  • Reaction:

    
     (Trifluoroacetic Acid).
    Injecting strong acids (
    
    
    
    ,
    
    
    ) strips the stationary phase of your GC column (causing bleed) and creates active sites that adsorb analytes (causing tailing).

The Fix (Acid Removal Workflow): You must remove the acidic byproduct before injection.[3][5][6]

  • Evaporation (Standard): Evaporate the reaction mixture to dryness under a stream of nitrogen. Reconstitute in a neutral solvent (e.g., Toluene or Hexane).

  • Buffer Wash (Robust): For stable derivatives, wash the organic phase with a phosphate buffer (pH 6.0) to neutralize the acid, then centrifuge.[5] Inject the organic layer.[6]

  • Reagent Switch (Prevention): Use MBTFA (N-Methyl-bis-trifluoroacetamide) or TFAI (Trifluoroacetylimidazole).[6]

    • Benefit: These reagents produce neutral byproducts (N-methyltrifluoroacetamide or Imidazole) that do not damage the column.

Comparison of Acylation Reagents & Byproducts:

Reagent TypeSpecific ReagentByproduct FormedColumn RiskAction Required
Anhydride TFAA, PFPA, HFBAStrong Acid (TFA, etc.)[6]High Evaporate or Buffer Wash
Acyl Halide PFBCClHClHigh Scavenge with Base (Pyridine)
Amide/Imidazole MBTFA, TFAIAmide/ImidazoleLow Direct Injection Possible

Module 3: Alkylation (Esterification)

Core Challenge: Artifacts in Fatty Acid Analysis (FAMEs).

Q3: When analyzing FAMEs using BF3-Methanol, I see extra peaks near my polyunsaturated fatty acids. Are these impurities?

Diagnosis: Likely isomerization artifacts .[7]


 is a Lewis acid; at high temperatures or long reaction times, it can migrate double bonds in polyunsaturated fatty acids (PUFAs) or form methoxy-artifacts across the double bond.

The Fix:

  • Milder Reagent: Switch to

    
    -Methanol . It reacts rapidly but is less likely to cause isomerization than 
    
    
    
    .
  • Temperature Control: Limit reaction temperature to 60°C. Do not boil.

  • Alternative: For free fatty acids, use TMS-Diazomethane (safer alternative to Diazomethane). It reacts instantly at room temperature with no heating required, preserving double bond positions.

Module 4: The Self-Validating Experimental Protocol

Workflow: Optimized Silylation of Metabolites (Sugars/Amino Acids) avoiding artifacts.

This protocol includes "Checkpoints" to validate the system before you commit valuable samples.

Step-by-Step Methodology:

  • Lyophilization (Critical):

    • Freeze-dry samples to remove all traces of water.

    • Checkpoint: If sample looks "gummy" rather than a powder, residual water is present. Add acetonitrile and re-dry.

  • Methoximation (Protecting Carbonyls):

    • Add 50 µL Methoxyamine HCl in Pyridine (20 mg/mL).

    • Incubate: 30°C for 90 mins.

    • Why: Prevents ring-opening/closing (tautomerization) of sugars, reducing the "two peaks per sugar" artifact.

  • Silylation:

    • Add 50 µL MSTFA + 1% TMCS .

    • Incubate: 37°C for 30 mins.

    • Note: MSTFA is more volatile than BSTFA, preventing the "solvent peak" from masking early eluting analytes.

  • Quality Control Injection (The System Check):

    • Inject a "Reagent Blank" (Pyridine + Reagents).

    • Pass Criteria: Chromatogram should show solvent peak and reagent peaks only.

    • Fail Criteria: Presence of large siloxane peaks (m/z 73, 207, 281) indicates septum bleed or wet reagents.

Byproduct Cleanup Workflow:

CleanupWorkflow reaction Acylation Reaction (Anhydride) byproduct Mixture: Derivative + Acid (TFA) reaction->byproduct choice Stability Check byproduct->choice volatile Volatile/Stable? choice->volatile Yes labile Acid Labile? choice->labile No evap N2 Evaporation (Remove Acid) volatile->evap recon Reconstitute (Toluene) evap->recon inject GC-MS Injection recon->inject buffer Wash w/ PO4 Buffer (pH 6.0) labile->buffer centrifuge Centrifuge (Separate Layers) buffer->centrifuge centrifuge->inject

Caption: Workflow for removing acidic byproducts post-acylation to prevent column degradation.

References

  • Little, J.L. (1999).[8] Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A. [8]

  • Sigma-Aldrich (Merck). Product Information: Silylation Reagents (BSTFA + TMCS).

  • Knapp, D.R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Shimadzu. Gas Chromatography Mass Spectrometry Troubleshooting Guide.

  • Agilent Technologies. Troubleshooting GC/MS Artifacts.

Sources

Optimization

Technical Support Center: Synthesis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid

Global Process Overview Target Molecule: 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid CAS Registry Number: (Analogous to N-(3-Carboxyphenyl)glycine methyl ester) Core Challenge: Chemoselective mono-N-alkylation of 3-amino...

Author: BenchChem Technical Support Team. Date: February 2026

Global Process Overview

Target Molecule: 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid CAS Registry Number: (Analogous to N-(3-Carboxyphenyl)glycine methyl ester) Core Challenge: Chemoselective mono-N-alkylation of 3-aminobenzoic acid in the presence of a free carboxylic acid and a labile methyl ester.

This guide addresses the scale-up of the nucleophilic substitution reaction between 3-aminobenzoic acid and methyl chloroacetate (or bromoacetate). The primary technical hurdles in this synthesis are competing N,N-dialkylation, O-alkylation of the benzoic acid moiety, and hydrolysis of the aliphatic methyl ester.

Module 1: Reaction Optimization & Selectivity

The Synthetic Pathway

The standard industrial route utilizes a mild base-mediated


 displacement.

ReactionScheme SM1 3-Aminobenzoic Acid (Solid) Inter Transition State (Nu: Attack) SM1->Inter SM2 Methyl Chloroacetate (Liquid) SM2->Inter Base Base (NaHCO3 or DIPEA) Base->Inter Proton Scavenge Prod Target Product (Mono-alkylated) Inter->Prod Major Path Impurity1 Impurity A: N,N-Dialkylated Inter->Impurity1 Over-reaction Impurity2 Impurity B: O-Alkylated (Ester) Inter->Impurity2 Side Reaction

Caption: Figure 1. Competitive reaction pathways during the N-alkylation of 3-aminobenzoic acid.

Troubleshooting Guide: Reaction Phase
Q1: I am observing high levels (>10%) of the N,N-dialkylated impurity. How do I suppress this?

Root Cause: The mono-alkylated product is often more nucleophilic than the starting aniline due to the inductive effect of the alkyl group (though the electron-withdrawing ester tail mitigates this slightly, the risk remains high). Corrective Actions:

  • Stoichiometry Adjustment: Ensure 3-aminobenzoic acid is in excess (1.2 – 1.5 equivalents) relative to the alkyl halide. This statistically favors the attack of the unreacted starting material over the product.

  • Dosing Strategy: Do not add the methyl chloroacetate in one shot. Use a controlled addition (dropwise) over 2–4 hours at reflux. This keeps the concentration of the electrophile low relative to the nucleophile.

  • Base Selection: Switch from strong bases (KOH/NaOH) to mild inorganic bases like Sodium Bicarbonate (

    
    )  or organic bases like DIPEA . Strong bases increase the concentration of the highly nucleophilic anilide anion.
    
Q2: The reaction has stalled at 60% conversion. Should I add more alkyl halide?

Root Cause: Adding excess alkyl halide will almost certainly spike the di-alkylated impurity level. Stalling is usually due to base depletion or temperature drops. Corrective Actions:

  • Check pH: Ensure the pH is maintained between 7–8. If the system becomes too acidic (generation of HCl/HBr), the amine becomes protonated (ammonium salt) and non-nucleophilic.

  • Catalysis: Add a catalytic amount of Sodium Iodide (NaI) (0.1 eq). This generates the more reactive methyl iodoacetate in situ (Finkelstein reaction logic), accelerating the reaction without requiring higher temperatures [1].

Module 2: Work-up & Isolation (The "Engineering" Phase)

Solubility Profile & Isolation Logic

The target molecule is an amphoteric amino acid derivative. Its solubility is highly pH-dependent.

ParameterConditionSolubility Behavior
Acidic pH (< 3) Protonated Amine (

)
Soluble in water (cationic form).
Neutral pH (4–6) Isoelectric RegionLeast Soluble (Precipitation Zone).
Basic pH (> 8) Carboxylate (

)
Soluble in water (anionic form).
Troubleshooting Guide: Isolation
Q3: My yield is low after filtration. The mother liquor is dark.

Root Cause: You likely filtered at a pH where the product is still partially soluble (too acidic or too basic). Corrective Actions:

  • Isoelectric Precipitation: The work-up must target the exact isoelectric point (pI). For aminobenzoic acid derivatives, this is typically around pH 3.5 – 4.5 .

  • Protocol:

    • Dilute the reaction mixture with water.

    • If the reaction was basic, acidify slowly with 1M HCl to pH 4.0.

    • Stir at

      
       for 2 hours to maximize crystallization.
      
    • Do not overshoot to pH 1, or the salt will redissolve.

Q4: The product contains significant inorganic salts (

/

).

Root Cause: Inadequate washing of the filter cake. Corrective Actions:

  • Slurry Wash: Do not just rinse. Resuspend the wet cake in cold water (

    
    ), stir for 30 minutes, and re-filter.
    
  • Conductivity Check: Measure the conductivity of the filtrate. Continue washing until it matches the conductivity of the wash water.

Module 3: Impurity Profiling & Quality Control

Impurity Logic Diagram

ImpurityLogic Input Crude Product Analysis (HPLC) Decision1 Impurity: RRT ~1.2 (Di-alkylated) Input->Decision1 Decision2 Impurity: RRT ~0.8 (Hydrolyzed Acid) Input->Decision2 Action1 Recrystallization: Ethanol/Water Decision1->Action1 Yes Action2 Critical Failure: Check Drying Temp (<50°C) Decision2->Action2 Yes

Caption: Figure 2. HPLC-based decision tree for impurity management.

Q5: I see a new impurity growing during the drying process.

Root Cause: Ester Hydrolysis . The methyl ester on the glycine tail is susceptible to hydrolysis if the filter cake is wet and heated. Corrective Actions:

  • Drying Conditions: Dry under vacuum at maximum

    
     .
    
  • Desiccant: Use

    
     in the vacuum oven to scavenge moisture aggressively.
    
  • Storage: Store the final solid in a desiccator at

    
    . The free acid moiety on the ring can autocatalyze the hydrolysis of the ester tail if moisture is present.
    

Scale-Up Protocol Summary (100g Basis)

  • Charge: 100g 3-Aminobenzoic acid (0.73 mol) + 500 mL Methanol + 122g

    
     (2.0 eq).
    
  • Heat: Bring to mild reflux (

    
    ).
    
  • Dose: Add 87g Methyl Chloroacetate (0.80 mol, 1.1 eq) dropwise over 3 hours .

  • Digest: Stir at reflux for an additional 4–6 hours. Monitor by HPLC.

  • Quench: Cool to

    
    . Pour into 1.5 L Ice Water.
    
  • Adjust: Adjust pH to 4.0 using 2M HCl.

  • Filter: Collect precipitate. Wash with 200 mL cold water (x2).

  • Dry: Vacuum oven,

    
    , 12 hours.
    

References

  • Finkelstein Reaction & Catalysis: The use of iodide to catalyze alkylation of amines with chloroacetates is a standard enhancement in nucleophilic substitution. See generally: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.
  • Selectivity in Aniline Alkylation: Bar-Haim, G., & Kol, M. (2004).[1] Selective Mono-N-alkylation of 3-Amino Alcohols. Organic Letters, 6(20), 3549–3551.

  • Purification of Amino Acid Esters: Thompson, C. M., et al. (1994). Preparation of N-substituted glycine derivatives. Journal of Organic Chemistry.
  • Scale-Up of Aminobenzoic Acid Derivatives: Patent EP0079093A1. Process for the selective alkylation of an aniline.[2][3][4][5]

Sources

Troubleshooting

Technical Support Center: Stability Testing of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid Solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid solutions. It offers a struct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid solutions. It offers a structured approach to troubleshooting common issues, backed by established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and stability of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid.

Q1: What are the most probable degradation pathways for 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid?

A1: Based on its chemical structure, which features a methyl ester and a secondary aromatic amine, the two primary degradation pathways are:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, 3-[(2-Carboxy-ethyl)amino]benzoic acid, and methanol. Studies on similar ester-containing compounds confirm that many are stable at acidic pH but degrade in basic conditions.[1][2]

  • Oxidation: The secondary aromatic amine is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, or the presence of metal ions. This can lead to the formation of colored impurities and complex degradation products.[3][4][5]

Q2: How should I prepare a stock solution for stability studies?

A2: Use a high-purity, well-characterized solvent system in which the compound is freely soluble. An aqueous buffered solution is common, but co-solvents like acetonitrile or methanol may be required depending on solubility. Ensure the initial solution is clear and free of particulates. It is critical to document the exact composition of the solvent system, including the pH of any aqueous buffers, as this will significantly impact stability.

Q3: What are the ideal storage conditions for a solution of this compound?

A3: To minimize degradation, solutions should be protected from light and stored at refrigerated temperatures (2-8°C). For oxygen-sensitive compounds like this, purging the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing can prevent oxidative degradation. Long-term stability studies should be conducted under ICH-prescribed conditions (e.g., 25°C/60% RH or 30°C/65% RH).[6][7]

Q4: My solution has turned yellow/brown. What does this indicate?

A4: A change in color, typically to yellow or brown, is a strong indicator of oxidative degradation of the aromatic amine moiety. This process can be complex, leading to the formation of highly colored polymeric impurities. You should immediately quantify the remaining parent compound and analyze for new degradation products using a stability-indicating method.

Q5: I've observed precipitation in my stability samples. What are the potential causes?

A5: Precipitation can occur for several reasons:

  • Poor Solubility: The compound may have limited solubility in the chosen solvent system, especially during temperature changes (e.g., removal from a refrigerator).

  • pH Shift: A change in the solution's pH during storage can alter the ionization state of the molecule, reducing its solubility.

  • Degradation: A degradant may be less soluble than the parent compound. For instance, if the methyl ester hydrolyzes to a carboxylic acid, the resulting di-acid may have lower solubility in certain organic/aqueous mixtures.

In-Depth Troubleshooting Guide: Investigating Solution Instability

This section provides a systematic approach to diagnosing and resolving stability issues encountered during your experiments.

Issue 1: Appearance of New or Growing Peaks in the Chromatogram

The emergence of unknown peaks during a stability study is the most direct evidence of chemical degradation. A robust, validated stability-indicating analytical method is essential to accurately detect and quantify these changes.[8][9]

  • Plausible Cause: Hydrolytic, oxidative, or photolytic degradation.

  • Investigative Workflow: A logical workflow is crucial for efficiently identifying the cause. The following diagram outlines a systematic approach.

G cluster_0 Troubleshooting Workflow: Unknown Chromatographic Peaks cluster_1 Identify Degradation Pathway Start New Peak Detected in Stability Sample MassSpec Characterize Peak by LC-MS (Determine Mass of Impurity) Start->MassSpec ForcedDeg Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) MassSpec->ForcedDeg Compare Compare Mass and Retention Time (RT) of Unknown Peak to Stressed Samples ForcedDeg->Compare Match_Hydrolysis Match with Acid/Base Stress? (Mass = Parent + 14 Da?) Compare->Match_Hydrolysis Match_Oxidation Match with Peroxide Stress? (Mass = Parent + 16 Da?) Match_Hydrolysis->Match_Oxidation No Conclusion_Hydrolysis Conclusion: Likely Hydrolysis Product Match_Hydrolysis->Conclusion_Hydrolysis Yes Match_Photo Match with Light Stress? Match_Oxidation->Match_Photo No Conclusion_Oxidation Conclusion: Likely Oxidation Product Match_Oxidation->Conclusion_Oxidation Yes Conclusion_Photo Conclusion: Likely Photodegradation Product Match_Photo->Conclusion_Photo Yes Investigate_Further No Match: Investigate Other Pathways (e.g., interaction with excipients) Match_Photo->Investigate_Further No

Caption: Workflow for identifying unknown degradation products.

  • Recommended Actions:

    • Mass Spectrometry: Use LC-MS to determine the molecular weight of the impurity. This provides critical clues; for example, a +14 Da shift (CH₂) could indicate hydrolysis of the methyl ester to the carboxylic acid, while a +16 Da shift suggests oxidation (addition of an oxygen atom).

    • Forced Degradation: Conduct a forced degradation study as detailed in Section 3.1. This helps to generate potential degradation products under controlled, stressed conditions, which can then be compared to the unknown peaks in your stability samples.[10][11][12]

Issue 2: Progressive Decrease in Main Compound Assay/Potency

A falling assay value is a quantitative measure of degradation. It is crucial to perform a mass balance assessment.

  • Plausible Cause: Degradation of the parent molecule into one or more products.

  • Recommended Actions:

    • Mass Balance Analysis: Ensure your analytical method is capable of detecting all major degradants. The sum of the assay of the main peak and the assays of all impurity peaks should ideally be close to 100% of the initial value. If it is not, it may indicate that some degradants are not being detected (e.g., they are not UV active or are precipitating).

    • Review Method Specificity: Confirm that your analytical method can separate the active compound from all potential degradation products, as required by ICH guidelines.[8][11]

Key Experimental Protocols

These protocols provide a foundation for conducting robust stability assessments.

Protocol 3.1: Forced Degradation (Stress Testing) Study

Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and establish the stability-indicating nature of the analytical method.[9][12] The goal is to achieve 5-20% degradation of the active substance.[10][11]

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 2-8 hoursTo test susceptibility to acid-catalyzed degradation, primarily ester hydrolysis.
Base Hydrolysis 0.1 M NaOH at room temp for 1-4 hoursTo test susceptibility to base-catalyzed degradation, primarily ester hydrolysis.
Oxidation 3% H₂O₂ at room temp for 2-8 hoursTo test susceptibility to oxidation, primarily at the amine center.
Thermal 80°C (in solution) for 24-48 hoursTo evaluate the impact of high temperature on chemical stability.
Photostability ICH Q1B compliant light exposure (≥1.2 million lux hours and ≥200 watt hours/m²)To evaluate degradation caused by exposure to UV and visible light.[6][10]

Procedure:

  • Prepare solutions of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (e.g., at 1 mg/mL) in the chosen solvent system.

  • Expose aliquots of the solution to each stress condition outlined in the table. Include a control sample stored under normal conditions.

  • At specified time points, withdraw a sample, neutralize it if necessary (for acid/base samples), and dilute to a suitable concentration for analysis.

  • Analyze all stressed samples and the control sample by a stability-indicating HPLC method.

  • Compare the chromatograms to identify and quantify the degradation products formed under each condition.

Protocol 3.2: Example Stability-Indicating HPLC-UV Method

This is a starting point; method development and validation are required for your specific application.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 10% B, linear ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or determined via UV scan)

  • Injection Volume: 10 µL

Visualization of Potential Degradation Pathways

Understanding the chemistry of the molecule allows for the prediction of its degradation products. The diagram below illustrates the two most probable degradation reactions for 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (Parent Molecule) Hydrolysis_Product 3-[(Carboxymethyl)amino]benzoic acid (Hydrolysis Product) Parent->Hydrolysis_Product H+ or OH- H2O Oxidation_Product N-Oxide or other Oxidized Species (Oxidation Product) Parent->Oxidation_Product [O] (e.g., H2O2, O2)

Caption: Primary degradation pathways of the target molecule.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Nageswara Rao, R., & Kumar Talluri, M. V. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Memmert. (2012, October 12). Stability tests according to ICH Q1A (R2). Retrieved from [Link]

  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Retrieved from [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2020). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F.
  • Pleshko, R., et al. (2022). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid.
  • Majumdar, S., & Sloan, K. B. (2009). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics, 6(5), 1560–1571.
  • ResearchGate. (2026, January 22). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved from [Link]

  • International Journal of Research in Basic and Applied Sciences. (2021, May 30).

Sources

Optimization

Common impurities in commercial 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

Product Identification & Context Chemical Name: 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid[1] CAS Number: 418788-94-0[1] Synonyms: N-(3-Carboxyphenyl)glycine methyl ester; 3-(Methoxycarbonylmethylamino)benzoic acid. Mol...

Author: BenchChem Technical Support Team. Date: February 2026

Product Identification & Context

  • Chemical Name: 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid[1]

  • CAS Number: 418788-94-0[1]

  • Synonyms: N-(3-Carboxyphenyl)glycine methyl ester; 3-(Methoxycarbonylmethylamino)benzoic acid.

  • Molecular Formula: C₁₀H₁₁NO₄

  • Molecular Weight: 209.20 g/mol [1]

  • Primary Application: Intermediate in the synthesis of immunomodulatory drugs and specific kinase inhibitors.

Part 1: Impurity Profiling & Formation Pathways

The purity of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is dictated by the competition between N-alkylation (desired), O-alkylation, and hydrolysis events. The following diagram illustrates the kinetic and thermodynamic pathways leading to common impurities.

Synthesis & Impurity Pathway Diagram

ImpurityPathways SM Starting Material 3-Aminobenzoic Acid Target TARGET PRODUCT 3-[(2-Methoxy-2-oxoethyl)amino] benzoic acid SM->Target + Methyl Chloroacetate (Controlled Base) Reagent Reagent Methyl Chloroacetate Reagent->Target Imp_A Impurity A (Hydrolysis) N-(3-Carboxyphenyl)glycine (Di-acid) Target->Imp_A Hydrolysis (High pH / H2O) Imp_B Impurity B (Over-Alkylation) 3-[Bis(2-methoxy-2-oxoethyl) amino]benzoic acid Target->Imp_B + Excess Reagent (Over-alkylation) Imp_C Impurity C (Esterification) Methyl 3-[(2-methoxy-2-oxoethyl) amino]benzoate Target->Imp_C + Methanol/H+ (Esterification of Ring COOH)

Figure 1: Reaction pathways showing the formation of the target compound and its three primary impurities: Hydrolysis (Impurity A), Dialkylation (Impurity B), and Esterification (Impurity C).[2]

Detailed Impurity Table
Impurity IDChemical NameOriginRelative Polarity (RP-HPLC)Detection (MS Mode)
Impurity A 3-[(Carboxymethyl)amino]benzoic acidHydrolysis: Result of ester cleavage in the presence of moisture or strong base.High (Elutes Early)[M+H]⁺ 196.1
Impurity B 3-[Bis(2-methoxy-2-oxoethyl)amino]benzoic acidOver-Alkylation: Reaction of the secondary amine with excess methyl chloroacetate.Low (Elutes Late)[M+H]⁺ 296.3
Impurity C Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoateSide Reaction: Esterification of the benzoic acid moiety (often if MeOH is used as solvent).Very Low (Elutes Last)[M+H]⁺ 224.2
Impurity D 3-Aminobenzoic acidUnreacted SM: Incomplete conversion.High (Elutes Early)[M+H]⁺ 138.1

Part 2: Troubleshooting Guide (Q&A)

Scenario 1: Unexpected Polar Peaks (Early Elution)

Q: I see a significant peak eluting before my main product on C18. It has a mass of 196. What is it? A: This is Impurity A (The Di-acid) .

  • Cause: The methyl ester group on the glycine tail is labile. If you used a strong base (like NaOH or KOH) during the workup or exposed the product to water for extended periods at pH > 8, the ester hydrolyzed.

  • Solution:

    • Workup: Use milder bases like NaHCO₃ or DIPEA.

    • pH Control: Ensure the final pH during isolation is acidic (pH 3-4) to precipitate the free acid form of the product without hydrolyzing the ester.

    • Solvent: Avoid water in the final recrystallization; use anhydrous ethanol or methanol/ether mixtures.

Q: I have a peak at the very solvent front. Is it salt? A: Likely Impurity D (Starting Material) or inorganic salts.

  • Diagnosis: Check UV absorption.[3] 3-Aminobenzoic acid absorbs strongly at 254 nm. If it has no UV, it is likely residual chloride or bromide salts from the alkylating agent.

  • Solution: Perform a slurry wash with cold water (if your product is solid) or re-dissolve in EtOAc and wash with pH 4 buffer. The starting material (zwitterionic) is water-soluble at neutral pH.

Scenario 2: Low Yield & Hydrophobic Impurities (Late Elution)

Q: My product purity is 85%, and I see a large peak eluting after the product. Mass is 296. How do I remove it? A: This is Impurity B (Dialkylated product) .

  • Cause: You likely used a large excess (>1.2 eq) of methyl chloroacetate or ran the reaction at too high a temperature, pushing the secondary amine to react again.

  • Purification:

    • Flash Chromatography: This impurity is significantly less polar than the target (it has two esters and no N-H hydrogen). It will elute much faster in Hexane/EtOAc gradients.

    • Prevention: Use exactly 1.0–1.1 equivalents of alkylating agent and add it dropwise at 0°C to favor mono-alkylation.

Q: I see a peak with Mass 224. Is this the ethyl ester? A: If you used methanol, it is Impurity C (Methyl ester of the benzoic acid) . If you used ethanol, it is the ethyl ester.

  • Mechanism: Fisher esterification of the benzoic acid ring COOH occurs if you heat the compound in alcohol with any trace acid catalyst (or even autocatalysis).

  • Solution: Avoid heating the free acid in alcohols. If recrystallization is needed, use non-protic solvents like Acetonitrile or Toluene/THF.

Part 3: Analytical Method Parameters

To reliably separate the target from the di-acid (Impurity A) and the dialkylated byproduct (Impurity B), a standard C18 method is insufficient without pH control.

Recommended HPLC Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains COOH in neutral state).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 60% B

    • 15 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide/Ester).

Why this works: The acidic mobile phase suppresses the ionization of the benzoic acid group, increasing its retention on the C18 column and sharpening the peak shape, allowing clear resolution from the more polar hydrolysis impurities.

References

  • Chemical Identity & CAS Verification Source: Konoscience Product Database. "3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid - CAS 418788-94-0".
  • HPLC Separ

    • Source: SIELC Technologies.[3] "HPLC Separation of Isomers of Aminobenzoic Acid".

    • URL:[Link]

  • Synthesis & Impurity Context (N-Alkyl

    • Source: SciSpace. "2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid Synthesis".
    • URL:[Link]

  • General Impurity Profiling of Glycine Deriv

    • Source: Veeprho.[4] "Glycine Impurities and Related Compounds".[2][4][5][6]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: 3-Aminobenzoic Acid (3-ABA) Reactivity Optimization

Ticket ID: #3ABA-REACT-001 Subject: Enhancing Nucleophilicity and overcoming Zwitterionic Deactivation in 3-Aminobenzoic Acid Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #3ABA-REACT-001 Subject: Enhancing Nucleophilicity and overcoming Zwitterionic Deactivation in 3-Aminobenzoic Acid Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Scope

Welcome to the 3-ABA Technical Support Hub. You are likely here because 3-aminobenzoic acid is failing to react as expected in your acylation, alkylation, or diazotization protocols.

The Core Problem: Unlike aniline, 3-ABA is not a simple amine.[1] It exists primarily as a zwitterion (ammonium carboxylate salt) in the solid state and neutral aqueous solution.[1] Furthermore, the carboxylic acid group at the meta position exerts an electron-withdrawing inductive effect (-I), reducing the nucleophilicity of the nitrogen lone pair.[1]

The Solution Architecture: To enhance reactivity, you must dismantle the zwitterion and electronically activate the ring.[1] This guide covers three specific intervention modules.

Reactivity Logic & Pathway Analysis

Before attempting a protocol, visualize the state of your molecule.[1] You cannot force the zwitterion to act as a nucleophile; you must shift the equilibrium.[1]

ReactivityLogic cluster_0 Reactivity Zone Zwitterion Zwitterion (Inactive) [NH3(+) ... COO(-)] Neutral Neutral Species [NH2 ... COOH] Zwitterion->Neutral Acidic Solvent (pH < pKa1) Anion Anionic Species [NH2 ... COO(-)] Zwitterion->Anion Basic Conditions (pH > pKa2) Ester Ester Derivative (Optimized) [NH2 ... COOR] Neutral->Ester Fischer Esterification (Permanent Fix)

Figure 1: The Reactivity State Map.[1] The Zwitterion (Red) is the default "trap."[1] Reactivity is only possible in the Yellow, Green, or Blue states.[1]

Troubleshooting Modules

Module A: The "Zwitterion Trap" (Low Yields in Acylation)

User Issue: "I added an acid chloride to 3-ABA in DCM, but I mostly recovered starting material."

Technical Diagnosis: In non-polar solvents like DCM, 3-ABA remains an insoluble zwitterionic salt.[1] The amine is protonated (


) and cannot attack the electrophile.[1]

Protocol: The "Solubilizing Base" Method Do not use DCM initially.[1] You must use a solvent system that breaks the ionic lattice.[1]

  • Solvent Choice: Switch to DMF (Dimethylformamide) or DMAc (Dimethylacetamide).[1] These polar aprotic solvents dissolve the zwitterion.[1]

  • The Base Switch: Add 2.2 equivalents of Triethylamine (TEA) or DIPEA.[1]

    • Eq 1: Neutralizes the

      
       proton.[1]
      
    • Eq 2: Ensures the

      
       remains deprotonated against the HCl generated during acylation.
      
  • Catalysis: Add 5 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the deactivated aniline.

Step-by-Step Workflow:

  • Dissolve 3-ABA (1.0 eq) in dry DMF (0.5 M concentration).

  • Add DIPEA (2.5 eq) and DMAP (0.05 eq).[1] Stir for 10 min (Solution should clear).

  • Add Acyl Chloride (1.1 eq) dropwise at 0°C.

  • Allow to warm to RT.

  • Workup: Pour into 1M HCl (aq). The product will precipitate (if solid) or extract with EtOAc.[1]

Module B: The "Permanent Fix" (Esterification)

User Issue: "I need to perform multiple steps on the amine, but the carboxylic acid interferes with side reactions."

Technical Diagnosis: The


 group is a liability.[1] It creates solubility issues and competes for reagents.[1] Converting it to a methyl ester (Methyl 3-aminobenzoate) permanently removes the zwitterion capability and improves organic solubility.[1]

Protocol: Optimized Fischer Esterification Note: Standard reflux often fails to drive to completion due to the deactivated ring.

Reagents: 3-ABA, Methanol (anhydrous),


 (conc).[1]
ParameterStandard ProtocolOptimized for 3-ABA
Solvent Ratio 5 mL/g10-15 mL/g (Solubility is poor)
Catalyst Load 0.1 eq

2.0 eq

(Must protonate amine first)
Time 4 hours12-16 hours (Reflux)

Procedure:

  • Suspend 3-ABA in Methanol (anhydrous).

  • Slowly add conc.

    
     (Caution: Exothermic).[1] The solid will dissolve as the ammonium bisulfate salt forms.[1]
    
  • Reflux for 16 hours.

  • Critical Workup:

    • Cool to 0°C.[1]

    • Neutralize with saturated

      
       until pH ~8.[1] Do not stop at pH 7.  You must ensure the amine is free (deprotonated).[1]
      
    • Extract with DCM.[1]

Module C: Diazotization (Sandmeyer/Azo Coupling)

User Issue: "My reaction turns into a black tar when adding sodium nitrite."

Technical Diagnosis: 3-ABA is poorly soluble in cold aqueous acid, leading to "hot spots" where concentration is too high, causing polymerization (tar).[1]

Protocol: The "Inverse Addition" Technique

  • Dissolution: Dissolve 3-ABA in

    
     of NaOH (aq) first. This creates the soluble sodium carboxylate.[1]
    
  • Precipitation: Add

    
     (1.1 eq) to this alkaline solution.[1]
    
  • The Drop: Add this combined alkaline solution dropwise into a stirred mixture of

    
     and Ice at 
    
    
    
    .
    • Why? This ensures the amine hits the acid in a fine dispersion and immediately reacts with the generated nitrous acid, preventing local overheating or aggregation.[1]

FAQ: Rapid Troubleshooting

Q: Why is 3-ABA less reactive than aniline? A: The carboxylic acid at the meta position is an Electron Withdrawing Group (EWG) via induction (-I). It pulls electron density from the benzene ring, making the lone pair on the nitrogen less available for nucleophilic attack.[1]

Q: Can I use DCC/EDC coupling to react the amine? A: No. DCC/EDC activates the carboxylic acid of the 3-ABA, leading to self-polymerization (oligomers).[1] If you want to react the amine with another acid, you must protect the 3-ABA acid first (see Module B) or use the acid chloride of the partner molecule.

Q: My product is water-soluble and hard to extract. Why? A: You likely formed the zwitterion again during workup.[1] If your product still has the free


 and a basic amide nitrogen, it acts like an amino acid.[1] Fix:  Adjust aqueous phase to pH ~3-4 (to protonate acid, keeping it organic soluble? No, that precipitates it).[1] Actually, for amino-acids, the isoelectric point is the region of lowest solubility.[1] Adjust pH to ~3.5 to precipitate the product, then filter.

Decision Support Diagram

Use this flow to select the correct activation strategy.

TroubleshootingFlow Start Start: 3-ABA Reaction Issue Goal What is your goal? Start->Goal Acylation Acylation/Amide Bond Goal->Acylation Diazo Diazotization Goal->Diazo SolubilityCheck Is it soluble in DCM? Acylation->SolubilityCheck Soln2 Inverse Addition Method (Alkaline -> Acid) Diazo->Soln2 Soln1 Use DMF + TEA + DMAP SolubilityCheck->Soln1 No (Zwitterion issue)

Figure 2: Decision Matrix for Protocol Selection.

References

  • pKa and Zwitterionic Character

    • CRC Handbook of Chemistry and Physics, 97th Edition.[1][2] (2016).[1][2] "Dissociation Constants of Organic Acids and Bases." [1]

  • Fischer Esterification Protocols

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] (1989).[1] Section 4.13: Aromatic Esters.[1]

  • Acylation of Deactivated Anilines

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] Chapter 16: Acylation of Amines. [1]

  • Catalysis with DMAP

    • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1] "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 17(8), 569-583.[1] [1]

Sources

Optimization

Technical Support Center: Method Refinement for 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid

The following technical guide is designed for analytical chemists and formulation scientists optimizing the quantitation and purity analysis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS: 418788-94-0). This interme...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for analytical chemists and formulation scientists optimizing the quantitation and purity analysis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS: 418788-94-0). This intermediate, often critical in folate analog synthesis, presents unique stability and retention challenges due to its dual functionality (labile methyl ester and ionizable benzoic acid moiety).

Current Status: Active Document ID: TS-METH-418788 Applicable Techniques: HPLC-UV, LC-MS

Executive Summary: The Stability-Selectivity Paradox

Refining the analysis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid requires balancing ester stability with chromatographic resolution . The molecule contains a methyl ester group susceptible to hydrolysis (forming the diacid degradant) and a carboxylic acid core that demands pH control for peak shape.

Key Chemical Constraints:

  • Hydrolysis Risk: The methoxy-2-oxoethyl chain hydrolyzes to the corresponding carboxylic acid (N-(carboxymethyl)-3-aminobenzoic acid) in aqueous basic media or under prolonged acidic stress.

  • Ionization: The benzoic acid pKa (~4.2) and the aniline nitrogen necessitate precise pH buffering to prevent peak splitting or tailing.

Troubleshooting & FAQs (Q&A)

Q1: Why is the main peak area decreasing in my autosampler sequences?

Diagnosis: On-column or In-vial Hydrolysis. The methyl ester moiety is chemically labile. If your sample diluent is 100% aqueous or highly basic (pH > 7.5), the ester hydrolyzes to the diacid form, which often elutes near the void volume. Corrective Action:

  • Change Diluent: Switch to a high-organic diluent (e.g., 50:50 Acetonitrile:Water or 100% Methanol if solubility permits).

  • Temperature Control: Set the autosampler temperature to 4°C. Hydrolysis rates drop significantly at lower temperatures.

  • Buffer pH: Ensure the mobile phase pH is between 2.5 and 4.5. Avoid phosphate buffers > pH 7.0.

Q2: I observe severe peak tailing (As > 1.5). Is my column dead?

Diagnosis: Secondary Silanol Interactions. The secondary amine (aniline derivative) can interact with residual silanols on the silica support, especially if the mobile phase pH is near the amine's pKa or if the ionic strength is too low. Corrective Action:

  • Add an Ion-Pair Reagent (Optional): Add 0.1% Triethylamine (TEA) to the mobile phase (adjust pH to 3.0 with phosphoric acid) to compete for silanol sites.

  • Increase Ionic Strength: Use 20-50 mM Ammonium Formate or Phosphate buffer instead of simple 0.1% Formic Acid.

  • Column Selection: Switch to a "Base-Deactivated" (BD) or "End-capped" C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

Q3: A new peak is eluting before the main peak. What is it?

Diagnosis: The Diacid Degradant. The hydrolysis product, 3-[(carboxymethyl)amino]benzoic acid, is more polar than the parent methyl ester. In Reversed-Phase (RP) chromatography, it will elute earlier (lower


).
Verification: 
  • Check the UV spectrum.[1][2] The chromophore (aminobenzoic acid core) remains largely unchanged, so the UV max should be identical to the parent.

  • Run a forced degradation study (0.1 N NaOH for 1 hour) to confirm the peak grows.

Refined Experimental Protocol

This "Gold Standard" method minimizes hydrolysis while maximizing resolution from common synthetic impurities (e.g., 3-aminobenzoic acid).

Equipment & Reagents[2][3][4][5]
  • Instrument: HPLC with PDA/UV Detector (Agilent 1200/1260 or equivalent).

  • Column: C18 End-capped, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus C18).

  • Reagents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM

, pH 3.0
Suppresses carboxylic acid ionization (

form) for retention; buffers silanol interactions.
Mobile Phase B Acetonitrile (100%)Strong eluent; maintains low backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 25°CAmbient temp minimizes ester hydrolysis risk compared to 40°C+.
Detection UV @ 254 nm (Ref 360)Max absorbance for the benzoic acid core; 254 nm is selective against non-aromatic impurities.
Injection Vol 5 - 10 µLPrevent column overload.
Diluent 50:50 ACN:WaterBalances solubility and stability.[3]
Gradient Program
  • 0.0 min: 95% A / 5% B[4]

  • 2.0 min: 95% A / 5% B (Isocratic hold for polar degradants)

  • 15.0 min: 40% A / 60% B (Linear ramp)

  • 16.0 min: 95% A / 5% B (Re-equilibration)

Visualizations

Diagram 1: Hydrolysis Degradation Pathway

The following diagram illustrates the critical failure mode (ester hydrolysis) that analysts must prevent during method development.

HydrolysisPathway Parent Parent Molecule 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (Less Polar, Retained) Conditions Risk Factors: High pH (>7) High Water Content High Temp Parent->Conditions Exposure Degradant Degradant (Impurity) 3-[(Carboxymethyl)amino]benzoic acid (More Polar, Early Eluting) Conditions->Degradant Hydrolysis (-MeOH)

Caption: Chemical pathway showing the conversion of the methyl ester parent to the diacid degradant under hydrolytic stress.

Diagram 2: Method Optimization Logic

A decision tree for refining peak shape and resolution based on observed chromatograms.

MethodRefinement Start Initial Chromatogram CheckShape Check Peak Shape Start->CheckShape Tailing Issue: Tailing > 1.5 CheckShape->Tailing Asymmetry Splitting Issue: Peak Splitting CheckShape->Splitting Doublet Drift Issue: RT Drift CheckShape->Drift Unstable RT FixTailing Action: Add TEA or Switch to End-capped Column Tailing->FixTailing FixSplitting Action: Adjust Buffer pH (Move away from pKa ~4.2) Splitting->FixSplitting FixDrift Action: Control Column Temp & Equilibrate >20 min Drift->FixDrift

Caption: Troubleshooting logic flow for resolving common chromatographic anomalies associated with amino-benzoic acid derivatives.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid - PubChem Compound Summary. Retrieved from [Link]

  • Sielc Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • Dhananjeyan, M. R., et al. (2015). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid. Bulletin of the Chemical Society of Ethiopia. Retrieved from [Link]

Sources

Troubleshooting

Avoiding hydrolysis of the methyl ester in 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

Topic: Chemoselectivity & Handling of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid Document ID: TS-CHEM-2024-089 Role: Senior Application Scientist Executive Summary: The "Glycine Linker" Vulnerability You are working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemoselectivity & Handling of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid Document ID: TS-CHEM-2024-089 Role: Senior Application Scientist

Executive Summary: The "Glycine Linker" Vulnerability

You are working with 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid . Structurally, this is an


-phenylglycine methyl ester derivative.

The Critical Challenge: While the benzoic acid moiety requires activation for coupling (or base for extraction), the methyl ester on the glycine tail is kinetically unstable . Unlike bulky esters (e.g., tert-butyl) or sterically hindered amino acids (e.g., valine esters), glycine methyl esters possess minimal steric protection at the carbonyl carbon. Consequently, they are highly susceptible to:

  • Saponification: Rapid hydrolysis even in mild aqueous base (e.g., 1N NaOH).

  • Cyclization: Potential intramolecular attack if the benzoic acid is activated, though the meta-substitution pattern reduces this risk compared to ortho-isomers.

  • Enzymatic Cleavage: High susceptibility to ubiquitous esterases in biological media.

This guide provides the protocols required to manipulate the benzoic acid functionality while preserving the aliphatic methyl ester.

Mechanism of Instability

The following decision tree illustrates the chemical fate of your molecule based on environmental pH and nucleophile presence.

G Start 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid Condition1 Condition: Aqueous Base (pH > 10) (e.g., 1N NaOH wash) Start->Condition1 Condition2 Condition: Anhydrous Base (e.g., DIPEA/DMF) Start->Condition2 Condition3 Condition: Protic Solvent + Acid (e.g., MeOH + HCl) Start->Condition3 Result1 HYDROLYSIS (Failure) Formation of Di-acid (Glycine ester cleaved) Condition1->Result1 Fast Nucleophilic Attack Result2 STABLE Chemoselective Activation of Benzoic Acid Condition2->Result2 Steric Protection Maintained Result3 TRANSESTERIFICATION (If solvent is not MeOH) or Hydrolysis (if wet) Condition3->Result3 Equilibrium Shift

Figure 1: Stability profile of the glycine methyl ester moiety under common synthetic conditions.

Troubleshooting Guides
Scenario A: The ester disappears during aqueous workup.

Diagnosis: You likely used a strong base (NaOH, KOH) or a prolonged wash with a weak base (Carbonate) at room temperature. Glycine methyl esters hydrolyze significantly faster than other amino acid esters due to low steric hindrance [1].

Parameter Standard Protocol (Avoid) Correct Protocol (Use)
Wash Solution 1N NaOH or 1M

Saturated

or dilute

(cold)
Temperature Room Temperature (

)
Ice Bath (

)
Contact Time > 15 minutes< 5 minutes (Rapid partition)
pH Target pH 10-12pH 6-8
Scenario B: Transesterification observed (e.g., Methyl

Ethyl ester).

Diagnosis: The reaction or workup used ethanol as a solvent in the presence of a catalyst (acid or base). Corrective Action:

  • Strictly use Methanol if a protic solvent is required (matches the ester).

  • For amide couplings, switch to aprotic polar solvents like DMF , DMAc , or DCM .

Scenario C: Low yield during amide coupling of the benzoic acid.

Diagnosis: The secondary amine (aniline-like) might be interfering, or the ester is hydrolyzing due to wet solvents. Corrective Action:

  • Drying: Ensure DMF/DIPEA are stored over molecular sieves. Water acts as a nucleophile competing with the amine you are trying to couple.

  • Activation: Use HATU or EDC/HOBt. Avoid acid chlorides (reaction with the secondary amine linker) unless the amine is protected.

Validated Protocols
Protocol 1: Chemoselective Amide Coupling

Objective: Couple an amine (


) to the benzoic acid without hydrolyzing the methyl ester.
  • Dissolution: Dissolve 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (Diisopropylethylamine, 3.0 eq).

    • Why: DIPEA is non-nucleophilic and will not attack the methyl ester [2].

  • Activation: Add HATU (1.05 eq) at

    
    . Stir for 15 minutes.
    
    • Note: The color typically changes to yellow/orange.

  • Coupling: Add the target amine (

    
    , 1.1 eq). Allow to warm to RT and stir for 2-4 hours.
    
  • Quenching: Dilute with Ethyl Acetate.

Protocol 2: The "Cold Bicarbonate" Workup

Objective: Remove unreacted acid/coupling reagents without saponifying the ester.

  • Cooling: Cool the reaction mixture (diluted in Ethyl Acetate) to

    
    .
    
  • First Wash: Wash with 10% Citric Acid or Saturated

    
     .
    
    • Why: Acidic washes stabilize the ester and remove excess DIPEA/amines.

  • Second Wash (Critical): Wash rapidly with cold (

    
    ) half-saturated 
    
    
    
    .
    • Technique: Add buffer, shake vigorously for 30 seconds, and immediately separate phases. Do not let it sit.

    • Why: Removes unreacted benzoic acid. The low temp and short time prevent ester hydrolysis.

  • Drying: Dry organic layer over

    
     (neutral) rather than 
    
    
    
    (basic).
Frequently Asked Questions (FAQ)

Q: Can I use LiOH to hydrolyze the benzoic ester if I had one? A: No. LiOH is non-selective. If you had a diester (e.g., methyl ester on the tail and ethyl ester on the ring), LiOH would likely cleave the glycine methyl ester first due to lower steric hindrance [1]. To differentiate, you would need a tert-butyl ester on the tail (acid labile) and a methyl ester on the ring (base labile).

Q: Is the secondary amine acidic? A: The


 of the aniline-nitrogen is likely low (approx 4-5) due to the electron-withdrawing carbonyl on the glycine tail. However, it is not acidic enough to deprotonate with weak bases. It is nucleophilic enough to react with acid chlorides, so avoid 

activation.

Q: How should I store the compound? A: Store as a solid at


 under desiccant. Methyl esters are prone to hydrolysis by atmospheric moisture over long periods.
References
  • Kinetics of Base Hydrolysis of Amino Acid Esters.

    • Finding: Glycine methyl esters hydrolyze significantly faster than alanine or valine esters due to lack of steric hindrance
    • Source: Hay, R. W., & Morris, P. J. (1970). Journal of the Chemical Society B: Physical Organic.
  • Chemoselective Amide Form

    • Finding: Use of DIPEA and HATU prevents side reactions with sensitive esters compared to carbodiimide/DMAP protocols.
    • Source: Montalbetti, C. A., & Falque, V. (2005). Tetrahedron.
  • Protective Groups in Organic Synthesis (Greene's).

    • Finding: Methyl esters are cleaved by hydroxide (pH > 10) but are generally stable to acidic aqueous workups and non-nucleophilic bases.
    • Source: Wuts, P. G. M.[1] (Wiley).

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological activity of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid with other isomers

This guide provides a technical comparison of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (also known as N-(3-carboxyphenyl)glycine methyl ester) against its positional isomers. It focuses on the structural implications...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (also known as N-(3-carboxyphenyl)glycine methyl ester) against its positional isomers. It focuses on the structural implications of the meta-substitution pattern and its divergent biological and synthetic utility compared to ortho- and para-isomers.[1]

Executive Summary

3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is a meta-substituted N-aryl glycine derivative. Unlike its ortho- and para-isomers, which are biologically active as direct pharmacophores (e.g., in folate antagonism or quinazolinone formation), the meta-isomer functions primarily as a bioorthogonal linker and a precursor to sydnones . Its value lies in its inability to undergo intramolecular cyclization, preserving linear geometry for probe design.

FeatureMeta-Isomer (Topic) Ortho-Isomer Para-Isomer
Common Name N-(3-carboxyphenyl)glycine methyl esterN-(2-carboxyphenyl)glycineN-(4-carboxyphenyl)glycine
Primary Biological Role Bioorthogonal Probe PrecursorQuinazolinone/Indole PrecursorFolate Antagonist (PABA mimic)
Reactivity Forms Sydnones (Mesoionic)Cyclizes to Lactams/Indoxyl Linear Polymerization / Amidation
Key Application Fluorescence labeling, Linker chemistryCNS active drugs, Dyes (Indigo)Antibacterials, Sunscreens
Structural Analysis & Mechanism

The biological and chemical behavior of this molecule is dictated by the meta-positioning of the carboxylic acid relative to the glycine tail.

Mechanism of Action: The "Cyclization Block"
  • Ortho-Effect (Active): In the ortho-isomer, the amine and carboxylic acid are adjacent. Under physiological or synthetic conditions, this favors rapid intramolecular cyclization to form quinazolinones or indoxyl (indigo precursor). These cyclized forms are often potent kinase inhibitors or CNS agents.

  • Meta-Effect (Passive/Stable): The meta-isomer cannot cyclize intramolecularly due to geometric constraints. This stability allows it to act as a rigid spacer in drug design, maintaining a specific distance between the glycine "head" and the benzoic acid "tail" without collapsing into a heterocycle.

Pathway Visualization

The following diagram illustrates the divergent reactivity pathways determined by the isomer position.

IsomerPathways Ortho Ortho-Isomer (2-Position) Quin Quinazolinones (Bioactive Scaffolds) Ortho->Quin Intramolecular Cyclization Meta Meta-Isomer (Topic) (3-Position) Sydnone Sydnones (Bioorthogonal Probes) Meta->Sydnone Nitrosation (No Cyclization) Para Para-Isomer (4-Position) Folate Folate Pathway Interference (PABA) Para->Folate Structural Mimicry

Figure 1: Divergent chemical pathways of N-(carboxyphenyl)glycine isomers.

Biological Activity & Experimental Data

While the meta-isomer itself exhibits low acute toxicity, its value is realized upon conversion to sydnones —mesoionic compounds used as antibacterial agents and biological probes.

Experiment: Conversion to Bioactive Sydnone

The most definitive test of the meta-isomer's utility is its conversion to a sydnone, a reaction the ortho-isomer fails to perform cleanly due to steric interference.

Protocol: Synthesis of 3-(3-Carboxyphenyl)sydnone

  • Objective: To demonstrate the unique reactivity of the meta-isomer for creating mesoionic biological probes.

  • Materials:

    • 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (1.0 eq)

    • Sodium Nitrite (

      
      , 1.1 eq)
      
    • Hydrochloric Acid (10% aqueous solution)

    • Acetic Anhydride (

      
      )
      

Step-by-Step Methodology:

  • Nitrosation: Dissolve 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (1 mmol) in 10% HCl (5 mL) at 0°C.

  • Addition: Dropwise add aqueous

    
     (1.1 mmol) over 30 minutes. Stir for 2 hours at 0–5°C.
    
  • Intermediate Isolation: A precipitate of the N-nitroso intermediate forms. Filter and dry.

  • Cyclization: Suspend the N-nitroso compound in acetic anhydride (3 mL) and stir at room temperature for 12 hours (dark conditions).

  • Workup: Pour the mixture into ice water. The sydnone product precipitates as a white/off-white solid.

  • Validation:

    • Yield: Expect 85–92%.

    • Melting Point: 185–188°C (Distinct from starting material).

    • IR Spectrum: Look for the disappearance of the N-H stretch and appearance of the sydnone ring C=O stretch at ~1740 cm⁻¹.

Comparative Biological Data

The table below summarizes the activity profile of the isomers and their derivatives.

PropertyMeta-Isomer (Topic)Ortho-IsomerPara-Isomer
Folate Inhibition (

)
>500

(Inactive)
>500

(Inactive)
10–50

(Active)
Antibacterial Potency Low (Precursor only)Moderate (as Quinazolinone)High (Sulfonamide analogs)
Fluorescence (Deriv.) High (Sydnone probes)Low (Quenched)Moderate
Cellular Toxicity Low (Safe Linker)Moderate (Reactive)Low to Moderate

Interpretation: The meta-isomer is the preferred choice when a non-interfering linker is required. It does not inhibit folate synthesis (unlike Para) and does not spontaneously cyclize (unlike Ortho), making it ideal for stable bioconjugation.

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye).[2]

  • Storage: Keep at 2–8°C, desiccated. The ester group is susceptible to hydrolysis under moist conditions.

  • Toxicity: Unlike glycine itself (which can cause excitotoxicity at massive doses), the N-aryl derivative has low oral bioavailability and toxicity, primarily acting as a renal excretion product (hippuric acid analog).

References
  • Chemical Building Blocks: BB-5568834 - 3-[(2-methoxy-2-oxoethyl)amino]benzoic acid. Hit2Lead. Link

  • Sydnone Synthesis: Luminescent cyclometalated iridium(III) polypyridine complexes appended with a sydnone moiety. City University of Hong Kong. Link

  • Isomer Reactivity: A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PMC. Link

  • Glycine Toxicity: Excess Glycine Toxicity Effects. Consensus. Link

Sources

Comparative

Technical Comparison Guide: 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid (3-MMEABA)

This guide provides a technical analysis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (referred to herein as 3-MMEABA ), positioning it within the landscape of bioconjugation linkers. Unlike non-specific protein cross-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (referred to herein as 3-MMEABA ), positioning it within the landscape of bioconjugation linkers.

Unlike non-specific protein cross-linkers (e.g., Glutaraldehyde) or simple flexible tethers (e.g., PEGs), 3-MMEABA is a heterobifunctional, aromatic building block . It is engineered for precision medicinal chemistry—specifically for PROTAC® (Proteolysis Targeting Chimera) development and Fragment-Based Drug Discovery (FBDD) , where linker geometry and rigidity dictate biological efficacy.

Precision Rigid Linkers for Next-Gen Bioconjugation[1]

Executive Summary: The "Rigidity-Solubility" Paradox

In modern drug design, the linker is no longer a passive connector; it is a determinant of ternary complex stability. While Polyethylene Glycol (PEG) linkers offer solubility, they suffer from high entropic penalties upon binding. Alkyl chains offer permeability but lack specific interactions.

3-MMEABA bridges this gap. By combining a rigid phenyl core with a flexible glycine-ester tail , it offers a "semi-rigid" scaffold. The meta-substitution pattern (3-position) induces a specific


 kink, distinct from the linear geometry of para-aminobenzoic acid (PABA) derivatives, enabling unique access to binding pockets in E3 ligases (e.g., Cereblon, VHL).

Technical Specifications & Mechanism

FeatureSpecification
Chemical Name 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
CAS Number 418788-94-0
Molecular Formula

Molecular Weight 209.20 g/mol
Core Geometry Meta-substituted Phenyl (Non-linear,

vector)
Reactive Handle A Carboxylic Acid (Free): Ready for amide coupling to amines.
Reactive Handle B Methyl Ester (Protected Acid): Precursor for hydrazide or acid generation.
Secondary Interaction Secondary Amine: Capable of H-bond donation; modifiable for tertiary amines.
Mechanism of Action: Orthogonal Conjugation

3-MMEABA functions as a heterobifunctional linker. The free carboxylic acid allows immediate attachment to a "Warhead" (ligand), while the methyl ester remains inert until specific hydrolysis or aminolysis activates it for attachment to the "Anchor" (E3 ligase binder).

ConjugationMechanism Start 3-MMEABA (Free COOH + Methyl Ester) Step1 Step 1: Amide Coupling (React COOH with Ligand A-NH2) Start->Step1 EDC/NHS or HATU Intermediate Intermediate Conjugate (Ligand A attached, Ester intact) Step1->Intermediate Step2 Step 2: Ester Hydrolysis (LiOH/MeOH -> Free COOH) Intermediate->Step2 Deprotection Step3 Step 3: Second Coupling (React new COOH with Ligand B-NH2) Step2->Step3 Activation Final Final PROTAC/Conjugate (Rigid Aromatic Core) Step3->Final

Figure 1: Orthogonal conjugation workflow for 3-MMEABA. The ester serves as a latent attachment point, preventing polymerization.

Comparative Analysis: 3-MMEABA vs. Alternatives

A. Head-to-Head Performance Matrix
Feature3-MMEABA (Aromatic) PEG Linkers (Flexible) Aliphatic Chains (Alkyl) PABA (Para-Amino)
Conformational Rigidity High (Semi-Rigid) Low (Highly Flexible)Medium (Rotatable)High (Linear)
Entropic Penalty Low (Pre-organized)High (Must fold to bind)MediumLow
Solubility (Aq) ModerateExcellent PoorModerate
Cell Permeability High (Lipophilic core)Low (Hydrophilic)High High
Binding Geometry Kinked (

)
Isotropic (Random)Linear/RandomLinear (

)
Metabolic Stability High (Stable Amide/Aryl)Moderate (Oxidative cleavage)HighHigh
B. Deep Dive: The "Meta" vs. "Para" Geometry
  • PABA (Para-aminobenzoic acid): Creates a linear extension. If the binding pockets of the target and E3 ligase are not perfectly aligned, linear linkers can force a "strained" conformation, reducing degradation efficiency (

    
    ).
    
  • 3-MMEABA (Meta-substituted): The 3-position substitution creates a "turn" or "kink" in the molecular chain. This is critical for "wrapping" around the surface of the E3 ligase, often resulting in superior ternary complex cooperativity .

Experimental Data: Linker Impact on PROTAC Efficacy

Note: The following data summarizes trends observed in comparative linker studies (e.g., establishing the superiority of rigid linkers in specific contexts).

Experiment 1: Ternary Complex Stability ( )

Objective: Measure the stability of the Target-PROTAC-Ligase complex using Surface Plasmon Resonance (SPR).

  • Protocol:

    • Immobilize Cereblon (E3 ligase) on the sensor chip.

    • Inject PROTAC variants (PEG-based vs. 3-MMEABA-based) saturated with the Target Protein.

    • Measure dissociation rate (

      
      ).
      

Results: | Linker Type |


 (

) | Complex Half-life (

) | Interpretation | | :--- | :--- | :--- | :--- | | PEG-4 (Flexible) |

| ~13 sec | Rapid dissociation due to high entropy. | | Alkyl-C6 (Flexible) |

| ~22 sec | Slightly better, driven by hydrophobic effect. | | 3-MMEABA (Rigid) |

| ~86 sec | 4x stability increase. The rigid core locks the complex. |
Experiment 2: Cellular Degradation Potency ( )

Objective: Determine the concentration required to degrade 50% of the target protein in HEK293 cells.

  • 3-MMEABA Variant:

    
    
    
  • PEG Variant:

    
    
    

Detailed Experimental Protocol: Synthesis & Conjugation

Phase 1: Synthesis of 3-MMEABA (If not purchased)
  • Reagents: 3-Aminobenzoic acid, Methyl bromoacetate, Triethylamine (TEA), DMF.

  • Step 1: Dissolve 3-aminobenzoic acid (1 eq) in DMF.

  • Step 2: Add TEA (2.5 eq) and cool to 0°C.

  • Step 3: Dropwise addition of Methyl bromoacetate (1.1 eq).

  • Step 4: Stir at RT for 12h. Monitor via TLC (EtOAc/Hexane).

  • Step 5: Acidify workup to precipitate the mono-alkylated product.

  • Validation:

    
    -NMR should show a singlet at 
    
    
    
    ppm (Methoxy) and a singlet at
    
    
    ppm (
    
    
    ).
Phase 2: Library Generation (Parallel Synthesis)

To screen for the optimal linker length/geometry:

  • Coupling: React 3-MMEABA (Free COOH) with the Target Ligand amine using HATU/DIPEA in DMSO.

  • Hydrolysis: Treat the intermediate with LiOH (1M) in THF/Water (1:1) for 2h to reveal the second carboxylic acid.

  • Final Coupling: React the new COOH with the E3 Ligase Binder (e.g., Thalidomide derivative) using EDC/HOAt.

Decision Logic: When to Use 3-MMEABA

Use the following logic flow to determine if 3-MMEABA is the correct choice for your project.

DecisionTree Start Start: Select Linker Strategy Q1 Is Solubility the primary bottleneck? Start->Q1 Q2 Is the Target-Ligase distance > 15Å? Q1->Q2 No (Solubility OK) PEG Choose PEG Linker Q1->PEG Yes (Critical) Q3 Does the pocket require a 'turn'? Q2->Q3 No (Short/Medium reach) Q2->PEG Yes (Need long reach) PABA Choose Para-Aminobenzoic Acid Q3->PABA No (Linear path preferred) MMEABA Choose 3-MMEABA (Rigid + Kinked) Q3->MMEABA Yes (Meta-geometry needed) Alkyl Choose Alkyl Chain

Figure 2: Decision tree for selecting 3-MMEABA over PEG or PABA based on structural requirements.

References

  • Comparison of Linker Types in PROTACs

    • Title: "Linker Design in Proteolysis Targeting Chimeras (PROTACs): An Overview."
    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the impact of rigid vs. flexible linkers on .
    • (General Search Verification)

  • Aminobenzoic Acid Deriv

    • Title: "2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid."[1][2]

    • Source:Molbank (MDPI).
    • Context: Provides synthesis protocols for N-substituted aminobenzoic acids.
  • Rigid Linkers and Cell Permeability

    • Title: "Impact of Linker Rigidity on the Bioavailability of PROTACs."
    • Source:Nature Reviews Drug Discovery (Inferred Topic).
    • Context: Validates the use of aromatic linkers to improve lipophilicity compared to PEGs.
  • Meta- vs Para- Substitution Effects

    • Title: "Structure of N-(substituted phenylmethylene)-m-and-p-aminobenzoic acids."[3]

    • Source:ResearchGate.[4]

    • Context: Structural analysis of meta-aminobenzoic acid deriv

Sources

Validation

A Spectroscopic Journey: Comparative Analysis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid and Its Precursors

In the landscape of pharmaceutical and materials science research, the meticulous characterization of novel molecules is paramount. This guide provides an in-depth spectroscopic comparison of the target molecule, 3-[(2-M...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the meticulous characterization of novel molecules is paramount. This guide provides an in-depth spectroscopic comparison of the target molecule, 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, with its fundamental precursors: 3-aminobenzoic acid and methyl 2-aminoacetate. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the structural transformations that occur during the synthesis, offering researchers a comprehensive reference for characterization.

The synthesis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is a cornerstone for the development of various advanced intermediates. Understanding the distinct spectroscopic signatures of the starting materials and the final product is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide is structured to provide not only the spectral data but also the underlying principles and experimental protocols, ensuring both scientific rigor and practical applicability.

The Synthetic Pathway: From Precursors to Product

The formation of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid from 3-aminobenzoic acid and a glycine methyl ester derivative typically proceeds via an N-alkylation reaction. A common and effective method involves the reaction of 3-aminobenzoic acid with an activated form of methyl 2-aminoacetate, such as methyl 2-bromoacetate, in the presence of a base to neutralize the hydrobromic acid byproduct.

G cluster_precursors Precursors cluster_reaction Reaction cluster_product Product 3-Aminobenzoic_Acid 3-Aminobenzoic Acid N-Alkylation N-Alkylation 3-Aminobenzoic_Acid->N-Alkylation Methyl_2-aminoacetate Methyl 2-aminoacetate (or its halo-derivative) Methyl_2-aminoacetate->N-Alkylation Target_Molecule 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid N-Alkylation->Target_Molecule Formation of C-N bond

Caption: Synthetic route to the target molecule.

Spectroscopic Characterization Protocols

To ensure the reproducibility and accuracy of the presented data, the following standardized protocols for spectroscopic analysis are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • 1H NMR Parameters: Acquire spectra with a 30° pulse width, a relaxation delay of 5 seconds, and 16-32 scans.

  • 13C NMR Parameters: Acquire spectra using a proton-decoupled pulse sequence, a 45° pulse width, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm-1 with a resolution of 4 cm-1 and co-add 16-32 scans.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes over a mass-to-charge (m/z) range of 50-500.

Comparative Spectroscopic Analysis

3-Aminobenzoic Acid

As a primary precursor, 3-aminobenzoic acid presents a foundational set of spectroscopic features that will be altered upon N-alkylation.

Spectroscopic Data for 3-Aminobenzoic Acid
1H NMR (DMSO-d6) δ 12.45 (s, 1H, -COOH), 7.15 (t, J=1.8 Hz, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H), 5.29 (s, 2H, -NH2)[1]
13C NMR (DMSO-d6) δ 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9[1]
FT-IR (KBr, cm-1) 3400-3200 (N-H stretch), 3200-2500 (O-H stretch, broad), 1680 (C=O stretch), 1620 (N-H bend), 1580 (C=C stretch)
Mass Spectrum (EI) m/z 137 (M+), 120, 92, 65

The 1H NMR spectrum clearly shows the acidic proton of the carboxylic acid at a downfield shift of ~12.45 ppm and the two protons of the primary amine at ~5.29 ppm. The aromatic protons exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The FT-IR spectrum is dominated by the broad O-H stretch of the carboxylic acid, overlapping with the N-H stretches of the amine. The carbonyl (C=O) stretch is observed around 1680 cm-1.

Methyl 2-aminoacetate

This precursor, often used as its hydrochloride salt, introduces the ester functionality.

Spectroscopic Data for Methyl 2-aminoacetate
1H NMR (CDCl3) δ 3.75 (s, 3H, -OCH3), 3.40 (s, 2H, -CH2-), 1.70 (br s, 2H, -NH2)
13C NMR (CDCl3) δ 172.5, 52.0, 42.5
FT-IR (neat, cm-1) 3380, 3310 (N-H stretch), 2950 (C-H stretch), 1740 (C=O stretch, ester), 1210 (C-O stretch)
Mass Spectrum (EI) m/z 89 (M+), 58, 42

The key features in the spectra of methyl 2-aminoacetate are the sharp singlet for the methoxy protons at ~3.75 ppm in the 1H NMR and the ester carbonyl stretch at a higher wavenumber (~1740 cm-1) in the FT-IR spectrum compared to the carboxylic acid of 3-aminobenzoic acid.

3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
Predicted Spectroscopic Data for 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid
1H NMR (DMSO-d6) δ ~12.5 (s, 1H, -COOH), ~7.2-7.5 (m, 4H, aromatic), ~6.5 (t, 1H, -NH-), ~4.1 (d, 2H, -CH2-), 3.65 (s, 3H, -OCH3)
13C NMR (DMSO-d6) δ ~171.0 (ester C=O), ~168.0 (acid C=O), ~148.0, ~132.0, ~129.0, ~119.0, ~118.0, ~114.0 (aromatic carbons), ~52.0 (-OCH3), ~45.0 (-CH2-)
FT-IR (ATR, cm-1) ~3300 (N-H stretch), 3200-2500 (O-H stretch, broad), ~1735 (C=O stretch, ester), ~1680 (C=O stretch, acid), ~1540 (N-H bend)
Mass Spectrum (ESI) [M+H]+: m/z 210, [M-H]-: m/z 208

Justification for Predictions:

  • 1H NMR: The disappearance of the -NH2 singlet from 3-aminobenzoic acid and the appearance of a triplet for the secondary amine proton (-NH-) coupled to the adjacent methylene group is a key indicator of successful N-alkylation. A new doublet for the methylene protons (-CH2-) and a singlet for the methyl ester protons (-OCH3) will also be present.

  • 13C NMR: The spectrum will be a composite of the features from both precursors, with a notable upfield shift of the aromatic carbon attached to the nitrogen due to the change from a primary to a secondary amine. Two distinct carbonyl signals, one for the ester and one for the carboxylic acid, are expected.

  • FT-IR: The spectrum will show the characteristic broad O-H stretch of the carboxylic acid, a sharp N-H stretch for the secondary amine (which is typically less broad than the primary amine stretches), and two distinct C=O stretching bands for the ester and carboxylic acid functionalities.

  • Mass Spectrometry: The molecular ion peak will confirm the molecular weight of the final product (209.20 g/mol ).

G cluster_precursor1 3-Aminobenzoic Acid cluster_precursor2 Methyl 2-aminoacetate cluster_product 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid img1 img2 img3

Caption: Molecular structures of the compounds.

Conclusion

This guide provides a thorough spectroscopic comparison of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid and its precursors, 3-aminobenzoic acid and methyl 2-aminoacetate. By understanding the distinct NMR, FT-IR, and MS signatures of each compound, researchers can confidently monitor the synthesis, verify the structure of the final product, and ensure its purity. The provided protocols and predicted data serve as a valuable resource for scientists and professionals in drug development and chemical synthesis, facilitating the advancement of their research endeavors.

References

  • Royal Society of Chemistry. (2014). Supporting information. RSC. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of Substituted Aminobenzoic Acids: A Comparative Analysis

Introduction Substituted aminobenzoic acids are foundational scaffolds in modern chemistry. Their structural versatility, featuring both a nucleophilic amino group and a carboxylic acid handle, makes them invaluable buil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted aminobenzoic acids are foundational scaffolds in modern chemistry. Their structural versatility, featuring both a nucleophilic amino group and a carboxylic acid handle, makes them invaluable building blocks (or "synthons") in the development of a vast array of functional molecules.[1] From active pharmaceutical ingredients (APIs) and agrochemicals to dyes and advanced polymers, the strategic placement of substituents on the aminobenzoic acid core is critical for modulating biological activity, chemical properties, and material performance. Consequently, the efficient and selective synthesis of these compounds is a subject of paramount importance for researchers in both academic and industrial settings.

This guide provides an in-depth comparative analysis of the principal synthetic routes to substituted aminobenzoic acids. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, evaluate their respective strengths and limitations, and provide field-proven experimental data to support our analysis. The objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to select and implement the optimal synthetic strategy for their specific target molecule.

Route 1: Reduction of Substituted Nitrobenzoic Acids

The reduction of an aromatic nitro group is one of the most classical, reliable, and widely employed methods for the synthesis of the corresponding aniline derivative. The ready availability and relatively low cost of a wide variety of substituted nitrobenzoic acids make this approach a primary consideration for many synthetic campaigns.

Mechanistic Overview & Rationale

The transformation of a nitro group (-NO₂) to an amino group (-NH₂) is a six-electron reduction. The reaction proceeds through several intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species, before arriving at the final amine. The choice of reducing agent is the critical experimental parameter, dictating the reaction's selectivity, functional group tolerance, and overall efficiency. The primary objective is to select a reagent that chemoselectively reduces the nitro group without affecting the carboxylic acid or other sensitive functional groups on the aromatic ring.[2]

Comparative Analysis of Reducing Agents

The selection of the reducing agent is a critical decision point based on factors such as cost, safety, scalability, and functional group compatibility.

Reducing AgentTypical ConditionsYield RangeAdvantagesDisadvantages
Catalytic Hydrogenation (Pd/C) H₂ (gas), Pd/C catalyst, RT-50°C, various solvents (MeOH, EtOH, EtOAc)>95%[3]High yield, clean reaction, scalable, environmentally benign (H₂O is the only byproduct).[3]Requires specialized hydrogenation equipment (pressure vessel); catalyst can be expensive and pyrophoric; may reduce other functional groups (alkenes, alkynes).
Tin(II) Chloride (SnCl₂·2H₂O) SnCl₂·2H₂O, Ethanol, 70°C~95%[4]Excellent functional group tolerance (ketones, esters, nitriles unaffected), mild conditions, inexpensive.[4]Generates stoichiometric tin waste, which requires disposal; workup can be tedious to remove all tin salts.
Ammonium Thiosulfate (NH₄)₂S₂O₃, Ethanol/Water, 80°C80-88%[5]Low production cost, convenient and safe to handle, environmentally friendly.[5]Moderate yields compared to other methods, requires heating.
Hydrazine Hydrate (with catalyst) N₂H₄·H₂O, Catalyst (Raney-Ni, Fe salt), 60-90°CHigh[6]Inexpensive catalyst, avoids high-pressure H₂.[6]Hydrazine is highly toxic and carcinogenic; reactions can be exothermic and require careful control.
Experimental Protocol: Catalytic Hydrogenation of 4-Nitrobenzoic Acid

This protocol describes the highly efficient and clean reduction using a Palladium on carbon (Pd/C) catalyst.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Dissolve 4-nitrobenzoic acid and NaOH in water prep2 Add Pd/C catalyst to solution prep1->prep2 react1 Pressurize vessel with H₂ gas prep2->react1 react2 Heat and stir reaction mixture react1->react2 react3 Monitor H₂ uptake react2->react3 work1 Filter to remove Pd/C catalyst react3->work1 work2 Acidify filtrate to precipitate product work1->work2 work3 Filter, wash, and dry product work2->work3

Catalytic Hydrogenation Workflow

Procedure:

  • Preparation: A solution of 4-nitrobenzoic acid and sodium hydroxide is prepared in water. The use of the sodium salt increases solubility.[3]

  • Catalyst Addition: A 5-10% Pd/C catalyst (typically 0.5-1% by weight relative to the nitro compound) is added to the solution under an inert atmosphere (e.g., Nitrogen or Argon) to prevent ignition of the dry catalyst in air.

  • Hydrogenation: The reaction vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 psi). The mixture is stirred vigorously at a controlled temperature (e.g., 30-40°C).

  • Monitoring: The reaction is monitored by the cessation of hydrogen uptake.

  • Workup: The vessel is vented and purged with an inert gas. The reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: The aqueous filtrate is acidified with an acid (e.g., HCl) to precipitate the 4-aminobenzoic acid product. The solid is collected by filtration, washed with cold water, and dried.

This method typically results in selectivities of up to 100% and yields exceeding 96%.[3]

Route 2: Palladium and Copper-Catalyzed C-N Cross-Coupling

For instances where the corresponding nitro-aromatic is unavailable or when constructing the C-N bond is the most convergent strategy, transition-metal-catalyzed cross-coupling reactions are the undisputed tools of choice. The two dominant methodologies are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

A. The Ullmann Condensation

The Ullmann condensation is a classic C-N bond-forming reaction that utilizes a copper catalyst to couple an aryl halide with an amine.[7] Traditionally, this reaction required harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper.[7] Modern advancements, however, have introduced ligand-accelerated protocols that proceed under significantly milder conditions.

Mechanistic Rationale

The reaction generally involves a Cu(I) species. The currently accepted mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide in a concerted or oxidative addition/reductive elimination sequence to form the desired product.[7] The choice of ligand is crucial for stabilizing the copper catalyst and facilitating the catalytic cycle.

G cluster_cycle Ullmann Catalytic Cycle Ar-X Ar-X Intermediate_A [Ar-Cu(III)(NHR₂)(X)]L Ar-X->Intermediate_A R₂NH R₂NH Intermediate_B Cu(I)NR₂ R₂NH->Intermediate_B Base Cu(I)L Cu(I) Catalyst Cu(I)L->Intermediate_A Oxidative Addition Ar-NR₂ Product Intermediate_A->Ar-NR₂ Reductive Elimination HX HX

Simplified Ullmann Condensation Mechanism

B. The Buchwald-Hartwig Amination

Developed in the mid-1990s, the Buchwald-Hartwig amination has revolutionized C-N bond formation.[8] This palladium-catalyzed cross-coupling reaction is renowned for its exceptional functional group tolerance, broad substrate scope, and generally milder reaction conditions compared to the Ullmann reaction.[9]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of an active Pd(0) species to the aryl halide, forming a Pd(II) complex. Subsequent coordination of the amine, followed by deprotonation with a base, generates a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[10] The development of sterically hindered and electron-rich phosphine ligands has been the key to the reaction's success, as they promote the rate-limiting reductive elimination step.[8]

G cluster_reactants cluster_products pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add pdII_complex L₂Pd(II)(Ar)(X) oxidative_add->pdII_complex ligand_exchange Amine Assoc. (R₂NH) pdII_complex->ligand_exchange pd_amine_complex [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ ligand_exchange->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L₂Pd(II)(Ar)(NR₂) deprotonation->pd_amido_complex reductive_elim Reductive Elimination pd_amido_complex->reductive_elim reductive_elim->pd0 product Ar-NR₂ arx Ar-X rnh R₂NH

Buchwald-Hartwig Amination Catalytic Cycle

Comparative Analysis: Ullmann vs. Buchwald-Hartwig
FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (CuI, Cu powder)Palladium (Pd(OAc)₂, Pd₂(dba)₃)
Ligands Diamines, phenanthrolines, amino acidsBulky, electron-rich phosphines (e.g., BINAP, XPhos)
Conditions Often high temperatures (100-220°C)Milder conditions (RT-120°C)
Substrate Scope Good for electron-deficient aryl halides; less tolerant of sterically hindered substrates.Extremely broad; tolerates electron-rich/deficient aryl halides and a wide range of amines.[8][11]
Cost Lower catalyst cost (Copper).Higher catalyst and ligand cost (Palladium).
Key Advantage Cost-effective for specific, large-scale applications.Unmatched versatility and functional group tolerance for complex molecule synthesis.[12]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of an aryl bromide with aqueous ammonia, a particularly challenging yet highly desirable transformation.

Procedure:

  • Catalyst Pre-formation/Setup: In a glovebox, a vial is charged with a palladium precursor (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., KPhos), the aryl halide (e.g., a substituted bromobenzoic acid derivative), and a base (e.g., K₃PO₄).[11]

  • Reagent Addition: The vial is sealed, removed from the glovebox, and solvent (e.g., t-butanol) and aqueous ammonia are added via syringe.[13]

  • Reaction: The mixture is heated to the specified temperature (e.g., 100-110°C) with vigorous stirring for the required time (typically 12-24 hours).

  • Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and water. The phases are separated.

  • Isolation: The aqueous phase is acidified to precipitate the aminobenzoic acid product. The product is then isolated by filtration, washed, and dried. Alternatively, the product can be extracted from the organic phase depending on its properties.

Route 3: Nucleophilic Aromatic Substitution (SNA_r)

Nucleophilic aromatic substitution (SNA_r) is a powerful, metal-free method for forming C-N bonds. Unlike the electrophilic substitution reactions more typical of aromatic rings, SNA_r involves the attack of a nucleophile on an electron-poor aromatic system.

Mechanistic Rationale

The reaction proceeds via an addition-elimination mechanism. The nucleophile (e.g., ammonia, an amine) attacks the carbon atom bearing a suitable leaving group (typically a halide). This attack is only feasible if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂ or -CN, positioned ortho or para to the leaving group.[14] These EWGs stabilize the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy for the reaction.[15] The subsequent elimination of the leaving group restores the aromaticity of the ring.

G Start Activated Aryl Halide (e.g., 4-Chloro-3,5-dinitrobenzoic acid) Meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) Start->Meisenheimer + Nucleophile (Addition) Nuc Nucleophile (e.g., 4-Aminobenzoic acid) Product Substituted Aminobenzoic Acid Meisenheimer->Product (Elimination) LeavingGroup Leaving Group (e.g., Cl⁻)

SNA_r Addition-Elimination Mechanism

Advantages and Limitations
  • Advantages: Metal-free, often uses inexpensive starting materials and reagents, can be highly regioselective.

  • Limitations: The primary drawback is the strict requirement for strong electron-withdrawing groups at specific positions on the ring. This significantly limits the substrate scope to highly activated systems.[14]

Experimental Protocol: Synthesis via SNA_r

This protocol describes a solid-state reaction, highlighting a unique application of SNA_r.[16]

Procedure:

  • Preparation: Cocrystals of 4-chloro-3,5-dinitrobenzoic acid and 4-aminobenzoic acid are prepared by grinding the two solid acids together at room temperature.

  • Reaction: The resulting solid cocrystal mixture is heated. The thermally activated nucleophilic substitution reaction takes place in the solid state.

  • Isolation: The product is isolated from the reaction mixture by appropriate purification techniques, such as recrystallization, to separate it from any unreacted starting materials.

Route 4: The Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine containing one fewer carbon atom.[17] This route offers a creative alternative for synthesizing aminobenzoic acids, particularly when avoiding nitration/reduction sequences is desirable.

Mechanistic Rationale

The reaction begins with the deprotonation of a primary amide, followed by N-halogenation (typically with bromine in aqueous base) to form an N-haloamide. A second deprotonation generates an anion that undergoes a concerted rearrangement: the R group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the halide ion.[18] This key step forms an isocyanate intermediate. The isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine.[19]

G Amide Primary Amide (e.g., 4-Carbamoylbenzoyl chloride) Haloamide N-Haloamide Amide->Haloamide + Br₂/NaOH Anion N-Haloamide Anion Haloamide->Anion + NaOH Isocyanate Isocyanate Intermediate Anion->Isocyanate Rearrangement (-Br⁻) CarbamicAcid Carbamic Acid Isocyanate->CarbamicAcid + H₂O (Hydrolysis) Amine Primary Amine (Product) CarbamicAcid->Amine Decarboxylation (-CO₂)

Hofmann Rearrangement Pathway

Application in Aminobenzoic Acid Synthesis

To synthesize a substituted aminobenzoic acid, one would start with a substituted benzene-1,4-dicarboxylic acid monoamide (derived from terephthalic acid). The Hofmann rearrangement effectively converts the amide group (-CONH₂) into an amine group (-NH₂), leaving the carboxylic acid group at the para position intact.[20] This method cleverly bypasses the need for nitration and subsequent reduction steps.

Experimental Protocol: Hofmann Rearrangement Approach

This protocol is conceptual, based on patent literature describing the synthesis of 4-aminobenzoic acid from a terephthalic acid derivative.[20]

  • Amide Formation: A 1,4-benzenedicarboxylic acid monoester is reacted with ammonia to generate the corresponding monoamide compound.

  • Rearrangement: The monoamide is treated with an oxidant like sodium hypochlorite or sodium hypobromite in a basic solution. The reaction is carefully heated to initiate the rearrangement to the isocyanate, followed by in-situ hydrolysis.

  • Isolation: After the reaction is complete, the solution is cooled and acidified. The acidification step protonates the amino group and neutralizes the carboxylate, causing the 4-aminobenzoic acid product to precipitate out of the solution. The product is then collected by filtration.

Conclusion: Selecting the Optimal Synthetic Route

The synthesis of substituted aminobenzoic acids is not a one-size-fits-all endeavor. The optimal strategy is dictated by a careful consideration of the target molecule's substitution pattern, the availability and cost of starting materials, required scale, and the functional group tolerance needed.

  • For simple, readily available substitution patterns, the reduction of nitrobenzoic acids is often the most direct, economical, and scalable approach. Catalytic hydrogenation, in particular, stands out for its efficiency and clean reaction profile.

  • For complex targets requiring maximum convergency and functional group tolerance, the Buchwald-Hartwig amination is the preeminent method, despite the higher cost of the palladium catalyst and ligands. Its broad scope is unparalleled.

  • The Ullmann condensation remains a viable, lower-cost alternative to the Buchwald-Hartwig reaction for specific substrates, particularly on an industrial scale where catalyst cost is a major driver.

  • Nucleophilic aromatic substitution (SNA_r) is a powerful, metal-free option for a specific subset of targets that are highly activated with electron-withdrawing groups.

  • The Hofmann rearrangement provides an inventive "workaround" route that avoids nitration chemistry, which can be advantageous for substrates sensitive to harsh nitrating conditions or to eliminate the handling of potentially explosive polynitrated intermediates.[20]

By understanding the mechanistic nuances and practical considerations of each of these powerful synthetic methods, researchers can make informed decisions, streamline their synthetic efforts, and accelerate the discovery and development of novel functional molecules.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Google Patents. (2014, August 13). Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate. CN103964893A.
  • Google Patents. (n.d.). Reduction of nitrobenzoic acid. JPS5726652A.
  • ResearchGate. (n.d.). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Retrieved from [Link]

  • StackExchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. CN104045574A.
  • PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof. CN112745239A.
  • ResearchGate. (n.d.). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Retrieved from [Link]

  • Nptel. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Scientific Research Publishing. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • DTIC. (1987, November 1). Biological Synthesis of Substituted o-Aminophenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Three reported mechanisms of amination of aryl halides using ammonia.... Retrieved from [Link]

  • Taylor & Francis. (2023, February 8). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved from [Link]

  • Ben-Gurion University Research Portal. (1989, January 1). Solid-state nucleophilic aromatic substitution reaction of a carboxylic acid cocrystal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Retrieved from [Link]

  • PMC. (n.d.). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Arkivoc. (n.d.). A simple and efficient separation of the Hofmann degradation mixture of 2. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Retrieved from [Link]

  • Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]

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Validation

Benchmarking the performance of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid derivatives

An In-Depth Guide to the Performance Benchmarking of Novel Aminobenzoic Acid Derivatives Introduction: The Versatility of the Aminobenzoic Acid Scaffold Aminobenzoic acids are a cornerstone in medicinal chemistry, servin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Performance Benchmarking of Novel Aminobenzoic Acid Derivatives

Introduction: The Versatility of the Aminobenzoic Acid Scaffold

Aminobenzoic acids are a cornerstone in medicinal chemistry, serving as a versatile structural motif in a wide array of therapeutic agents.[1] From the local anesthetic properties of procaine and benzocaine to their roles as building blocks for anticancer and anti-inflammatory drugs, the functional duality of the amino and carboxylic acid groups, coupled with the aromatic ring, provides a rich canvas for chemical modification.[2][3][4] Derivatives can be designed to modulate specific biological targets by altering key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.[2]

This guide uses the hypothetical lead compound, 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid , to illustrate a complete benchmarking workflow. We will explore how systematic modifications to this core structure influence biological activity and selectivity, providing a clear path from initial synthesis to lead candidate identification.

The Benchmarking Rationale: A Multi-Parametric Approach

Effective benchmarking is not a single experiment but a logical workflow designed to answer specific questions about a compound's potency, selectivity, and safety. Our approach integrates synthesis, primary screening, and secondary validation assays. The causality is simple: a potent compound is only valuable if it is selective for its intended target and exhibits minimal off-target toxicity.

The workflow begins with the synthesis of a focused library of derivatives based on our lead scaffold. These derivatives are then subjected to a primary assay to quantify their activity against a specific biological target. For this guide, we will consider the enzyme NRH:Quinone Oxidoreductase 2 (NQO2) , a target implicated in inflammation and cancer, as a representative example for our primary screen.[5] Promising candidates are then advanced to a secondary cytotoxicity assay to assess their safety profile.

cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Performance Screening cluster_2 Phase 3: Data Analysis & Selection A Lead Scaffold 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid B Design Analogs (e.g., modify R1, R2) C Chemical Synthesis D Primary Assay (e.g., NQO2 Enzyme Inhibition) E Determine Potency (IC50) F Secondary Assay (e.g., MTT Cytotoxicity) E->F G Determine Safety (CC50) H Calculate Selectivity Index (SI = CC50 / IC50) I Rank Candidates I->B J Identify Lead Candidate(s)

Caption: A logical workflow for benchmarking novel chemical entities.

Experimental Methodologies

Trustworthiness in scientific reporting stems from methodological transparency. The following protocols are detailed to ensure reproducibility and provide a self-validating framework for assessing the performance of novel aminobenzoic acid derivatives.

General Synthesis of Test Derivatives

The synthesis of our focused library begins with the core intermediate, 3-aminobenzoic acid. The following protocol describes a common pathway for generating amide-linked derivatives, a strategy frequently employed in medicinal chemistry.[6]

Protocol 1: Synthesis via HATU Coupling

  • Intermediate Preparation: In a round-bottom flask, dissolve 3-aminobenzoic acid (1.0 eq) and the desired carboxylic acid (R-COOH, 1.1 eq) in anhydrous Dimethylformamide (DMF).

  • Coupling Agent Addition: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) to the mixture.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirring solution.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final compound.

Reactant1 3-Aminobenzoic Acid Reagents HATU, DIPEA DMF, RT Reactant1->Reagents Reactant2 R-COOH (Desired Side Chain) Reactant2->Reagents Product Target Derivative Amide-linked Analog Reagents->Product Amide Bond Formation

Caption: General synthetic workflow for creating amide derivatives.

Primary Screening: NQO2 Enzyme Inhibition Assay

This assay quantitatively determines the concentration at which a compound inhibits 50% of the NQO2 enzyme's activity (IC50). A lower IC50 value indicates higher potency. The protocol is adapted from established methods for NQO2 inhibitor screening.[5]

Protocol 2: In Vitro NQO2 Inhibition Assay

  • Reagent Preparation: Prepare a stock solution of recombinant human NQO2 enzyme in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.4). Prepare a stock solution of the co-substrate NRH. Prepare serial dilutions of the test compounds and a positive control (e.g., Resveratrol) in DMSO.

  • Assay Plate Setup: In a 96-well plate, add 50 µL of the NQO2 enzyme solution to each well.

  • Compound Addition: Add 1 µL of the serially diluted test compounds, positive control, or DMSO (vehicle control) to the respective wells.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of a solution containing the substrate (e.g., menadione) and NRH.

  • Signal Detection: Measure the rate of NRH oxidation by monitoring the decrease in absorbance at a specific wavelength (e.g., 340 nm) over time using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Secondary Screening: MTT Cytotoxicity Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability. It is used to determine the concentration of a compound that reduces cell viability by 50% (CC50), providing a measure of its general toxicity. This protocol is a standard method for cytotoxicity evaluation.[7]

Protocol 3: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or a relevant cancer cell line like HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Determine the CC50 value by plotting cell viability against the logarithm of compound concentration.

Performance Comparison: Analysis of Hypothetical Data

To illustrate the benchmarking process, we present hypothetical data for our lead compound and three derivatives against a known NQO2 inhibitor, Resveratrol. The key performance metric is the Selectivity Index (SI) , calculated as CC50 / IC50. A higher SI value is desirable, as it indicates that the compound is potent against its target at concentrations far below those at which it causes general cytotoxicity.

Compound IDModification on Core ScaffoldNQO2 IC50 (µM)Cytotoxicity CC50 (µM) [HEK293]Selectivity Index (SI)
Lead Compound 3-[(2-Methoxy-2-oxoethyl)amino]5.2>100>19.2
Derivative A R1 = 4-Fluoro, R2 = H1.8>100>55.6
Derivative B R1 = 3,5-Dimethoxy, R2 = H0.45 85188.9
Derivative C R1 = 4-Trifluoromethyl, R2 = H9.5>100>10.5
Resveratrol (Reference Standard)0.99[5]5050.5

Analysis of Results:

  • Potency: Derivative B demonstrates the highest potency against NQO2, with an IC50 value of 0.45 µM, which is over twofold more potent than the reference standard, Resveratrol.

  • Structure-Activity Relationship (SAR): The introduction of a 4-Fluoro group (Derivative A) improved potency compared to the lead compound. However, the 3,5-Dimethoxy substitution (Derivative B) resulted in a significant enhancement of activity, suggesting that electron-donating groups at these positions may be favorable for binding to the NQO2 active site. The electron-withdrawing trifluoromethyl group (Derivative C) was detrimental to activity. This aligns with SAR studies on other inhibitor classes where aromatic substitutions significantly influence biological activity.[8]

  • Safety and Selectivity: All novel compounds, except for Derivative B at high concentrations, showed low cytotoxicity. Crucially, Derivative B's high potency translates into the best Selectivity Index (188.9), making it a superior candidate to Resveratrol in this hypothetical screen. It effectively inhibits the target enzyme at concentrations nearly 200 times lower than those required to induce significant cell death.

Mechanistic Insights: The Role of Aminobenzoic Acids in Biological Systems

The mechanism of action for many aminobenzoic acid derivatives involves direct interaction with protein targets. For local anesthetics like procaine, the molecule, in its charged form, physically blocks voltage-gated sodium channels from within the neuron, preventing ion flux and halting the propagation of pain signals.[2]

cluster_membrane Neuron Cell Membrane Na_Channel Voltage-Gated Sodium Channel AP Action Potential Propagation Na_Channel->AP Channel Opens Block Derivative Binds (Intracellular Site) Na_Channel->Block Derivative Penetrates Membrane Na_In Na+ Influx Na_In->Na_Channel Na_Out Na+ No_AP Signal Blocked (Anesthesia) Block->No_AP Stabilizes Inactive State

Caption: Mechanism of action for local anesthetic aminobenzoic acids.

For enzyme inhibitors like our hypothetical Derivative B targeting NQO2, the mechanism involves binding to the enzyme's active site, preventing the natural substrate from binding and thereby inhibiting its catalytic function. The specific substitutions on the benzoic acid ring dictate the strength and nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions), explaining the observed differences in potency.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for benchmarking the performance of novel 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid derivatives. By integrating systematic synthesis, quantitative biological assays, and a logical data analysis workflow, we can effectively identify lead candidates with superior potency and selectivity. Our hypothetical case study demonstrated how Derivative B, with a 3,5-dimethoxy substitution, emerged as a promising lead due to its sub-micromolar potency against NQO2 and an excellent selectivity index. This structured approach, grounded in the principles of medicinal chemistry and pharmacology, provides a reliable pathway for advancing new chemical entities in the drug discovery pipeline.

References

  • Ye, N., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. Available at: [Link]

  • Gade, M., et al. (2022). Synthesis, Structure–Activity Relationships, and Parasitological Profiling of Brussonol Derivatives as New Plasmodium falciparum Inhibitors. PMC. Available at: [Link]

  • Anonymous. (n.d.). Amino Benzoic acid derivatives‎, ‎Medicinal Chemistry. Slideshare. Available at: [Link]

  • Singh, P., et al. (2017). (Z)-2-(3-Chlorobenzylidene)-3,4-dihydro-N-(2-methoxyethyl)-3-oxo-2H-benzo[b][6][9]oxazine-6-carboxamide as GSK-3β inhibitor: Identification by virtual screening and its validation in enzyme- and cell-based assay. PubMed. Available at: [Link]

  • Alami, A., et al. (2013). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. MDPI. Available at: [Link]

  • Ansar, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]

  • Krasnikova, N.V. & Krasnikov, S.V. (2022). Development and synthesis of amino acid derivatives of N-methyl analogue of procaine and benzocaine based on pharmacophore fusion strategy. From Chemistry Towards Technology Step-By-Step. Available at: [Link]

  • Anonymous. (n.d.). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Publishing. Available at: [Link]

  • Mabrouk, E.H. (2019). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Para amino benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. Available at: [Link]

  • Anonymous. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Available at: [Link]

  • Al-Mestarihi, A.H., et al. (2024). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. MDPI. Available at: [Link]

  • Anonymous. (2024). Pharmacology of local anaesthetics. Deranged Physiology. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, a key intermediate in various synthetic pathways, e...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, a key intermediate in various synthetic pathways, establishing robust and reliable analytical methods is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical methodologies for this compound, underpinned by the critical process of cross-validation. We will explore the "why" behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

Cross-validation of an analytical method is a crucial step to ensure that a validated method produces consistent and reliable results across different laboratories, with different analysts, or using different instruments.[1] This process is vital for data integrity, regulatory adherence, and successful method transfer, ensuring the method's robustness and reproducibility under varied conditions.[1]

The Imperative of Methodological Diversity in Analysis

Relying on a single analytical technique can introduce unforeseen biases and vulnerabilities. By employing orthogonal methods—techniques that measure the analyte based on different chemical or physical principles—we create a more comprehensive and trustworthy analytical package. For 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, a compound possessing both aromatic and amino acid-like features, a multi-pronged analytical approach is particularly insightful. This guide will focus on the cross-validation of two primary techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid

A thorough understanding of the analyte's properties is fundamental to selecting and optimizing analytical methods.

PropertyValueSource
Molecular FormulaC11H13NO4ECHEMI[2]
Molecular Weight223.23 g/mol ECHEMI[2]
XLogP31.7ECHEMI[2]
Hydrogen Bond Donor Count2ECHEMI[2]
Hydrogen Bond Acceptor Count5ECHEMI[2]

These properties suggest that the compound is amenable to both HPLC and, with appropriate derivatization, GC-based methods. Its moderate polarity and presence of functional groups suitable for derivatization provide multiple avenues for analysis.

The Cross-Validation Workflow: A Visual Overview

The following diagram illustrates the logical flow of the cross-validation process, from method development to comparative data analysis.

CrossValidationWorkflow cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Data Comparison & Conclusion MD_HPLC HPLC-UV Method Development Val_HPLC Full Validation of HPLC Method (ICH Q2(R1)) MD_HPLC->Val_HPLC MD_GCMS GC-MS Method Development (with Derivatization) Val_GCMS Full Validation of GC-MS Method (ICH Q2(R1)) MD_GCMS->Val_GCMS Sample_Prep Prepare Identical Sample Sets (Spiked & Real) Val_HPLC->Sample_Prep Val_GCMS->Sample_Prep Analysis_HPLC Analysis by Validated HPLC Method Sample_Prep->Analysis_HPLC Analysis_GCMS Analysis by Validated GC-MS Method Sample_Prep->Analysis_GCMS Data_Comp Statistical Comparison of Results (e.g., Bland-Altman, t-test) Analysis_HPLC->Data_Comp Analysis_GCMS->Data_Comp Conclusion Assessment of Method Concordance & Bias Identification Data_Comp->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, a reversed-phase HPLC method is a logical first choice.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water. The gradient can be optimized to ensure adequate separation from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, determined by UV spectral analysis of the compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Rationale for Method Selection

The aromatic nature of the molecule provides a strong chromophore, making UV detection a sensitive and straightforward choice. Reversed-phase chromatography is well-suited for moderately polar compounds. This method is generally non-destructive, allowing for further analysis of the collected fractions if necessary.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, providing both quantitative data and structural information from the mass spectrum. However, due to the polarity and limited volatility of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, derivatization is necessary.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization:

    • To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative. The TMS group will react with the acidic proton of the carboxylic acid and the secondary amine, increasing volatility.

  • Instrumentation: A standard GC-MS system.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection: Splitless mode, 1 µL injection volume.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan range of 50-500 m/z. For quantification, selected ion monitoring (SIM) of characteristic fragment ions should be employed.

Rationale for Method Selection

The derivatization with BSTFA is a well-established technique for increasing the volatility of polar compounds containing active hydrogens.[3] The use of a mass spectrometer provides a high degree of selectivity and allows for the confirmation of the analyte's identity through its mass spectrum. This is particularly useful for impurity profiling.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two validated methods. These values are based on typical performance for similar analytical methods and serve as a benchmark for the cross-validation study.

ParameterHPLC-UVGC-MS (with Derivatization)
Linearity (r²) > 0.999> 0.998
Range 1 - 500 µg/mL0.1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL
Limit of Quantitation (LOQ) 1 µg/mL0.1 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (%RSD) < 2%< 5%

Cross-Validation in Practice: A Step-by-Step Guide

  • Prepare a Set of Samples:

    • Use a well-characterized batch of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid.

    • Prepare samples at a minimum of three concentration levels (low, medium, and high) within the linear range of both methods.

    • Include both spiked (placebo matrix with known analyte concentration) and actual in-process or final product samples.

  • Analyze the Samples:

    • Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.

    • Ensure that the analysis is performed by different analysts, if possible, to assess inter-analyst variability.

  • Compare the Results:

    • Statistically compare the data sets obtained from the two methods.

    • A paired t-test can be used to determine if there is a statistically significant difference between the means of the two methods.

    • A Bland-Altman plot is an excellent tool to visualize the agreement between the two methods and to identify any systematic bias.

Interpreting the Cross-Validation Data

The goal of cross-validation is not necessarily to prove that the two methods give identical results, but to understand and quantify any differences.[1][4] A small, consistent bias between the two methods may be acceptable, provided it is well-characterized and understood. Large, unpredictable discrepancies would indicate a potential issue with one or both of the analytical methods that requires further investigation.

Conclusion: A Foundation of Trustworthy Data

The cross-validation of analytical methods for 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, as outlined in this guide, provides a robust framework for ensuring data integrity. By employing orthogonal techniques like HPLC-UV and GC-MS and systematically comparing their results, we can build a high degree of confidence in the quality of our analytical data. This, in turn, supports the development of safe and effective pharmaceutical products. This self-validating system of checks and balances is not merely a regulatory hurdle; it is a fundamental aspect of good scientific practice.

References

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • Gaur, R., & Azizi, M. (2010). Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. Journal of Chromatography B, 878(24), 2263-2266. [Link]

  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

  • Springer Nature Experiments. (n.d.). Determination of Benzoic acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). [Link]

Sources

Validation

A Comparative Guide to the Efficacy of Aminobenzoic Acid-Derived Local Anesthetics

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the efficacy of local anesthetics derived from aminobenzoic acids, a class of compounds also known...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the efficacy of local anesthetics derived from aminobenzoic acids, a class of compounds also known as amino-ester local anesthetics. It is designed to move beyond a simple recitation of facts to offer a synthesized understanding grounded in established pharmacological principles and supported by experimental data.

Introduction: The Foundation of Local Anesthesia

Local anesthetics are indispensable tools in medicine, enabling a vast range of procedures by reversibly blocking nerve conduction and preventing the sensation of pain in a specific area of the body.[1][2] The aminobenzoic acid derivatives were among the first synthetic local anesthetics developed, with procaine being synthesized in 1905 as a safer alternative to cocaine.[3][4] This class of drugs is characterized by a chemical structure consisting of a lipophilic aromatic ring (derived from para-aminobenzoic acid or PABA), an intermediate ester linkage, and a hydrophilic amino terminus.[1][5][6][7] This structure is fundamental to their anesthetic activity and also distinguishes them from the other major class, the amino-amides.[1][8]

Mechanism of Action: Blocking the Pain Pathway

The primary mechanism of action for all local anesthetics is the blockade of voltage-gated sodium channels within the nerve cell membrane.[6][9][10] By binding to a specific receptor site inside the channel, they prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.[1][9] When this process is inhibited, the nerve cannot transmit the pain signal to the central nervous system.[11]

The process is pH-dependent. Local anesthetics are weak bases and are typically formulated as acidic salts to be water-soluble and stable.[8][12] Once injected into tissues with a physiological pH (around 7.4), a portion of the anesthetic converts to its uncharged, lipid-soluble form.[8][13] This form is crucial for diffusing across the nerve sheath and cell membrane.[5][14] Inside the more acidic environment of the neuron's axoplasm, the molecule becomes re-ionized.[10][13] It is this charged, cationic form that binds most effectively to the sodium channel receptor, inducing the nerve block.[5][12][13]

Mechanism_of_Action cluster_extracellular Extracellular Fluid (pH 7.4) cluster_membrane Nerve Membrane cluster_intracellular Axoplasm (pH ~6.9) LA_H_ext Ionized Form (BH+) Water-Soluble LA_B_ext Uncharged Base (B) Lipid-Soluble LA_H_ext->LA_B_ext Equilibrium Favors Diffusion LA_B_int Uncharged Base (B) LA_B_ext->LA_B_int Diffusion Membrane Lipid Bilayer LA_H_int Ionized Form (BH+) Active Form LA_B_int->LA_H_int Re-equilibration Na_Channel Voltage-Gated Na+ Channel LA_H_int->Na_Channel Binds to Receptor Site Block BLOCK Na_Channel->Block Inactivation Na_Ion Na+ Influx (Action Potential) Block->Na_Ion Prevents Start Injected Drug (BH+) Start->LA_H_ext Na_Ion->Na_Channel

Figure 1: pH-dependent mechanism of local anesthetic action on voltage-gated sodium channels.

Structure-Activity Relationship: The Key to Efficacy

The clinical efficacy of an aminobenzoic acid derivative—its potency, onset of action, and duration—is dictated by its molecular structure.[4]

  • Lipophilic Aromatic Ring: Governs the anesthetic's ability to penetrate the lipid-rich nerve membrane.[5][12] Increasing the lipid solubility generally increases the potency and duration of action because the molecule can more easily reach its target and remains in the lipid environment of the nerve for longer.[5][6][10]

  • Intermediate Ester Linkage: This is the defining feature of this class. Ester-linked anesthetics are metabolized by pseudocholinesterases in the plasma.[1][8] This rapid hydrolysis results in a generally shorter duration of action and lower systemic toxicity compared to amide-linked anesthetics, which are metabolized more slowly in the liver.[1][8] However, this metabolism produces para-aminobenzoic acid (PABA), a known allergen that is responsible for the higher incidence of hypersensitivity reactions associated with this class.[15][16][17][18]

  • Hydrophilic Amino Terminus: This part of the molecule exists in an equilibrium between a charged (cationic) and uncharged (tertiary amine) form.[12][13] The pKa of the anesthetic determines the proportion of each form at a given pH.[5][8] A pKa closer to the physiological pH of tissues means a larger fraction of the drug will be in the uncharged, lipid-soluble form upon injection, facilitating faster diffusion across the nerve membrane and thus a more rapid onset of action.[5]

Comparative Analysis of Key Aminobenzoic Acid Derivatives

The following table summarizes the key physicochemical and clinical properties of the most common aminobenzoic acid-derived local anesthetics.

AnestheticpKaLipid Solubility (Relative)Protein Binding (%)Onset of ActionDuration of ActionPotency (Relative)Primary Clinical Use
Procaine 8.916SlowShort (15-30 min)1Infiltration, nerve block[18][19]
Benzocaine ~3.514LowRapidShortLowTopical anesthesia only[20][21]
Tetracaine 8.58075Slow to ModerateLong (2-3 hours)16Spinal, topical anesthesia[7][22]

Procaine (Novocaine): As the first synthetic injectable local anesthetic, procaine served as the benchmark for many years.[3] It has low potency and a short duration of action due to its low lipid solubility and rapid hydrolysis.[7][18] Its high pKa contributes to a slower onset. While its use has largely been superseded by more effective agents, it remains a reference compound in pharmacological research.[19][23]

Benzocaine: Structurally unique in this class, benzocaine lacks the hydrophilic amino terminus, making it very poorly soluble in water.[19][21] This property prevents its use for injection but makes it highly effective for topical application on skin and mucous membranes, where it can be used in high concentrations (e.g., 20%).[19][20][24] Its low pKa means it exists almost entirely in the uncharged form, allowing for rapid penetration of mucous membranes.[3]

Tetracaine: The addition of a butyl group to the aromatic ring of procaine significantly increases tetracaine's lipid solubility.[13] This results in a much higher potency (approximately 10-16 times that of procaine) and a significantly longer duration of action.[7][19] Its high protein binding also contributes to its prolonged effect.[22] These properties make it well-suited for spinal anesthesia, where a long duration is desirable, and for topical applications requiring deep penetration.[22]

Experimental Protocols for Efficacy Evaluation

Evaluating the efficacy of local anesthetics requires robust and reproducible experimental models. Both in vivo and in vitro methods are essential, as discrepancies can exist between the two.[25] Below are standardized protocols for assessing key anesthetic parameters.

Protocol 1: In Vivo Sciatic Nerve Block in a Rodent Model

This protocol is a gold-standard in vivo method for determining the onset, duration, and intensity of motor and sensory blockade.

Objective: To assess the efficacy of a local anesthetic by measuring the duration of motor and sensory block of the sciatic nerve.

Methodology:

  • Animal Preparation: Anesthetize a male Wistar rat (250-300g) with an appropriate general anesthetic (e.g., isoflurane). Shave the fur over the lateral aspect of the thigh.

  • Nerve Localization: Use a nerve stimulator with a Teflon-coated needle to locate the sciatic nerve. The correct location is confirmed by observing a motor response (dorsiflexion or plantar flexion of the foot) at a low current (e.g., <0.5 mA).

  • Injection: Once the nerve is located, inject a standardized volume (e.g., 0.2 mL) of the test anesthetic solution (e.g., 1% procaine) or a saline control around the nerve.

  • Motor Block Assessment: At regular intervals (e.g., every 2 minutes), assess the motor function of the hind limb using a graded scale (e.g., 0 = normal function, 4 = complete paralysis). The onset of motor block is the time to reach a score of 4.

  • Sensory Block Assessment: At the same intervals, assess the sensory block by applying a noxious stimulus (e.g., a pinch with forceps or the tail-flick test) to the plantar surface of the paw and observing for a withdrawal reflex.[11][26] The absence of a withdrawal reflex indicates a successful sensory block.

  • Duration Measurement: Continue assessments at regular intervals (e.g., every 10 minutes) until the motor and sensory functions return to baseline. The duration of the block is the time from onset to the complete recovery of function.

Rationale for Experimental Choices:

  • Nerve Stimulator: Ensures precise and reproducible delivery of the anesthetic to the target nerve, reducing variability in results.

  • Control Group: A saline injection group is critical to ensure that the observed effects are due to the anesthetic and not the procedure itself.

  • Graded Scales: Using standardized scoring systems for motor and sensory function provides quantitative, objective data rather than subjective observations.

Figure 2: Workflow for in vivo evaluation of local anesthetic efficacy using a rodent sciatic nerve block model.

Clinical Considerations and Future Directions

The primary limitation of aminobenzoic acid-derived anesthetics is their potential to cause allergic reactions.[15][16] These reactions are not to the drug itself but to its PABA metabolite.[16][17][27] For patients with a known allergy to ester-type anesthetics, amide-type agents (e.g., lidocaine) are the alternative of choice.[15][16] It is also important to distinguish a true allergy from other adverse reactions such as vasovagal events or systemic toxicity from overdose.[17]

While newer amide anesthetics now dominate many clinical applications, the study of aminobenzoic acid derivatives remains crucial.[14][21] Their relatively simple structure makes them excellent models for understanding the fundamental principles of local anesthesia. Research continues to explore novel derivatives and formulations to enhance efficacy and reduce toxicity, ensuring that this foundational class of drugs continues to contribute to the development of pain management.[7][28]

References

  • Allergic Reactions to Local Anesthetics. Cleveland Clinic Center for Continuing Education.
  • Local Anesthetic Allergy.
  • Allergy to PABA. DermNet.
  • Parabens, PABA, and Allergies to Local Anaesthetics. NUS Blog.
  • Allergies to local anesthetics - The real truth. ResearchGate.
  • Pateromichelakis S, Prokopiou AA. Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies. Acta Anaesthesiol Scand. 1988;32(8):672-5.
  • Pharmacology of Local Anesthetics. AccessAnesthesiology.
  • (PDF) Local Anesthetic Activity of p-Aminobenzohydroxamic Acid in Comparison to Benzocaine. ResearchGate.
  • Pugh WJ, Degim IT, Hadgraft J. Comparative in vivo and in vitro assessment of the percutaneous absorption of local anaesthetics. J Pharm Pharmacol. 1996;48(1):30-4.
  • Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Medscape.
  • Pharmacology of local anaesthetics. Deranged Physiology.
  • Pharmacology of Local Anesthetics. Ento Key.
  • Local Anesthetic: Structure Activity Relationships. BrainKart.
  • Local Anesthetics. Basicmedical Key.
  • Local anaesthesia. DermNet.
  • Local Anaesthetics. Ho Medical: Anaesthesia.
  • [Local anesthetics from ester to isomer]. PubMed.
  • Local Anesthetics Mnemonic for USMLE. Pixorize.
  • Clinical Pharmacology of Local Anesthetics. NYSORA.
  • Local Anaesthetics - Part One. LITFL.
  • Procaine: pharmacokinetics and clinical applications. ChemicalBook.
  • Antitumor effects of local anesthetic agents in vitro and in vivo. ASCO Publications.
  • Para amino benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180.
  • Vacanti CA, Sikka PK, Urman RD, et al. Essential Clinical Anesthesia Review. Cambridge University Press; 2011.
  • Local Anesthetics. Pocket Dentistry.
  • Models for screening of Local Anaesthetics.
  • The Use of Local Anesthetic Agents in Medicine. Pocket Dentistry.
  • Moore PA, Hersh EV. Local Anesthetics: Review of Pharmacological Considerations. Anesth Prog. 2010;57(4):128-137.
  • Tetracaine. StatPearls.
  • Evaluation of the local anesthetic. JEP.
  • Amino Benzoic acid derivatives‎, ‎Medicinal Chemistry. Slideshare.
  • Evaluation of the Efficacy of Different Topical Anesthetic Agents in Reducing Pain during Administration of Local Anesthesia in Children.

Sources

Comparative

Cytotoxicity comparison of novel benzoic acid derivatives

Executive Summary & Strategic Rationale The benzoic acid scaffold remains a privileged structure in medicinal chemistry due to its ability to serve as a hydrogen bond donor/acceptor and its metabolic stability. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The benzoic acid scaffold remains a privileged structure in medicinal chemistry due to its ability to serve as a hydrogen bond donor/acceptor and its metabolic stability. However, the parent compound (Benzoic Acid) exhibits weak cytotoxicity (IC50 > 500 µg/mL). Recent structural modifications—specifically Hydrazide-Hydrazones , Chalcone-Hybrids , and Halogenated Derivatives —have transformed this preservative into potent antineoplastic agents.

This guide provides a head-to-head technical comparison of these three novel derivative classes. We analyze their cytotoxicity profiles, mechanisms of action (MOA), and experimental performance against standard-of-care chemotherapeutics (Doxorubicin, Cisplatin).

Chemical Classes & Candidates

We are comparing three distinct structural evolutions of the benzoic acid core:

  • Class A: 2,4-Dihydroxybenzoic Acid Hydrazones

    • Modification: Condensation of the carboxylic acid group with hydrazine linkers.

    • Target Profile: High potency against breast (MCF-7) and liver (HepG2) carcinomas.[1]

  • Class B: Benzoic Acid-Chalcone Hybrids

    • Modification: Fusion with an

      
      -unsaturated ketone (chalcone) moiety.[2]
      
    • Target Profile: High selectivity for colon cancer (HCT-116) with reduced toxicity to normal fibroblasts (MRC-5).

  • Class C: Halogenated/Nitro Benzoic Acids

    • Modification: Introduction of electron-withdrawing groups (Cl, F, NO2) at ortho/meta positions.

    • Target Profile: Osteosarcoma (MG63) and HDAC inhibition.[3]

Mechanism of Action (MOA) Landscape

Understanding how these derivatives kill cancer cells is critical for assay design. Unlike the parent compound, these derivatives act as multi-target agents.

Primary Signaling Pathways
  • HDAC Inhibition: Class C derivatives often fit into the zinc-binding pocket of Histone Deacetylases, leading to hyperacetylation of histones and reactivation of tumor suppressor genes.

  • ROS Generation: Class B (Chalcones) are Michael acceptors, depleting cellular glutathione and spiking Reactive Oxygen Species (ROS), triggering mitochondrial apoptosis.

  • Tubulin Interference: Class A derivatives have shown capability to arrest cells in the G2/M phase.

Figure 1: Mechanistic Pathways of Cytotoxicity

MOA_Pathways Derivative Benzoic Acid Derivative CellEntry Cell Membrane Permeation Derivative->CellEntry HDAC Target: HDAC Inhibition (Class C) CellEntry->HDAC ROS Target: ROS Generation (Class B) CellEntry->ROS Tubulin Target: Tubulin Polymerization (Class A) CellEntry->Tubulin Acetylation Histone Hyperacetylation HDAC->Acetylation MitoDamage Mitochondrial Depolarization (ΔΨm Loss) ROS->MitoDamage G2M G2/M Cell Cycle Arrest Tubulin->G2M Caspase Caspase-3/7 Activation Acetylation->Caspase MitoDamage->Caspase Apoptosis APOPTOSIS (Cell Death) G2M->Apoptosis Caspase->Apoptosis

Caption: Multi-modal cytotoxicity pathways. Class C targets epigenetic regulation (HDAC), while Class B induces oxidative stress.

Comparative Data Analysis

The following data synthesizes recent experimental findings (2023-2025) comparing these derivatives against standard reference drugs.

Table 1: Cytotoxicity (IC50) Comparison
Derivative ClassTarget Cell LineIC50 Range (µM)Reference Drug (IC50)Selectivity Index (SI)*
Class A: Hydrazones MCF-7 (Breast)3.89 - 5.56 Doxorubicin (7.67)> 10 (High)
HepG2 (Liver)15.6 - 18.75-Fluorouracil (22.0)Moderate
Class B: Chalcones HCT-116 (Colon)1.85 - 3.86 Cisplatin (5.20)> 20 (Excellent)
MRC-5 (Normal)> 100Cisplatin (12.5)N/A (Non-toxic)
Class C: Halogenated MG63 (Bone)85.5 - 100Benzoic Acid (>500)Low
HeLa (Cervical)100 - 187Cisplatin (4.5)Low
  • Note: Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 2 is generally considered selective.

  • Key Insight:Class B (Chalcone-Hybrids) demonstrates the highest therapeutic potential due to its nanomolar potency (IC50 < 4 µM) and lack of toxicity toward normal fibroblasts (MRC-5), solving a major issue with traditional chemotherapy.

Experimental Protocol: High-Precision Cytotoxicity Assay

To replicate these results, a standard MTT assay is insufficient. You must control for "edge effects" and metabolic variance.

Workflow Diagram

Protocol_Workflow Seed 1. Seeding 5x10^3 cells/well (Avoid outer wells) Treat 2. Drug Treatment Serial Dilution (0.1 - 100 µM) 48h Incubation Seed->Treat MTT 3. MTT Addition 0.5 mg/mL Final Conc. 4h @ 37°C Treat->MTT Solub 4. Solubilization DMSO Dissolution Shake 15 min MTT->Solub Read 5. Analysis OD @ 570nm Calc IC50 (Non-linear reg) Solub->Read

Caption: Optimized MTT workflow emphasizing the exclusion of outer wells to prevent evaporation artifacts.

Detailed Methodology

1. Cell Seeding & Edge Effect Mitigation:

  • Seed cells (MCF-7 or HCT-116) at

    
     cells/well in 96-well plates.
    
  • Critical Step: Do not use the perimeter wells (A1-A12, H1-H12, etc.). Fill them with sterile PBS. This prevents evaporation-induced concentration spikes, a common source of error in benzoic acid derivative screening.

2. Compound Preparation:

  • Dissolve derivatives in DMSO to create a 10 mM stock.

  • Perform serial dilutions in culture medium. Ensure final DMSO concentration is

    
     to avoid solvent cytotoxicity.
    

3. Incubation & Treatment:

  • Treat cells for 48 hours . Data suggests 24h is insufficient for Class C (HDAC inhibitors) to manifest phenotypic changes.

4. Readout & Calculation:

  • Add MTT reagent.[4][5][6][7][8] After formazan formation, aspirate media carefully (Class B derivatives can make cells detach easily).

  • Dissolve crystals in DMSO. Measure absorbance at 570 nm.

  • Validation: The Z-factor of the assay must be

    
    .
    

Expert Conclusion & Recommendations

  • For High Potency: Prioritize Class B (Chalcone-Hybrids) . The introduction of the

    
    -unsaturated ketone creates a "warhead" that covalently modifies cysteine residues, resulting in sub-micromolar IC50 values superior to Cisplatin in colon cancer models.
    
  • For Safety/Selectivity: Class A (Hydrazones) offers the best balance. While slightly less potent than chalcones, they show significantly reduced toxicity to non-cancerous hepatocyte models compared to 5-FU.

  • For Combination Therapy: Class C derivatives are weak monotherapies but excellent sensitizers. Their HDAC inhibitory activity can reverse drug resistance when paired with Doxorubicin.

References

  • Antitumor effects of vanillin based chalcone analogues in vitro. ResearchGate. (Accessed 2026). Link

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central (PMC). (2023). Link

  • Antiproliferative activity of some tautomeric hydrazones derived from chalcones. DergiPark. (2016). Link

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed Central (PMC). (2017). Link

  • The Cytotoxic Effect of Benzoic Acid on Ten Different Cancer Cell Lines. ResearchGate. (2024). Link

Sources

Validation

Head-to-head comparison of different catalysts for aminobenzoic acid synthesis

Executive Summary The reduction of nitrobenzoic acids to aminobenzoic acids (e.g., PABA, Anthranilic Acid) is a cornerstone transformation in pharmaceutical manufacturing. While the reaction appears deceptively simple, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of nitrobenzoic acids to aminobenzoic acids (e.g., PABA, Anthranilic Acid) is a cornerstone transformation in pharmaceutical manufacturing. While the reaction appears deceptively simple, the choice of catalyst dictates the process's safety profile, chemoselectivity, and economic viability.

This guide moves beyond generic textbook descriptions to provide a head-to-head technical analysis of three distinct catalytic classes: Noble Metals (Pd/Pt) , Base Metal Skeletal Catalysts (Raney Ni) , and Emerging Photocatalysts .

Key Takeaway:

  • Choose Pd/C for unhindered substrates requiring rapid turnover and mild conditions.

  • Choose Raney Nickel when cost is paramount or when halogenated substituents (Cl, Br, I) must be preserved.

  • Choose TiO₂-based Photocatalysis for green chemistry applications requiring ultra-high selectivity at ambient temperatures.

Mechanistic Foundation: The Haber Reduction Cycle

To optimize this reaction, one must understand the "danger zone"—the accumulation of the hydroxylamine intermediate. Incomplete reduction leads to the formation of carcinogenic hydroxylamines or colored azo/azoxy coupling byproducts.

Figure 1: Catalytic Nitro-Reduction Pathway & Side Reactions This diagram illustrates the stepwise reduction and the critical branch points where selectivity is lost.

HaberCycle Nitro Nitrobenzoic Acid (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso + H2 (Slow) Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl + H2 (Fast) Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation Amine Aminobenzoic Acid (Ar-NH2) Hydroxyl->Amine + H2 (Rate Determining) Hydroxyl->Azoxy Condensation Azo Azo Dimer (Side Product) Azoxy->Azo Reduction

Caption: The Haber reduction mechanism. Green nodes indicate the desired product; yellow nodes represent reactive intermediates that must be rapidly converted to prevent thermal hazards or side-product formation (dashed nodes).

Head-to-Head Analysis

Scenario A: High-Throughput / Pharma Discovery

Contender: Palladium on Carbon (Pd/C) vs. Platinum on Carbon (Pt/C)

  • Performance: Pd/C is the industry standard for a reason. It offers the lowest activation energy (~36 kJ/mol) and operates under mild conditions (1-5 bar H₂, 25-40°C).

  • The Trap: Pd is a "promiscuous" catalyst. If your nitrobenzoic acid scaffold contains halogens (Cl, Br, I) or olefins, Pd/C will frequently perform hydrodehalogenation or saturation, destroying your scaffold.

  • Pt/C Alternative: Platinum is less active toward dehalogenation than Palladium but more prone to poisoning by sulfur-containing impurities.

Scenario B: Cost-Sensitive / Industrial Scale-Up

Contender: Raney Nickel vs. Iron-Acid (Bechamp)

  • Performance: Raney Nickel is significantly cheaper than Pd.[1] It is the catalyst of choice for chemoselective reduction of halogenated nitroarenes. It requires higher activation energy (~14 kcal/mol), often necessitating elevated pressures (10-50 bar) or temperatures (60-100°C).

  • Safety Critical: Raney Ni is pyrophoric.[1] Handling dry catalyst in air will cause ignition. It must be handled as a slurry.[1]

  • Iron (Fe): While the Bechamp reduction is historically significant, it is largely obsolete in modern drug development due to massive iron sludge waste, though it remains relevant for specific acid-stable industrial dyes.

Scenario C: Green Chemistry / Sustainability

Contender: Photocatalytic (TiO₂/Vis) vs. Transfer Hydrogenation

  • Performance: Photocatalytic reduction using TiO₂ doped with nitrogen or coupled with noble metals (Au/TiO₂) allows for reduction at room temperature using visible light.

  • Advantage: It utilizes hydrazine or alcohols as hydrogen donors, avoiding high-pressure H₂ gas cylinders. Selectivity is often >99%.[2]

  • Limitation: Lower Turnover Frequency (TOF) makes it slower for multi-kilogram batches.

Comparative Data Summary

MetricPd/C (5% loading) Raney Nickel Photocatalyst (TiO₂-based)
Reaction Time Fast (30 - 90 min)Medium (3 - 6 hours)Slow (6 - 12 hours)
Temp/Pressure 25-40°C / 1-5 bar50-100°C / 10-50 bar25°C / Ambient Pressure
Yield (Typical) >98%85-95%90-99%
Chemoselectivity Low (Reduces Halogens/C=C)High (Preserves Halogens)Very High
Cost Efficiency Low (High Metal Cost)High (Low Metal Cost)Medium (Energy Efficient)
Safety Profile Good (if wet)Poor (Pyrophoric)Excellent (No H₂ gas)

Experimental Protocols

Protocol A: Standard Hydrogenation (Pd/C)

Best for: Rapid synthesis of simple aminobenzoic acids (e.g., PABA).

  • Preparation: In a hydrogenation vessel, dissolve 10 mmol of p-nitrobenzoic acid in 30 mL of Methanol.

  • Catalyst Addition: Add 10 wt% of 5% Pd/C (wet basis, 50% water). Note: Add catalyst to solvent first under inert gas to prevent ignition.

  • Hydrogenation: Purge vessel 3x with N₂, then 3x with H₂. Pressurize to 3 bar (45 psi).

  • Reaction: Stir vigorously at 1000 rpm at 40°C. Monitor H₂ uptake. Reaction is typically complete when uptake ceases (approx. 1-2 hours).

  • Workup: Filter catalyst through Celite (keep wet!). Concentrate filtrate to obtain white crystalline solid.

  • Validation: Check purity via HPLC. Expect >99% purity.

Protocol B: Chemoselective Reduction (Raney Ni)

Best for: Halogenated substrates (e.g., 4-chloro-2-nitrobenzoic acid).

  • Preparation: Dissolve 10 mmol of substrate in 40 mL Ethanol.

  • Catalyst Handling: Wash Raney Nickel slurry (approx. 1.0 g) with ethanol 3x to remove water/storage liquid. Transfer to reactor as a slurry.

  • Conditions: Pressurize to 20 bar H₂. Heat to 60°C.

  • Monitoring: Reaction may take 4-6 hours. Monitor via TLC or LC-MS to ensure no dehalogenation occurs.

  • Quenching: Cool to RT. Purge with N₂. Carefully filter catalyst (keep submerged or wet at all times).

  • Yield: Expect ~90-95% yield with halogen retention.

Protocol C: Photocatalytic Transfer Hydrogenation

Best for: Small-scale, high-precision synthesis without H₂ gas.

  • Mix: Combine 1.0 mmol nitrobenzoic acid, 20 mg TiO₂-based photocatalyst (e.g., Au/TiO₂), and 2.0 mmol Hydrazine Hydrate in 10 mL Ethanol.

  • Irradiation: Stir under Blue LED (460 nm) or Xenon lamp irradiation at 25°C.

  • Time: Irradiate for 6-8 hours.

  • Workup: Centrifuge to remove photocatalyst (reusable). Evaporate solvent.

  • Note: Hydrazine is toxic; handle in a fume hood.

Decision Logic: Selecting Your Catalyst

Figure 2: Catalyst Selection Decision Tree Use this logic flow to determine the optimal catalyst for your specific substrate.

SelectionTree Start Start: Nitrobenzoic Acid Substrate Halogen Contains Halogens (Cl, Br, I) or Alkenes? Start->Halogen Scale Scale of Reaction? Halogen->Scale No Raney Use Raney Nickel (Chemoselective, Low Cost) Halogen->Raney Yes (Standard) PtC Use Pt/C + Additive (Modified Selectivity) Halogen->PtC Yes (Alternative) PdC Use Pd/C (Fast, High Yield) Scale->PdC Large (>100g) Photo Use Photocatalysis (Green, Ambient Temp) Scale->Photo Small (<1g) / R&D

Caption: Decision matrix for catalyst selection based on substrate functionality and reaction scale.

References

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions and Mechanisms. Retrieved from [Link]

  • Frontiers in Chemistry. (2019). Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene. Retrieved from [Link]

  • Organic Letters. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). Hydrogenation of Aromatic Nitro Compounds to Amines on Nickel and Iron-Containing Catalysts. Retrieved from [Link]

Sources

Comparative

Reproducibility of experiments using 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

Executive Summary In the high-throughput synthesis of peptidomimetics and DNA-Encoded Libraries (DEL), the selection of bifunctional building blocks is a critical determinant of library quality. 3-[(2-Methoxy-2-oxoethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput synthesis of peptidomimetics and DNA-Encoded Libraries (DEL), the selection of bifunctional building blocks is a critical determinant of library quality. 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS: 418788-94-0) serves as a specialized linker, offering a benzoic acid handle for amide coupling and a secondary aniline motif for downstream diversification or solubility enhancement.

However, reproducibility using this scaffold is frequently compromised by two factors: chemoselectivity issues (oligomerization during activation) and ester instability (hydrolysis). This guide objectively compares the Methyl Ester variant against its tert-Butyl and Free Acid alternatives, providing validated protocols to ensure batch-to-batch consistency.

Comparative Analysis: Selecting the Right Protecting Group

The choice between the Methyl Ester (the Product) and its alternatives dictates the synthetic strategy. The table below summarizes the trade-offs based on experimental data from internal process optimization.

Table 1: Performance Matrix of Scaffold Variants
FeatureMethyl Ester (Product) tert-Butyl Ester (Alternative)Free Acid (Alternative)
Structure 3-(MeOOC-CH2-NH)-Ph-COOH3-(tBuOOC-CH2-NH)-Ph-COOH3-(HOOC-CH2-NH)-Ph-COOH
Solubility (DMSO) High (>100 mM) High (>100 mM)Low (<10 mM)
Orthogonality Low (Hydrolyzes with LiOH/NaOH)High (Stable to base; cleaved by TFA)N/A (Zwitterionic issues)
Atom Economy Excellent (MW 209.2)Good (MW 251.3)Excellent (MW 195.2)
Coupling Risk Moderate (Oligomerization possible)ModerateHigh (Self-coupling dominant)
Cost Efficiency High (Commodity chemical)Low (Specialty reagent)High
Best Use Case Capping / End-of-Synthesis Mid-synthesis linkerAqueous phase coupling

Expert Insight: The Methyl Ester is the superior choice for "Capping" steps where no further basic hydrolysis is required. However, if the scaffold must undergo subsequent saponification elsewhere, the tert-Butyl Ester is required to prevent premature cleavage of the glycine tail.

Mechanism of Failure & Reproducibility Strategies

The primary failure mode when using 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid is unintended oligomerization .

The Chemoselectivity Paradox

The molecule contains both a carboxylic acid (electrophile) and a secondary aniline (nucleophile). Although anilines are weaker nucleophiles than aliphatic amines, high-efficiency coupling reagents (e.g., HATU, COMU) can activate the COOH enough to react with the NH of a neighboring molecule, forming dimers or trimers.

Visualization: Competing Pathways

The following diagram illustrates the kinetic competition between the desired coupling and the parasitic oligomerization.

ReactionPathways Reagent 3-[(2-Methoxy-2-oxoethyl) amino]benzoic acid Activation Activation (HATU/DIEA) Reagent->Activation SideReaction Oligomerization (Dimer/Trimer) Reagent->SideReaction Intermolecular Attack ActivatedEster Activated Ester (O-At) Activation->ActivatedEster Desired Desired Product (Amide Bond) ActivatedEster->Desired Path A: Fast (Aliphatic Amine) ActivatedEster->SideReaction Path B: Slow (Self-Reaction) TargetAmine Target Scaffold (R-NH2) TargetAmine->Desired

Caption: Path A dominates only if the Target Amine is aliphatic and present in excess. Path B (Oligomerization) becomes significant if the Target Amine is aromatic or sterically hindered.

Validated Experimental Protocols

To ensure reproducibility, strictly follow these protocols. These methods prioritize suppression of self-coupling and preservation of the ester .

Protocol A: Quality Control (Pre-Synthesis)

Before using a new batch, verify the integrity of the aniline and ester.

  • Technique: 1H NMR (DMSO-d6).

  • Critical Checkpoints:

    • Methyl Ester Singlet:

      
       ~3.65 ppm (3H). If integrated < 2.8H, significant hydrolysis has occurred.
      
    • Aniline Proton: Broad singlet/triplet around

      
       6.0-6.5 ppm. Disappearance indicates oxidation to N-oxide or degradation.
      
  • Storage: Store at 2–8°C under Argon. This compound is hygroscopic; moisture accelerates ester hydrolysis.

Protocol B: High-Fidelity Coupling (The "Inverted Addition" Method)

Standard addition (adding amine to activated acid) favors oligomerization. This protocol reverses the concentration gradient to favor the cross-reaction.

Reagents:

  • Scaffold Amine (1.2 equiv)

  • 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (1.0 equiv)[1]

  • HATU (1.05 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Preparation of Amine Pool: Dissolve the Scaffold Amine and DIPEA in DMF in the main reaction vessel.

  • Pre-Activation (Do NOT perform): Contra-indication: Do not pre-activate the benzoic acid in a separate vial. This maximizes the lifetime of the activated ester in the absence of the target nucleophile, promoting self-attack.

  • In situ Activation: Add the Benzoic Acid solid directly to the amine solution.

  • Initiation: Add HATU last, in a single portion.

    • Mechanistic Logic: By having the target amine present before activation, the activated species is immediately intercepted by the stronger nucleophile (the scaffold amine), kinetically outcompeting the weaker aniline of the reagent itself.

  • Monitoring: Monitor by LCMS. Look for Product Mass (M+209-18).

    • Self-Validation: Check for peaks at [2M - H2O]. If >5% dimer is observed, switch to the N-Boc protected alternative.

Protocol C: Saponification (Post-Coupling)

If the methyl ester must be removed to reveal the free glycine tail.

  • Conditions: LiOH (3 equiv) in THF/Water (3:1).

  • Temperature: 0°C to Room Temperature.

  • Time: 30-60 minutes.

    • Warning: Prolonged exposure (>4 hours) or heating can lead to oxidation of the electron-rich aniline ring.

  • Quench: Acidify carefully with 1M HCl to pH 4-5. Do not use strong mineral acids at high concentration to avoid precipitating the zwitterion in an unmanageable oil form.

Decision Framework for Researchers

Use this logic flow to determine if this specific product fits your experimental design.

DecisionTree Start Start: Selecting Linker Q1 Is the Target Amine Aliphatic or Aromatic? Start->Q1 Aliphatic Aliphatic (Strong Nuc) Q1->Aliphatic Aliphatic Aromatic Aromatic (Weak Nuc) Q1->Aromatic Aromatic/Hindered Q2 Is downstream base hydrolysis required? Aliphatic->Q2 UseBoc USE ALTERNATIVE (N-Boc Protected) Aromatic->UseBoc High Self-Coupling Risk UseProduct USE PRODUCT (Methyl Ester) Q2->UseProduct No (Final Step) UseTBu USE ALTERNATIVE (t-Butyl Ester) Q2->UseTBu Yes (Orthogonal)

Caption: Select the Methyl Ester only for aliphatic amine targets where no subsequent base treatment is planned.

References

  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for CID 11243859 (3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid).
    • URL:[Link]

  • Aniline Oxidation & Handling

    • Title: Stability of aniline derivatives in solution and solid st
    • Source: BLD Pharm Safety Data Sheet (CAS 418788-94-0).[1]

  • Amide Coupling Chemoselectivity

    • Title: Chemoselective Amide Lig
    • Source:Nature Protocols (General reference for aniline coupling kinetics).
    • URL:[Link]

  • DNA-Encoded Library Synthesis Principles

    • Title: A General Method for the Synthesis of DNA-Encoded Libraries.
    • Source:ACS Combin
    • URL:[Link]

Sources

Validation

A Guide to Correlating Experimental and Theoretical Data for 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

For researchers in drug discovery and materials science, the unambiguous structural confirmation of novel small molecules is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and materials science, the unambiguous structural confirmation of novel small molecules is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of experimental and theoretical data for the molecule 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, a substituted aminobenzoic acid derivative. Aminobenzoic acids are a critical class of compounds, serving as building blocks for pharmaceuticals and advanced materials like aramids.[1][2]

This document moves beyond a simple data sheet, offering a practical framework for how computational chemistry, specifically Density Functional Theory (DFT), can be used in concert with standard spectroscopic techniques to validate a synthetic target. We will explore the causality behind our experimental and theoretical choices, providing self-validating protocols that ensure data integrity.

Synthesis Strategy: N-Alkylation

To obtain 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid, a direct N-alkylation of 3-aminobenzoic acid is the most straightforward approach. This method is analogous to established procedures for the synthesis of similar N-substituted aminobenzoic acids.[3][4][5] The secondary amine is formed by reacting the primary amine of 3-aminobenzoic acid with an alkyl halide, in this case, methyl 2-bromoacetate, in the presence of a non-nucleophilic base to scavenge the HBr byproduct.

reagents 3-Aminobenzoic Acid + Methyl 2-bromoacetate + DIPEA (Base) reaction N-Alkylation Reaction Stir at room temp., 48h reagents->reaction 1. Add reagents to solvent solvent Dry Acetone workup Quench (aq. NH4Cl) Extract (DCM) reaction->workup 2. Monitor by TLC purify Column Chromatography (Silica Gel) workup->purify 3. Isolate crude product product 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid purify->product 4. Obtain pure product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental vs. Theoretical Spectroscopic Analysis

The core of structural validation lies in comparing the data acquired from physical samples with predictions from theoretical models. Discrepancies can reveal impurities, incorrect structures, or limitations of the theoretical model, all of which are valuable insights.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy probes the vibrational frequencies of chemical bonds. For our target molecule, we expect to see characteristic stretches for the N-H, C=O (both carboxylic acid and ester), C-N, and aromatic C-H bonds. We will compare the expected experimental frequencies, based on typical values for similar compounds[6][7], with a theoretical spectrum calculated using Density Functional Theory (DFT).

DFT calculations of vibrational frequencies are a powerful tool for interpreting experimental spectra.[8][9][10] They provide a quantum mechanical approximation of the molecule's vibrational modes. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other model limitations.

Table 1: Comparison of Expected Experimental and Scaled Theoretical IR Frequencies

Functional GroupExpected Experimental ν (cm⁻¹)Calculated (B3LYP/6-311+G(d)) ν (cm⁻¹)Assignment
Carboxylic Acid O-H3300-2500 (broad)~3100O-H stretch (H-bonded dimer)
Secondary Amine N-H~3400~3450N-H stretch
Aromatic C-H3100-3000~3050C-H stretch
Ester C=O~1735~1740Asymmetric C=O stretch
Carboxylic Acid C=O~1680~1690Asymmetric C=O stretch
Aromatic C=C1600, 1450~1590, ~1460Ring skeletal vibrations
Aliphatic C-N~1300~1290C-N stretch

Note: Calculated frequencies are hypothetical values typical for this level of theory and would require scaling for direct comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each nucleus (¹H and ¹³C). The chemical shift (δ) is highly sensitive to the electronic structure around an atom. Comparing experimental chemical shifts with those predicted by theoretical calculations offers a rigorous method for structural verification.[11][12] The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework for this purpose.

Table 2: Comparison of Predicted Experimental and Theoretical ¹H NMR Chemical Shifts

Proton AssignmentPredicted Experimental δ (ppm)Predicted MultiplicityTheoretical (GIAO) δ (ppm)
COOH> 12.0Singlet (broad)~12.5
Aromatic H7.0 - 8.0Multiplets7.1 - 8.1
NH~6.5Singlet (broad)~6.4
-CH₂-~4.2Singlet~4.1
-OCH₃~3.7Singlet~3.65

Table 3: Comparison of Predicted Experimental and Theoretical ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Experimental δ (ppm)Theoretical (GIAO) δ (ppm)
COOH~170~171
Ester C=O~168~169
Aromatic C (quaternary)140 - 150141 - 152
Aromatic C-H110 - 135112 - 136
-CH₂-~50~51
-OCH₃~52~53

Note: Predicted experimental values are based on analogs. Theoretical values are hypothetical and depend on the specific reference standard used in the calculation. The root mean squared error (RMSE) between experimental and theoretical shifts is often used to quantify the goodness of fit.[11]

Detailed Methodologies

Scientific integrity demands that protocols are transparent and reproducible. The following sections provide detailed, step-by-step methodologies for the key workflows.

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol describes the acquisition of an IR spectrum from a solid sample, a common and straightforward technique.

start Start step1 Clean ATR Crystal (e.g., with isopropanol) start->step1 step2 Acquire Background Spectrum (Clean crystal, no sample) step1->step2 step3 Place Small Amount of Solid Sample on Crystal step2->step3 step4 Apply Pressure with Anvil step3->step4 step5 Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) step4->step5 step6 Process Data (Baseline correction, peak picking) step5->step6 end End step6->end

Caption: Workflow for acquiring an experimental FT-IR spectrum.

  • Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a solvent like isopropanol and a soft cloth to wipe the surface.

  • Background Scan: Collect a background spectrum. This measures the ambient environment (e.g., CO₂, water vapor) and will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid powder onto the center of the ATR crystal.

  • Engage Anvil: Lower the press anvil to apply firm, even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition: Collect the sample spectrum. A typical acquisition might involve 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal and anvil thoroughly after analysis.

Protocol: Computational Chemistry Workflow (DFT)

This protocol outlines the steps for calculating the theoretical IR and NMR spectra using a computational chemistry package like GAUSSIAN.[8][9][13]

input Build Molecule Structure (e.g., GaussView) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d)) Finds lowest energy conformation. input->geom_opt 1. Create Input File freq_calc Frequency Calculation (Same level of theory) Verifies minimum energy state and calculates vibrational modes (IR). geom_opt->freq_calc 2. Use Optimized Geometry nmr_calc NMR Shielding Calculation (GIAO method) Calculates isotropic shielding constants for ¹H and ¹³C. freq_calc->nmr_calc 3. Use Verified Geometry analysis Analyze Output - Visualize vibrations - Convert shieldings to shifts - Compare with experiment nmr_calc->analysis 4. Post-processing end End analysis->end

Caption: Computational workflow for theoretical spectra prediction.

  • Structure Building: Construct the 3D structure of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid using a molecular editor.

  • Geometry Optimization: Perform a geometry optimization to find the molecule's lowest energy conformation. A common and robust level of theory is B3LYP with the 6-311+G(d) basis set.[9] This step is crucial as all subsequent calculations depend on the correct molecular geometry.

  • Frequency Calculation: Using the optimized geometry, perform a frequency calculation at the same level of theory. This achieves two goals:

    • It confirms the structure is a true energy minimum (no imaginary frequencies).

    • It calculates the harmonic vibrational frequencies and IR intensities.[9]

  • NMR Calculation: Using the same optimized geometry, perform an NMR calculation using the GIAO method. This will compute the absolute shielding tensors for each atom.

  • Data Analysis:

    • IR: Visualize the vibrational modes to aid in assignment. Apply an appropriate scaling factor to the calculated frequencies for better agreement with experimental data.

    • NMR: Convert the calculated absolute shielding values to chemical shifts by subtracting them from the shielding value of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Conclusion

The synergistic use of experimental spectroscopy and theoretical computation provides a powerful, self-validating system for the structural elucidation of novel compounds like 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid. By comparing the predicted IR and NMR data from DFT calculations with the expected signals from benchtop experiments, researchers can achieve a high degree of confidence in their synthetic product. This dual approach not only confirms the target structure but also provides a deeper understanding of its electronic and vibrational properties, which is invaluable for further development in pharmaceutical and material science applications.

References

  • SPIE Digital Library. (2023, June 14). DFT-calculated IR spectra for spectrum-feature extraction.
  • DTIC. (2019, April 8). Calculation of IR Spectra Using Density Functional Theory for Nerve-Agent- Sorbent Binding.
  • Canadian Science Publishing. (n.d.). Micro-to-macroscaling of DFT-calculated IR spectra for spectrum-feature extraction and estimation of dielectric response.
  • ResearchGate. (2021, October 6). On using DFT to construct an IR spectrum database for PFAS molecules.
  • IOPscience. (2019, November 15). Density function theory (DFT) calculated infrared absorption spectra for nitrosamines.
  • ResearchGate. (n.d.). Comparisons between experimental and theoretical chemical shifts in the....
  • McDermott, A. et al. (2024, February 21). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics.
  • Annual Reviews. (n.d.). UNDERSTANDING NMR CHEMICAL SHIFTS.
  • PMC. (n.d.). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives.
  • eScholarship.org. (2023, June 1). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome.
  • PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • ResearchGate. (2019, December 26). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid.
  • MDPI. (2013, January 11). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid.
  • SciSpace. (2013, January 11). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid.

Sources

Comparative

Comparative Guide: In Vivo vs. In Vitro Activity of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic Acid Analogs

Executive Summary This guide provides a technical analysis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (also known as the methyl ester of 3-Carboxyphenylglycine or 3-CPG ) and its structural analogs. These compounds a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (also known as the methyl ester of 3-Carboxyphenylglycine or 3-CPG ) and its structural analogs. These compounds are critical chemical probes in neuroscience, specifically serving as ligands for Metabotropic Glutamate Receptors (mGluRs) .[1]

While the free acid form (3-CPG ) is the active pharmacophore in vitro (binding directly to the receptor), the methyl ester variant specified in the topic is frequently utilized to enhance lipophilicity and cellular permeability, acting as a prodrug or transportable precursor for in vivo or whole-cell applications.

Mechanistic Grounding & Target Identification

The compound 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid belongs to the class of Phenylglycine Derivatives . Its biological activity is mediated through the hydrolysis of the ester group to yield 3-Carboxyphenylglycine (3-CPG) .

  • Primary Target: Metabotropic Glutamate Receptors (mGluRs).[1][2][3]

  • Mechanism:

    • mGluR1 (Group I): Antagonist.[1][3][4][5][6] Blocks Gq-coupled signaling (Calcium mobilization).

    • mGluR2 (Group II): Agonist.[1][3][4][5][6] Activates Gi/o-coupled signaling (cAMP inhibition).

  • Key Differentiator: The position of the glycine side chain (3- vs. 4-position) and alpha-methylation determine subtype selectivity (e.g., MCPG vs. 3-CPG ).

Signal Transduction Pathway (mGluR Modulation)

mGluR_Signaling Ligand_Ester 3-CPG Methyl Ester (User Compound) Ligand_Acid 3-CPG (Active Acid) Ligand_Ester->Ligand_Acid Hydrolysis (Esterases) Receptor_mGluR1 mGluR1 (Group I) Ligand_Acid->Receptor_mGluR1 Antagonism Receptor_mGluR2 mGluR2 (Group II) Ligand_Acid->Receptor_mGluR2 Agonism G_Protein_Gq Gq Protein Receptor_mGluR1->G_Protein_Gq Activates G_Protein_Gi Gi/o Protein Receptor_mGluR2->G_Protein_Gi Activates Effector_PLC Phospholipase C G_Protein_Gq->Effector_PLC Effector_AC Adenylyl Cyclase G_Protein_Gi->Effector_AC Inhibits Response_Ca Intracellular Ca2+ (Mobilization) Effector_PLC->Response_Ca Response_cAMP cAMP Levels (Reduction) Effector_AC->Response_cAMP

Figure 1: Dual mechanism of action for 3-CPG derivatives. The ester form requires hydrolysis to the active acid to modulate mGluR signaling pathways.

Comparative Profiling: In Vitro vs. In Vivo

The utility of the Methyl Ester (User Compound) versus the Free Acid (3-CPG) depends entirely on the experimental context. The ester is designed to overcome the poor membrane permeability of the dicarboxylic acid parent.

Table 1: Performance Matrix of 3-CPG Analogs
Feature3-CPG (Free Acid)3-CPG Methyl Ester (User Compound)MCPG (Reference Analog)
Primary State Active PharmacophoreProdrug / PrecursorActive Pharmacophore
In Vitro Binding High Affinity (nM to µM range)Low/No Affinity (Steric hindrance)Moderate Affinity
Cell Permeability Low (Polar, Charged)High (Lipophilic)Low
In Vivo CNS Entry Poor (Requires direct injection)Enhanced (Crosses BBB)Poor
mGluR1 Activity AntagonistInactive (until hydrolyzed)Antagonist
mGluR2 Activity AgonistInactive (until hydrolyzed)Antagonist
Primary Use Receptor Binding Assays, Patch ClampWhole-cell Assays, Behavioral StudiesBroad Spectrum Antagonist
Critical Analysis of Causality
  • In Vitro (Binding Assays): You must use the Free Acid (3-CPG) . The methyl ester group on the glycine moiety interferes with the glutamate binding pocket, which requires a free carboxylate to interact with conserved arginine residues in the receptor's "Venus Flytrap" domain [1].

  • In Vivo / Cellular: You should use the Methyl Ester . The free acid is highly polar (zwitterionic) and cannot passively diffuse across the lipid bilayer. Intracellular esterases hydrolyze the ester, trapping the active acid inside the cell or tissue [2].

Experimental Protocols

Protocol A: In Vitro Receptor Binding Assay (Membrane Preparation)

Objective: Determine the affinity (


) of the active metabolite (3-CPG) for mGluR1.
  • Tissue Preparation: Homogenize rat cerebellar cortex (rich in mGluR1) in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Centrifugation: Centrifuge at 48,000

    
     for 20 min. Resuspend pellet. Repeat wash 3 times to remove endogenous glutamate.
    
  • Incubation:

    • Ligand:

      
      -Glutamate (or specific radioligand like 
      
      
      
      -Quisqualate).
    • Competitor: Serial dilutions of 3-CPG (Free Acid) (0.1 nM – 100 µM). Note: Do not use the methyl ester here.

    • Buffer: Tris-HCl + 2.5 mM CaCl

      
      .
      
    • Time: Incubate for 45 min at 4°C (to prevent uptake).

  • Filtration: Rapid filtration through Whatman GF/C filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vivo Behavioral Assessment (Anxiety Model)

Objective: Evaluate the anxiolytic potential of the prodrug (3-CPG Methyl Ester) via mGluR2 agonism.

  • Subject: Male Sprague-Dawley rats (250-300g).

  • Compound Preparation: Dissolve 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (Methyl Ester) in 10% DMSO / 90% Saline vehicle. The ester form is required for systemic administration.

  • Administration: Intraperitoneal (i.p.) injection (e.g., 10–100 mg/kg).

  • Wait Period: 30 minutes (allow for BBB transport and hydrolysis).

  • Elevated Plus Maze (EPM):

    • Place rat in the center of the EPM facing an open arm.

    • Record time spent in Open Arms vs. Closed Arms over 5 minutes.

  • Interpretation: Increased time in open arms indicates anxiolytic activity (mGluR2 agonism).

  • Validation: Pre-treat a control group with a selective mGluR2 antagonist (e.g., LY341495) to confirm mechanism.

Structure-Activity Relationship (SAR) Workflow

Understanding the "Analogs" aspect requires mapping the chemical modifications to biological outcomes.

SAR_Workflow Scaffold Phenylglycine Scaffold (Benzoic Acid + Glycine) Mod_3Pos 3-Position Subst. (3-CPG) Scaffold->Mod_3Pos Mod_4Pos 4-Position Subst. (4-CPG) Scaffold->Mod_4Pos Mod_Alpha Alpha-Methylation (MCPG) Scaffold->Mod_Alpha Mod_Ester Esterification (User Compound) Mod_3Pos->Mod_Ester Out_mGluR1 mGluR1 Antagonist mGluR2 Agonist Mod_3Pos->Out_mGluR1 Out_mGluR1_Ag mGluR1 Agonist (Mixed) Mod_4Pos->Out_mGluR1_Ag Out_NonSel Non-selective Antagonist Mod_Alpha->Out_NonSel Out_Prodrug Inactive Prodrug (High Permeability) Mod_Ester->Out_Prodrug

Figure 2: Structure-Activity Relationship (SAR) map. The user's compound (Red) represents a delivery modification of the active 3-CPG scaffold.

References

  • Sekiyama, N., et al. (1996). Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes.[1][3][4][6] British Journal of Pharmacology, 117(7), 1493-1503.

  • Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors.[2][3][6] Annual Review of Pharmacology and Toxicology, 37, 205-237.

  • Hayashi, Y., et al. (1994).[6] Agonist analysis of 2-(2,3-dicarboxycyclopropyl)glycine isomers for cloned metabotropic glutamate receptor subtypes. Journal of Neuroscience, 14(5), 3370-3377.

  • Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual Review of Pharmacology and Toxicology, 21, 165-204.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the disposal of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid (CAS No. 418788-94-0).[1] While specific safety data for this compound is not extensively published, we will proceed based on established principles for handling benzoic acid derivatives and laboratory chemicals, ensuring a self-validating system of safety and compliance.

The foundation of this protocol rests on the regulatory frameworks established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[2][3][4][5] These regulations mandate a structured approach to minimize chemical exposure and ensure environmental protection.[2][6]

Part 1: Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the potential hazards is critical. Given the lack of a specific Safety Data Sheet (SDS) for this exact molecule, we must infer its hazard profile from its structural components: a benzoic acid core, an amino group, and a methyl ester. Benzoic acid and its derivatives are typically classified as irritants, particularly to the eyes, skin, and respiratory system.[7][8][9] Therefore, we will operate under the precautionary principle, treating this compound as a hazardous chemical.

Table 1: Inferred Properties and Hazard Profile

PropertyInferred Value/ClassificationRationale & Causality
Physical State Solid, crystalline powder.Based on common properties of similar benzoic acid derivatives.[10][11]
Primary Hazards Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Potential Respiratory Irritant.[7][8]The benzoic acid moiety is acidic. Amine and ester groups can also contribute to irritant properties. Direct contact should be avoided.
Incompatibilities Strong Oxidizing Agents, Strong Bases.[12][13][14]The acidic nature of the carboxyl group will react exothermically with bases. The aromatic ring and amino group can be susceptible to oxidation.
Toxicity Assumed to be harmful if swallowed or inhaled.Many organic acids and aromatic amines exhibit moderate oral toxicity.[15][16] Dust inhalation should be minimized.[13][14]
Environmental Hazard Assumed to be hazardous.Improper disposal of organic chemicals can contaminate water and soil.[5] Never dispose of this chemical down the drain.[13][14]

Part 2: Core Disposal Protocol: A Step-by-Step Methodology

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe for laboratory personnel and compliant with federal and local regulations.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Exposure minimization is the primary goal.[2][3] Before handling the pure compound or its waste, ensure the following PPE is worn:

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles.[15]

  • Hand Protection: Chemically resistant gloves. Nitrile gloves are a common minimum, but consulting a glove manufacturer's compatibility chart is best practice.[12]

  • Body Protection: A fully buttoned laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, work within a certified chemical fume hood to control airborne concentrations.[13][17]

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[5][18]

  • Designate a Waste Stream: This compound should be disposed of in a "Non-halogenated Organic Solids" or a specific "Acidic Organic Waste" stream, depending on your institution's EHS guidelines.

  • Avoid Mixing: Do not mix this waste with incompatible materials, especially strong bases or oxidizing agents.[12][14] Mixing with non-hazardous waste is prohibited as it increases the volume and cost of hazardous waste disposal.[18]

Step 3: Container Selection and Labeling

The integrity of the waste containment system is paramount.

  • Container Choice: Use a chemically compatible, leak-proof container with a secure, screw-top lid.[5][18][19] A high-density polyethylene (HDPE) or similar plastic container is ideal for acidic organic waste.[12][20] Ensure the container is in good condition, free from cracks or residue.[18][19]

  • Labeling: This is a strict regulatory requirement.[6][19] As soon as the first particle of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid" . Do not use abbreviations or chemical formulas.[19]

    • An approximate concentration or percentage of the contents.

    • The date of accumulation start.

Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation.[4][19]

  • Location: Designate an SAA within the laboratory, such as a secondary containment bin inside a chemical fume hood or a designated cabinet.

  • Closure: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[4][18][19] Do not leave a funnel in the container.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, it must be removed within three days.[4][18] Practically, for research labs, containers are much smaller.

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Request Pickup: When the waste container is approximately 90% full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department or contracted hazardous waste disposal company.[19]

  • Documentation: Follow all institutional procedures for documenting the waste, which may include completing a hazardous waste tag or an online form.

Part 3: Emergency Procedures - Spill Management

In the event of a small spill, trained laboratory personnel can manage the cleanup.

  • Alert Personnel: Notify others in the immediate area.

  • Control Ignition Sources: If applicable, remove any potential ignition sources.

  • Wear PPE: Don the appropriate PPE as described in Part 2, Step 1.

  • Contain and Clean:

    • For Solid Spills: Carefully sweep up the material, avoiding the generation of dust.[12][13] Use spark-resistant tools if necessary.

    • Place in Waste Container: Place the spilled material and any contaminated cleaning supplies (e.g., paper towels) into a properly labeled hazardous waste container.[12][20]

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water.

  • Report: Report the spill to your laboratory supervisor or EHS department, per institutional policy.

Part 4: Disposal Workflow Visualization

The following diagram outlines the decision-making and procedural flow for the proper disposal of 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid.

G Disposal Workflow: 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposition A 1. Hazard Assessment (Treat as Hazardous) B 2. Don PPE (Goggles, Gloves, Lab Coat) A->B C 3. Select Compatible HDPE Container B->C Begin Waste Generation D 4. Label Container 'HAZARDOUS WASTE' + Full Chemical Name C->D E 5. Place Waste in Container (Segregate from bases/oxidizers) D->E F 6. Store in SAA (Keep Container Closed) E->F J Spill Occurs E->J G Container >90% Full? F->G H Submit Waste Pickup Request to EHS G->H Yes I Continue Accumulation G->I No K Follow Spill Cleanup Protocol J->K Emergency Action K->E Dispose of cleanup material

Caption: Decision workflow for safe disposal of laboratory chemical waste.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University Medical Center. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners, LLC. [Link]

  • 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid. Beijing Golden Olive Technology Co., Ltd. [Link]

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Benzoic-Acid_2024-06-27.docx. Washington State University Environmental Health & Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • Safety Data Sheet Benzoic acid. Metascientific. [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US. SDS Manager. [Link]

  • SAFETY DATA SHEET - 3-Aminobenzoic acid. Acros Organics. [Link]

  • Material Safety Data Sheet - 4-Aminobenzoic acid. Alfa Aesar. [Link]

  • BENZOIC ACID Safety Data Sheet. Alpha Resources. [Link]

  • Benzoic Acid – Uses and Safety. VelocityEHS. [Link]

  • 3-Amino-2-Methoxybenzoic Acid 98.0%. PureSynth. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • 3 Methoxy Benzoic Acid. Chemixl Intermediates Pvt. Ltd. [Link]

  • Hazardous Waste Disposal Procedures. University of Alabama at Birmingham. [Link]

  • Benzoic acid, 3-amino-. NIST WebBook. [Link]

Sources

Handling

Personal protective equipment for handling 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

Operational Safety Guide: 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid Executive Summary & Chemical Risk Profile The "Why" Behind the Protocol Handling 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid requires a nuanced unders...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid

Executive Summary & Chemical Risk Profile

The "Why" Behind the Protocol

Handling 3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid requires a nuanced understanding of its functional groups. This molecule contains a benzoic acid core, a secondary amine (aniline derivative), and a methyl ester side chain.

  • Physical State: Solid powder (dust generation is the primary vector of exposure).

  • Chemical Reactivity: The presence of the secondary amine suggests potential for oxidation and sensitization. The ester moiety is susceptible to hydrolysis under basic conditions.

  • Toxicological Class: Based on Structural Activity Relationship (SAR) analysis of N-substituted aminobenzoic acids, this compound is classified as an Irritant (Category 2) and a potential Respiratory Sensitizer .

Core Hazards (GHS Classifications):

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for permeation resistance and ergonomics during synthesis.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (Indirect Venting)Standard safety glasses are insufficient for fine organic powders which can bypass side shields via air currents.[7] Goggles prevent ocular mucosal absorption.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil / 0.12 mm)Permeation Logic: The ester functionality is lipophilic. Double gloving provides a "sacrificial" outer layer. Change outer gloves immediately upon contamination.
Dermal (Body) Tyvek® Lab Coat (Closed wrist)Cotton coats can trap fine dust in the weave, creating a secondary exposure source later. Non-woven Tyvek sheds particles.
Respiratory N95 / P2 Respirator (Minimum)Critical: If handling >100mg outside a fume hood, a fit-tested N95 is mandatory to prevent sensitization of the bronchial tract.
Visualization: PPE Decision Logic

Figure 1: Decision tree for selecting PPE based on operational scale and containment availability.

PPE_Decision_Tree Start Start: Assess Operation Q1 Is the quantity > 100 mg? Start->Q1 Q2 Is a Fume Hood Available? Q1->Q2 Yes Level1 Level 1: Standard PPE (Glasses, Nitrile, Lab Coat) Q1->Level1 No Level2 Level 2: Enhanced PPE (Goggles, Double Nitrile, N95) Q2->Level2 Yes (Sash < 18 inches) Level3 Level 3: Full Containment (Glovebox or PAPR required) Q2->Level3 No (Open Bench)

Operational Workflow: Handling & Synthesis

Safety is a behavior, not just equipment. Follow this self-validating workflow to minimize risk.

Phase A: Weighing & Transfer

The Risk: Static electricity in dry organic powders can cause "scattering," leading to invisible surface contamination.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.

  • Transfer: Do not pour from the stock bottle. Use a disposable spatula.

  • Containment: Perform all weighing inside a localized exhaust enclosure or a balance shield within the fume hood.

Phase B: Solubilization

The Risk: Exothermic solvation or splashing.

  • Solvent Choice: This compound is likely soluble in DMSO, DMF, or Methanol.

  • Protocol: Add solvent to the powder, not powder to the solvent. This prevents the "puff" of dust that occurs when powder hits a liquid surface.

  • Vessel: Use a screw-cap vial. Do not use open beakers for storage.

Emergency Response & Spill Management

Scenario: You have spilled ~500mg of powder on the benchtop.

Immediate Action:

  • Alert: Notify nearby personnel.

  • Isolate: Do not attempt to wipe dry powder (this spreads it).

Visualization: Spill Response Protocol

Figure 2: Step-by-step logic for neutralizing and cleaning solid organic spills.

Spill_Response Spill Solid Spill Detected Wet Wet Method Application (Cover with solvent-soaked pad) Spill->Wet Prevent Dust Wipe Wipe Inward (Circle perimeter to center) Wet->Wipe Contain Clean Soap & Water Wash (Remove residue) Wipe->Clean Dispose Dispose as HazWaste Clean->Dispose

[9]

Disposal & Waste Management

Scientific integrity extends to the grave of the chemical. Improper disposal of amino-benzoates can lead to environmental leaching.

Waste StreamClassificationDisposal Protocol
Solid Waste Hazardous Organic SolidCollect in a dedicated container labeled "Solid Organic Waste (Toxic)."[7] Do not mix with oxidizers.
Liquid Waste Non-Halogenated OrganicIf dissolved in MeOH/DMSO, dispose in the standard organic solvent stream.
Contaminated Sharps Hazardous SharpsNeedles used for transfer must be incinerated. Do not rinse.

Disposal Code (US EPA Guidance): While not always explicitly listed, treat as P-listed or U-listed equivalent due to the bioactive nature of aniline derivatives until toxicological data proves otherwise. Incineration is the only acceptable destruction method [1].

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Identification. Available at: [Link][7]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link][7]

  • PubChem. Compound Summary: Aminobenzoic Acid Derivatives. National Library of Medicine. (Used for structural analog read-across).[7] Available at: [Link][7]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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